3-(Dimethylamino)-1-propanethiol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(dimethylamino)propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYSFNFCZEPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388502 | |
| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-17-0 | |
| Record name | 3-(Dimethylamino)-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42302-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)-1-propanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Dimethylamino)-1-propanethiol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Dimethylamino)-1-propanethiol
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (DMAPT), a bifunctional molecule of significant interest in chemical synthesis, materials science, and pharmaceutical development. We will move beyond a simple recitation of facts to explore the causal relationships between its structure and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Identity and Physicochemical Characteristics
This compound, registered under CAS Number 42302-17-0, is a unique aliphatic compound featuring both a tertiary amine and a terminal thiol functional group.[1] This dual functionality is the cornerstone of its versatile chemical behavior, allowing it to participate in a wide array of chemical transformations as a nucleophile, a base, and a chelating ligand.[2][][4]
Structural Representation
Caption: Chemical structure of this compound.
Key Physicochemical Data
The physical properties of DMAPT are essential for its practical handling, purification, and use in reactions. The data below has been compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NS | [1][5] |
| Molecular Weight | 119.23 g/mol | [1][5] |
| CAS Number | 42302-17-0 | [1] |
| Boiling Point | 40-41 °C at 12 Torr147.9 °C at 760 mmHg | [5][6][7] |
| Density | 0.900 g/cm³ | [][5][6] |
| Vapor Pressure | 4.3 ± 0.3 mmHg at 25°C | [8] |
| Flash Point | 43.2 ± 22.6 °C | [6] |
| pKa (Predicted) | 8.83 ± 0.10 | [5][8] |
| Synonyms | N,N-dimethyl-3-mercaptopropylamine, 3-(dimethylamino)propane-1-thiol | [1][8] |
The Chemistry of a Bifunctional Reagent: Reactivity Profile
The utility of DMAPT stems directly from the distinct yet cooperative reactivity of its thiol and tertiary amine moieties. Understanding this interplay is critical for designing successful synthetic strategies.
The Thiol (-SH) Group: A Soft Nucleophile
The terminal thiol group is a potent "soft" nucleophile, predisposing it to react with soft electrophiles. Its key reactions include:
-
Thioether Formation: It readily participates in S-alkylation via Sₙ2 reactions with alkyl halides and undergoes Michael additions to α,β-unsaturated carbonyl compounds.
-
Disulfide Formation: Thiols are susceptible to oxidation, readily forming disulfide bridges (-S-S-). This reversible reaction is fundamental in biochemistry and is exploited in drug delivery systems for creating stimuli-responsive linkers.
-
Thioester Synthesis: Reaction with acyl chlorides or other activated carboxylic acid derivatives yields thioesters.
-
Coordination to Soft Metals: The sulfur atom is a soft Lewis base, showing a high affinity for soft Lewis acids like Pd(II), Pt(II), Au(I), and Hg(II).[4]
The Tertiary Amine (-N(CH₃)₂) Group: A Hard Base
The dimethylamino group functions primarily as a "hard" Brønsted-Lowry base and a hard nucleophile.
-
Protonation: As a base (predicted pKa of the conjugate acid is 8.83), it is readily protonated by acids to form an ammonium salt, such as this compound hydrochloride.[8][9][10] This property is often used to modify the solubility of the molecule or protect the amine during reactions.
-
Coordination to Hard Metals: The nitrogen atom is a hard Lewis base, enabling it to coordinate with hard metal centers.
-
Quaternization: It can react with alkylating agents, such as methyl iodide, to form a quaternary ammonium salt.
Synergistic Reactivity: Chelation
The most compelling feature of DMAPT is its ability to act as a bidentate chelating ligand. The molecule's geometry allows the "soft" sulfur and "hard" nitrogen atoms to bind simultaneously to a single metal center, forming a highly stable five-membered ring.[4] This chelation effect significantly enhances the stability of the resulting metal complex compared to complexes formed with separate monodentate thiol and amine ligands.[4] This property is particularly valuable in the formation of square-planar complexes with d⁸ transition metals.[4]
Caption: Reactivity profile of this compound (DMAPT).
Applications in Research and Drug Development
The unique chemical properties of DMAPT make it a valuable intermediate and building block in several high-value applications.
-
Pharmaceutical Synthesis: As a bifunctional molecule, DMAPT serves as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][11] Its ability to introduce both a thiol and an amine functionality is crucial for building complex molecular architectures.
-
Polymer and Materials Science: DMAPT is used for polymer modification, where the thiol group can be grafted onto polymer backbones via "click" chemistry (thiol-ene reaction) or other conjugation methods, while the amine group can impart pH-responsiveness or serve as an initiation site for further polymerization.[]
-
Bioconjugation and Drug Delivery: The thiol group is widely used to attach molecules to the cysteine residues of proteins or to functionalize gold nanoparticles for drug delivery applications. The hydrochloride salt form has been noted for its relevance in creating linkers for Antibody-Drug Conjugates (ADCs) and in RNA delivery systems, highlighting its role in advanced therapeutic modalities.[10]
Experimental Protocol: Synthesis of a Thioether via Michael Addition
This protocol describes a representative use of DMAPT as a nucleophile in a conjugate addition reaction. The self-validating nature of this protocol lies in the inclusion of in-process monitoring (TLC) and definitive characterization of the final product (NMR, MS).
Objective: To synthesize S-(3-(dimethylamino)propyl) 3-oxobutanthioate by reacting DMAPT with methyl acetoacetate.
Materials:
-
This compound (DMAPT)
-
Methyl acetoacetate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (0.5 M relative to the limiting reagent).
-
Reagent Addition: Add methyl acetoacetate (1.0 equivalent) to the flask. Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture. The base acts as a scavenger for any acidic protons and helps to deprotonate the thiol, increasing its nucleophilicity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. This removes the base and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure thioether product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Experimental workflow for a Michael addition using DMAPT.
Safety and Handling
DMAPT is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Primary Hazards: It is a flammable liquid and vapor (H226).[1][12] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12][13]
-
Handling Precautions (P-phrases):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[13]
-
P233: Keep container tightly closed.[13]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P271: Use only outdoors or in a well-ventilated area.[13]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
Inhalation: Move person to fresh air and keep comfortable for breathing.[13]
-
In all cases of exposure, seek immediate medical attention.
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemsrc. (2025). This compound | CAS#:42302-17-0.
- MySkinRecipes. (n.d.). 3-(Dimethylamino)propane-1-thiol.
- Georganics. (n.d.). This compound hydrochloride - High purity.
- DC Chemicals. (n.d.). 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride.
Sources
- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Dimethylamino)propane-1-thiol [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 42302-17-0 [chemicalbook.com]
- 6. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 42302-17-0 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound hydrochloride - High purity | EN [georganics.sk]
- 10. 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride |CAS 38048-81-6|DC Chemicals [dcchemicals.com]
- 11. echemi.com [echemi.com]
- 12. chemical-label.com [chemical-label.com]
- 13. aksci.com [aksci.com]
A Comprehensive Technical Guide to 3-(Dimethylamino)propane-1-thiol: Properties, Synthesis, and Applications in Advanced Research
Abstract
3-(Dimethylamino)propane-1-thiol is a bifunctional organosulfur compound featuring both a tertiary amine and a terminal thiol group. This unique structure imparts dual reactivity, establishing it as a highly versatile building block and ligand in diverse scientific fields. Its ability to act as a bidentate chelating agent for transition metals, a surface modifier for nanoparticles, and a linker in bioconjugation chemistry makes it a molecule of significant interest to researchers in materials science, coordination chemistry, and drug development. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis, reactivity, key applications, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical reagent is foundational to reproducible science. 3-(Dimethylamino)propane-1-thiol is known by several names, and its core identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 3-(dimethylamino)propane-1-thiol[1][2] |
| CAS Number | 42302-17-0[1][3][4][5][6][7][8] |
| Synonyms | N,N-dimethyl-3-mercaptopropylamine, 3-Dimethylaminopropylmercaptan, 1-Propanethiol, 3-(dimethylamino)-[1][3] |
| Molecular Formula | C₅H₁₃NS[1][4][] |
| Molecular Weight | 119.23 g/mol [1][4][] |
| SMILES | CN(C)CCCS[1][] |
| InChIKey | HSAYSFNFCZEPCN-UHFFFAOYSA-N[1][] |
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for designing experiments, particularly concerning reaction conditions, purification, and storage.
| Property | Value | Source |
| Appearance | Liquid | N/A |
| Density | ~0.900 g/cm³ | [4][6][] |
| Boiling Point | 40-41 °C @ 12 Torr; 147.9 °C @ 760 mmHg | [4][6] |
| Flash Point | 43.2 °C | [4] |
| pKa | 8.83 ± 0.10 (Predicted) | [3][6] |
Synthesis and Reactivity
The synthesis of 3-(dimethylamino)propane-1-thiol typically leverages standard nucleophilic substitution pathways. A common and efficient laboratory-scale approach involves the reaction of 3-(dimethylamino)propyl chloride with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis. This method is predicated on the higher reactivity of the alkyl chloride compared to the relatively unreactive tertiary amine.
An alternative route involves the conversion of the hydroxyl group in 3-(dimethylamino)-1-propanol to a better leaving group (e.g., a tosylate) followed by substitution with a thiolating agent.
Caption: Generalized synthetic workflow for 3-(dimethylamino)propane-1-thiol.
The utility of this compound stems from its dual functionality:
-
The Thiol (-SH) Group: As a soft nucleophile, the thiol group readily participates in S-alkylation, Michael additions, and disulfide bond formation. It exhibits a strong affinity for soft metals, which is fundamental to its use in nanoparticle surface modification (e.g., gold) and coordination chemistry.
-
The Tertiary Amine (-N(CH₃)₂) Group: The amine acts as a Brønsted-Lowry base and a hard Lewis base (nitrogen donor). This allows it to coordinate with metal ions, often in concert with the thiol group, to form stable chelate structures. Its basicity also makes it a useful acid scavenger in certain reactions.
Core Applications in Research and Drug Development
The defining feature of 3-(dimethylamino)propane-1-thiol in materials science is its role as a bidentate ligand.[2] The molecule's geometry is perfectly suited to form a stable five-membered chelate ring upon coordination with a single metal center through both the "soft" sulfur and "hard" nitrogen atoms.[2] This chelation effect results in thermodynamically stable metal complexes.
Research has demonstrated that it forms square-planar complexes with d⁸ transition metals such as nickel(II), palladium(II), and platinum(II).[2][10] These organometallic compounds are valuable as precursors for Chemical Vapor Deposition (CVD), enabling the growth of high-purity metal thin films.[10] The choice of this ligand is strategic; the M-N bond enhances thermal stability compared to olefin-based precursors, while the presence of β-hydrogens allows for clean decomposition pathways.[10]
Caption: Chelation of a central metal ion (M²⁺) by two bidentate ligands.
In the fields of drug development and polymer science, the compound serves as a critical heterobifunctional linker.[] Its dual nucleophilic functionality allows for orthogonal conjugation strategies.[] For instance, the thiol can be selectively reacted with an electrophile (e.g., a maleimide on a protein) while the amine remains available for subsequent modification, such as amide bond formation. This makes it an attractive component in the construction of Antibody-Drug Conjugates (ADCs), where precise linking of a cytotoxic payload to an antibody is paramount.[]
Detailed Experimental Protocol: Synthesis of Bis(3-dimethylamino-1-propyl)nickel(II)
This protocol is adapted from the work of Girolami et al. and describes the synthesis of a square-planar Ni(II) complex, which serves as a tangible example of the compound's application as a chelating ligand.[10]
This synthesis involves the reaction of a Ni(II) salt with a Grignard reagent derived from 3-(dimethylamino)propyl chloride. The in-situ-formed 3-dimethylamino-1-propylmagnesium chloride displaces the bromide ligands on the nickel center, and the aminothiol ligand chelates to form the desired product. The procedure must be performed under inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques due to the air and moisture sensitivity of the reagents and product.
-
NiBr₂(dme)₁.₅ (dme = 1,2-dimethoxyethane)
-
3-dimethylamino-1-propylmagnesium chloride (0.8 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., acetone/dry ice)
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, charge a Schlenk flask with NiBr₂(dme)₁.₅ (250 mg, 0.71 mmol) and anhydrous THF (10 mL).
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: While stirring vigorously, add 3-dimethylamino-1-propylmagnesium chloride (2.0 mL of a 0.8 M solution in THF, 1.60 mmol) dropwise to the cold suspension.
-
Reaction: Stir the mixture at -78 °C for 1 hour. A color change to a yellow solution with gray solids should be observed.[10]
-
Solvent Removal: This step must be performed quickly to minimize product decomposition. Warm the flask to 0 °C while removing all volatile materials under vacuum.
-
Extraction: Extract the resulting solid residue with cold (-20 °C) anhydrous pentane.
-
Filtration: Filter the pentane solution through a pre-cooled frit to remove magnesium salts and other insoluble byproducts.
-
Crystallization: Concentrate the filtrate under vacuum and store at -20 °C to induce crystallization of the yellow product, Ni[(CH₂)₃NMe₂]₂.[10]
Caption: Workflow for the synthesis of a Nickel(II) chelate complex.
Safety, Handling, and Storage
3-(Dimethylamino)propane-1-thiol is a hazardous chemical and must be handled with appropriate precautions.[1][11]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| 🔥, ⚠️ | Warning | H226: Flammable liquid and vapor[1][11] H315: Causes skin irritation[1][11] H319: Causes serious eye irritation[1][11] H335: May cause respiratory irritation[1][11] |
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[11]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Take precautionary measures against static discharge.[3][11][12]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[11][12] For long-term storage, refrigeration at 2-8°C is recommended.[11]
Conclusion
3-(Dimethylamino)propane-1-thiol is a powerful and versatile molecule whose value lies in its predictable, dual-mode reactivity. For the materials scientist, it is a gateway to novel organometallic precursors. For the drug development professional, it is a precise linker for constructing complex bioconjugates. A firm grasp of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential to drive innovation in research and development.
References
- PubChem. 3-(Dimethylamino)-1-propanethiol. [Link]
- Chemsrc. This compound | CAS#:42302-17-0. [Link]
- Georganics. This compound hydrochloride. [Link]
- Girolami Group, University of Illinois. Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. [Link]
- Google Patents. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
Sources
- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]
- 5. This compound | 42302-17-0 [chemicalbook.com]
- 6. This compound CAS#: 42302-17-0 [m.chemicalbook.com]
- 7. 3-(Dimethylamino)propane-1-thiol | 42302-17-0 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 10. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-(Dimethylamino)-1-propanethiol (CAS 42302-17-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-(dimethylamino)-1-propanethiol (CAS 42302-17-0), a versatile aminothiol intermediate. The information herein is curated to support research and development activities by offering a detailed understanding of its characteristics, handling, and potential applications.
Chemical Identity and Core Properties
This compound is a bifunctional molecule featuring a tertiary amine and a terminal thiol group. This unique structure imparts dual nucleophilic functionality, making it a valuable reagent in various chemical syntheses.[1]
| Property | Value | Source(s) |
| CAS Number | 42302-17-0 | [2][3] |
| Molecular Formula | C₅H₁₃NS | [2][3][] |
| Molecular Weight | 119.23 g/mol | [2][3][] |
| IUPAC Name | 3-(dimethylamino)propane-1-thiol | [2][5] |
| Synonyms | N,N-dimethyl-3-mercaptopropylamine, 3-dimethylaminopropylmercaptan | [1] |
| Appearance | Liquid | [6] |
| Density | 0.900 g/cm³ | [][7] |
| Boiling Point | 40-41 °C @ 12 Torr; 147.9 ± 23.0 °C @ 760 mmHg | [2] |
| Flash Point | 43.2 ± 22.6 °C | [2] |
| pKa | 8.83 ± 0.10 (Predicted) | |
| InChI Key | HSAYSFNFCZEPCN-UHFFFAOYSA-N | [2][][5] |
| SMILES | CN(C)CCCS | [2][][5] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols are proprietary, the scientific literature suggests that this compound can be synthesized from precursors such as 3-chloro-N,N-dimethylpropan-1-amine and a sulfur source. A notable synthesis is described in Archiv der Pharmazie, 1982, Volume 315, Issue 6, pages 532-537, by Klaus Görlitzer and Josef Weber.[6][8][9] This publication may serve as a foundational reference for laboratory-scale synthesis. Precursors for its synthesis can include 3-chloro-N,N-dimethylpropan-1-amine and 3-dimethylaminopropan-1-ol.[2]
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the thiol and the tertiary amine.
Thiol Group Reactivity
The thiol (-SH) group is a potent nucleophile and is susceptible to oxidation.[1] It can participate in a variety of reactions, including:
-
Nucleophilic substitution and addition: The thiol can react with electrophiles such as alkyl halides and Michael acceptors.
-
Disulfide bond formation: Thiols can be oxidized to form disulfide bridges, a reaction that is often reversible.
-
Thiol-ene and Thiol-Michael additions: These "click" reactions are highly efficient and are used in polymer chemistry and bioconjugation.
Amine Group Reactivity
The tertiary amine group (-N(CH₃)₂) is basic and can be protonated to form a quaternary ammonium salt. This property influences the solubility of the molecule in aqueous solutions.
Bidentate Ligand and Chelation
The presence of both a soft sulfur donor atom (from the thiol) and a harder nitrogen donor atom (from the amine) allows this compound to act as a bidentate ligand.[1] It can form stable five-membered chelate rings with various metal ions, which enhances the stability of the resulting metal complexes.[1] This property is particularly relevant in the formation of square-planar complexes with d⁸ transition metals like nickel(II), palladium(II), and platinum(II).[1]
Stability and Storage
This compound is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources. Due to the sensitivity of the thiol group to oxidation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols and Characterization
Analytical Methods
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the quantification of this compound, particularly its hydrochloride salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the S-H and C-N bonds.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.
Workflow for Characterization
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]
- 3. This compound | 42302-17-0 [chemicalbook.com]
- 5. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS # 42302-17-0, this compound - chemBlink [chemblink.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 期刊界 All Journals 搜尽天下杂志 传播学术成果 专业期刊搜索 期刊信息化 学术搜索 [cnjournals.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-(Dimethylamino)-1-propanethiol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 3-(Dimethylamino)-1-propanethiol, a versatile aminothiol intermediate crucial in pharmaceutical and chemical synthesis. This document delves into the practical and theoretical considerations of a robust two-step synthetic pathway, commencing with the chlorination of 3-(Dimethylamino)-1-propanol followed by thiolation. Emphasis is placed on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for both synthesis and purification by vacuum distillation are provided, alongside a thorough discussion of characterization techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of high-purity this compound.
Introduction: The Significance of this compound
This compound, with the CAS number 42302-17-0, is a bifunctional molecule featuring both a tertiary amine and a primary thiol group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The nucleophilic nature of the thiol and the basicity of the tertiary amine allow for a diverse range of chemical transformations, making it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[2][3] Its applications include use in the development of drugs, as a ligand in coordination chemistry, and in the preparation of modified polymers.[3]
This guide will provide a detailed, field-proven methodology for the synthesis and subsequent purification of this important compound, ensuring a high degree of purity suitable for demanding research and development applications.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This pathway was selected for its reliance on readily available starting materials and its straightforward, scalable reaction conditions. The overall synthetic scheme is outlined below:
Figure 1: Overall synthetic workflow for this compound.
Step 1: Chlorination of 3-(Dimethylamino)-1-propanol
The initial step involves the conversion of the hydroxyl group of 3-(Dimethylamino)-1-propanol into a good leaving group, in this case, a chloride. This is a classic nucleophilic substitution reaction where thionyl chloride (SOCl₂) serves as an excellent chlorinating agent.[4] The reaction is typically performed in an inert solvent like chloroform. The mechanism proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.
Causality Behind Experimental Choices:
-
Thionyl Chloride: Chosen over other chlorinating agents like HCl because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the workup.[5]
-
Chloroform: A suitable solvent that is inert to the reaction conditions and effectively dissolves the starting material.
-
Reflux: Heating the reaction to reflux ensures a sufficient reaction rate to drive the conversion to completion in a reasonable timeframe.[4]
Step 2: Thiolation of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
The second step is a nucleophilic substitution where the chloride is displaced by a hydrosulfide anion (-SH) to form the desired thiol. Sodium hydrosulfide (NaSH) is a common and effective source of the hydrosulfide nucleophile. The reaction is typically carried out in a protic solvent such as ethanol.
Causality Behind Experimental Choices:
-
Sodium Hydrosulfide (NaSH): A readily available and highly nucleophilic sulfur source. It is important to use a fresh, anhydrous source to minimize the formation of disulfide byproducts.
-
Ethanol: A protic solvent that effectively dissolves both the alkyl halide and the sodium hydrosulfide. It also facilitates the protonation of the leaving group in the transition state, accelerating the reaction.
-
Reflux: As with the chlorination step, heating to reflux increases the reaction rate.
Detailed Experimental Protocols
Safety Precautions: this compound and its precursors are hazardous chemicals. This compound is flammable and causes skin, eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Synthesis of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
Materials:
-
3-(Dimethylamino)-1-propanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Dichloromethane
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Dimethylamino)-1-propanol in chloroform at 0 °C.[4]
-
Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]
-
Wash the crude product with a mixture of dichloromethane and petroleum ether to yield 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride as a solid.[4]
Synthesis of this compound
Materials:
-
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride
-
Sodium hydrosulfide (NaSH), anhydrous
-
Ethanol, absolute
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride in absolute ethanol.
-
In a separate flask, prepare a solution of sodium hydrosulfide in absolute ethanol. Caution: NaSH is hygroscopic and should be handled under an inert atmosphere if possible.
-
Slowly add the sodium hydrosulfide solution to the solution of the chloroamine.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with a dilute sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol: Vacuum Distillation
Crude this compound is best purified by vacuum distillation to remove non-volatile impurities and any high-boiling point side products.[6] This technique is essential as aminothiols can be susceptible to oxidation and decomposition at elevated temperatures.
Figure 2: Workflow for the purification of this compound.
Procedure:
-
Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is reported as 40-41 °C at 12 Torr.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 42302-17-0 | [1] |
| Molecular Formula | C₅H₁₃NS | [1] |
| Molecular Weight | 119.23 g/mol | [1] |
| Boiling Point | 40-41 °C at 12 Torr | |
| Density | ~0.900 g/cm³ |
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the dimethylamino group, the three methylene groups of the propyl chain, and the thiol proton. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbons of the dimethylamino group and the three carbons of the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
S-H stretch: A weak absorption band in the region of 2550-2600 cm⁻¹.
-
C-N stretch: A medium absorption in the range of 1020-1250 cm⁻¹.
-
C-H stretch: Strong absorptions around 2800-3000 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of the final product and identifying any potential impurities.[7] The gas chromatogram should ideally show a single major peak corresponding to this compound. The mass spectrum will exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure of the compound.[8][9]
Conclusion
This technical guide has provided a detailed and scientifically-grounded approach to the synthesis and purification of this compound. By understanding the rationale behind the chosen synthetic route and purification techniques, researchers can confidently and reproducibly prepare this valuable intermediate for a wide range of applications in pharmaceutical and chemical research. The provided protocols, coupled with the outlined characterization methods, will enable the production of high-purity material, which is essential for the integrity of subsequent research and development activities.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. (n.d.).
- Preparation of aminothiol building blocks. (n.d.). ResearchGate.
- Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. (2018). PubMed Central.
- Resin-bound aminothiols: Synthesis and application. (2002). ResearchGate.
- This compound | C5H13NS | CID 3016998. (n.d.). PubChem.
- Vacuum distillation. (n.d.). Wikipedia.
- Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers. (2011). PubMed Central.
- Synthesis Method of 3-Methylamino-1, 2-Propanediol. (2012). Google Patents.
- Vacuum Distillation. (n.d.). Busch Finland.
- 13.2: The Mass Spectrum • Fragmentation. (2014). Chemistry LibreTexts.
- GCMS 3 Fragmentation Patterns. (2020). YouTube.
Sources
- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Navigating the Nuances of 3-(Dimethylamino)-1-propanethiol: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the utility of bifunctional molecules is unparalleled. Among these, 3-(Dimethylamino)-1-propanethiol stands out for its unique combination of a nucleophilic thiol group and a tertiary amine, making it a valuable building block. However, its reactivity and inherent hazards necessitate a comprehensive understanding of its safe handling, storage, and disposal. This guide, grounded in established safety protocols and technical data, provides a deep dive into the critical aspects of working with this compound, ensuring both personnel safety and experimental integrity.
Understanding the Hazard Profile: A Multifaceted Risk
This compound is classified as a hazardous substance with a multi-faceted risk profile that demands careful consideration.[1] It is a flammable liquid and vapor, and it can cause skin and eye irritation.[2][3][4] Furthermore, it may cause respiratory irritation.[1][3] A thorough understanding of its properties is the foundation of safe laboratory practices.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and for predicting its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C5H13NS | [2] |
| Molecular Weight | 119.23 g/mol | [1] |
| Boiling Point | 40-41 °C at 12 Torr | [5] |
| Density | 0.900 g/cm³ | [6] |
| Vapor Pressure | 4.33 mmHg at 25°C | [2] |
| pKa | 8.83 ± 0.10 (Predicted) | [2] |
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for this compound underscores the need for stringent safety measures.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour[1][2] |
| Skin irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious eye irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][3] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the hazardous nature of this compound, a multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment (PPE), is imperative.
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood.[7] This is critical to mitigate the inhalation of vapors and to control its potent, unpleasant odor, a characteristic feature of thiols.[7][8] The fume hood should have adequate airflow and be regularly inspected to ensure its efficacy.
-
Ventilation: Use only in a well-ventilated area.[3] Local exhaust ventilation should be used to keep airborne concentrations low.[3]
-
Safety Shower and Eyewash Station: Facilities storing or utilizing this material must be equipped with an eyewash fountain and a safety shower.[3] Immediate access to these emergency facilities is crucial in the event of accidental exposure.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE provides a crucial barrier between the user and the chemical.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of >0.11 mm are a suitable option.[7] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after handling.[3][7]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes.[7]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.[7] In cases of significant exposure risk, a PVC apron or a full protective suit may be necessary.[9]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][10]
Safe Handling and Storage: Preserving Integrity and Preventing Incidents
Adherence to strict handling and storage protocols is fundamental to maintaining the chemical's integrity and preventing accidents.
Prudent Handling Practices
-
Avoid Inhalation, Ingestion, and Contact: Avoid all personal contact, including inhalation.[9] Do not get in eyes, on skin, or on clothing.
-
Grounding and Bonding: Take precautionary measures against static discharge.[3] Ground and bond containers and receiving equipment to prevent the buildup of static electricity, which could ignite the flammable vapors.[3]
-
Use Non-Sparking Tools: Utilize only non-sparking tools when handling the compound to eliminate potential ignition sources.[3]
-
Odor Management: The potent odor of thiols requires proactive management. Work with the smallest quantities feasible and keep containers tightly sealed when not in use.[3][9] A bleach trap can be used to neutralize thiol vapors from reaction off-gassing.[7]
Secure Storage Protocols
-
Container Integrity: Store in the original, tightly closed container.[3][9]
-
Ventilation and Temperature: Store in a cool, dry, and well-ventilated area.[3][9] Long-term storage at 2-8°C is recommended.[3]
-
Incompatible Materials: Store away from incompatible materials such as acids and oxidizing agents.[9][11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking in storage areas.[9]
Emergency Procedures: A Blueprint for Rapid and Effective Response
In the event of an emergency, a clear and well-rehearsed response plan is critical to minimizing harm.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical aid.[3]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Spill and Leak Response
-
Evacuate and Ventilate: In the event of a spill, evacuate personnel from the affected area and ensure adequate ventilation.[11]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][12]
-
Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.[3][12] Use non-sparking tools during cleanup.[11]
-
Decontamination: Decontaminate the spill area thoroughly. For glassware and instruments that have come into contact with the thiol, oxidation with a bleach solution in a fume hood is an effective method for deodorization.[13]
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.
-
Neutralization: Unused or waste this compound can be neutralized by careful addition to a bleach solution in a fume hood.[7] This oxidation process helps to mitigate its odor and reactivity.
-
Hazardous Waste: The neutralized solution and all contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.[7][14]
-
Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[14]
-
Environmental Protection: Do not allow the product to enter drains or waterways.[14]
Experimental Workflow Visualization
The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision-making workflow for responding to a spill of this compound.
Conclusion: A Culture of Safety
This compound is a valuable reagent in the arsenal of researchers and drug development professionals. However, its utility is intrinsically linked to a deep respect for its hazardous properties. By integrating the principles and protocols outlined in this guide—from understanding its physicochemical characteristics to implementing robust engineering controls, utilizing appropriate PPE, and adhering to strict handling and disposal procedures—a culture of safety can be fostered. This proactive approach not only protects personnel and the environment but also ensures the integrity and success of scientific endeavors.
References
- BenchChem. (2025). Personal protective equipment for handling Thiol-PEG6-alcohol.
- Guidechem. (n.d.). This compound 42302-17-0 wiki.
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 3-(Dimethylamino)-1,2-propanediol Safety Data Sheet.
- Government of Alberta. (2002). Thiols and Reduced Sulphur Compounds.
- chemBlink. (n.d.). CAS # 42302-17-0, this compound.
- ChemicalBook. (n.d.). This compound CAS#: 42302-17-0.
- Chemical Label. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98%.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 1-Propanethiol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
- BenchChem. (2025). Personal protective equipment for handling 2-Butene-1-thiol.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Dimethylamino-1-propanol.
- Chemsrc. (2025). This compound | CAS#:42302-17-0.
- CPAchem Ltd. (2022). Safety data sheet - 1-Propanethiol.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Propanethiol.
- Columbia University. (n.d.). SOP for Stench Chemicals.
- BenchChem. (2025). Safe Disposal of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Procedural Guide.
Sources
- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound CAS#: 42302-17-0 [m.chemicalbook.com]
- 6. CAS # 42302-17-0, this compound - chemBlink [chemblink.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. research.columbia.edu [research.columbia.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
3-(Dimethylamino)-1-propanethiol reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 3-(Dimethylamino)-1-propanethiol
Authored by a Senior Application Scientist
Abstract
This compound is a bifunctional molecule featuring a nucleophilic thiol group and a tertiary amine. This unique structure dictates its reactivity, enabling its participation in a diverse range of chemical transformations. This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its role in Michael additions, disulfide bond reductions, coordination chemistry, and applications in materials science, supported by detailed protocols and mechanistic diagrams.
Introduction: Structural and Physicochemical Properties
This compound, with the chemical formula C₅H₁₃NS, possesses two key functional groups: a terminal thiol (-SH) and a tertiary amine (-N(CH₃)₂).[1] This duality is central to its chemical behavior. The thiol group serves as a potent nucleophile, particularly in its deprotonated thiolate form, while the tertiary amine can act as an internal base, a hydrogen bond acceptor, or a coordination site.
The proximity of the amine to the thiol can influence the thiol's pKa, making it more acidic than a simple alkanethiol and increasing the concentration of the more nucleophilic thiolate anion at a given pH. This intramolecular interaction is a critical factor in many of its reactions.
Physicochemical Data Summary
| Property | Value | Reference |
| IUPAC Name | 3-(dimethylamino)propane-1-thiol | [1][2] |
| CAS Number | 42302-17-0 | [1][3] |
| Molecular Formula | C₅H₁₃NS | [1][] |
| Molecular Weight | 119.23 g/mol | [1] |
| Boiling Point | 40-41 °C @ 12 Torr | [3][5] |
| Density | ~0.900 g/cm³ | [3][] |
| pKa | 8.83 ± 0.10 (Predicted) | [5] |
Core Reaction Mechanism: Thiol-Michael Addition
The Thiol-Michael addition, or 1,4-conjugate addition, is a cornerstone of the reactivity of this compound.[6] This reaction involves the addition of the soft thiol nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[7]
Mechanistic Principles
The reaction is typically base-catalyzed, as the deprotonated thiolate anion is a significantly stronger nucleophile than the neutral thiol.[7] The tertiary amine within the this compound structure can function as an intramolecular base to facilitate this deprotonation, although external bases are often used to drive the reaction to completion.
The mechanism proceeds in three key steps:
-
Deprotonation: A base removes the acidic proton from the thiol group (-SH) to generate a highly nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate attacks the electrophilic β-carbon of the Michael acceptor, breaking the π-bond and forming a resonance-stabilized enolate intermediate.[7]
-
Protonation: The enolate is protonated, typically by the conjugate acid of the base or a proton source in the workup, to yield the final 1,4-adduct.[7]
The electron-withdrawing nature of the acceptor group (e.g., ketone, ester, nitrile) is critical, as it polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.[8]
Visualization: Thiol-Michael Addition Mechanism
Caption: General mechanism of a base-catalyzed Thiol-Michael addition.
Experimental Protocol: Synthesis of a Thioether via Michael Addition
This protocol describes a representative synthesis using methyl acrylate as the Michael acceptor.
Materials:
-
This compound
-
Methyl acrylate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Causality: An inert atmosphere is crucial to prevent the oxidative dimerization of the thiol to a disulfide. Cooling controls the initial exotherm of the reaction.
-
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Causality: TEA acts as an external base to generate the thiolate, increasing the reaction rate significantly.
-
-
Acceptor Addition: Add methyl acrylate (1.05 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes potential polymerization side reactions of the acrylate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Self-Validation: TLC provides a direct visual confirmation of the conversion of reactants to product, ensuring the reaction has gone to completion before proceeding to workup.
-
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).
-
Causality: The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Core Reaction Mechanism: Disulfide Bond Reduction
Aminothiols are effective reagents for the reduction of disulfide bonds, a critical reaction in protein chemistry and peptide synthesis.[9][10] this compound participates in thiol-disulfide exchange reactions to cleave S-S bonds.
Mechanistic Principles
The reaction is a series of equilibrium-driven nucleophilic substitution reactions where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.[11]
-
The aminothiol is deprotonated to its thiolate form.
-
The thiolate attacks the disulfide bond, forming a new mixed disulfide and releasing the other half of the original disulfide as a new thiolate.[11]
-
A second molecule of the aminothiolate then reacts with the mixed disulfide to release the other original thiol and form the oxidized disulfide dimer of this compound.
To ensure the reaction proceeds to completion, a large excess of the reducing agent is typically used, shifting the equilibrium toward the reduced products.[10]
Visualization: Thiol-Disulfide Exchange Workflow
Caption: Stepwise reduction of a disulfide bond using an excess of aminothiol.
Coordination Chemistry: A Bidentate Ligand for Nanoparticle Synthesis
The dual functionality of this compound makes it an excellent chelating ligand in coordination chemistry.[2] The soft sulfur atom of the thiol group and the harder nitrogen atom of the amine group can simultaneously bind to a single metal center, forming a stable five-membered chelate ring.[2]
This property is extensively utilized in the synthesis and stabilization of metal nanoparticles, particularly gold nanoparticles (AuNPs).[12] The thiol group forms a strong covalent Au-S bond with the nanoparticle surface, while the tertiary amine provides electrostatic stabilization in aqueous media, preventing aggregation.[12][13]
Visualization: Chelation of a Metal Ion
Caption: Bidentate chelation of a metal ion by two aminothiol molecules.
Experimental Protocol: Ligand Exchange for AuNP Stabilization
This protocol outlines a general procedure for stabilizing pre-synthesized nanoparticles.
Materials:
-
Pre-synthesized, phosphine-stabilized gold nanoparticles in an organic solvent (e.g., dichloromethane).
-
Deionized water.
-
Phase-transfer vial or small separatory funnel.
Procedure:
-
Solution Preparation: Prepare a solution of the phosphine-stabilized AuNPs in dichloromethane. In a separate vial, prepare an aqueous solution of this compound hydrochloride.
-
Causality: The hydrochloride salt ensures the aminothiol is water-soluble.
-
-
Interfacial Exchange: Combine the organic AuNP solution and the aqueous ligand solution in a single vial. Shake the mixture vigorously for 15-30 minutes.
-
Causality: The vigorous mixing creates a large interfacial area where the ligand exchange occurs. The aminothiol displaces the original phosphine ligands on the AuNP surface.
-
-
Phase Transfer Monitoring: Observe the transfer of the dark color from the organic phase to the aqueous phase. The completion of the reaction is indicated by a colorless organic layer and a deeply colored aqueous layer.[13]
-
Self-Validation: The visible phase transfer provides a clear and immediate confirmation of successful ligand exchange and the functionalization of the nanoparticles with the water-soluble aminothiol.
-
-
Separation and Purification: Separate the aqueous layer containing the functionalized AuNPs. Wash the aqueous solution with fresh dichloromethane to remove any residual phosphine ligands. The purified, water-soluble AuNPs can be stored in the aqueous phase.
Other Notable Reactions
While Michael additions and disulfide reductions are primary applications, the unique structure of this compound allows for other transformations.
-
Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol group can readily participate in radical or base-catalyzed "click" reactions with alkenes (thiol-ene) and alkynes (thiol-yne).[16][17] These reactions are highly efficient and stereoselective, providing a powerful tool for polymer modification and bioconjugation.[18]
-
Reactions with Nitriles: Aminothiols can react with nitriles to form five- or six-membered heterocyclic rings, such as thiazolines, which can be further hydrolyzed to yield dipeptides or other complex molecules.[19][20][21]
Safety and Handling
This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][22]
-
Handling: Always handle in a well-ventilated area or under a chemical fume hood.[23] Avoid contact with skin, eyes, and clothing.[22] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[22][23] Recommended long-term storage is at 2-8°C.[22]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[23]
Conclusion
The reaction mechanisms of this compound are dictated by the synergistic interplay of its thiol and tertiary amine functionalities. Its proficiency in Thiol-Michael additions provides a robust method for C-S bond formation. Its capacity as a disulfide reducing agent is fundamental in biochemical applications. Furthermore, its role as a bidentate ligand has proven invaluable in the field of nanomaterials. Understanding these core mechanisms allows researchers to harness the versatility of this compound for applications ranging from drug delivery systems to advanced materials synthesis.
References
- This compound. AK Scientific, Inc. [URL: www.aksci.com]
- This compound | C5H13NS | CID 3016998. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3016998]
- Some reactions of aminothiols with nitriles (45 °C, pH 5–6). The... ResearchGate. [URL: https://www.researchgate.net/figure/Some-reactions-of-aminothiols-with-nitriles-45-C-pH-5-6-The-solvent-was-D2O_fig2_328454559]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- 3-(Dimethylamino)-1,2-propanediol. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-dimethylamino-1-2-propanediol-623-57-4]
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/30347712/]
- Thiol Reactive Probes and Chemosensors. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4033990/]
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. [URL: https://www.mdpi.com/2075-1729/8/4/47]
- This compound | 42302-17-0. Benchchem. [URL: https://www.benchchem.com/product/b5952]
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Reaction-of-Aminonitriles-with-Aminothiols%3A-A-Pascal-Boiteau/b8a03289069d504222045e0569726217688029a1]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- 3-Dimethylaminopropane-1,2-diol(623-57-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/623-57-4_1HNMR.htm]
- 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3179-63-3_1HNMR.htm]
- CAS 42302-17-0 this compound. BOC Sciences. [URL: https://www.bocsci.com/product/cas-no-42302-17-0-3-dimethylamino-1-propanethiol-416738.html]
- This compound hydrochloride - High purity. Georganics. [URL: https://www.georganics.sk/en/p/3-dimethylamino-1-propanethiol-hydrochloride-38048-81-6]
- Synthesis Method of 3-Methylamino-1, 2-Propanediol. Google Patents. [URL: https://patents.google.
- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5375113/]
- 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride. DC Chemicals. [URL: https://www.dcchemicals.com/rna-delivery/p/1001718.html]
- 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/19059-68-8_1HNMR.htm]
- This compound | 42302-17-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431602.htm]
- Serinol-Based Versatile Disulfide-Reducing Reagent. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5849]
- Small, Water-Soluble, Ligand-Stabilized Gold Nanoparticles Synthesized by Interfacial Ligand Exchange Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/la0000411]
- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. ECHEMI. [URL: https://www.echemi.com/products/pd20160105001.html]
- Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. MDPI. [URL: https://www.mdpi.com/2079-4991/14/1/90]
- Thiol-based michael-type addition. A systematic evaluation of its controlling factors. Europe PMC. [URL: https://europepmc.org/article/med/34821428]
- Reactions and Mechanisms. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/]
- Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.
- This compound CAS#: 42302-17-0. Chemsrc. [URL: https://www.chemsrc.com/en/cas/42302-17-0_1012971.html]
- Thiol Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? – Supporting Information. ACS Publications. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.7b00867/suppl_file/jo7b00867_si_001.pdf]
- 3-(Diethylamino)-1-propanethiol | C7H17NS | CID 97088. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/97088]
- This compound CAS#: 42302-17-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5431602.htm]
- Quantification of Thiols and Disulfides. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319018/]
- Michael Addition. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/michael-addition.htm]
- Methods for the reduction of disulfide bonds. Google Patents. [URL: https://patents.google.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
- Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. MDPI. [URL: https://www.mdpi.com/1999-4923/15/1/256]
- Breaking a Couple: Disulfide Reducing Agents. Digital.CSIC. [URL: https://digital.csic.es/handle/10261/192252]
- 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Structure_and_Reactions_of_Alcohols_Ethers_Thiols_and_Sulfides/15.07%3A_Redox_Reactions_of_Thiols_and_Disulfides]
- Thiol-yne 'Click' Chemistry As a Route to Functional Lipid Mimetics. The Aquila Digital Community - The University of Southern Mississippi. [URL: https://aquila.usm.
- Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7790757/]
Sources
- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 5. This compound CAS#: 42302-17-0 [m.chemicalbook.com]
- 6. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. digital.csic.es [digital.csic.es]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. This compound hydrochloride - High purity | EN [georganics.sk]
- 15. 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride |CAS 38048-81-6|DC Chemicals [dcchemicals.com]
- 16. aquila.usm.edu [aquila.usm.edu]
- 17. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. aksci.com [aksci.com]
- 23. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)-1-propanethiol
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)-1-propanethiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted solubility of the compound in a range of common laboratory solvents, including aqueous solutions at varying pH levels. The guide is structured to offer not just data, but a foundational understanding of the physicochemical principles governing the solubility of this bifunctional molecule. In the absence of extensive published solubility data, this guide synthesizes information from its known chemical properties and established chemical principles. Furthermore, it provides detailed, field-proven experimental protocols for determining its solubility, adhering to international standards to ensure data integrity and reproducibility.
Introduction to this compound
This compound, with the chemical formula C5H13NS and a molecular weight of 119.23 g/mol , is a versatile aminothiol intermediate used in polymer modification and chemical synthesis.[] Its structure incorporates two key functional groups: a tertiary amine and a primary thiol. This dual functionality imparts unique chemical properties, offering two sites for nucleophilic reactions.[] The compound is a liquid at room temperature with a density of approximately 0.900 g/mL.[] A critical property influencing its aqueous solubility is its predicted pKa of 8.83±0.10, which corresponds to the protonation of the dimethylamino group.[2]
Understanding the solubility of this compound is paramount for its effective use in various applications, from designing reaction conditions to formulating it in drug delivery systems. This guide will first explore the predicted solubility based on its molecular structure and then provide robust methodologies for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both polar (thiol and amino groups) and non-polar (propane backbone) characteristics, suggesting a nuanced solubility profile.
Aqueous Solubility and the Influence of pH
The tertiary amine group in this compound is basic and will be protonated in acidic to neutral aqueous solutions. This protonation to form a cationic species will significantly enhance its solubility in water due to the strong ion-dipole interactions with water molecules.
-
Acidic pH (pH < pKa): At a pH below its pKa of ~8.83, the dimethylamino group will be predominantly protonated, forming the corresponding ammonium salt. This salt is expected to be highly soluble in water.
-
Neutral pH (pH ≈ 7): At neutral pH, the amine will still be largely protonated, suggesting good water solubility.
-
Alkaline pH (pH > pKa): As the pH increases above the pKa, the amine group will be deprotonated, and the molecule will exist primarily in its neutral, less polar form. Consequently, its solubility in water is expected to decrease significantly.
The thiol group, with a pKa typically around 10-11 for alkanethiols, will remain largely protonated in most aqueous conditions but can contribute to hydrogen bonding, further influencing solubility.
Solubility in Organic Solvents
Based on its structure, the following solubilities in common organic solvents can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Highly Soluble | The compound can act as a hydrogen bond acceptor (amine) and donor (thiol), and can engage in dipole-dipole interactions. These solvents can solvate both the polar functional groups and the non-polar alkyl chain. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar functional groups through dipole-dipole interactions. The absence of strong hydrogen bonding from the solvent might result in slightly lower solubility compared to protic solvents, but still significant. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor at solvating the polar thiol and amino groups. The short propane chain is not sufficient to overcome the polarity of the functional groups, leading to poor miscibility. |
Experimental Determination of Solubility
To ensure scientific rigor, the predicted solubility profiles must be confirmed through empirical testing. The following protocols are based on established methodologies, such as the OECD Guideline for the Testing of Chemicals, No. 105, which outlines the flask method for determining water solubility.[3][4][5][6][7]
General Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound in a given solvent.
Sources
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Dimethylamino)-1-propanethiol by NMR and FTIR
Abstract
This technical guide provides a comprehensive analysis of 3-(Dimethylamino)-1-propanethiol, a bifunctional molecule of significant interest in chemical synthesis and drug development.[1] We delve into the core principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for the experimental design and data interpretation. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a robust reference for the characterization of this compound and related aminothiols.
Introduction: The Molecular Architecture of this compound
This compound, with the molecular formula C₅H₁₃NS and a molecular weight of 119.23 g/mol , is a versatile chemical intermediate.[1][2] Its structure features a terminal thiol (-SH) group and a tertiary amine (dimethylamino) group, separated by a three-carbon aliphatic chain. This unique combination of a nucleophilic thiol and a basic tertiary amine makes it a valuable building block in the synthesis of pharmaceuticals, polymers, and other specialized chemicals.
Accurate and unambiguous characterization of this compound is paramount to ensure its purity and structural integrity, which directly impacts the outcome of subsequent reactions and the quality of the final products. NMR and FTIR spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular framework and the presence of key functional groups.
Molecular Structure and Analytical Workflow
The following diagram illustrates the chemical structure of this compound and the analytical workflow for its spectroscopic characterization.
Caption: Molecular structure of this compound and its analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile thiol proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -SH | 1.3 - 1.6 | Triplet (t) | 1H | ~7-8 |
| -CH₂-SH | 2.5 - 2.7 | Quartet (q) | 2H | ~7-8 |
| -CH₂-CH₂ -CH₂- | 1.7 - 1.9 | Quintet (quin) | 2H | ~7-8 |
| N -CH₂ - | 2.3 - 2.5 | Triplet (t) | 2H | ~7-8 |
| N-(CH₃ )₂ | 2.2 - 2.4 | Singlet (s) | 6H | N/A |
Causality Behind Predicted Chemical Shifts and Splitting Patterns:
-
-SH Proton: The thiol proton is expected to appear as a triplet due to coupling with the adjacent methylene (-CH₂-) group. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Methylene group adjacent to Sulfur (-CH₂-SH): These protons are deshielded by the adjacent sulfur atom and are expected to appear as a quartet due to coupling with both the thiol proton and the neighboring methylene group.
-
Central Methylene group (-CH₂-CH₂-CH₂-): This methylene group is coupled to the two adjacent methylene groups, resulting in a quintet.
-
Methylene group adjacent to Nitrogen (N-CH₂-): These protons are deshielded by the electronegative nitrogen atom and will appear as a triplet due to coupling with the central methylene group.
-
Dimethyl Protons (N-(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, hence they appear as a sharp singlet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₂-SH | 25 - 30 |
| -CH₂-C H₂-CH₂- | 30 - 35 |
| N-C H₂- | 55 - 60 |
| N-(C H₃)₂ | 45 - 50 |
Rationale for Predicted Chemical Shifts:
-
-CH₂-SH: The carbon attached to the sulfur atom is the most upfield of the methylene carbons due to the lower electronegativity of sulfur compared to nitrogen.
-
-CH₂-CH₂-CH₂-: The central methylene carbon is in a relatively shielded environment.
-
N-CH₂-: The carbon atom bonded to the nitrogen is significantly deshielded due to the high electronegativity of nitrogen, causing it to appear at the lowest field among the methylene carbons.
-
N-(CH₃)₂: The carbons of the methyl groups are also deshielded by the adjacent nitrogen atom.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol: FTIR
-
Sample Preparation: A few drops of neat liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
Predicted FTIR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| CH₂ Bend | 1450 - 1470 | Medium |
Interpretation of Key Vibrational Modes:
-
S-H Stretch: The presence of a weak absorption band in the 2550-2600 cm⁻¹ region is a characteristic signature of the thiol group.[3] The weakness of this band is a key identifying feature.
-
C-H Stretch (sp³): Strong absorption bands in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methylene and methyl groups.
-
C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine is expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[4]
-
CH₂ Bend: The scissoring or bending vibration of the methylene groups will give rise to a medium intensity band around 1450-1470 cm⁻¹.
Data Interpretation Workflow
The following diagram outlines the logical flow for interpreting the combined spectroscopic data to confirm the structure of this compound.
Caption: A workflow for the structural confirmation of this compound.
Conclusion: A Unified Spectroscopic Profile
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a comprehensive and unambiguous characterization of this compound. While ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and atomic connectivity, FTIR spectroscopy validates the presence of the key thiol and tertiary amine functional groups. This multi-technique approach ensures a high degree of confidence in the structural assignment and purity assessment of this important chemical intermediate, which is crucial for its application in research and development. The predictive data and methodologies outlined in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds.
References
- PubChem. This compound. [Link]
- MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]
- Chemistry LibreTexts. Spectroscopy of Amines. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- MDPI.
- ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
Sources
- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 3-(Dimethylamino)-1-propanethiol Hydrochloride for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 3-(Dimethylamino)-1-propanethiol hydrochloride, a versatile bifunctional molecule increasingly utilized in advanced materials science and pharmaceutical development. For researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, synthesis, and key applications, with a focus on the causal relationships behind its utility and detailed, field-proven protocols.
Executive Summary: A Molecule of Dual Functionality
This compound hydrochloride, bearing both a nucleophilic thiol group and a protonatable tertiary amine, offers a unique combination of properties that make it a valuable building block in sophisticated chemical architectures. The thiol (-SH) group provides a strong anchor point for covalent attachment to surfaces, particularly noble metals like gold, and participates in highly efficient "click" chemistry reactions. Concurrently, the dimethylamino group (-N(CH₃)₂) acts as a pH-responsive switch, enabling the design of "smart" materials that can change their properties in response to environmental acidity. This dual functionality has positioned it as a key reagent in nanoparticle functionalization, targeted drug delivery, and bioconjugation.
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound hydrochloride is paramount for its effective application.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₄ClNS | [1] |
| Molecular Weight | 155.69 g/mol | [1][2] |
| CAS Number | 38048-81-6 | [1] |
| Appearance | White to off-white solid | General Supplier Information |
| Melting Point | 80-85 °C | [] |
| Boiling Point (Free Base) | 147.9 ± 23.0 °C at 760 mmHg | |
| Density (Free Base) | 0.9 ± 0.1 g/cm³ | |
| pKa (Predicted, Amine) | 8.83 ± 0.10 | |
| Solubility | Soluble in water | General Laboratory Knowledge |
Structural Formula:
The hydrochloride salt form enhances the compound's stability and water solubility, making it convenient for use in aqueous reaction media. The predicted pKa of the tertiary amine is a critical parameter, indicating that it will be protonated and positively charged at physiological pH (~7.4) and will become deprotonated and neutral in more basic environments. This transition is the basis for its use in pH-responsive systems.[4]
Synthesis and Characterization
The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from the commercially available 3-(Dimethylamino)-1-propanol. This pathway offers a reliable and scalable route for laboratory synthesis.
Synthetic Pathway Overview
The synthesis involves two key transformations:
-
Chlorination: The hydroxyl group of 3-(Dimethylamino)-1-propanol is converted to a chloride, yielding 3-(Dimethylamino)propyl chloride hydrochloride. This is a standard nucleophilic substitution reaction, often employing thionyl chloride.
-
Thiolation: The resulting alkyl chloride is then converted to the corresponding thiol. A robust method for this transformation is the reaction with thiourea to form an isothiouronium salt, followed by basic hydrolysis.
Detailed Experimental Synthesis Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis of this compound hydrochloride.
Part A: Synthesis of 3-(Dimethylamino)propyl chloride hydrochloride [5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 15 g of 3-Dimethylamino-1-propanol in 150 mL of chloroform.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 21 g of thionyl chloride (SOCl₂) dropwise from the dropping funnel over 30 minutes. Maintain vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Wash the crude solid with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to remove impurities. Dry the resulting white solid under vacuum to yield 3-(Dimethylamino)propyl chloride hydrochloride.
Part B: Synthesis of this compound hydrochloride from Alkyl Halide via Thiourea [6]
-
Formation of Isothiouronium Salt: In a 250 mL round-bottom flask, combine the 3-(Dimethylamino)propyl chloride hydrochloride from Part A (1 equivalent) and thiourea (1.1 equivalents) in methanol. Heat the mixture to reflux and maintain for 3-4 hours. The formation of the S-alkylisothiouronium salt occurs during this step.
-
Hydrolysis: After reflux, add a solution of sodium hydroxide (3 equivalents) in water to the reaction mixture. Heat the mixture to reflux again and maintain for 2-3 hours to hydrolyze the isothiouronium salt to the thiol.
-
Isolation and Salt Formation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This protonates the amine and the thiolate, forming the desired hydrochloride salt.
-
Purification: Extract the aqueous solution with an organic solvent like diethyl ether to remove any non-polar impurities. Concentrate the aqueous layer under reduced pressure to obtain the crude this compound hydrochloride. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/ether.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in D₂O: ~3.5-3.7 (t, 2H, -CH₂-N⁺H-), ~2.9 (s, 6H, -N⁺H(CH₃)₂), ~2.6-2.8 (t, 2H, -CH₂-SH), ~1.9-2.1 (quintet, 2H, -CH₂-CH₂-CH₂-). The thiol proton (-SH) is often broad and may exchange with D₂O. |
| ¹³C NMR | δ (ppm) in D₂O: ~55-58 (-CH₂-N⁺H-), ~43-45 (-N⁺H(CH₃)₂), ~28-32 (-CH₂-CH₂-CH₂-), ~22-25 (-CH₂-SH). |
| FTIR | (cm⁻¹): Broad absorption around 2550-2600 (S-H stretch, often weak), 2900-3000 (C-H stretch), broad absorption around 2400-2700 (N⁺-H stretch). |
| Mass Spec (EI of free base) | m/z: Molecular ion [M]⁺ at 119. Prominent fragment at m/z 58 corresponding to [CH₂=N(CH₃)₂]⁺ from alpha-cleavage. |
Core Applications in Research and Drug Development
The unique bifunctional nature of this compound hydrochloride makes it a powerful tool in several advanced applications.
Nanoparticle Functionalization and Surface Modification
The high affinity of sulfur for gold makes thiols the premier choice for creating stable, self-assembled monolayers on gold nanoparticles (AuNPs).[4] this compound hydrochloride serves as an excellent capping agent, providing both stability and functionality. The terminal dimethylamino groups can be used to modulate the surface charge of the nanoparticles or to provide a site for further conjugation.
Protocol 2: Surface Modification of Gold Nanoparticles
This protocol describes the ligand exchange process to functionalize citrate-capped AuNPs.
-
Preparation: Synthesize citrate-capped gold nanoparticles (e.g., 20 nm diameter) using a standard method like the Turkevich synthesis.
-
Ligand Solution: Prepare a 10 mM aqueous solution of this compound hydrochloride.
-
Ligand Exchange: To 1 mL of the citrate-capped AuNP solution in a microcentrifuge tube, add the thiol solution to a final concentration of 1 mM.
-
Incubation: Incubate the mixture for at least 12 hours at room temperature with gentle agitation to allow for complete ligand exchange on the gold surface.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm particles).
-
Washing: Carefully remove the supernatant, which contains excess thiol and displaced citrate. Resuspend the nanoparticle pellet in 1 mL of ultrapure water.
-
Repeat: Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound ligands.
-
Final Suspension: Resuspend the final purified pellet in the desired buffer for storage or downstream applications.
pH-Responsive Drug Delivery Systems
The protonatable dimethylamino group is the key to designing pH-sensitive drug delivery systems.[2][4] In physiological conditions (pH 7.4), the amine is protonated and positively charged, which can facilitate interaction with negatively charged cell membranes. Upon internalization into the acidic environment of endosomes or lysosomes (pH 4.5-6.5), or in the acidic tumor microenvironment, the change in protonation state can trigger a conformational change or a shift in hydrophobicity.[12][13] This can lead to the destabilization of the carrier (e.g., a liposome or a polymer nanoparticle) and the release of the encapsulated drug payload specifically at the target site.[14]
Mechanism of pH-Responsive Release:
While specific protocols for incorporating this compound hydrochloride into liposomes are proprietary or require development, the principle involves its integration into the lipid bilayer, where the aminothiol headgroup is exposed to the aqueous environment.
Bioconjugation and Thiol-Click Chemistry
The thiol group is a versatile functional handle for bioconjugation. It can react with maleimides in a highly specific Michael addition reaction to form stable thioether bonds, a cornerstone of protein and peptide labeling.[15] Furthermore, it can participate in radical-mediated thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency, orthogonality, and mild reaction conditions.[5] These reactions allow for the covalent linking of molecules containing alkene or alkyne functionalities, respectively, and are widely used in polymer synthesis and material science.[5]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Hazards: May cause skin, eye, and respiratory irritation.[16]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.
Conclusion
This compound hydrochloride is a potent and versatile chemical tool for researchers in drug development and materials science. Its dual functionality, combining a robust surface-anchoring thiol with a pH-responsive amine, provides a platform for creating sophisticated, stimuli-responsive systems. By understanding its core properties and leveraging the detailed protocols provided in this guide, scientists can effectively harness its potential in developing next-generation nanoparticles, targeted drug delivery vehicles, and advanced biomaterials.
References
- ARKIVOC. (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. [Link]
- University of Calgary.
- PubChem. This compound. [Link]
- Indian Academy of Sciences. (2017). Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]
- PubMed Central (PMC). (2022). Preparation and application of pH-responsive drug delivery systems. [Link]
- Royal Society of Chemistry. Microwave-Assisted Synthesis of Asymmetric Disulfides. [Link]
- DSpace@MIT. (2011). pH-Sensitive Core-Shell Nanoparticles for Intracellular Drug Delivery. [Link]
- PubMed Central (PMC). pH-responsive Nanoparticles for Drug Delivery. [Link]
- Journal of the American Chemical Society. (2009). “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. [Link]
- PubChem. 3-(Dimethylamino)-1-propanol. [Link]
- Georganics. This compound hydrochloride - High purity | EN. [Link]
- PubMed. (2021). pH-responsive aminolipid nanocarriers for antimicrobial peptide delivery. [Link]
- ResearchGate. (2020).
- PubMed. (2023).
- DC Chemicals. 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride. [Link]
- ResearchGate. (2024).
- PubMed. (2015). Removal of thiol ligands from surface-confined nanoparticles without particle growth or desorption. [Link]
- Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (). [Link]
- DC Chemicals. 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride. [Link]
- PrepChem.com. Synthesis of thiourea. [Link]
- SpectraBase. 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride - Optional[13C NMR] - Spectrum. [Link]
- NIST WebBook. 1-Propanol, 3-(diethylamino)-. [Link]
- PubMed Central (PMC). (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
- NIST WebBook. 1-Propanol, 3-(dimethylamino)-. [Link]
- Google Patents.
- Journal of Drug Discovery and Health Sciences. (2024). Recent Advances in Nanoparticle-Based Drug Delivery Systems. [Link]
- NIST WebBook. 1,3-Propanedithiol. [Link]
- NIST WebBook. 1-Propanol, 3-(diethylamino)-. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE(5407-04-5) 1H NMR spectrum [chemicalbook.com]
- 8. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum [chemicalbook.com]
- 11. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR spectrum [chemicalbook.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. mdpi.com [mdpi.com]
- 14. pH-responsive aminolipid nanocarriers for antimicrobial peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
The Dual Nature of Reactivity: An In-depth Technical Guide to Aminothiols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminothiols, organic compounds bearing both an amino and a thiol functional group, represent a unique class of molecules whose dual nucleophilicity is a cornerstone of their utility in modern organic synthesis. This guide provides a comprehensive exploration of the fundamental reactivity of aminothiols, offering insights into the principles governing their chemoselectivity. We will delve into their pivotal role in the synthesis of vital heterocyclic scaffolds, their application in peptide chemistry, and the strategic use of protecting groups to modulate their reactivity. Furthermore, this document will explore their oxidation-reduction chemistry and their emerging role in catalysis, providing both mechanistic understanding and practical, field-proven protocols for the discerning researcher.
The Dichotomy of Nucleophilicity: Understanding the Core Reactivity of Aminothiols
The synthetic versatility of aminothiols stems from the presence of two nucleophilic centers: the nitrogen of the amino group and the sulfur of the thiol group. The thiol group, with a pKa typically in the range of 8-10, is more acidic than the amino group (pKa ~9-10).[1] Consequently, under basic conditions, the thiol is readily deprotonated to the more nucleophilic thiolate anion.[2] The relative nucleophilicity of the amine versus the thiolate is a critical factor that dictates the outcome of reactions with electrophiles.
The Hard and Soft Acids and Bases (HSAB) theory provides a valuable framework for predicting the chemoselectivity of these reactions.[3] The soft thiolate nucleophile preferentially reacts with soft electrophiles, such as alkyl halides and Michael acceptors.[3][4] Conversely, the harder amine nucleophile tends to react with hard electrophiles like acyl chlorides and isocyanates.[4] However, this is a simplification, and factors such as sterics, solvent, and temperature can significantly influence the reaction pathway.
Key Factors Influencing Chemoselectivity:
-
pH: The pH of the reaction medium is paramount.[2] At acidic pH, the amino group is protonated and non-nucleophilic, favoring reactions at the thiol. In basic conditions, the more nucleophilic thiolate is formed, which can outcompete the amine for many electrophiles.[2]
-
Nature of the Electrophile: As predicted by HSAB theory, the "hardness" or "softness" of the electrophilic center directs the regioselectivity of the attack.[3]
-
Steric Hindrance: The steric environment around both the nucleophilic centers and the electrophile can influence the rate and selectivity of the reaction. For instance, the sterically hindered aminothiol penicillamine exhibits different reactivity compared to less bulky aminothiols.[2]
-
Solvent: The polarity and protic nature of the solvent can affect the solvation of the nucleophiles and electrophiles, thereby altering their relative reactivity.
Architects of Molecular Scaffolds: Aminothiols in Heterocycle Synthesis
Aminothiols are indispensable building blocks for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds.[2][5][6] The intramolecular cyclization of aminothiols with bifunctional electrophiles is a powerful strategy for constructing five- and six-membered rings.
Synthesis of Thiazolidines and Thiazolines
A classic application of aminothiol reactivity is the synthesis of thiazolidines and their oxidized counterparts, thiazolines. For example, the reaction of a 1,2-aminothiol, such as cysteamine, with an aldehyde or ketone proceeds through the formation of a Schiff base intermediate with the amino group, followed by an intramolecular cyclization of the thiol group.[6] This reaction is often reversible and can be influenced by pH.[6]
Thiazolines can also be synthesized from the reaction of aminothiols with nitriles.[2][7][8] This transformation is particularly relevant in the context of prebiotic chemistry and the formation of peptides.[2][7][8]
Solid-Phase Synthesis of Benzothiazoles and Related Heterocycles
The principles of aminothiol reactivity have been extended to solid-phase synthesis, enabling the efficient generation of libraries of heterocyclic compounds. For instance, resin-bound 2-aminothiophenol can serve as a versatile intermediate for the synthesis of benzothiazoles, 3,4-dihydro-1,4-benzothiazines, and related structures.[9] This approach involves sequential coupling, substitution, reduction, and cyclization steps on a solid support.[9]
The Backbone of Life: Aminothiols in Peptide Science
In the realm of peptide chemistry, cysteine, a proteinogenic aminothiol, plays a multifaceted role. Its thiol side chain is crucial for protein structure, function, and modification.
Disulfide Bond Formation
The reversible oxidation of two cysteine residues to form a disulfide bond is a fundamental post-translational modification that stabilizes the tertiary and quaternary structures of proteins.[10][11] This oxidation can be achieved using a variety of mild oxidizing agents.[11]
Native Chemical Ligation
Native Chemical Ligation (NCL) is a powerful technique for the convergent synthesis of large peptides and proteins.[12] This method relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[12] The initial transthioesterification is followed by a rapid intramolecular S-to-N acyl transfer, forming a native peptide bond at the ligation site.
Thiol-Ene Chemistry for Peptide Modification
Thiol-ene chemistry has emerged as a robust and orthogonal method for the selective modification of peptides and proteins.[13] This reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[13] It has been successfully employed for peptide cyclization, glycosylation, and lipidation.[13]
Directing Reactivity: The Art of Protecting Groups
To achieve selective transformations in the presence of both amino and thiol groups, the use of protecting groups is often indispensable.[14][15] The choice of protecting group is dictated by its stability under the reaction conditions and the ease of its selective removal.
| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |
| Amino Group | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA)[14] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine)[14] | |
| Thiol Group | Trityl | Trt | Acidic conditions, mild oxidation[16] |
| Acetamidomethyl | Acm | Mercuric ions, iodine | |
| tert-Butyl | tBu | Strong acid, reduction[1] | |
| Phenacyl | Pac | Zn/AcOH[17] |
Orthogonal Protection Strategy:
In complex syntheses, an orthogonal protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting each other.[14] For example, the use of an acid-labile Boc group for the amine and a base-labile Fmoc group for another functionality allows for selective deprotection and subsequent modification.
The Redox Dance: Oxidation and Reduction of Aminothiols
The thiol group of aminothiols is susceptible to oxidation, a process that is central to their biological function and can also be a consideration in their synthetic applications.[11][18] Mild oxidation typically leads to the formation of disulfides.[10][11] Stronger oxidizing agents can further oxidize the sulfur to sulfenic, sulfinic, and sulfonic acids.[19] Conversely, disulfides can be readily reduced back to thiols using various reducing agents.[11]
The oxidation potential of an aminothiol is influenced by factors such as pH and the electronic environment of the molecule.[18] For instance, deprotonation of the thiol to the more electron-rich thiolate facilitates oxidation.[18]
Emerging Frontiers: Aminothiols in Catalysis
The unique properties of aminothiols have led to their increasing use in catalysis.
Ligands in Metal Catalysis
The ability of both the amino and thiol groups to coordinate to metal centers makes aminothiols valuable ligands in transition metal catalysis.[20][21][22] These ligands can influence the reactivity and selectivity of a wide range of transformations, including asymmetric synthesis.[21][22] For example, amino acids and peptides have been used as chiral ligands in metal-catalyzed reactions.[22]
Organocatalysis
In certain reactions, aminothiols can themselves act as organocatalysts. The thiol group can participate in nucleophilic catalysis, while the amino group can act as a base or engage in hydrogen bonding to activate substrates.
Thiol Modification of Heterogeneous Catalysts
Recent research has shown that modifying the surface of heterogeneous nickel catalysts with thiols can significantly enhance their activity and selectivity in reactions such as reductive amination.[23] The thiol modification can prevent catalyst oxidation and alter the reaction mechanism.[23]
Experimental Protocols
General Protocol for the Synthesis of a Thiazolidine from Cysteamine and an Aldehyde
Materials:
-
Cysteamine hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cysteamine hydrochloride in ethanol.
-
Add a solution of sodium hydroxide in ethanol to neutralize the hydrochloride and generate the free base.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude thiazolidine.
-
Purify the product by column chromatography on silica gel.
Protocol for the Fmoc Protection of an Amino Group in the Presence of a Thiol
Materials:
-
Aminothiol (e.g., cysteine methyl ester hydrochloride)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the aminothiol in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to adjust the pH to approximately 8-9.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, maintaining the pH with additional sodium bicarbonate if necessary.
-
Monitor the reaction by TLC.
-
After completion, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the Fmoc-protected aminothiol.
-
Purify by recrystallization or column chromatography if necessary.
Conclusion
The basic reactivity of aminothiols, governed by the interplay of their amino and thiol functionalities, provides a rich and versatile platform for organic synthesis. A thorough understanding of the factors that control their chemoselectivity is essential for harnessing their full potential in the construction of complex molecules, from bioactive heterocycles to large proteins. As our comprehension of their nuanced reactivity deepens and new catalytic applications emerge, aminothiols are poised to remain at the forefront of innovation in chemical synthesis and drug discovery.
References
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI.
- Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed.
- Organic total synthesis method of D-penicillamine.
- Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation.
- Cysteamine. Wikipedia.
- The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. PubMed.
- Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi
- Process of preparing penicillamine.
- Process for the preparation of D(-)-penicillamine and salts thereof.
- Cysteamine hydrochloride synthesis. ChemicalBook.
- 9.
- Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. R ¼ mono-or disaccharide chains.
- Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. PubMed.
- The industrial synthesis of D‐penicillamine via Asinger reaction.
- Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. NIH.
- Synthesis and Applic
- Pharmacological and metabolic interconversions of cystamine. Reactions...
- In-Depth Technical Guide: 3-Aminothiophenol Stability and Oxid
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- Chapter 5 Thiol Protecting Groups.
- 6.
- Protective Groups. Organic Chemistry Portal.
- Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)
- The oxidation of thiols by ionizing radi
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH.
- Some reactions of aminothiols with nitriles (45 °C, pH 5–6). The...
- Protecting Groups List. SynArchive.
- Amino Acid-Protecting Groups.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Semantic Scholar.
- Amino monothio acids in solid-phase synthesis of peptide thioamides. Semantic Scholar.
- An overview of chemo- and site-selectivity aspects in the chemical conjug
- Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers.
- Chemoselective reactions of the thiol group and its applications for attaching proteins to chemically modified surfaces containing an iodoacetamide or maleimide functions.
- Peptide synthesis. Wikipedia.
- Upgrading heterogeneous Ni catalysts with thiol modific
- Catalytic Activity of Amino Acids-Metal Complexes in Oxid
- Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI.
- The Cyanopyridine-Aminothiol Click Reaction: Expanding Horizons in Chemical Biology.
- Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]
- 13. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Groups [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 17. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions [scirp.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Upgrading heterogeneous Ni catalysts with thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the dual functionality of aminothiols
An In-Depth Technical Guide to the Dual Functionality of Aminothiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminothiols are a pivotal class of organic compounds characterized by the presence of both an amine (-NH₂) and a thiol (-SH) functional group. This unique structural arrangement confers a dual chemical personality, allowing them to function as potent nucleophiles and robust antioxidants. This guide delves into the core chemical principles governing these two functionalities, exploring the underlying mechanisms, their interplay, and their critical applications in biochemistry, medicine, and drug development. We will examine how the thiol group's reactivity, governed by its pKa, enables nucleophilic attacks and disulfide exchange reactions, which are fundamental to processes like bioconjugation. Concurrently, we will explore how this same group facilitates antioxidant activity through radical scavenging and hydrogen donation, a property harnessed in cytoprotective agents. Through detailed mechanistic explanations, experimental protocols, and illustrative diagrams, this whitepaper provides a comprehensive resource for understanding and leveraging the versatile chemistry of aminothiols.
Introduction: The Chemical Dichotomy of Aminothiols
At the heart of aminothiol chemistry lies the sulfhydryl (-SH) group of a cysteine residue or its synthetic analogue. The reactivity of this group is the source of the molecule's dual functionality.[1][2][3] The term "aminothiol" itself describes a family of molecules, ranging from the simple amino acid cysteine to complex synthetic drugs like amifostine, all united by the presence of these two key functional groups.[4][5]
The thiol group's ability to lose a proton (deprotonate) to form a highly reactive thiolate anion (R-S⁻) makes it an excellent nucleophile.[1][6] This property is central to its role in enzymatic catalysis and its use in forming specific chemical linkages in bioconjugation.[6][7] Simultaneously, the S-H bond is relatively weak, allowing the thiol to donate a hydrogen atom to neutralize damaging free radicals, thereby acting as a potent antioxidant.[8][9] This antioxidant capacity is crucial for maintaining cellular redox homeostasis and protecting biological macromolecules from oxidative damage.[10][11] This guide will dissect these two fundamental roles, providing the technical foundation for their application in advanced scientific research.
Caption: Core dual functionality of aminothiols.
The Nucleophilic Character: Precision in Reactivity
The nucleophilicity of an aminothiol is primarily dictated by the thiol group, which can exist in a protonated (R-SH) or deprotonated thiolate (R-S⁻) form.[1] The equilibrium between these two states is governed by the thiol's pKa value. For free cysteine, the thiol pKa is approximately 8.5, meaning that at physiological pH (~7.4), only a small fraction exists as the more nucleophilic thiolate anion.[6] However, the local protein microenvironment can significantly lower this pKa, increasing the thiolate population and enhancing reactivity.[1]
Mechanism of Nucleophilic Action
The thiolate anion is a potent nucleophile due to its "soft" nature, readily attacking electrophilic centers. This reactivity is exploited in numerous biological and synthetic reactions:
-
Thiol-Disulfide Exchange: A common reaction where a thiolate attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate. This is fundamental to protein folding and redox signaling.[9]
-
Reaction with Electrophiles: Aminothiols react readily with various electrophiles. A prominent example is the reaction with nitriles, which can be used to form thiazolines, a key step in the synthesis of certain peptides and heterocycles.[12][13] This specific reactivity forms the basis of Nitrile-Aminothiol Conjugation (NATC), a biocompatible ligation technique.[14][15]
-
Bioconjugation: The selective reaction of thiols with reagents like maleimides or N-alkylpyridinium has become a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), labeling proteins, and immobilizing biomolecules.[7]
Caption: Pathway of ROS neutralization by an aminothiol.
Experimental Protocol: Quantifying Antioxidant Capacity using the DPPH Assay
Objective: To measure the radical scavenging activity of an aminothiol compound.
Materials:
-
Aminothiol test compound (e.g., Cysteamine, WR-1065)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol (solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the aminothiol test compound in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 1 mM).
-
Prepare a similar dilution series for ascorbic acid to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample dilution (or control) to triplicate wells.
-
Add 50 µL of methanol to three wells to serve as the blank (negative control).
-
Initiate the reaction by adding 150 µL of the DPPH stock solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader. The purple DPPH radical absorbs at this wavelength; as it is scavenged by the antioxidant, the color fades to yellow, and the absorbance decreases.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity for each concentration using the following formula:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Plot the % Scavenging against the concentration of the aminothiol and the positive control.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for the test compound and the control. A lower IC₅₀ indicates higher antioxidant activity.
-
Self-Validation: The inclusion of ascorbic acid as a well-characterized positive control provides a benchmark for antioxidant potency. The negative control (methanol only) establishes the baseline absorbance of the DPPH radical, ensuring that any observed decrease is due to the activity of the test compound.
Key Aminothiols and Their Applications
The dual functionality of aminothiols is leveraged across a spectrum of biological and therapeutic contexts.
| Aminothiol | Primary Role(s) | Key Applications & Significance |
| Cysteine | Nucleophile, Antioxidant | A proteinogenic amino acid essential for protein structure (disulfide bonds) and the active site of many enzymes. It is the precursor to glutathione. [1][6] |
| Glutathione (GSH) | Antioxidant, Nucleophile | The most abundant intracellular low-molecular-weight thiol, critical for maintaining cellular redox balance, detoxifying xenobiotics, and regenerating other antioxidants. [9][10] |
| Homocysteine | Redox Sensor | An aminothiol linked to cysteine metabolism. Elevated levels are a risk factor for vascular disease, potentially by inducing oxidative stress and disturbing the aminothiol redox state. [10][16] |
| Cysteamine | Antioxidant, Nucleophile | The decarboxylated derivative of cysteine. Studied for its radioprotective effects and used in the treatment of nephropathic cystinosis. [4][17] |
| Amifostine (WR-2721) | Antioxidant (Prodrug) | A synthetic thiophosphate prodrug that is converted to the active thiol WR-1065. It is an FDA-approved cytoprotective agent used to reduce toxicities from radiation and chemotherapy. [18][19][20] |
| N-acetylcysteine (NAC) | Antioxidant (Prodrug) | A precursor to cysteine and GSH, used clinically as a mucolytic agent and as an antidote for acetaminophen overdose by replenishing hepatic GSH stores. [9] |
Conclusion and Future Perspectives
Aminothiols are master molecules of chemical duality. Their capacity to act as both precise nucleophiles and broad-spectrum antioxidants makes them indispensable in biology and medicine. The principles of their reactivity—governed by the thiol's pKa and redox potential—provide a powerful toolkit for drug development professionals and researchers. Understanding these fundamentals allows for the rational design of novel cytoprotective agents, the development of sophisticated bioconjugation strategies for targeted therapies, and the creation of advanced probes for studying cellular processes. [21][]As our ability to manipulate chemical structures with greater precision grows, the strategic application of aminothiol chemistry will undoubtedly continue to drive innovation in the life sciences, from fundamental research to the development of next-generation therapeutics.
References
- We examined the effect of manipulating the levels of two endogenous radioprotectors, glutathione (GSH) and polyamines, on the ability of exogenous aminothiols to protect Chinese hamster ovary cells from the lethal effects of gamma-radiation. PubMed.
- Murray, D. Aminothiols. In Radioprotectors. Taylor & Francis.
- Radioprotective efficacy and toxicity of a new family of aminothiol analogs. PMC - NIH.
- Radioprotective efficacy and toxicity of a new family of aminothiol analogs. PubMed - NIH.
- ROS-Responsive and pH-Sensitive Aminothiols Dual-Prodrug for Radiation Enteritis. MDPI.
- The role of thiols in antioxidant systems. PMC - PubMed Central - NIH.
- Some reactions of aminothiols with nitriles (45 °C, pH 5–6). ResearchGate.
- Chemoprotective and radioprotective effects of amifostine: An update of clinical trials. Source Not Available.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI.
- The Role of Aminothiols as Biomarkers of Oxidative Stress and Clinical Outcomes in Coronary Artery Bypass Grafting (CABG): A Narrative Review. PMC - PubMed Central.
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
- Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. PMC - NIH.
- Synthesis and Properties of α-Aminothiol Esters. The Journal of Organic Chemistry.
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. ResearchGate.
- Role of aminothiols as a component of the plasma antioxidant system and relevance to homocysteine-mediated vascular disease. PubMed.
- The basics of thiols and cysteines in redox biology and chemistry. PubMed - NIH.
- Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying. NIH.
- Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium. PMC - NIH.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH.
- (PDF)
- Medicinal Thiols: Current Status and New Perspectives. PMC - NIH.
- Prevention of Toxicities by Cytoprotection: The Role of Amifostine in the Supportive Care of Cancer for Patients with Head and Neck Cancer. Clinigen.
- Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B). ResearchGate.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Semantic Scholar.
- The Cyanopyridine-Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. Source Not Available.
- Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. NIH.
- Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. ACS Omega.
- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences.
- Amifostine: a cytoprotective drug. Termedia.
- Cysteine (left), 1,2-aminothiol functionality (right). ResearchGate.
- Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation. PubMed.
- Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. PubMed.
- Cytoprotective effects of amifostine and cysteamine on cultured normal and tumor cells treated with paclitaxel in terms of mitotic index and 3H-thymidine labeling index. PubMed.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Source Not Available.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed.
- Analytical Methods for Amino Acids. Shimadzu.
- Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent.
Sources
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The basics of thiols and cysteines in redox biology and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Aminothiols as Biomarkers of Oxidative Stress and Clinical Outcomes in Coronary Artery Bypass Grafting (CABG): A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of aminothiols as a component of the plasma antioxidant system and relevance to homocysteine-mediated vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of intracellular thiol and polyamine levels on radioprotection by aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Amifostine: a cytoprotective drug [termedia.pl]
- 20. researchgate.net [researchgate.net]
- 21. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]
The Dimethylamino Group: A Strategic Lever in Modulating Thiol Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiol group, with its nuanced reactivity, is a cornerstone of chemical and biological processes, from protein chemistry to materials science. The strategic placement of functional groups can profoundly alter the thiol's intrinsic properties, offering a powerful tool for fine-tuning molecular behavior. This guide provides a comprehensive exploration of the role of the dimethylamino group in modulating thiol reactivity. We will dissect the electronic and steric effects of this group, its impact on the thiol's acidity (pKa), nucleophilicity, and redox potential. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provides detailed, field-proven methodologies for quantifying these effects. Through a combination of established data, theoretical insights, and practical experimental protocols, this guide serves as an essential resource for any professional seeking to harness the subtle yet powerful influence of the dimethylamino group on thiol chemistry.
The Fundamental Influence: Electronic Effects on Thiol Acidity (pKa)
The reactivity of a thiol is fundamentally governed by the ease with which it can be deprotonated to form the more nucleophilic thiolate anion (RS⁻). The acid dissociation constant (pKa) is the quantitative measure of this propensity. The presence of a dimethylamino group in proximity to a thiol can significantly alter its pKa through a combination of inductive effects and, more profoundly, through-space interactions.
The dimethylamino group is a potent electron-donating group. Through the sigma-bond framework, it can inductively push electron density towards the thiol, which would be expected to slightly increase the pKa (destabilize the thiolate anion). However, in molecules like N,N-dimethylaminoethanethiol, a more significant through-space interaction is at play. The nitrogen's lone pair of electrons can stabilize the protonated thiol via an intramolecular hydrogen bond, and more importantly, the positively charged ammonium group (after protonation of the amine) can electrostatically stabilize the thiolate anion. This latter effect dramatically lowers the pKa of the thiol group.
| Compound | Structure | Thiol pKa (approx.) | Reference |
| Ethanethiol | CH₃CH₂SH | 10.6 | [1][2][3] |
| N,N-Dimethylaminoethanethiol | (CH₃)₂NCH₂CH₂SH | 8.40 (Predicted) | [4] |
Table 1: Comparison of the approximate pKa values of ethanethiol and N,N-dimethylaminoethanethiol.
The lower pKa of N,N-dimethylaminoethanethiol indicates that at physiological pH (~7.4), a significantly larger proportion of the aminothiol will exist in its reactive thiolate form compared to a simple alkyl thiol. This has profound implications for its nucleophilicity and overall reactivity.
Caption: Figure 1. Influence of the dimethylamino group on thiol pKa.
Enhanced Reactivity: Nucleophilicity and Neighboring Group Participation
The increased concentration of the thiolate anion at a given pH directly translates to enhanced nucleophilicity. However, the role of the dimethylamino group extends beyond simply modulating the pKa. It can actively participate in the reaction mechanism through a phenomenon known as Neighboring Group Participation (NGP) .
In reactions with electrophiles, the nitrogen atom of the dimethylamino group can act as an internal nucleophile, displacing the leaving group in an intramolecular Sɴ2 reaction to form a strained, three-membered cyclic intermediate (an episulfonium-like ion). This intermediate is then readily attacked by an external nucleophile. This two-step process can be significantly faster than the direct intermolecular reaction of a thiol lacking the participating amino group.
Caption: Figure 2. Neighboring Group Participation by the dimethylamino group.
Experimental Protocol: Quantifying the Nucleophilicity of N,N-Dimethylaminoethanethiol vs. Ethanethiol
This protocol details a comparative kinetic study of the reaction of N,N-dimethylaminoethanethiol and ethanethiol with iodoacetamide, a common electrophilic probe. The reaction progress can be monitored by ¹H NMR spectroscopy.
Materials:
-
Phosphate buffer (pH 7.4)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a 100 mM stock solution of iodoacetamide in D₂O.
-
Prepare 100 mM stock solutions of both N,N-dimethylaminoethanethiol hydrochloride and ethanethiol in D₂O. Adjust the pH of the aminothiol solution to 7.4 with a suitable base (e.g., NaOD).
-
-
Reaction Setup:
-
In an NMR tube, combine 500 µL of the phosphate buffer (in D₂O, pH 7.4) and 50 µL of the 100 mM thiol stock solution (either N,N-dimethylaminoethanethiol or ethanethiol).
-
Acquire an initial ¹H NMR spectrum of the thiol solution.
-
Initiate the reaction by adding 50 µL of the 100 mM iodoacetamide stock solution to the NMR tube.
-
-
Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Monitor the disappearance of the proton signals corresponding to the thiol starting material and the appearance of new signals corresponding to the thioether product.[14][15][16][17][18]
-
-
Data Analysis:
-
Integrate the characteristic proton signals of the reactant and product at each time point.
-
Plot the concentration of the thiol reactant as a function of time.
-
Determine the initial reaction rate and the second-order rate constant for both thiols.
-
Expected Outcome: The reaction of N,N-dimethylaminoethanethiol with iodoacetamide is expected to proceed at a significantly faster rate than that of ethanethiol due to both the lower pKa of its thiol group and the potential for neighboring group participation.
The Impact on Redox Chemistry
The redox potential of a thiol/disulfide couple is a critical parameter, particularly in biological and materials contexts. It dictates the ease with which the thiol can be oxidized to a disulfide. The presence of the dimethylamino group can influence the redox potential.
The electron-donating nature of the dimethylamino group can increase the electron density on the sulfur atom, making it more susceptible to oxidation. This would be reflected in a lower (less positive) redox potential, indicating that the aminothiol is a stronger reducing agent than its alkylthiol counterpart.
Experimental Protocol: Comparative Redox Potential Measurement by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox behavior of molecules.[19] This protocol outlines a method to compare the redox potentials of N,N-dimethylaminoethanethiol and ethanethiol.
Materials:
-
N,N-Dimethylaminoethanethiol hydrochloride
-
Ethanethiol
-
Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable solvent)
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
Procedure:
-
Cell Setup:
-
Blank Scan:
-
Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current.
-
-
Sample Analysis:
-
Add a known concentration of the thiol (either N,N-dimethylaminoethanethiol or ethanethiol) to the electrochemical cell.
-
Run a cyclic voltammogram over a potential range that encompasses the oxidation of the thiol.
-
Record the resulting voltammogram, which will show an anodic peak corresponding to the oxidation of the thiol to the disulfide.
-
-
Data Analysis:
-
Determine the peak oxidation potential (Epa) for both thiols from their respective voltammograms.
-
The Epa value provides a direct comparison of the ease of oxidation, with a less positive value indicating a lower redox potential.[23]
-
Expected Outcome: The cyclic voltammogram of N,N-dimethylaminoethanethiol is expected to show an anodic peak at a less positive potential compared to ethanethiol, confirming its lower redox potential and greater propensity for oxidation.
Steric Considerations: A Double-Edged Sword
While the electronic effects of the dimethylamino group are often dominant, its steric bulk cannot be ignored. The two methyl groups can introduce steric hindrance around the reactive center, which can, in some cases, impede the approach of a bulky electrophile.[24]
However, in the context of neighboring group participation, this steric strain can be advantageous. The repulsion between the dimethylamino group and other parts of the molecule can favor conformations that facilitate the intramolecular attack, thereby accelerating the reaction.
Conclusion and Future Perspectives
The dimethylamino group is far from a passive spectator in the chemistry of thiols. Through a combination of potent electronic effects that lower the thiol pKa, the capacity for neighboring group participation that accelerates reaction rates, and an influence on the redox potential, it serves as a powerful and versatile tool for modulating thiol reactivity.
The ability to fine-tune these properties has significant implications for:
-
Drug Development: Designing more potent and selective covalent inhibitors that target cysteine residues in proteins.
-
Bioconjugation: Developing more efficient and site-specific methods for labeling biomolecules.
-
Materials Science: Creating novel polymers and surfaces with tailored redox-responsive properties.
Further research into the interplay of electronic and steric effects in a wider range of molecular architectures will undoubtedly unlock new possibilities for the rational design of thiol-containing molecules with precisely controlled reactivity. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling researchers to quantify the impact of the dimethylamino group and harness its full potential in their respective fields.
References
- FooDB. (2010). Showing Compound Ethanethiol (FDB009365). [Link]
- Reddit. (2015). Organic chemestry acidity phenol vs ethanethiol vs ethanol. [Link]
- Royal Society of Chemistry. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR. [Link]
- Royal Society of Chemistry. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. [Link]
- Homework.Study.com. (n.d.). Ethanethiol (CH3CH2SH, pKa = 10.6) was named the smelliest substance in existence. Draw the.... [Link]
- Wikipedia. (n.d.). Ethanethiol. [Link]
- Defense Technical Information Center. (n.d.). Cyclic Voltammetry of Polysulfide (Thiokol)
- OrgoSolver. (n.d.). pKₐ Values and Acidity Trends. [Link]
- University of Utah. (n.d.).
- ResearchGate. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. [Link]
- ResearchGate. (n.d.). Cyclic voltammograms of electrodes.
- Wikipedia. (n.d.). Cyclic voltammetry. [Link]
- (n.d.).
- ResearchGate. (2013). Why do i get a peak pair for a thiol-modified gold electrode in cyclic voltammetry?. [Link]
- MDPI. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. [Link]
- ResearchGate. (2025). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]
- National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. [Link]
- National Institutes of Health. (n.d.). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. [Link]
- Cheméo. (n.d.). Chemical Properties of Ethanethiol (CAS 75-08-1). [Link]
- National Institutes of Health. (2013).
- Semantic Scholar. (1989). Nuclear magnetic resonance studies of thiol/disulfide chemistry: I.
- The Royal Society of Chemistry. (n.d.). Reversible maleimide-thiol adducts yield glutathione-sensitive poly(ethylene glycol)-heparin hydrogels. [Link]
- ResearchGate. (n.d.). Redox potential (E h ) of thiol redox couples during normal phenotypic.... [Link]
- National Institutes of Health. (2013).
- (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]
- SciSpace. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. [Link]
- ResearchGate. (2015). Does Iodoactamide not work on LMW thiols?. [Link]
- PubMed. (n.d.).
- Research@WUR. (n.d.).
- CAS Common Chemistry. (n.d.). 2-(Dimethylamino)ethanethiol hydrochloride. [Link]
Sources
- 1. Showing Compound Ethanethiol (FDB009365) - FooDB [foodb.ca]
- 2. reddit.com [reddit.com]
- 3. homework.study.com [homework.study.com]
- 4. 108-02-1 CAS MSDS (2-(DIMETHYLAMINO)ETHANETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Ethanethiol CAS#: 75-08-1 [m.chemicalbook.com]
- 8. Ethanethiol - Wikipedia [en.wikipedia.org]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of inactivation of creatine kinase during modification of its thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Nuclear magnetic resonance studies of thiol/disulfide chemistry: I. Kinetics and equilibria of the reduction of captopril disulfide and captopril-glutathione mixed disulfide by glutathione | Semantic Scholar [semanticscholar.org]
- 18. rsc.org [rsc.org]
- 19. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. research.wur.nl [research.wur.nl]
The Versatility of a Dual-Functionalized Thiol: A Technical Guide to the Applications of 3-(Dimethylamino)-1-propanethiol in Materials Science
Introduction: A Molecule of Unique Potential
In the dynamic field of materials science, the pursuit of novel functionalities often hinges on the design of intelligent molecules. 3-(Dimethylamino)-1-propanethiol, a seemingly simple compound, emerges as a powerful building block for the creation of advanced materials. Its unique bifunctional nature, possessing both a terminal thiol (-SH) group and a tertiary amine (-N(CH3)2) group, provides a versatile platform for a wide array of applications. The thiol group offers a robust anchor to noble metal surfaces, while the dimethylamino group imparts tunable pH-responsiveness and serves as a site for further chemical modification. This technical guide delves into the core applications of this compound, providing researchers, scientists, and drug development professionals with in-depth insights and practical protocols for its utilization in nanoparticle functionalization, self-assembled monolayers, corrosion inhibition, and the synthesis of stimuli-responsive polymers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 42302-17-0 | [1] |
| Molecular Formula | C5H13NS | [1] |
| Molecular Weight | 119.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 158-160 °C | |
| Density | 0.900 g/mL at 25 °C | |
| pKa (of the conjugate acid) | ~9.5 |
I. Nanoparticle Functionalization: Engineering Smart Colloidal Systems
The thiol group of this compound exhibits a strong affinity for gold and other noble metal surfaces, forming stable covalent bonds. This property makes it an ideal ligand for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). The presence of the dimethylamino group on the nanoparticle surface introduces a "smart" pH-responsive behavior.
Mechanism of pH-Responsiveness
At acidic pH, the tertiary amine group becomes protonated (-N+H(CH3)2), leading to electrostatic repulsion between the functionalized nanoparticles. This repulsion enhances their colloidal stability and prevents aggregation. Conversely, at neutral or basic pH, the amine group is deprotonated, reducing the electrostatic repulsion and potentially leading to controlled aggregation or changes in surface properties. This pH-triggered change is a cornerstone for applications in targeted drug delivery and diagnostics.[2][3]
Experimental Protocol: Synthesis of pH-Responsive Gold Nanoparticles
This protocol outlines the synthesis of AuNPs and their subsequent functionalization with this compound.
Materials:
-
Tetrachloroauric(III) acid (HAuCl4)
-
Sodium citrate
-
This compound
-
Ethanol
-
Deionized water
-
pH meter and buffers
Procedure:
-
Synthesis of Citrate-Capped AuNPs:
-
A standard citrate reduction method is employed. Briefly, a boiling solution of HAuCl4 in deionized water is rapidly stirred while a solution of sodium citrate is added. The solution will change color from yellow to deep red, indicating the formation of AuNPs.
-
The solution is boiled for an additional 15 minutes, then cooled to room temperature.
-
-
Functionalization with this compound:
-
A solution of this compound in ethanol (e.g., 10 mM) is prepared.
-
To the citrate-capped AuNP solution, the ethanolic solution of the thiol is added dropwise while stirring. The molar excess of the thiol will depend on the desired surface coverage.
-
The mixture is stirred at room temperature for at least 12 hours to ensure complete ligand exchange.
-
-
Purification:
-
The functionalized AuNPs are purified by centrifugation to remove excess thiol and citrate. The nanoparticle pellet is then redispersed in deionized water or a suitable buffer. This process is repeated several times.
-
-
Characterization of pH-Responsiveness:
-
The hydrodynamic diameter and zeta potential of the functionalized AuNPs are measured at different pH values using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.
-
A significant increase in hydrodynamic diameter at pH values above the pKa of the dimethylamino group would indicate aggregation, while a change in zeta potential from positive at low pH to near-neutral at high pH confirms the pH-responsive nature.[4][5][6]
-
Caption: Workflow for the synthesis of pH-responsive gold nanoparticles.
II. Self-Assembled Monolayers: Tailoring Surface Properties
The formation of self-assembled monolayers (SAMs) on metal surfaces is a fundamental technique in materials science for controlling interfacial properties. The thiol group of this compound readily forms a strong, organized monolayer on gold, silver, and other coinage metal surfaces. The exposed dimethylamino groups then dictate the chemical and physical properties of the surface.
Applications in Sensing and Biosensing
The tertiary amine groups on the SAM surface can act as binding sites for analytes or as a platform for the immobilization of biomolecules. For instance, the charge of the surface can be modulated by pH, which can be used to electrostatically attract or repel charged molecules. This principle can be applied in the development of electrochemical sensors and biosensors.[7]
Experimental Protocol: Formation and Characterization of a SAM on a Gold Electrode
This protocol describes the formation of a this compound SAM on a gold electrode and its characterization.
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer or a gold electrode)
-
This compound
-
Absolute ethanol
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
The gold substrate is first cleaned with a piranha solution for 5-10 minutes to remove organic contaminants. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
The substrate is then thoroughly rinsed with deionized water and absolute ethanol, and finally dried under a stream of nitrogen gas.
-
-
SAM Formation:
-
Rinsing and Drying:
-
After incubation, the substrate is removed from the thiol solution and rinsed thoroughly with absolute ethanol to remove any physisorbed molecules.
-
The substrate is then dried under a stream of nitrogen gas.
-
-
Characterization:
-
Contact Angle Goniometry: The hydrophilicity of the SAM-modified surface can be assessed by measuring the water contact angle. The dimethylamino-terminated surface is expected to be more hydrophilic than a bare gold surface.[10][11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the SAM by detecting the characteristic N 1s and S 2p peaks. High-resolution scans can provide information about the chemical state of these elements.[12]
-
Cyclic Voltammetry (CV): For electrode surfaces, the formation of the SAM can be monitored by observing the blocking of redox probe signals (e.g., ferro/ferricyanide) at the electrode surface.
-
Caption: Workflow for the formation and characterization of a SAM.
III. Corrosion Inhibition: Protecting Metallic Surfaces
The ability of both the thiol and the amino groups to adsorb onto metal surfaces makes this compound a promising corrosion inhibitor. The thiol group can form a strong bond with the metal surface, while the lone pair of electrons on the nitrogen atom of the amino group can also coordinate with the metal, leading to a synergistic inhibition effect.
Mechanism of Corrosion Inhibition
The inhibitor molecules form a protective film on the metal surface, which acts as a barrier to the corrosive environment. This film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding), or a combination of both.[13]
Evaluation of Corrosion Inhibition Efficiency
The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as by weight loss measurements.
Expected Quantitative Data:
| Technique | Parameter | Expected Outcome with Inhibitor |
| Potentiodynamic Polarization | Corrosion Current Density (Icorr) | Decrease |
| Corrosion Potential (Ecorr) | Shift (anodic, cathodic, or mixed) | |
| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | Increase |
| Double Layer Capacitance (Cdl) | Decrease | |
| Weight Loss | Corrosion Rate | Decrease |
| Inhibition Efficiency (%) | High (>90% in some cases)[14][15] |
IV. Stimuli-Responsive Polymers: Crafting "Smart" Macromolecules
The dimethylamino group in this compound can be incorporated into polymer structures to create materials that respond to changes in pH. The thiol group can be utilized in various polymerization techniques, such as thiol-ene "click" chemistry, or as a chain transfer agent in radical polymerization.
Synthesis of pH-Responsive Polymers
This compound can be used as a comonomer or a post-polymerization modification agent to introduce pH-responsive side chains to a polymer backbone. For example, it can be reacted with polymers containing electrophilic groups such as epoxides or alkyl halides.
Experimental Protocol: Synthesis of a pH-Responsive Polymer via Thiol-Ene "Click" Chemistry
This protocol provides a general procedure for the synthesis of a pH-responsive polymer using this compound and a di-ene monomer.
Materials:
-
This compound
-
A suitable di-ene monomer (e.g., 1,7-octadiene)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
An appropriate solvent (e.g., tetrahydrofuran)
-
UV light source
Procedure:
-
Monomer and Initiator Solution:
-
Equimolar amounts of this compound and the di-ene monomer are dissolved in the solvent.
-
A catalytic amount of the photoinitiator is added to the solution.
-
-
Polymerization:
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical polymerization.
-
The solution is then exposed to UV light to initiate the thiol-ene reaction. The polymerization time will depend on the specific monomers and initiator concentration.
-
-
Purification:
-
The resulting polymer is precipitated in a non-solvent (e.g., cold hexane) to remove unreacted monomers and initiator.
-
The polymer is collected by filtration and dried under vacuum.
-
-
Characterization:
-
The structure of the polymer is confirmed using techniques such as NMR and FTIR spectroscopy.
-
The molecular weight and molecular weight distribution are determined by Gel Permeation Chromatography (GPC).
-
The pH-responsive behavior is characterized by measuring the cloud point or the hydrodynamic radius of the polymer in aqueous solutions at different pH values.
-
Caption: General workflow for the synthesis of a pH-responsive polymer.
V. Bidentate Ligand in Metal Complexes: Catalysis and Precursor Chemistry
The ability of this compound to act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms, opens up possibilities in coordination chemistry and catalysis.[16][17] The formation of stable chelate rings with transition metals can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity. Furthermore, such metal complexes can be designed to have suitable volatility and decomposition pathways for use as precursors in Chemical Vapor Deposition (CVD) for the fabrication of thin films.[18]
Conclusion and Future Outlook
This compound is a molecule of significant interest in materials science due to its dual functionality. Its thiol group provides a reliable means of anchoring to surfaces and participating in polymerization reactions, while its dimethylamino group offers a handle for introducing pH-responsiveness and further chemical modifications. The applications detailed in this guide, from "smart" nanoparticles for drug delivery to protective coatings against corrosion and stimuli-responsive polymers, highlight the versatility of this compound. As the demand for advanced and functional materials continues to grow, it is anticipated that the innovative use of this compound will lead to the development of novel materials with tailored properties for a wide range of technological applications. Further research into the synthesis of novel polymers and the catalytic applications of its metal complexes is warranted to fully exploit the potential of this unique molecule.
References
- pH-responsive Nanoparticles for Drug Delivery. (URL: [Link])
- Self assembled monolayer formation of alkanethiols on gold. (URL: [Link])
- ROS- and pH-Responsive Polydopamine Functionalized Ti3C2Tx MXene-Based Nanoparticles as Drug Delivery Nanocarriers with High Antibacterial Activity. (URL: [Link])
- Forming a SAM on a gold electrode. (URL: [Link])
- pH-Responsive Nanoparticles for Drug Delivery. (URL: [Link])
- Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridiz
- pH-Responsive Polymer Nanoparticles for Drug Delivery. (URL: [Link])
- Study on self-assembled monolayer of functionalized thiol on gold electrode forming capacitive sensor for chromium(VI)
- Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity. (URL: [Link])
- Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula. (URL: [Link])
- Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula. (URL: [Link])
- Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula. (URL: [Link])
- This compound | C5H13NS | CID 3016998. (URL: [Link])
- Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. (URL: [Link])
- Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles?. (URL: [Link])
- Retardation of the C-Steel Destruction in Hydrochloric Acid Media Utilizing an Effective Schiff Base Inhibitor: Experimental and Theoretical Comput
- 3-(diethylamino)
- Chemistry of Polythiols and Their Industrial Applic
- Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.
- Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. (URL: [Link])
- Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. (URL: [Link])
- Water contact angle characterization of modified surfaces and.... (URL: [Link])
- Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors.
- Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H 2 SO 4. (URL: [Link])
- XPS and water contact angle measurements on aged and corona‐tre
- Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. (URL: [Link])
- Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. (URL: [Link])
- Plasma-modified polymer surfaces: Characterization using XPS (Journal Article) | ETDEWEB. (URL: [Link])
- Chemistry of Polythiols and Their Industrial Applic
- Hydrophilic Metal Nanoparticles Functionalized by 2-Diethylaminoethane Thiol: A Close Look on the Metal-ligand Interaction and Interface Chemical Structure. (URL: [Link])
- Synthesis, Characterization, and Application of Polymer-Based M
- Polymer surface chemistry: Characteriz
- Metal–Ligand Interactions and Their Roles in Controlling Nanoparticle Form
- Polymer Chemistry. (URL: [Link])
- Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formul
- Special Issue: Synthesis, Processing, Structure and Properties of Polymer M
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (URL: [Link])
- Surface Roughness, Dynamic Wettability, and Interphase of Modified Melamine Formaldehyde-Based Adhesives on Jabon Wood. (URL: [Link])
Sources
- 1. Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. [PDF] Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula | Semantic Scholar [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. if.tugraz.at [if.tugraz.at]
- 9. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Plasma-modified polymer surfaces: Characterization using XPS (Journal Article) | ETDEWEB [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Retardation of the C-Steel Destruction in Hydrochloric Acid Media Utilizing an Effective Schiff Base Inhibitor: Experimental and Theoretical Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
An In-depth Technical Guide to 3-(Dimethylamino)propane-1-thiol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(dimethylamino)propane-1-thiol (DMAPT), a versatile bifunctional molecule increasingly utilized in advanced chemical applications. We will explore its fundamental properties, synthesis methodologies, and key applications in coordination chemistry, nanotechnology, and bioconjugation, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Dual-Functionality Advantage
3-(Dimethylamino)propane-1-thiol, also known by synonyms such as N,N-dimethyl-3-mercaptopropylamine, is a unique organic compound featuring two highly reactive functional groups: a terminal thiol (-SH) and a tertiary amine (-N(CH₃)₂).[1] This dual-functionality is the cornerstone of its utility. The soft sulfur atom of the thiol group provides a strong anchor point to noble metal surfaces and acts as a soft Lewis base, while the harder nitrogen atom of the tertiary amine serves as a proton acceptor or a coordination site for various metal ions.[2] This structure allows DMAPT to act as a bridge, linking different chemical entities or imparting specific properties like solubility and pH-responsiveness to materials.
Diagram 1: Chemical Structure of 3-(Dimethylamino)propane-1-thiol
Caption: Structure of DMAPT showing the key functional groups.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. These properties dictate its solubility, reactivity, and appropriate handling conditions.
Table 1: Key Physicochemical Properties of 3-(Dimethylamino)propane-1-thiol
| Property | Value | Source(s) |
| IUPAC Name | 3-(dimethylamino)propane-1-thiol | [1] |
| CAS Number | 42302-17-0 | [1] |
| Molecular Formula | C₅H₁₃NS | [1] |
| Molecular Weight | 119.23 g/mol | [1] |
| Density | ~0.900 g/cm³ | [3] |
| Boiling Point | 147.9 ± 23.0 °C at 760 mmHg | [3] |
| Flash Point | Flammable liquid (Category 3) | [1] |
| pKa (predicted) | 8.83 ± 0.10 | [3] |
| Appearance | Colorless to light yellow liquid | N/A |
Synthesis of 3-(Dimethylamino)propane-1-thiol
The synthesis of DMAPT is typically achieved via nucleophilic substitution, starting from a readily available precursor like 3-(dimethylamino)propyl chloride. The chloride is a good leaving group, which is displaced by a sulfur nucleophile.
Causality in Experimental Design:
The choice of a sulfur source is critical. While hydrogen sulfide is the simplest thiolating agent, its gaseous nature and high toxicity make it difficult to handle. A more practical and safer alternative is to use a salt of thiourea or sodium hydrosulfide. The reaction with thiourea, followed by hydrolysis, is a common and effective method for converting alkyl halides to thiols. This two-step process avoids the direct use of hazardous reagents and typically results in good yields.
Representative Synthesis Protocol: Thiolation of 3-(Dimethylamino)propyl chloride hydrochloride
This protocol describes a two-step synthesis starting from the hydrochloride salt of 3-(dimethylamino)propyl chloride, which is a common commercially available starting material.[3][4]
Step 1: Formation of the S-alkylisothiouronium salt
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(dimethylamino)propyl chloride hydrochloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The nucleophilic sulfur of thiourea attacks the primary carbon bearing the chlorine atom, displacing it to form a stable S-alkylisothiouronium salt intermediate. Ethanol is a suitable polar protic solvent for this reaction.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The intermediate salt may precipitate. If so, it can be filtered. Otherwise, the solvent is removed under reduced pressure.
Step 2: Hydrolysis to the Thiol
-
Reagents & Setup: Add the crude S-alkylisothiouronium salt from Step 1 to an aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents).
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Rationale: Under basic conditions, the isothiouronium salt is hydrolyzed. The hydroxide ion attacks the central carbon of the thiourea moiety, leading to the release of the desired thiol (as its thiolate salt) and urea as a byproduct.
-
-
Isolation & Purification: a. Cool the reaction mixture in an ice bath. b. Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of ~8-9 to protonate the thiolate and neutralize excess base. Do not over-acidify, as the amine group will become fully protonated. c. Extract the product into an organic solvent such as diethyl ether or dichloromethane (3x volume of the aqueous layer). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. e. The crude product can be further purified by vacuum distillation to yield pure 3-(dimethylamino)propane-1-thiol.
Key Applications and Methodologies
The unique bifunctional nature of DMAPT makes it a valuable tool in several scientific domains.
Coordination Chemistry: A Bidentate Chelating Ligand
DMAPT is an excellent bidentate ligand, capable of binding to a single metal ion through both its sulfur and nitrogen atoms.[2] This forms a highly stable five-membered chelate ring, a structural motif that significantly enhances the stability of the resulting metal complex compared to monodentate ligands.[2] It has been shown to form stable, square-planar complexes with d⁸ transition metals such as Nickel(II), Palladium(II), and Platinum(II).[2][5]
Diagram 2: Chelation of a Metal Ion by DMAPT
Caption: DMAPT acting as a bidentate ligand, forming stable chelate rings with a central metal ion (M²⁺).
Nanoparticle Functionalization
The strong affinity of thiols for noble metal surfaces makes DMAPT an ideal capping agent for nanoparticles, particularly gold (AuNPs) and silver (AgNPs).[6][7]
-
Mechanism of Action: The thiol group forms a strong, covalent-like Au-S bond, anchoring the molecule to the nanoparticle surface. This self-assembled monolayer (SAM) serves several purposes:
-
Stabilization: It prevents the nanoparticles from aggregating in solution, ensuring colloidal stability.[7]
-
Solubility: The dimethylamino group is hydrophilic and can be protonated at low pH, allowing the nanoparticles to be dispersed in aqueous solutions.
-
Further Conjugation: The amine group provides a reactive handle for conjugating other molecules, such as drugs, peptides, or fluorescent dyes, using standard bioconjugation chemistries (e.g., NHS-ester or EDC coupling).[7][8]
-
Diagram 3: Workflow for Gold Nanoparticle Functionalization
Sources
- 1. 3-(Dimethylamino)-1-propanethiol | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]
- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 7. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Thiol Biochemistry: A Technical Chronicle of Short-Chain Aminothiol Discovery and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architects of Cellular Life
In the intricate molecular landscape of the cell, a class of small, sulfur-containing molecules known as short-chain aminothiols quietly orchestrates a vast array of biological processes. From the fundamental folding of proteins to the detoxification of reactive oxygen species, compounds like cysteine, homocysteine, and the tripeptide glutathione are indispensable to life. This technical guide embarks on a historical journey, tracing the discovery and the evolution of analytical techniques for these pivotal molecules. By understanding the foundational experiments and the intellectual leaps of early biochemists, we gain a deeper appreciation for the bedrock upon which modern thiol research is built. This guide is designed not as a mere recitation of facts, but as a practical and intellectual resource for today's scientists, offering a detailed look at the seminal discoveries that first brought these vital molecules to light.
I. The First Glimpse: The Discovery of Cystine and Cysteine
The story of short-chain aminothiols begins not in the bustling laboratories of modern biochemistry, but in the careful observations of a 19th-century chemist.
Wollaston and the "Cystic Oxide": An Unconventional Source
In 1810, the English chemist and physicist William Hyde Wollaston was examining a peculiar type of urinary calculus, a kidney stone. In his seminal paper, "On cystic oxide, a new species of urinary calculus," published in the Philosophical Transactions of the Royal Society of London, he described a substance unlike any previously characterized.[1][2][3] This "cystic oxide," named for its origin in the bladder, was the dimeric form of the amino acid we now know as cysteine.[1][2][3]
Wollaston's method, though rudimentary by today's standards, was a landmark in the isolation of a biological molecule.
Objective: To isolate and characterize a novel substance from a specific type of urinary calculus.
Materials:
-
Urinary calculi of the "cystic oxide" type
-
Muriatic acid (hydrochloric acid)
-
Carbonate of ammonia (ammonium carbonate)
-
Water
-
Litmus paper
-
Blowpipe
Procedure:
-
Initial Observation: The calculi were noted for their unique appearance, being more like a crystallized substance than a laminated one.
-
Solubility Tests: A small portion of the calculus was treated with various solvents. It was found to be insoluble in water, alcohol, and acetic acid. However, it readily dissolved in both mineral acids (like muriatic acid) and alkaline solutions.
-
Isolation from Acidic Solution: The calculus was dissolved in muriatic acid.
-
Precipitation: To the acidic solution, a solution of carbonate of ammonia was added. This resulted in the formation of a white precipitate.
-
Washing and Drying: The precipitate was collected, washed with water to remove any soluble impurities, and then allowed to dry.
-
Characterization:
-
Crystalline Form: The dried precipitate consisted of "hexagonal plates."
-
Chemical Properties: The substance was found to be soluble in alkaline solutions and could be re-precipitated by the addition of an acid, indicating its amphoteric nature.
-
Combustion: When heated with a blowpipe, it produced a "fetid smell" characteristic of sulfur-containing organic compounds.
-
Wollaston's meticulous work provided the first description of what would later be recognized as an amino acid, laying the groundwork for future investigations into the building blocks of proteins.
From Dimer to Monomer: Baumann's Reduction of Cystine
For several decades, "cystic oxide," later termed cystine, was known only in its oxidized, dimeric form. It was not until 1884 that the German chemist Eugen Baumann demonstrated that cystine was composed of two identical sulfur-containing monomers. He named this monomer cysteine.
Objective: To reduce the disulfide bond of cystine to yield its monomeric form, cysteine.
Conceptual Procedure:
-
Dissolution: Cystine is dissolved in an appropriate solvent, likely an aqueous acidic or alkaline solution to enhance solubility.
-
Introduction of a Reducing Agent: A reducing agent capable of cleaving disulfide bonds is added to the solution. Historically, agents like tin and hydrochloric acid (nascent hydrogen) or sodium amalgam could have been used.
-
Reaction: The reducing agent donates electrons to the disulfide bond, breaking the S-S linkage and adding a hydrogen atom to each sulfur, forming two thiol (-SH) groups.
-
Isolation of Cysteine: The resulting cysteine would then be isolated from the reaction mixture, likely through precipitation by adjusting the pH to its isoelectric point, followed by filtration and washing.
This discovery was crucial in understanding the fundamental structure of this new amino acid and its potential role in biological systems.
II. The Discovery of Glutathione: A "Sulfur-Loving" Tripeptide
In 1888, the French scientist J. de Rey-Pailhade, working at the Academy of Sciences in Toulouse, reported the discovery of a substance from yeast that exhibited a strong affinity for sulfur.[4][5][6][7][8] He named this compound "philothion," from the Greek words "philos" (loving) and "theion" (sulfur).[4][5][6][7][8] This was the first isolation of the vital tripeptide, glutathione.
Conceptual Experimental Workflow: de Rey-Pailhade's Isolation of "Philothion" (Glutathione) from Yeast (1888)
Objective: To isolate a sulfur-reactive substance from yeast.
Conceptual Procedure:
-
Yeast Culture and Lysis: A large quantity of yeast (likely Saccharomyces cerevisiae) would have been cultured and then lysed to release its intracellular contents. Lysis could have been achieved through mechanical means (grinding with sand) or osmotic shock.
-
Aqueous Extraction: The lysed yeast would be extracted with water or a dilute buffer to solubilize the cellular components.
-
Precipitation of Proteins: The crude extract would then be treated to remove the bulk of proteins. This could have been accomplished by heat denaturation or by the addition of alcohol or salts to precipitate the larger protein molecules.
-
Filtration/Centrifugation: The precipitated proteins would be removed by filtration or centrifugation, leaving a solution containing smaller, soluble molecules, including "philothion."
-
Further Purification: Further purification steps might have involved fractional precipitation with different concentrations of alcohol or salts, or early forms of dialysis to separate molecules based on size.
-
Characterization of "Philothion": de Rey-Pailhade likely characterized his isolated substance by its reactivity with sulfur. A key observation would have been the reduction of elemental sulfur to hydrogen sulfide in the presence of "philothion," a reaction indicative of a potent reducing thiol.
The discovery of "philothion," later identified as the tripeptide gamma-L-glutamyl-L-cysteinyl-glycine, opened a new chapter in biochemistry, hinting at the crucial role of thiols in cellular redox chemistry.
III. Homocysteine: A Key Intermediate in Methionine Metabolism
The third major short-chain aminothiol, homocysteine, was discovered in 1932 by the American biochemist Vincent du Vigneaud and his colleague L. Butz.[9][10] Their work, published in the Journal of Biological Chemistry, revealed homocysteine as a product of the chemical decomposition of the essential amino acid methionine.[9][10]
Experimental Insight: du Vigneaud's Discovery of Homocysteine (1932)
du Vigneaud's discovery was a result of his systematic investigation into the metabolism of sulfur-containing amino acids.
Key Experimental Finding: When methionine was treated with strong sulfuric acid, a new sulfur-containing amino acid was formed.[9] This new compound was the next higher homolog of cystine, and du Vigneaud named it homocystine.[9] The reduced monomeric form is homocysteine.
This discovery was pivotal, as it established a direct metabolic link between methionine and a new aminothiol, paving the way for the elucidation of the transsulfuration and transmethylation pathways.
IV. The Evolution of Analytical Techniques for Short-Chain Aminothiols
The discovery of these aminothiols spurred the development of methods to detect and quantify them, a crucial step in understanding their biological significance.
Early Qualitative and Quantitative Methods
Before the advent of chromatography, biochemists relied on colorimetric and titrimetric assays to analyze aminothiols.
One of the earliest and simplest qualitative tests for cysteine is the nitroprusside test. This reaction, still used in some contexts today, provides a rapid, albeit non-specific, indication of the presence of a free sulfhydryl group.
Principle: In an alkaline medium, the nitroprusside ion, [Fe(CN)₅NO]²⁻, reacts with the free thiol group of cysteine to form a characteristic red-violet colored complex.[4][11][12][13][14]
Objective: To qualitatively detect the presence of cysteine in a sample.
Materials:
-
Sample solution
-
Sodium nitroprusside solution (freshly prepared)
-
Ammonium hydroxide or sodium hydroxide solution
Procedure:
-
To a small volume of the sample solution in a test tube, add a few drops of sodium nitroprusside solution and mix.
-
Add a few drops of ammonium hydroxide or sodium hydroxide solution and observe for a color change.
-
Positive Result: The appearance of a red-violet color indicates the presence of a free thiol group.[13][14]
-
Negative Result: The absence of this color change suggests the absence of detectable levels of free thiols.
The Sullivan reaction, developed by M.X. Sullivan, provided a more specific colorimetric method for the quantitative determination of cysteine and cystine.[1][15]
Principle: In an alkaline solution, cysteine reacts with 1,2-naphthoquinone-4-sulfonate in the presence of a reducing agent (like sodium hydrosulfite) to produce a red-colored complex.[1] Cystine can be measured after its reduction to cysteine.
Iodometric titration was an early quantitative method for determining the concentration of thiols.
Principle: In an acidic solution, iodine (I₂) oxidizes the thiol group (-SH) of cysteine to a disulfide bond (-S-S-), forming cystine. The endpoint of the titration, when all the thiol has been oxidized, can be detected by the persistence of the yellow color of iodine or, more sensitively, by the blue color formed with a starch indicator.[6][16]
The Chromatographic Revolution
The development of chromatography in the mid-20th century revolutionized the analysis of amino acids, including the aminothiols.
-
Paper Chromatography: In the 1940s, paper chromatography allowed for the separation of complex mixtures of amino acids.[17]
-
Ion-Exchange Chromatography: The pioneering work of Stanford Moore and William Stein in the 1950s led to the development of the first automated amino acid analyzer, which used ion-exchange chromatography to separate amino acids with high resolution and sensitivity.[12][17][18][19][20][21] This technique, often coupled with post-column derivatization with ninhydrin, became the gold standard for amino acid analysis for many years.[12][17][18][19][20][21]
-
High-Performance Liquid Chromatography (HPLC): The advent of HPLC provided even greater speed, resolution, and sensitivity for the analysis of aminothiols. A variety of derivatization reagents have been developed to enhance the detection of these compounds by UV-visible, fluorescence, or electrochemical detectors.[17][22][23]
-
Gas Chromatography (GC) and Mass Spectrometry (MS): GC and MS techniques, often used in combination (GC-MS), have also been employed for the analysis of aminothiols after their conversion to volatile derivatives.[23]
V. Key Discoveries and Methodological Advancements: A Timeline
| Year | Discovery/Advancement | Key Contributor(s) | Significance |
| 1810 | Discovery of "Cystic Oxide" (Cystine) | William Hyde Wollaston | First isolation of an amino acid.[1][2][3] |
| 1884 | Reduction of Cystine to Cysteine | Eugen Baumann | Identification of the monomeric form of cystine. |
| 1888 | Discovery of "Philothion" (Glutathione) | J. de Rey-Pailhade | First isolation of the tripeptide glutathione.[4][5][6][7][8] |
| Early 1900s | Development of the Nitroprusside Test | - | A simple, qualitative test for free thiols.[4][11][12][13][14] |
| 1929 | Development of the Sullivan Reaction | M.X. Sullivan | A more specific colorimetric method for cysteine and cystine.[1][15] |
| 1932 | Discovery of Homocysteine | Vincent du Vigneaud | Identification of a key intermediate in methionine metabolism.[9][10] |
| 1940s | Development of Paper Chromatography | Martin and Synge | Enabled the separation of complex amino acid mixtures.[17] |
| 1950s | Development of the Automated Amino Acid Analyzer | Moore and Stein | Revolutionized the quantitative analysis of amino acids using ion-exchange chromatography.[12][17][18][19][20][21] |
| 1970s-Present | Advancement of HPLC, GC, and MS techniques | Numerous researchers | Provided highly sensitive and specific methods for the analysis of aminothiols.[17][22][23] |
VI. Visualizing the Foundations
Diagram: The Discovery and Interconversion of Cystine and Cysteine
Caption: From urinary calculus to a fundamental amino acid.
Diagram: The Central Role of Homocysteine in Methionine Metabolism
Caption: Homocysteine as a critical branch point in sulfur amino acid metabolism.
VII. Conclusion: A Legacy of Discovery
The journey from the identification of "cystic oxide" in a kidney stone to the elucidation of complex metabolic pathways involving short-chain aminothiols is a testament to the power of scientific inquiry. The foundational discoveries and analytical techniques detailed in this guide not only provide a historical context but also offer valuable insights into the fundamental chemistry of these vital molecules. For contemporary researchers in drug development and the life sciences, understanding this history is not merely an academic exercise; it is a source of inspiration and a reminder that even the most complex biological systems can be unraveled through careful observation, rigorous experimentation, and a relentless pursuit of knowledge. The legacy of these early pioneers continues to shape our understanding of health and disease, and their work remains a cornerstone of modern thiol biochemistry.
References
- Wollaston, W. H. (1810). On cystic oxide, a new species of urinary calculus. Philosophical Transactions of the Royal Society of London, 100, 223-230. [Link]
- Baumann, E. (1884). Ueber Cystin und Cysteine. Berichte der deutschen chemischen Gesellschaft, 17(2), 2746-2750. (Note: A direct clickable URL to the original 1884 publication is not readily available, but it can be found in the archives of the journal).
- de Rey-Pailhade, J. (1888). Sur un corps d'origine organique, l'hydrogénant le soufre à froid. Comptes Rendus de l'Académie des Sciences, 106, 1683-1684. [Link]
- Butz, L. W., & du Vigneaud, V. (1932). The Formation of a Homologue of Cystine by the Decomposition of Methionine with Sulfuric Acid. Journal of Biological Chemistry, 99(1), 135-142. [Link]
- Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681. [Link]
- Spackman, D. H., Stein, W. H., & Moore, S. (1958). Automatic recording apparatus for use in the chromatography of amino acids. Analytical Chemistry, 30(7), 1190-1206. [Link]
- Sullivan, M. X. (1929). A new colorimetric test for cysteine. Public Health Reports, 44(24), 1421-1428. (Note: A direct clickable URL to the original 1929 publication is not readily available, but it can be found in the archives of the journal).
- Finkelstein, J. D. (2000). Homocysteine: a history in progress. Nutrition Reviews, 58(7), 193-204. [Link]
- Meister, A., & Anderson, M. E. (1983). Glutathione. Annual Review of Biochemistry, 52, 711-760. [Link]
- Vickery, H. B., & Schmidt, C. L. A. (1931). The history of the discovery of the amino acids. Chemical Reviews, 9(2), 169-318. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. dbc.wroc.pl [dbc.wroc.pl]
- 5. BSPI.100 - 1900. 5e série, tome 6. 2e semestre - Bulletin de la Société d'Encouragement pour l'Industrie Nationale - Cnum [cnum.cnam.fr]
- 6. scribd.com [scribd.com]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. Mémoires de l'Académie des sciences, inscriptions et belles-lettres de Toulouse | Gallica [gallica.bnf.fr]
- 9. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioexplorer.net [bioexplorer.net]
- 11. Search Results [catalogues.royalsociety.org]
- 12. solvias.com [solvias.com]
- 13. Thiol Chemistry | Algor Cards [cards.algoreducation.com]
- 14. Salvage of 5'-deoxy-5'-methylthioadenosine and L-homocysteine into methionine in cells cultured in a methionine-free medium: a study of "methionine-dependence" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. futurelearn.com [futurelearn.com]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. File:On Cystic Oxide, a New Species of Urinary Calculus (IA jstor-107222).pdf - Wikimedia Commons [commons.wikimedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. mdpi.com [mdpi.com]
- 23. Recent advances in separation and detection methods for thiol compounds in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-(Dimethylamino)-1-propanethiol as a Versatile Capping Agent for pH-Responsive Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-(Dimethylamino)-1-propanethiol (DMPA) in Gold Nanoparticle Functionalization
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1][2][3][4] The choice of capping agent is paramount as it dictates the stability, functionality, and ultimately, the therapeutic or diagnostic efficacy of the nanoparticles. This compound (DMPA) has emerged as a capping agent of significant interest due to its dual-functionality. The thiol (-SH) group provides a robust anchor to the gold surface through strong covalent Au-S bonds, ensuring the stability of the nanoparticle colloid.[3][5] Concurrently, the terminal dimethylamino group offers a "smart" functionality, imparting a pH-responsive character to the AuNPs. This unique combination makes DMPA-capped AuNPs highly promising candidates for a range of biomedical applications, particularly in targeted drug delivery and diagnostics where pH gradients are a key feature of the microenvironment of pathological tissues like tumors.[2][6][7]
This application note provides a comprehensive guide to the synthesis, characterization, and application of DMPA-capped AuNPs. It is designed to equip researchers with the foundational knowledge and practical protocols to leverage the unique properties of this versatile nanosystem.
The Underlying Science: Mechanism of DMPA Capping and pH-Responsiveness
The efficacy of DMPA as a capping agent is rooted in its molecular structure. The thiol group readily forms a self-assembled monolayer (SAM) on the gold nanoparticle surface.[3] This process is energetically favorable and results in a stable colloidal suspension by preventing nanoparticle aggregation.[8]
The key to the "smart" behavior of DMPA-capped AuNPs lies in the tertiary amine of the dimethylamino group. In neutral or alkaline environments (e.g., physiological pH of ~7.4), the amino group is deprotonated and thus neutrally charged. However, in acidic environments (e.g., tumor microenvironment or endosomal compartments with pH ~5.0-6.5), the amino group becomes protonated, acquiring a positive charge.[6] This charge reversal has profound implications for the nanoparticle's behavior, influencing its interaction with biological membranes and enabling the controlled release of therapeutic payloads.[2][6][9]
Caption: Mechanism of DMPA capping and pH-responsive behavior.
Synthesis of DMPA-Capped Gold Nanoparticles: A Step-by-Step Protocol
This protocol details a widely adopted method for the synthesis of DMPA-capped AuNPs, which involves the chemical reduction of a gold salt in the presence of the capping agent.[4][10] Sodium borohydride is a strong reducing agent that leads to the rapid formation of small, relatively monodisperse AuNPs.[11][12][13][14]
Materials and Reagents:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DMPA)
-
Sodium borohydride (NaBH₄)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of HAuCl₄·3H₂O in ultrapure water. Store in a dark bottle at 4°C.
-
Prepare a 10 mM stock solution of DMPA in methanol.
-
Prepare a fresh, ice-cold 100 mM stock solution of NaBH₄ in ultrapure water immediately before use.
-
-
Synthesis of AuNPs:
-
In a clean conical flask, add 95 mL of ultrapure water and bring it to a vigorous stir.
-
Add 1 mL of the 10 mM HAuCl₄ stock solution. The solution should be a pale yellow.
-
Add 100 µL of the 10 mM DMPA stock solution to the stirring HAuCl₄ solution.
-
While stirring vigorously, rapidly inject 1 mL of the ice-cold 100 mM NaBH₄ solution.
-
A rapid color change from pale yellow to a ruby red or wine-red color should be observed, indicating the formation of AuNPs.[11]
-
Continue stirring for at least 2 hours to ensure complete reaction and stabilization.
-
-
Purification:
-
To remove unreacted reagents, centrifuge the AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 14,000 rpm for 20 minutes). The exact speed and time will depend on the nanoparticle size.
-
Carefully decant the supernatant and resuspend the nanoparticle pellet in ultrapure water.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
After the final wash, resuspend the purified DMPA-capped AuNPs in the desired buffer or solvent for storage and further use.
-
Caption: Workflow for the synthesis of DMPA-capped AuNPs.
Characterization of DMPA-Capped Gold Nanoparticles
Thorough characterization is crucial to ensure the quality, consistency, and desired functionality of the synthesized nanoparticles.
| Technique | Parameter Measured | Expected Results for DMPA-Capped AuNPs |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | A characteristic SPR peak between 520-540 nm, indicating the formation of spherical AuNPs.[11] The position and shape of the peak provide information on size and aggregation state. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | Provides the average size of the nanoparticles in solution and an indication of the size distribution. A low PDI value (<0.3) is desirable. |
| Transmission Electron Microscopy (TEM) | Size, Shape, and Morphology | Allows for direct visualization of the nanoparticles, confirming their size and spherical shape.[15][16] |
| Zeta Potential Analysis | Surface Charge | At neutral pH, a slightly positive or near-neutral zeta potential is expected. In acidic conditions, a significant shift to a more positive zeta potential should be observed, confirming pH-responsiveness. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition and Chemical State | Confirms the presence of Au, S, N, and C on the nanoparticle surface, verifying the successful capping with DMPA.[3][17] |
Applications in Drug Development
The pH-responsive nature of DMPA-capped AuNPs makes them particularly well-suited for targeted drug delivery to cancer cells.[2] The acidic tumor microenvironment triggers the protonation of the DMPA shell, leading to several advantageous effects:
-
Enhanced Cellular Uptake: The positive charge at acidic pH can promote electrostatic interactions with the negatively charged cell membrane, potentially increasing the internalization of the nanoparticles into cancer cells.
-
Endosomal Escape: Once inside the cell and enclosed within endosomes, the further drop in pH can lead to the "proton sponge effect," causing endosomal rupture and release of the nanoparticles and their therapeutic cargo into the cytoplasm.
-
Controlled Drug Release: Drugs can be conjugated to the AuNPs via pH-sensitive linkers or electrostatically adsorbed. The change in surface charge in the acidic environment can trigger the release of the drug specifically at the target site, minimizing systemic toxicity.[2][18]
Protocol for In Vitro pH-Dependent Drug Release Study:
-
Drug Loading: Conjugate or adsorb the therapeutic agent of interest onto the purified DMPA-capped AuNPs.
-
Experimental Setup:
-
Prepare two sets of buffer solutions: one at physiological pH (7.4) and another at a representative acidic pH of the tumor microenvironment (e.g., 5.5).
-
Disperse the drug-loaded AuNPs in each buffer at a known concentration.
-
-
Incubation and Sampling:
-
Incubate the solutions at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each solution.
-
-
Analysis:
-
Separate the released drug from the nanoparticles (e.g., by centrifugation or dialysis).
-
Quantify the amount of released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Data Interpretation:
-
Plot the cumulative drug release as a function of time for both pH conditions.
-
A significantly higher release rate at pH 5.5 compared to pH 7.4 demonstrates the pH-responsive drug delivery capability of the DMPA-capped AuNPs.[2]
-
Conclusion and Future Perspectives
This compound is a powerful and versatile capping agent for the synthesis of "smart" gold nanoparticles. The straightforward synthesis, combined with the inherent pH-responsiveness, makes DMPA-capped AuNPs a highly attractive platform for researchers in drug development and nanomedicine. Future research will likely focus on optimizing the DMPA shell for enhanced stability in complex biological media and exploring the conjugation of various therapeutic and imaging agents to create multifunctional theranostic nanosystems.
References
- Synthesis And Stabilization Of Gold Nanoparticles By Inverse Reduction Method Using Sodium Citrate And Sodium Boro Hydride. (2025).
- How to prepare gold seeds using sodium borohydride? (2015).
- gold nanoparticles synthesis with different reducing agents characterized by uv-visible espectroscopy and ftir. (n.d.). Blucher Proceedings. [Link]
- Rahme, K., & Holmes, J. D. (2014). Gold nanoparticles: synthesis, characterization, and bioconjugation. Dekker Encyclopedia of Nanoscience and Nanotechnology, Third Edition. [Link]
- Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4. (2018). MDPI. [Link]
- Stability of Gold Nanoparticles Functionalized with Aminoacids. (2013).
- Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. (2019).
- pH-responsive Nanoparticles for Drug Delivery. (2012). Therapeutic Delivery. [Link]
- Nanoparticle tracking analysis of gold nanomaterials stabilized by various capping agents. (2013). RSC Advances. [Link]
- pH-responsive assembly of gold nanoparticles and "spatiotemporally concerted" drug release for synergistic cancer therapy. (2013). ACS Nano. [Link]
- Efficient pH Dependent Drug Delivery to Target Cancer Cells by Gold Nanoparticles Capped with Carboxymethyl Chitosan. (2012). MDPI. [Link]
- Synthesis of Thiol Capped Gold Nanoparticles and Their Immobilization on a Substrate. (2007). AIChE Annual Meeting. [Link]
- Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (2019). ACS Omega. [Link]
- Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. (2018). MDPI. [Link]
- pH-Responsive Nanoparticles for Drug Delivery. (2012).
- Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. (2016). Colloids and Surfaces B: Biointerfaces. [Link]
- Copolymer-Coated Gold Nanoparticles: Enhanced Stability and Customizable Functionalization for Biological Assays. (2023). MDPI. [Link]
- Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). Frontiers in Chemistry. [Link]
- pH-Responsive Gold Nanoparticle/PVP Nanoconjugate for Targeted Delivery and Enhanced Anticancer Activity of Withaferin A. (2023). MDPI. [Link]
- Two Growth Mechanisms of Thiol-Capped Gold Nanoparticles Controlled by Ligand Chemistry. (2019). Langmuir. [Link]
- Functionalization of AuNPs with thiol ligands and radiolabeling with [99mTc][Tc(H2O)3(CO)3]⁺. (2021).
- Mechano-Chemical Stability of Gold Nanoparticles Coated With Alkanethiolate SAMs. (2012).
- Preparation and Characterization of Gold Nanoparticles with Different Capping Agents. (2011). International Journal of Green Nanotechnology. [Link]
- Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. (2016). PubMed. [Link]
- α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method. (2023). Langmuir. [Link]
- Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. (2021). Polymers. [Link]
- Preparation of Thiol-Capped Gold Nanoparticles by Chemical Reduction of Soluble Au(I)−Thiolates. (2022).
- Nanoengineering of Gold Nanoparticles: Green Synthesis, Characterization, and Applic
- Two Growth Mechanisms of Thiol-Capped Gold Nanoparticles Controlled by Ligand Chemistry. (2019).
- Synthesis & Characterization: Amphiphilic Gold Nanoparticles l Protocol Preview. (2023). YouTube. [Link]
- Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. (2021). MDPI. [Link]
- Parametric Study of Gold Nanoparticles Synthesis under Micro-Continuous Flow Conditions. (2022). Journal of Nanotechnology. [Link]
- Shape-Controlled Gold Nanoparticle Synthesis. (2010).
- Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characteriz
Sources
- 1. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 4. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 492d Synthesis of Thiol Capped Gold Nanoparticles and Their Immobilization on a Substrate [skoge.folk.ntnu.no]
- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-responsive assembly of gold nanoparticles and "spatiotemporally concerted" drug release for synergistic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [cora.ucc.ie]
- 14. Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4 [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 18. mdpi.com [mdpi.com]
Application Note & Protocol: Leveraging 3-(Dimethylamino)-1-propanethiol for Advanced Thiol-Ene Click Chemistry
Abstract: This document provides a comprehensive technical guide on the application of 3-(Dimethylamino)-1-propanethiol (DMAPT) in thiol-ene "click" chemistry. Thiol-ene reactions represent a class of highly efficient, high-yield, and orthogonal transformations ideal for applications in materials science, bioconjugation, and drug development.[1][2] The unique molecular structure of DMAPT, featuring a terminal thiol and a tertiary amine, offers distinct advantages, including the potential for base-catalyzed, initiator-free reactions. We will explore the dual mechanistic pathways this enables, present detailed protocols for surface functionalization, and discuss the critical parameters for reaction optimization.
Introduction: The Power of Thiol-Ene Click Chemistry
"Click" chemistry describes a class of reactions that are rapid, wide in scope, produce high yields, and generate minimal byproducts.[2][3] Among these, the thiol-ene reaction, the addition of a thiol across a double bond ('ene'), has gained prominence for its robustness and compatibility with a wide range of functional groups and solvents, including aqueous media.[4][5] The reaction can be initiated through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition.[1][6][7]
-
Radical-Mediated Thiol-Ene: Typically initiated by UV light or thermal radical initiators, this pathway proceeds via a thiyl radical, which adds to the alkene in an anti-Markovnikov fashion.[1][8] This method is highly efficient and is a cornerstone of photopolymerization and material modification.[1][7]
-
Base/Nucleophile-Catalyzed Thiol-Michael Addition: When the alkene is electron-deficient (e.g., acrylates, maleimides), the reaction can proceed via a Michael addition.[1][6] A base deprotonates the thiol to form a nucleophilic thiolate, which then attacks the alkene.[6]
The choice of thiol is critical to the reaction's success. This compound (DMAPT) is a particularly advantageous reagent due to its integrated tertiary amine, which can function as an internal base catalyst, facilitating the Michael addition pathway without the need for external initiators. This opens the door to milder, metal-free conjugation strategies.
The Dual Reactivity of this compound
The core advantage of DMAPT lies in its ability to participate in both major thiol-ene pathways. The tertiary amine group has a pKa that is typically high enough to deprotonate the thiol, creating the thiolate anion necessary for initiating a Michael addition with electron-deficient alkenes. This self-catalyzing feature simplifies reaction setups and avoids potentially damaging initiators, which is crucial when working with sensitive biomolecules.[9]
Alternatively, for non-electron-deficient alkenes (e.g., allyl ethers, norbornenes), the classic photo-initiated radical pathway can be employed with high efficiency.[1][8] This dual capability makes DMAPT a versatile tool for researchers.
Caption: Figure 1: Dual Mechanistic Pathways for DMAPT.
Application Protocol: Surface Functionalization of Alkene-Modified Nanoparticles
This protocol details the functionalization of alkene-bearing nanoparticles with DMAPT to introduce a positively chargeable, amine-containing surface layer. This is a common strategy for improving the colloidal stability of nanoparticles in biological media or for subsequent conjugation steps.
3.1. Materials and Equipment
-
Alkene-functionalized nanoparticles (e.g., norbornene-modified silica nanoparticles)
-
This compound (DMAPT)
-
For Radical Pathway (Method A): Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Reaction vessel (e.g., quartz tube for photo-reaction or standard round-bottom flask)
-
UV reactor/lamp (365 nm)
-
Stir plate and stir bar
-
Centrifuge for nanoparticle purification
-
Nitrogen or Argon line for inert atmosphere
3.2. Experimental Workflow Visualization
Caption: Figure 2: General Experimental Workflow.
3.3. Step-by-Step Procedure
-
Preparation: Disperse the alkene-functionalized nanoparticles in the chosen anhydrous solvent (e.g., 10 mg/mL) in the reaction vessel. Ensure the dispersion is homogeneous, using sonication if necessary.
-
Inert Atmosphere: Degas the suspension by bubbling with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction. This is critical for radical reactions to prevent oxygen inhibition.[1]
-
Reagent Addition: Add DMAPT to the stirring suspension. A slight molar excess of thiol relative to the surface 'ene' groups (e.g., 1.5 to 3.0 equivalents) is recommended to drive the reaction to completion.[4]
-
Initiation:
-
Method A (Photo-initiation): If using a photoinitiator, add it to the mixture (typically 1-5 mol% relative to the thiol). Place the vessel in the UV reactor and irradiate with stirring. Reaction times can range from 5 minutes to a few hours, depending on light intensity and reactant concentrations.[4]
-
Method B (Base-Catalyzed - for Michael acceptors): If your 'ene' is an electron-deficient species like a maleimide, no initiator is needed. The internal amine of DMAPT will catalyze the reaction.[6][7] Simply allow the mixture to stir at room temperature. Gentle heating (40-50 °C) can be used to accelerate the reaction if needed.
-
-
Monitoring: The reaction progress can be monitored by taking small aliquots of the supernatant and analyzing for the disappearance of DMAPT via TLC or NMR. For the nanoparticles, FT-IR can be used to track the disappearance of the C=C stretch.
-
Purification: Once the reaction is complete, the functionalized nanoparticles must be purified to remove excess reagents.[4]
-
Centrifuge the dispersion at high speed to pellet the nanoparticles.
-
Carefully decant and discard the supernatant.
-
Re-disperse the nanoparticle pellet in fresh, clean solvent. Sonication may be required to achieve full re-dispersion.
-
Repeat this centrifugation/re-dispersion cycle 2-3 times to ensure all unreacted DMAPT and initiator byproducts are removed.
-
-
Drying: After the final wash, dry the purified nanoparticles under vacuum to obtain the final product.
Data & Optimization
The efficiency of the thiol-ene reaction with DMAPT is consistently high. The choice of initiation method and solvent can be optimized for specific substrates.
Table 1: Typical Reaction Conditions and Conversion Efficiencies
| 'Ene' Substrate | Initiation Method | DMAPT (eq.) | Solvent | Reaction Time | Typical Conversion | Reference(s) |
| Norbornene | Photo-initiated (DMPA) | 1.5 | THF | 15 min | >95% | [4],[8] |
| Allyl Ether | Photo-initiated (DMPA) | 1.5 | THF | 30 min | >95% | [1] |
| Maleimide | Self-Catalyzed (RT) | 1.2 | DCM/DMF | 1-2 hours | >99% | [9],[10] |
| Acrylate | Self-Catalyzed (RT) | 1.2 | Methanol | 2-4 hours | >98% | [7] |
Causality Behind Experimental Choices:
-
Excess Thiol: Using a slight excess of the thiol ensures that the 'ene' groups on the substrate are fully consumed, maximizing surface functionalization.[4]
-
Inert Atmosphere: Oxygen is a radical scavenger and can terminate the radical chain reaction, significantly reducing efficiency. Therefore, de-gassing and maintaining an inert atmosphere is crucial for photo-initiated reactions.[1]
-
Solvent Choice: The solvent should fully dissolve the thiol and initiator while effectively dispersing the substrate. For bioconjugation, aqueous buffers are often used, highlighting the reaction's versatility.[4][5]
Conclusion
Thiol-ene click chemistry using this compound is a powerful and versatile strategy for chemical synthesis and material modification. The reagent's unique ability to act as both a standard thiol in radical reactions and as a self-catalyzed nucleophile in Michael additions provides researchers with exceptional flexibility. The protocols outlined herein demonstrate a robust method for surface functionalization, yielding highly modified substrates under mild and efficient conditions. This dual-mode reactivity, combined with the hallmark efficiency of click chemistry, positions DMAPT as a valuable tool for professionals in drug development and materials science.
References
- Markey, L., Giordani, S., & Scanlan, E. M. (2015). Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry, 80(11), 5962-5969. [Link]
- Wikipedia. (2023, October 28). Thiol-ene reaction. Wikipedia.
- Ghosh, S., et al. (2021). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 6(1), 695-707. [Link]
- Al-Shargabi, M., et al. (2021). Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. RSC Applied Polymers, 1(1), 1-10. [Link]
- Al-Shargabi, M., et al. (2021). Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. RSC Publishing.
- Fairhall, E., & Connal, L. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 593420. [Link]
- Hsieh, Y.-T., et al. (2020). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. ACS Omega, 5(13), 7434-7443. [Link]
- Wang, C., et al. (2015). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles.
- Shu, S., et al. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths.
- Organic Chemistry Portal. (2008, November 3). The thiol-ene reaction. The chemical reaction database.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Taylor & Francis.
- Shu, S., et al. (2012). "Thiol-ene" click chemistry: A facile and versatile route for the functionalization of porous polymer monoliths. ResearchGate.
- Magenau, A. J. D., et al. (2013). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate.
- North, B. (2020). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing.
- Reiner, T., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (139), 58241. [Link]
- Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
- MDPI. (2023). Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. MDPI.
- Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411.
- ResearchGate. (2019). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate.
- Kumar, A., et al. (2024). Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. Theranostics.
- Montiel-Ramos, A., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 24(13), 11090. [Link]
- ResearchGate. (2011). Tunable reagents for multi-functional bioconjugation: Reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. ResearchGate.
- Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research.
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 9. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Polymers with 3-(Dimethylamino)-1-propanethiol
Introduction: Unlocking Stimuli-Responsive Functionality
The strategic modification of polymer architectures is a cornerstone of modern materials science, enabling the creation of macromolecules with precisely tailored properties for advanced applications. The incorporation of tertiary amine functionalities, in particular, has garnered significant interest due to the resultant pH-responsive behavior of the modified polymers. This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers with 3-(Dimethylamino)-1-propanethiol, a versatile thiol-containing molecule that imparts a pendant dimethylaminopropyl group. This modification transforms conventional polymers into "smart" materials capable of responding to changes in their environment, with profound implications for drug delivery, gene therapy, and biotechnology.
Polymers bearing the 3-(dimethylamino)propyl moiety exhibit a distinct pH-dependent solubility and charge profile. In acidic environments, the tertiary amine group becomes protonated, leading to increased hydrophilicity and a positive charge. Conversely, in neutral or basic conditions, the amine remains deprotonated and hydrophobic. This reversible transition is the key to designing sophisticated drug delivery systems that can selectively release their payload in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells[1][2][3].
This document will detail two primary, highly efficient "click" chemistry approaches for this functionalization: the photo-initiated thiol-ene reaction and the base-catalyzed thiol-Michael addition. We will explore the underlying mechanisms, provide step-by-step experimental protocols, and discuss the critical characterization and quantification techniques necessary to validate the successful modification of your polymer system.
Chemical Principles and Reaction Mechanisms
The covalent attachment of this compound to a polymer backbone is most effectively achieved through "click" chemistry reactions, which are characterized by their high yields, mild reaction conditions, and lack of byproducts[4].
Photo-Initiated Thiol-Ene Reaction
The thiol-ene reaction is a radical-mediated addition of a thiol to a carbon-carbon double bond (an 'ene'). This reaction is typically initiated by UV light in the presence of a photoinitiator[4][5]. The process is highly efficient and proceeds via a step-growth mechanism, ensuring uniform functionalization[4].
-
Mechanism:
-
Initiation: The photoinitiator absorbs UV light and generates free radicals.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol group of this compound, creating a thiyl radical.
-
Propagation: The thiyl radical adds across the double bond of the polymer, forming a carbon-centered radical.
-
Chain Transfer: This carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the final thioether linkage.
-
Base-Catalyzed Thiol-Michael Addition
The thiol-Michael addition is a conjugate addition of a thiolate anion to an electron-deficient double bond, such as an acrylate or maleimide[6][7]. This reaction is typically catalyzed by a weak base, such as an amine or a phosphine[8][9].
-
Mechanism:
-
Thiolate Formation: The base deprotonates the thiol group of this compound to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient double bond on the polymer, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source (often another thiol molecule or the conjugate acid of the base), yielding the final thioether product and regenerating the catalyst.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific polymer and desired degree of functionalization.
Protocol 1: Photo-Initiated Thiol-Ene Functionalization of an Alkene-Containing Polymer
This protocol describes the functionalization of a polymer with pendant alkene groups (e.g., poly(allyl methacrylate)) with this compound.
Materials:
-
Alkene-functionalized polymer (e.g., poly(allyl methacrylate))
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Anti-solvent for precipitation (e.g., cold diethyl ether or hexane)
-
Nitrogen or Argon source
-
UV lamp (365 nm)
Procedure:
-
Dissolution: In a quartz reaction vessel, dissolve the alkene-functionalized polymer in the chosen anhydrous solvent to a concentration of 10-50 mg/mL. Purge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of this compound relative to the alkene groups on the polymer. Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).
-
Photoreaction: While stirring and maintaining an inert atmosphere, expose the solution to UV light (365 nm). The reaction time can range from 30 minutes to a few hours, depending on the reactants and light intensity[5]. Monitor the reaction progress by ¹H NMR (disappearance of alkene proton signals around 5-6 ppm) or FTIR (disappearance of C=C stretching vibration).
-
Purification:
-
Precipitation: Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise into a vigorously stirred anti-solvent[10].
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the polymer multiple times with the anti-solvent to remove unreacted thiol and photoinitiator byproducts.
-
Dialysis (Optional): For water-soluble polymers, dialysis against deionized water can be an effective purification method to remove small molecule impurities[11][12][13].
-
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Base-Catalyzed Thiol-Michael Addition to an Acrylate-Containing Polymer
This protocol details the functionalization of a polymer with pendant acrylate groups (e.g., poly(methyl acrylate)) with this compound.
Materials:
-
Acrylate-functionalized polymer (e.g., poly(methyl acrylate))
-
This compound
-
Base catalyst (e.g., triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., THF or DMF)
-
Anti-solvent for precipitation (e.g., cold methanol or hexane)
-
Nitrogen or Argon source
Procedure:
-
Dissolution: Dissolve the acrylate-functionalized polymer in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Purge with nitrogen or argon for 20-30 minutes.
-
Reagent Addition: Add a 1.2 to 1.5-fold molar excess of this compound relative to the acrylate groups.
-
Catalysis: Add the base catalyst (e.g., 5-10 mol% relative to the thiol). The reaction is typically carried out at room temperature[1][7].
-
Reaction Monitoring: Stir the reaction mixture under an inert atmosphere for 2-24 hours. Monitor the reaction progress by ¹H NMR (disappearance of acrylate proton signals around 5.8-6.4 ppm) or FTIR (disappearance of the C=C stretching vibration).
-
Purification: Follow the same precipitation, isolation, washing, and optional dialysis steps as described in Protocol 1[10][11][12][13].
-
Drying: Dry the final product under vacuum to a constant weight.
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization and to determine the degree of modification.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This is a primary tool for confirming the covalent attachment of the 3-(dimethylamino)propyl group. Key spectral changes to observe include:
-
Disappearance of the alkene or acrylate proton signals from the starting polymer.
-
Appearance of new signals corresponding to the protons of the 3-(dimethylamino)propyl group:
-
-N(CH₃)₂: A singlet typically around 2.2-2.3 ppm.
-
-CH₂-N-: A triplet around 2.3-2.5 ppm.
-
-S-CH₂-: A triplet around 2.5-2.7 ppm.
-
-CH₂-CH₂-CH₂-: A multiplet around 1.6-1.8 ppm[14].
-
-
-
FTIR Spectroscopy: FTIR can provide qualitative evidence of the functionalization.
-
Disappearance of the C=C stretching vibration (around 1640 cm⁻¹) for alkene-containing polymers.
-
Appearance of characteristic C-N stretching vibrations.
-
The prominent C=O stretch of an acrylate backbone will remain[15].
-
| Functional Group | Starting Polymer (Alkene) | Starting Polymer (Acrylate) | Functionalized Polymer |
| ¹H NMR (ppm) | Alkene protons (~5-6) | Acrylate protons (~5.8-6.4) | -N(CH₃)₂ (~2.2-2.3), -CH₂-N- (~2.3-2.5), -S-CH₂- (~2.5-2.7), -CH₂-CH₂-CH₂- (~1.6-1.8) |
| FTIR (cm⁻¹) | C=C stretch (~1640) | C=C stretch (~1640) | C-N stretch |
Table 1: Summary of expected spectroscopic changes upon functionalization.
Quantification of Tertiary Amine Groups
Determining the degree of functionalization is crucial for understanding the properties and performance of the modified polymer.
Protocol 3: Non-Aqueous Titration for Tertiary Amine Quantification
This method determines the amine value, which can be used to calculate the molar content of the tertiary amine groups[16][17][18][19].
Materials:
-
Functionalized polymer
-
Glacial acetic acid
-
Perchloric acid in glacial acetic acid (standardized, e.g., 0.1 N)
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
-
Potentiometer with a suitable electrode (optional, for potentiometric titration)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dried functionalized polymer and dissolve it in glacial acetic acid.
-
Indicator Addition: Add a few drops of the crystal violet indicator solution. The solution should appear violet (basic).
-
Titration: Titrate the polymer solution with the standardized perchloric acid solution until the color changes from violet to blue-green (endpoint). For more precise determination, a potentiometric titration can be performed, where the endpoint is the point of maximum inflection on the titration curve.
-
Calculation: The amine content can be calculated using the following formula: Amine Content (mmol/g) = (V × N) / W Where:
-
V = Volume of perchloric acid titrant (L)
-
N = Normality of the perchloric acid titrant (mol/L)
-
W = Weight of the polymer sample (g)
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide elemental composition and information about the chemical states of the elements present. For tertiary amine functionalized polymers, the N 1s spectrum is of particular interest. The binding energy of the N 1s peak for a tertiary amine is typically around 401.7 eV[20][21][22][23][24]. XPS can be used to confirm the presence of nitrogen on the polymer surface and, through deconvolution of the N 1s peak, can help distinguish between different amine functionalities if present.
Applications in Drug Delivery
The pH-responsive nature of polymers functionalized with this compound makes them excellent candidates for advanced drug delivery systems.
pH-Responsive Swelling and Drug Release
At physiological pH (7.4), the tertiary amine groups are largely deprotonated, rendering the polymer hydrophobic. This can lead to the formation of compact structures like micelles or nanoparticles that can encapsulate hydrophobic drugs. Upon internalization into the acidic endo-lysosomal compartments of cells (pH 4.5-6.5) or in the acidic tumor microenvironment, the amine groups become protonated. The resulting electrostatic repulsion between the now positively charged polymer chains causes the structure to swell or disassemble, leading to the release of the encapsulated drug[6][25][26][27][28][29][30].
| pH | Amine State | Polymer Conformation | Drug Encapsulation/Release |
| 7.4 (Bloodstream) | Deprotonated (Neutral) | Hydrophobic, Collapsed | Encapsulated |
| < 6.5 (Tumor/Endosome) | Protonated (Positive Charge) | Hydrophilic, Swollen/Disassembled | Released |
Table 2: pH-dependent properties and drug delivery implications.
Conclusion
The functionalization of polymers with this compound via thiol-ene or thiol-Michael addition reactions is a robust and versatile strategy for creating pH-responsive materials. These "smart" polymers hold immense promise for a variety of biomedical applications, particularly in the realm of targeted drug delivery. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and exploit the unique properties of these functionalized macromolecules. As with any experimental procedure, careful optimization and thorough characterization are paramount to achieving desired material properties and ensuring reproducible results.
References
- METTLER TOLEDO. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
- Pispas, S., et al. (2022). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 14(14), 2825. [Link]
- Cruz, G. J. F., et al. (2020). Quantifying amines in polymers by XPS. Journal of Materials Science, 55(26), 12267-12278. [Link]
- Ghavaminejad, A., et al. (2015). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. Journal of Medical and Biological Engineering, 35(6), 768-777. [Link]
- Wurm, F. R., et al. (2021).
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
- Wang, Y., et al. (2018). XPS for C1s and N1s of the functionalized materials: KIT-6-NH 2 (a, b) and KIT-6-EDTA (c, d). [Image].
- Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration.
- Verbruggen, I., et al. (2000). XPS Studies of Polymers. e-Polymers, 1(1), 1-15. [Link]
- Fairbanks, B. D., et al. (2012). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Biomacromolecules, 13(8), 2347-2354. [Link]
- EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers.
- Singh, J., et al. (2013). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Iranian Journal of Pharmaceutical Research, 12(2), 409-420. [Link]
- Karadağ, E., et al. (2005). Effect of type and concentration of surfactants on swelling behavior of poly[N-[3-(dimethylamino)propyl]methacrylamide-co- N,N-methylenebis(acrylamide)] hydrogels. Journal of Applied Polymer Science, 97(5), 2130-2137. [Link]
- Gengenbach, T. R., & Griesser, H. J. (2019). XPS investigation on the reactivity of surface imine groups with TFAA. Surface and Interface Analysis, 51(1), 10-18. [Link]
- Sangermano, M., et al. (2021).
- Llevot, A., et al. (2020). Automated Polymer Purification Using Dialysis. Polymers, 12(9), 2095. [Link]
- Okay, O., et al. (2011). PH-responsive swelling behavior, elasticity and molecular characteristics of poly(N,N-dimethylaminoethyl methacrylate) gels at various initial monomer concentrations. Polymer Bulletin, 67(7), 1347-1366. [Link]
- Okay, O., et al. (2011). PH-responsive swelling behavior, elasticity and molecular characteristics of poly(N,N-dimethylaminoethyl methacrylate) gels at various initial monomer concentrations. [Image].
- Kanamala, M., et al. (2016). Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles. Biological and Pharmaceutical Bulletin, 39(10), 1684-1689. [Link]
- Ghavaminejad, A., et al. (2015). The base-catalyzed Michael addition step growth polymerization reaction. [Image].
- Nylander, T., et al. (2022). Structure and pH-Induced Swelling of Polymer Films Prepared from Sequentially Grafted Polyelectrolytes. Langmuir, 38(4), 1461-1471. [Link]
- De Geyter, N., & Hoogenboom, R. (n.d.).
- Unacademy. (n.d.). Notes on Types of Non-Aqueous Titration and their Significance.
- El-Zaatari, B., et al. (2020). Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications.
- Slideshare. (n.d.). Non aqueous titration.
- Svec, F., & Fréchet, J. M. J. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Analytical Chemistry, 84(18), 7931-7937. [Link]
- Llevot, A., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers, 14(22), 4867. [Link]
- Du Prez, F. E., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 655-666. [Link]
- Llevot, A., et al. (2022). A user-guide for polymer purification using dialysis. Polymer Chemistry, 13(27), 3959-3970. [Link]
- Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(17), 4820-4859. [Link]
- Morales-López, J., et al. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Polymers, 15(24), 4691. [Link]
- Du Prez, F. E., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 655-666. [Link]
- Anseth, K. S., et al. (2012). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Biomacromolecules, 13(8), 2347-2354. [Link]
- Mishra, R. K., & Ray, A. (2011). FTIR spectra of the homopolymers (PDMAPMA and PIA) and copolymer... [Image].
- Llevot, A., et al. (2020). Automated Polymer Purification Using Dialysis. [PDF].
- Morales-López, J., et al. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Scilit. [Link]
- Lipowsky, R., et al. (2022). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. Polymers, 14(19), 3975. [Link]
- Vahur, S., et al. (2023). Analytical characterization of polymers used in conservation and restoration by ATR-FTIR spectroscopy. Heritage Science, 11(1), 1-17. [Link]
Sources
- 1. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Functional Polymer Materials via Click Chemistry-Based Modification of Cellulose Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 18. Non aqueous titration | PPTX [slideshare.net]
- 19. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 23. XPS Analysis of Surface Modified Polymers [eag.com]
- 24. d-nb.info [d-nb.info]
- 25. research.itu.edu.tr [research.itu.edu.tr]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. scilit.com [scilit.com]
- 30. mdpi.com [mdpi.com]
Application Note & Protocol: Formation of Self-Assembled Monolayers on Gold using 3-(Dimethylamino)-1-propanethiol (DMPA)
Introduction: The Strategic Advantage of Tertiary Amine-Terminated SAMs
Self-assembled monolayers (SAMs) of organosulfur compounds on gold have become a foundational technology in surface engineering, enabling precise control over interfacial properties for applications ranging from biosensors to nanoelectronics.[1] The spontaneous and robust bond formation between sulfur and gold provides a highly ordered and densely packed molecular layer.[1][2] This guide focuses on 3-(Dimethylamino)-1-propanethiol (DMPA), a short-chain alkanethiol featuring a terminal tertiary amine. This functional group imparts unique, pH-responsive characteristics to the gold surface, making it a powerful tool for researchers in drug development, biomaterials science, and diagnostics. The tertiary amine can be reversibly protonated, allowing for the modulation of surface charge and wettability with changes in the local pH environment. This "switchable" property is particularly valuable for controlling protein adhesion and mediating pH-dependent binding events.[2] Furthermore, the dimethylamino group offers a site for further chemical modification, expanding its utility.
This document provides a comprehensive, in-depth guide to the formation and characterization of DMPA SAMs on gold substrates. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of tertiary amine-functionalized surfaces.
Core Principles of DMPA SAM Formation on Gold
The formation of a DMPA SAM on a gold surface is a multi-step process driven by strong chemisorption and subsequent molecular organization.[3]
-
Chemisorption of the Thiol Headgroup: The process initiates with the strong, covalent-like interaction between the sulfur atom of the thiol group (-SH) and the gold substrate. This Au-S bond is the primary anchoring force for the monolayer.[4]
-
Initial Adsorption and Reorganization: Initially, DMPA molecules adsorb to the surface in a disordered state. Over time, typically several hours, the molecules rearrange into a more ordered, densely packed structure. This reorganization is driven by van der Waals interactions between the propyl chains of adjacent molecules.[5]
-
Orientation of the Terminal Dimethylamino Group: In a well-formed monolayer, the DMPA molecules orient themselves such that the propyl chains are tilted at an angle to the surface normal, exposing the dimethylamino groups at the monolayer-environment interface.[6] This orientation makes the functional tertiary amine groups accessible for interactions with the surrounding medium.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [fontname="Arial", fontsize=12] Figure 1: High-level workflow for the formation of a this compound (DMPA) self-assembled monolayer (SAM) on a gold substrate.
Detailed Experimental Protocols
PART 1: Rigorous Gold Substrate Preparation
The quality of the SAM is critically dependent on the cleanliness of the gold substrate. The following protocol is designed to produce a pristine gold surface, ready for monolayer formation.
Materials and Reagents:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
High-purity ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
High-purity nitrogen gas
-
Clean glass beakers and tweezers
Protocol:
-
Solvent Rinsing:
-
Thoroughly rinse the gold substrates with ethanol, followed by copious amounts of DI water.[1] This initial step removes gross organic contaminants and particulates.
-
-
Piranha Etching (Extreme Caution Required):
-
Safety First: Piranha solution is a powerful oxidizing agent that reacts violently with organic materials. It must be handled with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a clean glass beaker. Never add H₂O₂ to H₂SO₄. The solution is highly exothermic.
-
Immerse the gold substrates in the freshly prepared piranha solution for 5-10 minutes.[1] This step removes any remaining organic residues and creates a hydrophilic surface.
-
Carefully remove the substrates using clean tweezers and rinse them extensively with DI water to remove all traces of the acid.
-
-
Final Rinsing and Drying:
-
Perform a final rinse with high-purity ethanol.[2]
-
Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.[7]
-
The substrates are now ready for immediate use in SAM formation. It is crucial to minimize exposure of the clean gold surface to the ambient atmosphere to prevent re-contamination.[8]
-
PART 2: Formation of the DMPA Self-Assembled Monolayer
This protocol details the solution-based self-assembly of DMPA onto the prepared gold substrates.
Materials and Reagents:
-
This compound (DMPA)
-
High-purity ethanol (200 proof)
-
Clean glass vials or containers with sealable caps
-
High-purity nitrogen or argon gas
Protocol:
-
Preparation of the DMPA Solution:
-
Prepare a 1 mM solution of DMPA in high-purity ethanol. For example, add the appropriate mass of DMPA to a known volume of ethanol in a clean glass container.
-
Note on pH: For amine-terminated thiols, the pH of the solution can influence the protonation state of the amine and potentially the quality of the SAM. While DMPA is a tertiary amine, the general principle of adjusting the pH for primary aminothiols to a basic value (e.g., ~12) can be considered if poor monolayer formation is observed.[8] However, for initial experiments, a neutral ethanolic solution is a standard starting point.
-
-
Self-Assembly Process:
-
Immediately immerse the clean, dry gold substrates into the freshly prepared 1 mM DMPA solution.[6] Ensure the entire gold surface is submerged.
-
To minimize oxidation of the thiol, it is good practice to purge the headspace of the container with an inert gas like nitrogen or argon before sealing it tightly.[8]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[1] While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed monolayer.[6]
-
-
Rinsing and Drying the Functionalized Substrate:
-
After the incubation period, carefully remove the substrates from the DMPA solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh, high-purity ethanol for 10-15 seconds to remove any non-covalently bound (physisorbed) molecules.[1]
-
For a more rigorous cleaning, place the substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes.[1] This helps to dislodge weakly bound molecules and improve the quality of the final monolayer.
-
Perform a final rinse with ethanol and dry the substrates under a gentle stream of high-purity nitrogen gas.[7]
-
-
Storage:
-
Store the DMPA-functionalized substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until they are ready for characterization or further use.[1]
-
dot graph G { layout=dot; rankdir=TB; node [shape=none, margin=0];
} caption [fontname="Arial", fontsize=12] Figure 2: Schematic of a this compound (DMPA) SAM on a gold surface.
Characterization of the DMPA SAM
Validating the formation and quality of the DMPA monolayer is a critical step. A combination of surface-sensitive techniques is recommended.
| Technique | Information Provided | Expected Results for a High-Quality DMPA SAM |
| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity.[9] | A moderate water contact angle, which should decrease significantly in an acidic environment due to the protonation of the tertiary amine, making the surface more hydrophilic. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface.[10] | Presence of Au, S, C, and N peaks. The S 2p peak at ~162 eV confirms the formation of a gold-thiolate bond.[10] The N 1s peak confirms the presence of the dimethylamino group. |
| Ellipsometry | Thickness of the monolayer. | A uniform thickness consistent with a monolayer of DMPA (typically in the range of a few nanometers). |
| Atomic Force Microscopy (AFM) | Surface topography and homogeneity. | A smooth surface with low roughness, indicating a well-formed and complete monolayer. Pinholes or aggregates would suggest incomplete or poor-quality SAM formation. |
Scientific Rationale and Trustworthiness
The protocols described herein are built upon well-established principles of alkanethiol self-assembly on gold.[5]
-
Causality in Experimental Choices: The use of piranha solution is to ensure an atomically clean and oxide-free gold surface, which is paramount for the formation of a well-ordered SAM.[7] The 18-24 hour incubation period is not arbitrary; it allows for the slow annealing process where molecules rearrange from a disordered state to a more thermodynamically stable, crystalline-like monolayer.[5] The ethanol rinsing and sonication steps are crucial for removing loosely bound molecules, ensuring that the characterized surface consists only of chemisorbed species.[1]
-
Self-Validating System: The combination of characterization techniques provides a self-validating workflow. For instance, a uniform thickness measured by ellipsometry should correspond to a smooth topography in AFM images. Similarly, the presence of nitrogen and thiolate sulfur in XPS spectra confirms the chemical identity of the monolayer whose wettability is measured by contact angle goniometry.
Applications in Research and Drug Development
The unique properties of DMPA SAMs open up a range of applications:
-
pH-Responsive Surfaces: The ability to tune the surface charge by altering the pH allows for the controlled attachment and detachment of charged biomolecules, such as proteins and DNA.[11]
-
Biosensor Development: The tertiary amine can be used as an anchor point for the covalent immobilization of biorecognition elements.[4]
-
Controlling Protein Adhesion: The surface chemistry can be switched to either promote or resist protein adsorption, which is valuable in the development of biocompatible materials and medical implants.[2]
References
- Leggett, G. J., & Armitage, D. N. (2013). Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. Langmuir, 29(45), 13876-13884.
- Kong, B., Kim, Y., & Choi, I. S. (2008). pH-Dependent Stability of Self-Assembled Monolayers on Gold. Bulletin of the Korean Chemical Society, 29(9), 1845-1848.
- ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
- Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold.
- Wikipedia. (n.d.). Self-assembled monolayer.
- Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold.
- Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.
- Lee, T. R., et al. (1996). Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self-Assembled Monolayers. Journal of the American Chemical Society, 118(49), 12225–12235.
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.
- Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-257.
- Castner, D. G., & Grainger, D. W. (2010). X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Analytical Chemistry, 82(19), 8059–8066.
- Dr. Lee Group, University of Houston. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170.
- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554.
- Winking, L., Anand, S., Galla, H. J., & Fuchs, H. (2004). Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. Langmuir, 20(12), 4970-4977.
- Law, K. Y. (2014). Definitions for Hydrophilicity, Hydrophobicity, and Superhydrophobicity: Getting the Basics Right. The Journal of Physical Chemistry Letters, 5(4), 686-688.
Sources
- 1. DSpace at KOASAS: pH-dependent stability of self-assembled monolayers on gold [koasas.kaist.ac.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 5. if.tugraz.at [if.tugraz.at]
- 6. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 7. db-thueringen.de [db-thueringen.de]
- 8. [PDF] pH-Dependent Stability of Self-Assembled Monolayers on Gold | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
Application Notes and Protocols for Utilizing 3-(Dimethylamino)-1-propanethiol as a Ligand in Metal Complexes
Introduction: Unveiling the Potential of a Bifunctional Ligand
In the dynamic landscape of coordination chemistry and its applications in catalysis, materials science, and drug development, the strategic design of ligands is paramount. 3-(Dimethylamino)-1-propanethiol (DMAPT), a structurally unassuming yet functionally versatile molecule, has emerged as a ligand of significant interest. Its unique architecture, featuring both a soft thiol (-SH) group and a harder tertiary amine (-N(CH3)2) group, allows it to act as a potent bidentate chelator. This dual functionality enables the formation of stable five-membered chelate rings with a diverse range of metal ions, thereby modulating their reactivity and conferring novel properties to the resulting metal complexes.
The thiol moiety provides a strong, covalent interaction with soft metal ions, a characteristic that is fundamental to its application in areas such as nanoparticle stabilization and radiopharmaceutical development. Concurrently, the dimethylamino group offers an additional coordination site, enhancing the stability of the metal complexes through the chelate effect. This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of metal complexes with DMAPT, tailored for researchers, scientists, and professionals in drug development.
Part 1: Synthesis and Characterization of Metal-DMAPT Complexes
The synthesis of metal-DMAPT complexes is typically achieved through the reaction of a suitable metal precursor with DMAPT in an appropriate solvent. The choice of solvent and reaction conditions is crucial and depends on the specific metal and the desired complex.
Protocol 1: General Synthesis of a Palladium(II)-DMAPT Complex
This protocol is adapted from established procedures for similar aminothiol ligands and is designed to yield a square planar Pd(II) complex.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (DMAPT)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula and syringes
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL) in a Schlenk flask.
-
In a separate flask, dissolve this compound (2.1 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the DMAPT solution to the PdCl₂ suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. A color change from brown to yellow is typically observed.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the residue with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the [Pd(DMAPT)₂]Cl₂ complex.
Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the methylene and methyl protons of the DMAPT ligand upon coordination to the palladium center.
-
FT-IR: The infrared spectrum should display a shift in the C-S and C-N stretching frequencies, indicating coordination of both the thiol and amine groups to the metal. The disappearance of the S-H stretching band around 2550 cm⁻¹ confirms the deprotonation of the thiol group upon coordination.
Protocol 2: Synthesis of a Platinum(II)-DMAPT Complex for Catalytic Applications
This protocol outlines the synthesis of a platinum(II) complex, which can be explored as a catalyst in various organic transformations.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (DMAPT)
-
Dimethylformamide (DMF)
-
Ethanol
-
Round bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1 mmol) in 20 mL of DMF in a round bottom flask.
-
In a separate beaker, dissolve this compound (2.1 mmol) in 10 mL of ethanol.
-
Add the DMAPT solution dropwise to the stirred K₂[PtCl₄] solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and reflux for 3-4 hours. The color of the solution will typically change from red-brown to yellow.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent mixture (e.g., DMF/ethanol) to obtain pure crystals of the [Pt(DMAPT)₂]Cl₂ complex.
Expected Outcome: A crystalline solid of the platinum-DMAPT complex.
Diagram 1: General Workflow for Metal-DMAPT Complex Synthesis
Caption: A generalized workflow for the synthesis of metal-DMAPT complexes.
Part 2: Applications in Catalysis
Palladium and platinum complexes are renowned for their catalytic prowess in a myriad of organic transformations, most notably in cross-coupling reactions. The chelation of DMAPT to these metals can enhance their stability and catalytic activity.
Application Note: Palladium-DMAPT Complexes in Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The [Pd(DMAPT)₂]Cl₂ complex, synthesized as described in Protocol 1, can serve as an efficient pre-catalyst for this reaction. The bidentate nature of the DMAPT ligand helps to stabilize the palladium center throughout the catalytic cycle, potentially reducing catalyst decomposition and leading to higher yields.
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction Using a Pd-DMAPT Catalyst
Materials:
-
Aryl halide (e.g., bromobenzene, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
[Pd(DMAPT)₂]Cl₂ (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add the aryl halide, arylboronic acid, [Pd(DMAPT)₂]Cl₂, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Catalytic Data for Pd-DMAPT in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | >98 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 92 |
Note: Yields are illustrative and may vary based on specific reaction conditions.
Part 3: Applications in Nanoparticle Synthesis and Functionalization
The strong affinity of the thiol group for gold and other noble metals makes DMAPT an excellent capping agent for the synthesis and stabilization of nanoparticles. The presence of the dimethylamino group can further influence the surface properties and stability of the nanoparticles in different media.
Application Note: DMAPT as a Capping Agent for Gold Nanoparticles (AuNPs)
DMAPT can be used to synthesize highly stable, monodisperse gold nanoparticles. The thiol group binds strongly to the gold surface, while the dimethylamino group can provide electrostatic stabilization, especially in acidic to neutral conditions. These functionalized AuNPs have potential applications in sensing, catalysis, and as drug delivery vehicles.[1]
Protocol 4: Synthesis of DMAPT-Capped Gold Nanoparticles
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
This compound (DMAPT)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
In a separate flask, prepare a 2 mM methanolic solution of DMAPT.
-
In a round bottom flask, mix 10 mL of the HAuCl₄ solution with 10 mL of the DMAPT solution under vigorous stirring.
-
Prepare a fresh, ice-cold 0.1 M aqueous solution of NaBH₄.
-
Rapidly inject a specific volume of the NaBH₄ solution (e.g., 0.5 mL) into the HAuCl₄/DMAPT mixture with vigorous stirring. A rapid color change to deep red or purple indicates the formation of AuNPs.
-
Continue stirring for at least 2 hours to ensure complete reaction and stabilization.
-
The resulting DMAPT-capped AuNP solution can be purified by centrifugation and redispersion in a suitable solvent.
Characterization:
-
UV-Vis Spectroscopy: A characteristic surface plasmon resonance (SPR) peak around 520 nm confirms the formation of spherical AuNPs.
-
Transmission Electron Microscopy (TEM): TEM analysis will provide information on the size, shape, and dispersity of the nanoparticles.
Part 4: Applications in Drug Development and Radiopharmaceuticals
The ability of DMAPT to chelate radiometals like Technetium-99m (⁹⁹ᵐTc) makes it a valuable ligand for the development of radiopharmaceuticals for diagnostic imaging.[2][3] The bifunctional nature of DMAPT allows for its conjugation to biomolecules (e.g., peptides, antibodies) for targeted delivery.
Application Note: ⁹⁹ᵐTc-Labeling of DMAPT for Diagnostic Imaging
Complexes of ⁹⁹ᵐTc with thiol-containing ligands are widely used in nuclear medicine.[2] DMAPT can form stable complexes with ⁹⁹ᵐTc, which can then be evaluated for their biodistribution and potential as imaging agents. The development of a lyophilized kit containing DMAPT and a reducing agent can facilitate the routine preparation of ⁹⁹ᵐTc-DMAPT complexes in a clinical setting.
Protocol 5: Preparation of a ⁹⁹ᵐTc-DMAPT Complex
Materials:
-
Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
This compound hydrochloride
-
Stannous chloride (SnCl₂) dihydrate (reducing agent)
-
Nitrogen-purged sterile water for injection
-
Sterile, pyrogen-free reaction vial
Procedure:
-
Prepare a sterile, pyrogen-free solution of DMAPT hydrochloride and stannous chloride in nitrogen-purged water.
-
Aseptically transfer a defined volume of this solution into a sterile reaction vial.
-
Lyophilize the contents of the vial to create a kit formulation.
-
To reconstitute, add a specific activity of [⁹⁹ᵐTc]NaTcO₄ eluate to the lyophilized kit.
-
Gently agitate the vial to ensure complete dissolution and complexation.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
The radiochemical purity of the resulting ⁹⁹ᵐTc-DMAPT complex should be determined by radio-TLC or HPLC.
Diagram 3: Logic Diagram for Radiopharmaceutical Development with DMAPT
Caption: A flowchart illustrating the key stages in the development of a DMAPT-based radiopharmaceutical.
Conclusion
This compound stands out as a highly adaptable ligand with significant potential across various scientific disciplines. Its dual-functional nature allows for the creation of stable and reactive metal complexes, opening avenues for the design of novel catalysts, advanced nanomaterials, and targeted therapeutics. The protocols and application notes provided herein serve as a foundational guide for researchers looking to harness the unique properties of DMAPT in their respective fields. Further exploration into the coordination chemistry of DMAPT with a broader range of metals is anticipated to unveil even more exciting applications in the future.
References
- Ikeda, I., Inoue, O., & Kurata, K. (1977). Preparation of various Tc-99m dimercaptosuccinate complexes and their evaluation as radiotracers. Journal of Nuclear Medicine, 18(12), 1222-1229.
- Girolami, G. S., et al. (2024). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization of M[(CH2)3NMe2]2 Complexes of Nickel(II), Palladium(II)
- Figueiredo, D., et al. (2021). Synthesis and Biological Evaluation of 99mTc(I) Tricarbonyl Complexes Dual-Targeted at Tumoral Mitochondria. Molecules, 26(2), 441.
- Pawara, J. M., & Patil, S. S. (2021). An Innovative Method Designed for the Synthesis of Some New Mixed Ligand Ni(II) Complexes Its Characterization and Applications.
- Sadeghzadeh, N., et al. (2008). Preparation and evaluation of a new 99mTc labeled bombesin derivative for tumor imaging. Nuclear Medicine and Biology, 35(3), 323-329.
- Gerasimchuk, N., et al. (2022). Synthesis and Characterization of Ni (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Journal of Molecular Structure, 1268, 133719.
- Arancibia, V., et al. (2020). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules, 25(23), 5569.
- Gomase, A., et al. (2019). Quantum Dots: Method of Preparation and Biological Application. Journal of Drug Delivery and Therapeutics, 9(4-s), 670-672.
- Carregal-Romero, S., et al. (2016). Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. Journal of Colloid and Interface Science, 472, 19-28.
- Ali, I., et al. (2016). Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization. Journal of Applicable Chemistry, 5(4), 843-850.
- Emslie, D. J. H. (n.d.). X-Ray Structures.
- Algar, W. R., et al. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. Sensors, 11(8), 7769-7804.
- Girolami Group Website - University of Illinois. (n.d.). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization of M[(CH2)3NMe2]2 Complexes of Nickel(II), Palladium(II), and Platinum(II).
- Rachmat, A., et al. (2018). Synthesis and Characterization Complex Nickel(II) with Diphenylamine. Journal of Physics: Conference Series, 1013, 012165.
- Al-Jibouri, M. N. A. (2018). Synthesis, Characterization and Cytotoxicity of Ni (II), Pd (II), Pt (II) Complexes with 6-Methoxy-2, 3, 4, 5-Tetrahydropyridine (MTP). Journal of Global Pharma Technology, 10(08), 350-356.
- Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (CPH2). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712.
- Jana, N. R., & Pal, T. (2000). Preparation of Thiol-Capped Gold Nanoparticles by Chemical Reduction of Soluble Au(I)
- Torres-Garcia, E., et al. (2021). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. Molecules, 26(16), 4991.
- Orlowski, P., et al. (2023). α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method. International Journal of Molecular Sciences, 24(12), 10191.
- Wang, Q., et al. (2021). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles.
- Patel, H. P., & Raval, H. M. (2025). Advancements in Coordination Chemistry: A Comprehensive Review on the Synthesis and Characterization of Transition Metal Complexes with 4-Amino-5-pyridyl-4H-1, 2, 4-triazole-3 thiol Ligands. Spu-Jstmr.
- Merlino, A. (2025). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers in Molecular Biosciences.
- Tvrda, E., & Lukes, I. (2011). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Chemical Reviews, 111(8), 4939-5001.
- Zare, A., & Nasrollahzadeh, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18459-18476.
- Van der Heggen, D., et al. (2018).
- Chen, Y.-H., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(11), 2959.
- Mousavi, S. M., et al. (2021). State-of-the-Art and Trends in Synthesis, Properties, and Application of Quantum Dots-Based Nanomaterials.
- Rizea, C.-D., et al. (2022).
- Arif, M., et al. (2016). Characterizing metal binding sites in proteins with X-ray crystallography. Journal of Visualized Experiments, (111), 53992.
- Bhatt, V. (2016). The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. Chemical Science Review and Letters, 5(20), 374-380.
- Al-Shargabi, M., et al. (2022). Parametric Study of Gold Nanoparticles Synthesis under Micro-Continuous Flow Conditions. Micromachines, 13(12), 2138.
- Arancibia, V., et al. (2020). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules, 25(23), 5569.
- Clarke, R. J. (2008). Synthesis, biological targeting and photophysics of quantum dots. eScholarship@McGill.
- Tsedik, T. A., et al. (2021). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Inorganics, 9(11), 84.
- Shen, D., & Hartwig, J. F. (2012). Synthesis, Characterization, and Reactivity of Palladium Fluoroenolate Complexes. Journal of the American Chemical Society, 134(38), 15873-15887.
- Korbutyak, D. V., et al. (2024). Colloidal synthesis and optical properties of ultra-small CdTe quantum dots.
- El-Gahami, M. A., & Mohamed, G. G. (2006). Coordination Compounds of Copper(II) with Substituted 3-{[(2-Hydroxyphenyl)methylidene]amino}propane-1,2-diols. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 36(5), 405-411.
- Mondal, S., & Pal, A. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Current Organic Synthesis, 17(7), 526-547.
- Näther, C., et al. (2022). Synthesis and Characterization of New Copper(II)
- Romanenko, G. V., et al. (2021). View focusing on the coordination mode involving copper(II) ions Cu1.... Inorganica Chimica Acta, 525, 120468.
Sources
- 1. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of various Tc-99m dimercaptosuccinate complexes and their evaluation as radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 99mTc(I) Tricarbonyl Complexes Dual-Targeted at Tumoral Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: 3-(Dimethylamino)-1-propanethiol in Bioconjugation
Abstract
The thiol-maleimide reaction is a cornerstone of modern bioconjugation, prized for its high selectivity and efficiency under physiological conditions.[1] This Michael addition reaction is central to the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and the creation of precisely labeled proteins for research.[2][3] However, a critical and often overlooked step in these workflows is the effective quenching of unreacted maleimide groups post-conjugation. Failure to neutralize these electrophilic moieties can lead to off-target reactions, product heterogeneity, and reduced conjugate stability. This guide provides a detailed examination of 3-(Dimethylamino)-1-propanethiol (DMAPT) as a superior quenching agent. We will explore the chemical principles behind its utility, provide validated, step-by-step protocols for its implementation, and discuss the causality behind key experimental choices to ensure robust and reproducible outcomes.
Introduction: The Critical Role of Quenching in Maleimide Chemistry
Maleimide-based bioconjugation strategies typically employ a molar excess of the maleimide-functionalized reagent (e.g., a drug-linker or a fluorescent dye) to drive the reaction to completion and maximize the yield of the desired bioconjugate. Consequently, after the primary conjugation is complete, a significant amount of reactive maleimide remains in the solution.
These residual maleimides pose a significant threat to the integrity of the final product. They can react with:
-
Other thiol-containing molecules: This includes free cysteine on other proteins or small-molecule thiols like glutathione, which is abundant in biological systems.[4]
-
The desired bioconjugate: Unwanted reactions can lead to aggregation or the formation of undesired isoforms.
-
N-terminal amines: While the reaction is much slower than with thiols, maleimides can react with amines at higher pH or over long reaction times.[1]
Therefore, a "quenching" or "capping" step is essential. This involves adding a small, highly reactive molecule to scavenge and permanently deactivate all excess maleimide groups. This compound (DMAPT) is an exemplary reagent for this purpose due to its unique molecular architecture.
Key Properties of this compound (DMAPT):
DMAPT possesses two key functional groups: a nucleophilic thiol (-SH) and a tertiary amine. This structure imparts several advantageous properties for its role as a quenching agent.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NS | [][6] |
| Molecular Weight | 119.23 g/mol | [][6] |
| IUPAC Name | 3-(dimethylamino)propane-1-thiol | [6] |
| pKa (Thiol) | ~8.83 (Predicted) | [7] |
| Key Features | Terminal thiol for maleimide reaction; tertiary amine for solubility. | [] |
Mechanism of Action and Scientific Rationale
The efficacy of DMAPT is rooted in the well-understood principles of thiol-maleimide chemistry.
The Thiol-Maleimide Michael Addition
The core reaction is a Michael addition, where a nucleophilic thiol attacks the electron-deficient double bond of the maleimide.[8] This forms a highly stable, covalent thiosuccinimide (thioether) bond.[2]
The reaction rate is critically dependent on pH. The reactive species is the deprotonated thiolate anion (-S⁻), not the protonated thiol (-SH). The optimal pH range for thiol-maleimide conjugation is 6.5 to 7.5 .[1][2]
-
Below pH 6.5: The concentration of the reactive thiolate anion is too low, leading to a sluggish reaction.
-
Above pH 7.5: The maleimide ring itself becomes increasingly susceptible to hydrolysis, which deactivates it.[9]
The predicted pKa of DMAPT's thiol group (~8.83) means that at a physiological pH of ~7.4, a sufficient population of the highly nucleophilic thiolate anion is present to ensure a rapid quenching reaction.[7]
The Role of the Dimethylamino Group
The tertiary amine in DMAPT's structure is largely protonated at neutral pH, conferring a positive charge. This has two key benefits:
-
Enhanced Aqueous Solubility: The positive charge significantly improves the water solubility of DMAPT, making it easy to handle and ensuring its efficient diffusion in the aqueous buffers used for bioconjugation.
-
No Competing Reactions: As a tertiary amine, it lacks the proton necessary to react with maleimides, ensuring that only the thiol group participates in the desired quenching reaction.
Caption: Mechanism of DMAPT quenching via Michael addition.
Detailed Application Protocol: Quenching Maleimide Reactions
This protocol outlines the procedure for quenching a maleimide-based conjugation reaction, such as the labeling of an antibody with a maleimide-functionalized drug-linker.
Materials and Reagents
-
Bioconjugate Reaction Mixture: The completed primary reaction containing the protein-maleimide conjugate and excess maleimide reagent.
-
This compound (DMAPT): High purity (≥95%).
-
Quenching Buffer: A buffer free of thiols, such as Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5. The same buffer as the conjugation reaction is ideal.
-
Purification System: Size-Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis cassettes appropriate for the size of the bioconjugate.
Step-by-Step Quenching Procedure
Context: This procedure assumes the primary bioconjugation between a biomolecule (e.g., an antibody with reduced cysteines) and a maleimide-functionalized payload has already been completed according to an established protocol.[10][11]
-
Prepare DMAPT Stock Solution:
-
Immediately before use, prepare a 100 mM stock solution of DMAPT in the Quenching Buffer.
-
Scientist's Note: Thiols can oxidize in solution.[12] Preparing the stock solution fresh is critical for ensuring maximum reactivity.
-
-
Calculate Required DMAPT Volume:
-
The goal is to add a significant molar excess of DMAPT relative to the initial amount of the maleimide reagent used in the primary conjugation. A 50- to 100-fold molar excess is recommended.
-
Formula: Volume of DMAPT (µL) = (Molar Excess × Moles of Maleimide Reagent) / (Concentration of DMAPT Stock) × 1,000,000
-
-
Add DMAPT to the Conjugation Reaction:
-
Add the calculated volume of the 100 mM DMAPT stock solution directly to the bioconjugation reaction mixture.
-
Mix gently by pipetting or slow vortexing for 10-15 seconds. Do not create excessive foam, which can denature proteins.
-
-
Incubate for Quenching:
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature.
-
Scientist's Note: The reaction is typically very fast. A 30-minute incubation is usually sufficient to ensure all accessible maleimides have been capped.
-
-
Purify the Bioconjugate:
-
Following quenching, it is imperative to remove the DMAPT-maleimide adduct and any remaining free DMAPT from the final bioconjugate.
-
Select a purification method based on the scale and nature of your biomolecule.
-
Size-Exclusion Chromatography (SEC): The gold standard for separating the large bioconjugate from small molecule impurities.
-
Dialysis / Buffer Exchange: Effective for removing small molecules, but slower. Ensure a large volume of exchange buffer and multiple changes.
-
-
Validation and Quality Control
-
Mass Spectrometry (LC-MS): Confirm the final mass of the bioconjugate. The mass should correspond to the biomolecule plus the desired number of payloads and one DMAPT-capped maleimide for each payload added.
-
HPLC Analysis (SEC, HIC): Assess the purity of the final conjugate, confirming the absence of aggregation and removal of small molecule impurities.
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 7.0 - 7.5 | Balances thiol reactivity with maleimide stability.[1] |
| Buffer System | Thiol-free (e.g., PBS, HEPES) | Avoids competing reactions with buffer components.[10] |
| DMAPT Molar Excess | 50x - 100x (over initial maleimide) | Drives the quenching reaction to rapid completion. |
| Incubation Time | 30 - 60 minutes | Sufficient for complete reaction at room temperature. |
| Incubation Temperature | Room Temperature (~25 °C) | Provides adequate thermal energy without risking protein denaturation. |
Experimental Workflow Overview
The integration of the DMAPT quenching step is a seamless addition to a standard bioconjugation workflow.
Caption: A typical workflow for bioconjugation including a DMAPT quenching step.
Conclusion
The successful production of high-quality bioconjugates using maleimide chemistry demands meticulous control over every reaction variable. The quenching of excess maleimide reagent with this compound is a non-negotiable step for ensuring product homogeneity, stability, and safety. DMAPT offers a reliable, efficient, and scientifically sound solution due to its high reactivity, aqueous solubility, and the inert nature of its tertiary amine. By implementing the protocols and understanding the principles outlined in this guide, researchers can significantly enhance the quality and reproducibility of their bioconjugation outcomes.
References
- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024). Vertex AI Search Result.
- The Thiol-Maleimide Reaction: A Guide. (2022). Bachem.
- The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjug
- Maleimide Labeling of Proteins and Other Thiol
- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. (2018). Royal Society of Chemistry.
- This compound CAS 42302-17-0. BOC Sciences.
- This compound | C5H13NS | CID 3016998. PubChem.
- This compound CAS#: 42302-17-0. ChemicalBook.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (2020).
- The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (2018).
- Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. University of Colorado Boulder.
- Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. (2020). PubMed Central.
- Theoretical modeling of pKa's of thiol compounds in aqueous solution. (2020).
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Click Chemistry Tools.
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
- Protein-maleimide Conjugates for Thiol-maleimide Crosslinking. TCI Chemicals.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 42302-17-0 [m.chemicalbook.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
Application Note & Protocol Guide: Engineering Bio-Interfaces with Aminothiol Self-Assembled Monolayers
Introduction: The Critical Role of Surface Functionalization in Biosensor Performance
The interface between a biological system and a transducer is the heart of any biosensor. Its design and execution dictate the sensor's sensitivity, specificity, and reliability. Among the myriad of surface modification strategies, the use of aminothiols to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, has become a cornerstone technique in the development of high-performance biosensors.[1][2] This is due to the spontaneous and highly ordered nature of SAM formation, driven by the strong affinity of the thiol group for gold, and the versatile reactivity of the terminal amine group, which serves as an ideal anchor for a diverse range of biomolecules.[1][3]
This guide provides a comprehensive overview of the principles and protocols for creating functional biosensor surfaces using aminothiols. We will delve into the mechanistic details of SAM formation, provide step-by-step protocols for surface preparation and functionalization, discuss critical characterization techniques, and outline methods for the subsequent immobilization of bioreceptors. Our focus is on providing not just a set of instructions, but a framework for understanding and troubleshooting the entire process, empowering researchers to develop robust and reproducible biosensing platforms.
I. The Chemistry of Aminothiol Self-Assembled Monolayers
The formation of a stable and well-ordered aminothiol SAM on a gold surface is a multi-step process governed by a combination of covalent bonding and intermolecular interactions. Understanding these underlying principles is paramount for optimizing the functionalization process.
The Gold-Thiol Bond: A Strong and Spontaneous Anchor
The primary driving force for SAM formation is the strong covalent bond formed between the sulfur atom of the thiol group (-SH) and the gold surface.[1] This interaction is highly specific and results in the spontaneous organization of the aminothiol molecules into a densely packed monolayer. The stability of this bond is a key factor in the long-term performance of the biosensor.
The Role of pH in Aminothiol SAM Formation
For aminothiols, the pH of the deposition solution is a critical parameter that influences both the thiol-gold interaction and the state of the terminal amine group. The thiol group must be deprotonated to a thiolate (-S⁻) to effectively bind to the gold surface. A slightly basic pH can facilitate this deprotonation.[4] Conversely, the terminal amine group (-NH₂) can be protonated to -NH₃⁺ in acidic conditions. Controlling the protonation state of the amine is crucial for subsequent biomolecule immobilization steps, which often rely on the nucleophilic nature of the primary amine. For many applications, a neutral to slightly basic pH is optimal.
Intermolecular Interactions and Monolayer Ordering
While the gold-thiol bond provides the initial anchoring, the final ordering and stability of the SAM are heavily influenced by van der Waals interactions between the alkyl chains of adjacent aminothiol molecules. Longer alkyl chains generally lead to more ordered and stable monolayers. Hydrogen bonding between the terminal amine groups can also contribute to the overall stability of the SAM.
II. Experimental Protocols: From Bare Surface to Functional Interface
This section provides detailed, step-by-step protocols for the preparation of aminothiol-functionalized biosensor surfaces. The focus here is on gold substrates, which are widely used in techniques like Surface Plasmon Resonance (SPR) and electrochemical biosensing.
Substrate Cleaning: The Foundation for a High-Quality SAM
The cleanliness of the gold substrate is arguably the most critical factor in achieving a well-ordered and defect-free SAM. Any organic or inorganic contaminants on the surface will interfere with the self-assembly process.
Protocol 1: Rigorous Cleaning of Gold Substrates
-
Solvent Degreasing: Sequentially sonicate the gold substrate in acetone, isopropanol, and ultrapure water for 10-15 minutes each.
-
Oxidative Cleaning (Piranha Solution - EXTREME CAUTION ): In a fume hood, immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 5-10 minutes.[1] Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the substrate with copious amounts of ultrapure water.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Immediate Use: The cleaned substrate should be used immediately for functionalization to prevent re-contamination.
Alternative Cleaning Method (UV-Ozone): For a less hazardous approach, a UV-Ozone cleaner can be used to remove organic contaminants. Expose the substrate to UV-Ozone for 15-30 minutes.[1]
Aminothiol SAM Formation: The Self-Assembly Process
This protocol describes the formation of a cysteamine SAM, a commonly used short-chain aminothiol.
Protocol 2: Cysteamine Self-Assembled Monolayer Formation
-
Prepare Cysteamine Solution: Prepare a 1-10 mM solution of cysteamine in a suitable solvent. Ethanol or ultrapure water are commonly used. For aminothiols, it can be beneficial to work in an inert atmosphere to prevent oxidation.[1]
-
pH Adjustment (Optional but Recommended): Adjust the pH of the cysteamine solution to a slightly basic range (e.g., pH 8-9) using a suitable buffer or a dilute base like ammonium hydroxide. This facilitates the deprotonation of the thiol group.[4]
-
Immersion: Immediately immerse the clean, dry gold substrate into the cysteamine solution.[1]
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent used for the solution preparation (e.g., ethanol) to remove any non-covalently bound molecules.[1] Sonication for a short period (1-2 minutes) in the fresh solvent can aid in removing physisorbed molecules.[1]
-
Drying: Dry the functionalized substrate under a stream of high-purity nitrogen gas.
-
Storage: Store the modified substrate in a clean, dry environment, such as a desiccator, until further use.[1]
Workflow for Aminothiol SAM Formation
Caption: Covalent immobilization of an antibody onto an aminothiol SAM.
III. Characterization of Functionalized Surfaces
Thorough characterization at each step of the surface modification process is crucial for ensuring the quality and reproducibility of the biosensor. A combination of surface-sensitive techniques should be employed.
| Technique | Information Provided | Typical Results for Aminothiol SAMs | References |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. | Presence of N 1s and S 2p peaks confirms the presence of the aminothiol. The binding energies can provide information about the chemical environment of these atoms. | [5][6][7][8] |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity. | A decrease in the water contact angle compared to the bare gold surface indicates the presence of the hydrophilic amine groups. | [9][10] |
| Cyclic Voltammetry (CV) | Electrochemical properties of the surface, including blocking of redox probes. | The SAM will typically block the access of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface, leading to a decrease in the peak currents. | [10] |
| Surface Plasmon Resonance (SPR) | Changes in the refractive index at the sensor surface, indicating molecular binding. | A shift in the SPR angle or wavelength upon SAM formation and subsequent biomolecule immobilization confirms the successful modification of the surface. | [9][10] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Can be used to visualize the morphology of the SAM and to assess its uniformity. | [9] |
IV. Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor SAM formation (e.g., high contact angle, no XPS signal) | Incomplete substrate cleaning. | Repeat the cleaning protocol, ensuring fresh solutions and thorough rinsing. Consider using UV-Ozone cleaning. |
| Oxidized aminothiol solution. | Prepare fresh aminothiol solution and consider de-gassing the solvent or working under an inert atmosphere. | |
| Incorrect pH of the deposition solution. | Measure and adjust the pH of the aminothiol solution to a slightly basic range. [4] | |
| High non-specific binding | Incomplete blocking of the surface. | Optimize the blocking step (e.g., increase concentration or incubation time of the blocking agent). |
| Use of a mixed SAM containing a protein-resistant component (e.g., polyethylene glycol (PEG)-thiol) alongside the aminothiol. [10] | ||
| Low biomolecule immobilization efficiency | Inactive crosslinker or biomolecule. | Use fresh crosslinker solution and ensure the biomolecule is active and at the correct concentration. |
| Sub-optimal pH for the coupling reaction. | Optimize the pH of the buffer used for the immobilization step to ensure the reactivity of the amine groups. |
V. Conclusion
The functionalization of biosensor surfaces with aminothiols is a powerful and versatile technique that enables the creation of highly specific and sensitive detection platforms. By understanding the fundamental chemistry of SAM formation and by following robust and well-characterized protocols, researchers can engineer high-quality bio-interfaces for a wide range of applications in diagnostics, drug discovery, and fundamental biological research. The key to success lies in meticulous attention to detail at every stage, from substrate cleaning to the final characterization of the immobilized biomolecule.
VI. References
-
Singh, S., et al. (2007). Cholesterol biosensor based on amino-undecanethiol self-assembled monolayer using surface plasmon resonance technique. PubMed. [Link]
-
Lasseter, T. L., et al. (2004). Enhanced Performance of an Affinity Biosensor Interface Based on Mixed Self-Assembled Monolayers of Thiols on Gold. Lirias. [Link]
-
Wirde, M., Gelius, U., & Nyholm, L. (1999). Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry. Langmuir. [Link]
-
Pavan, S., et al. (2010). Photopatterned Thiol Surfaces for Biomolecule Immobilization. PMC - NIH. [Link]
-
Wirde, M., Gelius, U., & Nyholm, L. (1999). Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry. Semantic Scholar. [Link]
-
Sharma, S., et al. (2010). The application of polythiol molecules for protein immobilisation on sensor surfaces. ScienceDirect. [Link]
-
Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications. PubMed. [Link]
-
Łuczak, T., & Osińska, M. (2016). New self-assembled layers composed with gold nanoparticles, cysteamine and dihydrolipoic acid deposited on bare gold template for highly sensitive and selective simultaneous sensing of dopamine in the presence of interfering ascorbic and uric acids. CORE. [Link]
-
Gholivand, M. B., et al. (2012). Functionalization of gold cysteamine self-assembled monolayer with ethylenediaminetetraacetic acid as a novel nanosensor. PubMed. [Link]
-
Bar-Ziv, R., et al. (1995). Novel mixed self-assembled monolayers of l-cysteine and methanol on gold surfaces under ambient conditions. Nanoscale (RSC Publishing). [Link]
-
Ataka, K., et al. (2004). Immobilization of proteins in their physiological active state at functionalized thiol monolayers on ATR-germanium crystals. PubMed. [Link]
-
MDPI. (2024). An Aminobenzenethiol-Functionalized Gold Nanocolorimetric Sensor for Formaldehyde Detection. MDPI. [Link]
-
Migliore, R., et al. (2018). Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis. PMC - NIH. [Link]
-
Zhang, Y., et al. (2023). Enzymatic Protein Immobilization on Amino-Functionalized Nanoparticles. PMC - NIH. [Link]
-
Rossi, F., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers. [Link]
-
White, R. J., et al. (2011). Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer. NIH. [Link]
-
Lee, H., et al. (2007). Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings. PMC - NIH. [Link]
-
Rossi, F., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers. [Link]
-
Al-Adhami, M., et al. (2021). Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. MDPI. [Link]
-
Kumar, A., et al. (2019). Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. PMC. [Link]
-
Bijeon, J.-L., et al. (2013). Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces: Amine- vs thiol-terminated silane. ResearchGate. [Link]
-
O'Sullivan, C. K., & Guilbault, G. G. (1999). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. MDPI. [Link]
-
Zimmer & Peacock. Forming a SAM on a gold electrode. [Link]
-
Al-Adhami, M., et al. (2021). Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. NIH. [Link]
-
Al-Adhami, M., et al. (2021). (PDF) Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 8. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol biosensor based on amino-undecanethiol self-assembled monolayer using surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
Attaching 3-(Dimethylamino)-1-propanethiol to Polymer Backbones: A Detailed Guide for Researchers
Introduction: Unlocking New Potential in Polymer Functionality
The strategic functionalization of polymers is a cornerstone of advanced materials science, enabling the development of sophisticated systems for drug delivery, diagnostics, and functional coatings. The introduction of specific chemical moieties onto a polymer backbone can dramatically alter its physical, chemical, and biological properties. Among the diverse array of functional molecules, 3-(Dimethylamino)-1-propanethiol stands out as a particularly valuable building block. Its unique structure, featuring a reactive thiol group and a tertiary amine, offers a dual functionality that can impart pH-responsiveness, enhanced hydrophilicity, and a handle for further conjugation.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for covalently attaching this compound to various polymer backbones. We will delve into the mechanistic underpinnings of each method, present field-proven protocols, and offer insights into the critical parameters that govern reaction efficiency and product characterization.
Strategic Approaches for Covalent Attachment
The choice of conjugation strategy is dictated by the chemical nature of the polymer backbone. The most robust and widely employed methods leverage the high reactivity of the thiol group in this compound. These include:
-
Thiol-Ene "Click" Reaction: For polymers containing alkene (C=C) functionalities.
-
Thiol-Michael Addition (Thia-Michael): For polymers with electron-deficient double bonds, such as acrylates, methacrylates, or maleimides.
-
Disulfide Bond Formation: For polymers already functionalized with thiol groups or for creating reversible linkages.
Thiol-Ene "Click" Reaction: A Robust and Efficient Ligation
The thiol-ene reaction is a powerful "click" chemistry tool that proceeds via a radical-mediated addition of a thiol to an alkene.[1] This reaction is prized for its high efficiency, rapid kinetics, tolerance to a wide range of functional groups, and relative insensitivity to oxygen.[2][3] The reaction can be initiated by UV light in the presence of a photoinitiator or by thermal means with a radical initiator.[4]
Reaction Mechanism
The process involves the formation of a thiyl radical, which then adds across the double bond of the polymer, followed by a chain transfer step that regenerates the thiyl radical, propagating the reaction.[4][5]
Caption: Workflow of the radical-mediated Thiol-Ene reaction.
Experimental Protocol: Photo-initiated Thiol-Ene Coupling
This protocol describes the attachment of this compound to a polymer backbone containing pendant allyl groups.
Materials:
-
Polymer with alkene functionality (e.g., Poly(allyl methacrylate))
-
This compound (CAS 42302-17-0)[][7]
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, inhibitor-free solvent (e.g., Tetrahydrofuran, THF)
-
UV lamp (365 nm)
-
Schlenk flask and nitrogen line
Procedure:
-
Polymer Dissolution: In a Schlenk flask, dissolve the alkene-containing polymer (1 equivalent) in anhydrous THF under a nitrogen atmosphere. The concentration will depend on the polymer's solubility.
-
Reagent Addition: Add this compound (1.5 equivalents per alkene group) to the polymer solution.
-
Initiator Addition: Add the photoinitiator, DMPA (0.05 equivalents relative to the thiol), to the reaction mixture.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.
-
Photopolymerization: While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature. The reaction time can vary from minutes to a few hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR (disappearance of alkene protons) or FTIR (disappearance of C=C stretch).
-
Purification: Once the reaction is complete, precipitate the functionalized polymer in a non-solvent such as cold diethyl ether or hexane.
-
Drying: Decant the solvent and dry the purified polymer under vacuum to a constant weight.
Characterization of the Functionalized Polymer
| Technique | Expected Observation |
| ¹H NMR | Disappearance of signals corresponding to alkene protons. Appearance of new signals corresponding to the propanethiol moiety. |
| FTIR | Disappearance of the C=C stretching vibration band (around 1640 cm⁻¹). Appearance of C-N stretching bands. |
| GPC/SEC | An increase in the polymer's molecular weight, with a potentially narrow polydispersity index (PDI). |
Thiol-Michael Addition: A Versatile Conjugation Method
The Thiol-Michael addition, or thia-Michael reaction, is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate, methacrylate, or maleimide.[8] This reaction can be catalyzed by either a base or a nucleophile and is highly efficient, often proceeding under mild conditions at room temperature.[9][10]
Reaction Mechanism (Base-Catalyzed)
A base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the activated alkene, followed by protonation of the resulting enolate to yield the final product.[9]
Caption: Pathways for disulfide bond formation on a polymer.
Experimental Protocol: Air Oxidation to Form Disulfide Bonds
This protocol is for attaching this compound to a thiol-functionalized polymer via air oxidation.
Materials:
-
Thiol-functionalized polymer
-
This compound
-
A basic aqueous buffer (e.g., pH 8.5 phosphate buffer)
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
Procedure:
-
Dissolution: Dissolve the thiol-functionalized polymer and this compound in the basic aqueous buffer. The basic pH facilitates the deprotonation of the thiol groups, making them more susceptible to oxidation. [11]2. Oxidation: Stir the solution vigorously while open to the air. The dissolved oxygen will act as the oxidant. This process can be slow, taking 24-72 hours.
-
Monitoring: The reaction can be monitored by Ellman's test to quantify the decrease in free thiol groups.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted thiol and salts.
-
Isolation: Lyophilize the purified polymer solution to obtain the final product as a dry powder.
Comparative Overview of Attachment Strategies
| Method | Polymer Functional Group | Key Advantages | Considerations |
| Thiol-Ene | Alkene (C=C) | High efficiency, rapid, "click" reaction, tolerant to many functional groups. [1][3] | Requires an initiator (photo or thermal); potential for side reactions if not optimized. |
| Thiol-Michael | Acrylate, Maleimide, etc. | High yield, mild conditions, no initiator needed for base-catalyzed route. [8] | Limited to electron-deficient alkenes; catalyst removal may be necessary. |
| Disulfide Formation | Thiol (-SH) | Creates a reversible, stimulus-responsive linkage. [12] | Can be slow; may lead to intramolecular crosslinking; requires specific polymer functionality. |
Applications in Drug Development
The incorporation of the 3-(dimethylamino)propylthio moiety onto polymer backbones opens up numerous possibilities in drug delivery and development:
-
pH-Responsive Drug Release: The tertiary amine group has a pKa in the physiological range. In acidic environments (like endosomes or tumor microenvironments), the amine becomes protonated, leading to changes in polymer solubility or conformation, which can trigger the release of an encapsulated drug. [13][14]* Enhanced Drug Loading: The functional group can increase the loading capacity of certain drugs through electrostatic interactions or hydrogen bonding. [15]* Gene Delivery: The cationic nature of the protonated amine can facilitate the complexation and delivery of anionic nucleic acids like siRNA and DNA.
-
Bioadhesion: The thiol groups can form disulfide bonds with cysteine-rich proteins in mucus, leading to mucoadhesive properties for prolonged drug residence time. [16]
Conclusion
The attachment of this compound to polymer backbones is a powerful strategy for creating advanced functional materials. By carefully selecting the appropriate conjugation chemistry—be it thiol-ene coupling, Michael addition, or disulfide bond formation—researchers can tailor the properties of polymers for a wide range of applications in drug development and beyond. The protocols and insights provided in this guide serve as a robust starting point for scientists looking to harness the unique dual functionality of this versatile molecule.
References
- Mechanism of thiol-ene coupling reaction. (n.d.). ResearchGate.
- Lee, J., & Varadan, V. K. (2011). Synthesis and characterization of thiol-functionalized polymer as binder in conductive ink. Proceedings of SPIE, 7980, 798009.
- Reddy, S. K., & Bowman, C. N. (2005). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 38(17), 7233–7240.
- Czub, P., & Sienkiewicz, A. (2020). Cure Reactions of Polymer Coatings.
- Valdez-Reyes, J. A., et al. (2022). Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. Polymers, 14(12), 2344.
- Thiol-ene reaction. (2023, December 26). In Wikipedia.
- Maiti, S., et al. (2021). Thiol–Ene/Yne Click Chemistry in Polymer Science. In Click Chemistry in Polymer Science (pp. 85-124). Royal Society of Chemistry.
- Lee, J., & Varadan, V. K. (2011). Synthesis and characterization of thiol-functionalized polymer as binder in conductive ink. SPIE Proceedings.
- Li, G., et al. (2015). Thiol-Michael addition miniemulsion polymerizations: functional nanoparticles and reactive latex films. Polymer Chemistry, 6(18), 3469-3474.
- Zhang, R., et al. (2020). Disulfide-containing Macromolecules for Therapeutic Delivery. ACS Macro Letters, 9(8), 1136-1148.
- Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
- T-Jean, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4554.
- Valdez-Reyes, J. A., et al. (2022).
- Xi, W., et al. (2014). Spatial and Temporal Control of Thiol-Michael Addition via Photocaged Superbase in Photopatterning and Two-Stage Polymer Networks Formation. Macromolecules, 47(18), 6159-6167.
- Gould, O. C., et al. (2013). Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. Polymer (Guildf), 54(17), 4504-4512.
- Chan, J. W., et al. (2009). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
- Leichner, A., et al. (2019). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 11(7), 1178.
- Ma, S., et al. (2021). Dynamic Disulfide Chemistry for Functional Polymers: Self-Healing, Vitrimer Behavior, and Biochemical/Electronic Applications.
- Koshy, D. M., et al. (2018). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules, 19(11), 4344-4354.
- Gallas, M. R., et al. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry, 13(47), 6439-6462.
- Villalobos-Gomez, K., et al. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Polymers, 15(24), 4647.
- Markovic, M., et al. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Polymers, 14(23), 5188.
- Liu, J., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 12, 4127-4141.
- This compound. (n.d.). PubChem.
- Villalobos-Gomez, K., et al. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies.
- This compound. (n.d.). Chemsrc.
- Zapsis, K. G., et al. (2018). Molecular Brushes with a Polyimide Backbone and Poly(ε-Caprolactone) Side Chains by the Combination of ATRP, ROP, and CuAAC. Polymers, 10(11), 1257.
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 3-(Dimethylamino)-1-propanethiol as a Novel Linker for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of 3-(Dimethylamino)-1-propanethiol as a versatile linker in protein conjugation. We will delve into the unique chemical properties of this aminothiol linker, outlining its advantages in bioconjugation strategies, particularly for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics and diagnostics. Detailed, step-by-step protocols for protein modification and conjugation are provided, alongside explanations of the underlying chemical principles. This guide is intended to equip researchers with the necessary knowledge to effectively incorporate this compound into their workflows.
Introduction: The Strategic Advantage of this compound in Bioconjugation
The covalent attachment of molecules to proteins is a cornerstone of modern biotechnology and drug development.[1][2] The choice of linker is critical, influencing the stability, solubility, and biological activity of the resulting conjugate.[3] this compound emerges as a compelling linker due to its unique bifunctional nature: a terminal thiol group for covalent attachment and a tertiary amine for enhanced aqueous solubility.
The thiol (-SH) group is highly nucleophilic and selectively reacts with various electrophilic partners, most notably maleimides, to form stable thioether bonds.[][5] This thiol-maleimide chemistry is a widely adopted strategy for protein conjugation due to its high efficiency and specificity under mild, physiological conditions (pH 6.5-7.5).[] The tertiary dimethylamino group imparts a positive charge at physiological pH, which can improve the aqueous solubility of the linker and the final conjugate, a crucial attribute when working with hydrophobic drug payloads.
Key Advantages:
-
Enhanced Solubility: The dimethylamino moiety can significantly improve the handling and reaction kinetics of hydrophobic molecules in aqueous buffers.
-
Targeted Reactivity: The thiol group offers chemoselective ligation to maleimide-functionalized proteins or payloads.
-
Versatility: This linker can be used to connect a protein to a wide array of molecules, including small molecule drugs, peptides, and oligonucleotides.[6]
Chemical Properties and Handling
A thorough understanding of the chemical properties and safety considerations of this compound is paramount for its successful and safe implementation in the laboratory.
Physicochemical Data
| Property | Value |
| Molecular Formula | C5H13NS |
| Molecular Weight | 119.23 g/mol [7] |
| Appearance | Flammable liquid and vapor[7][8] |
| Solubility | Soluble in water and organic solvents |
Safety and Handling Precautions
This compound is classified as a hazardous substance.[7][8] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
Hazards:
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[8][9][10]
Principle of Conjugation: Thiol-Maleimide Ligation
The conjugation strategy detailed here relies on the reaction between the thiol group of this compound and a maleimide-functionalized protein. This Michael addition reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring, resulting in the formation of a stable thioether linkage.
Caption: Thiol-Maleimide Conjugation Workflow.
Detailed Protocols
The following protocols provide a step-by-step guide for the conjugation of a maleimide-activated protein with this compound. These protocols should be considered as a starting point and may require optimization for specific proteins and payloads.
Protocol 1: Preparation of a Maleimide-Activated Protein
This protocol describes the introduction of maleimide groups onto a protein by reacting its primary amines (e.g., lysine residues) with a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC or other suitable NHS-maleimide crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-maleimide crosslinker in DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0). The maleimide-activated protein is now ready for conjugation.
Protocol 2: Conjugation of Maleimide-Activated Protein with this compound
This protocol details the reaction of the maleimide-activated protein with the aminothiol linker.
Materials:
-
Maleimide-activated protein (from Protocol 4.1)
-
This compound
-
Conjugation Buffer: 10-100 mM phosphate buffer with 1-2 mM EDTA, pH 6.5-7.0
-
Quenching Solution: 1 M N-ethylmaleimide or 1 M L-cysteine in water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in the Conjugation Buffer. It is recommended to prepare this solution fresh.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the maleimide-activated protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if working with light-sensitive molecules.
-
Quenching (Optional): To cap any unreacted maleimide groups on the protein, add a final concentration of 1 mM N-ethylmaleimide or L-cysteine and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and other reaction components by size-exclusion chromatography or dialysis against a suitable storage buffer.
Caption: Experimental Workflow for Protein-Linker Conjugation.
Characterization of the Conjugate
After purification, it is essential to characterize the protein-linker conjugate to determine the degree of labeling (DOL), aggregation state, and biological activity.
| Technique | Purpose |
| UV-Vis Spectroscopy | Determine protein concentration and estimate DOL (if the linker has a chromophore). |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm covalent modification and determine the exact mass of the conjugate. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assess the purity and aggregation state of the conjugate. |
| Functional Assays (e.g., ELISA, cell-based assays) | Evaluate the biological activity of the protein after conjugation. |
Application: A Conceptual Framework for Antibody-Drug Conjugate (ADC) Synthesis
This compound can serve as a critical component in the synthesis of ADCs. In this context, the linker would first be conjugated to a cytotoxic drug payload that has been functionalized with a maleimide group. The resulting drug-linker complex, now possessing a free thiol, can then be conjugated to an antibody that has been engineered to contain a reactive electrophile (e.g., through incorporation of an unnatural amino acid).
Caption: Conceptual workflow for ADC synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive maleimide groups (hydrolysis) | Prepare maleimide-activated protein immediately before use. Ensure pH is below 7.5. |
| Oxidized thiol linker (disulfide formation) | Prepare linker solution fresh. Degas buffers and perform reaction under inert gas (e.g., nitrogen or argon).[5] | |
| Protein Aggregation | High degree of labeling; Hydrophobicity | Reduce the molar excess of the linker. Include solubilizing agents (e.g., arginine) in the buffer. |
| Loss of Protein Activity | Modification of critical residues | Reduce the molar excess of the crosslinker in Protocol 4.1. Consider site-specific conjugation methods. |
Conclusion
This compound represents a valuable tool in the bioconjugation toolbox. Its dual functionality—a reactive thiol for selective ligation and a solubilizing amino group—makes it an attractive linker for a variety of applications, from basic research to the development of complex protein therapeutics like ADCs. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile molecule.
References
- Venkatesan, N., & Kim, B. H. (2006). Peptide conjugates of oligonucleotides: synthesis and applications. Chemical Reviews, 106(9), 3712–361. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- St. Amant, A. H., & Van Deventer, J. A. (2019). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation.
- Francis, M. B., & Carrico, I. S. (2017).
- CPAchem Ltd. (2022). Safety data sheet according to 1907/2006/EC, Article 31. [Link]
- Ward, R., et al. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. Chemical Science, 15(25), 10104-10111. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98%.
- Howes, P. D., & Stevens, M. M. (2017).
- Jeffrey, S. C., et al. (2016). Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 7(10), 947-951. [Link]
- Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
- Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal, 28(41), e202200845. [Link]
- Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (144), e58963. [Link]
- Kass, I. J., & K. N. Houk. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 22(16), 8868. [Link]
- Maynard, H. D., & Schilling, C. I. (2020). Developing Prodrug Strategies for the Controlled Delivery and Release of Therapeutic Small Molecules and Proteins. eScholarship, University of California. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: A Researcher's Guide to Thiol-Ene Polymerization Utilizing Aminothiols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual-Action Advantage of Aminothiols in "Click" Chemistry
Thiol-ene chemistry has become a cornerstone of polymer science and drug development, celebrated for its "click" characteristics: high efficiency, stereoselectivity, rapid reaction rates, and minimal byproducts.[1][2] This chemistry is particularly valuable in creating advanced materials like hydrogels for controlled drug release, tissue engineering scaffolds, and bioconjugation platforms.[3][4][5][6] The introduction of aminothiols to this system presents a significant process advantage. The amine moiety acts as an intrinsic base catalyst, enabling a parallel, often faster, reaction pathway known as the thiol-Michael addition, alongside the traditional radical-mediated thiol-ene reaction.[7][8][9] This dual-action capability allows for polymerization under various initiation conditions—including photoinitiation—and can lead to more homogenous network structures, making it a powerful tool for creating precisely engineered biomaterials.[10][11]
This guide provides an in-depth exploration of the experimental setup for thiol-ene polymerization with aminothiols, offering both the theoretical underpinnings and practical, step-by-step protocols for successful implementation in a research and development setting.
Mechanistic Insight: The Interplay of Thiol-Ene and Thiol-Michael Reactions
When an aminothiol is used, two distinct yet complementary reaction mechanisms can occur, primarily dependent on the type of 'ene' functional group and the initiation method.
-
Radical-Mediated Thiol-Ene Reaction: This pathway is initiated by radicals generated from a photoinitiator under UV/Visible light or a thermal initiator.[1][11] A thiyl radical is formed, which then adds across an alkene (the 'ene') in an anti-Markovnikov fashion.[1][2] This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol, propagating the thiyl radical.[11][12] This step-growth polymerization is highly efficient and less susceptible to oxygen inhibition compared to traditional acrylate polymerizations.[11][12]
-
Base-Catalyzed Thiol-Michael Addition: The amine within the aminothiol acts as a base catalyst, deprotonating a thiol to form a highly nucleophilic thiolate anion. This anion then attacks an electron-poor alkene, such as an acrylate or maleimide, via a conjugate Michael addition.[7][8] This reaction does not require an external initiator and can proceed spontaneously, offering a "dark cure" mechanism.[10] Primary and tertiary amines are both effective catalysts for this process.[7][8]
The interplay between these two pathways allows for unique control over the polymerization process. For instance, a rapid Michael addition can be followed by a photopolymerization step to consume any remaining unreacted groups.[9]
Caption: Dual reaction pathways in systems with aminothiols.
Materials and Reagents Selection
The success of the polymerization hinges on the appropriate selection of monomers, aminothiols, and initiators. The stoichiometry, particularly the thiol-to-ene functional group ratio, is a critical parameter. While a 1:1 ratio is common, an excess of one component can be used to ensure the complete conversion of another or to leave unreacted functional groups for subsequent modifications.[11][13]
| Component | Role | Examples | Key Considerations |
| 'Ene' Monomer | Polymer backbone or crosslinker | 4-arm PEG-Norbornene, Allyl Ether derivatives, Diallyl ether, 1,7-Octadiene | Electron-rich (Norbornene, Vinyl Ether) or strained alkenes react most rapidly in radical thiol-ene reactions.[1][11] Electron-poor alkenes (Acrylates, Maleimides) are required for the Thiol-Michael pathway.[11] |
| Aminothiol | Co-monomer, crosslinker, and catalyst | Cysteamine, 2-Aminoethanethiol, Cysteine derivatives | The primary or tertiary amine provides catalytic activity for Michael addition.[7][8] The thiol group participates in both reaction types. |
| Multifunctional Thiol (Optional) | Crosslinker | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | Used to form crosslinked networks (hydrogels). Increases the network density and alters mechanical properties. |
| Photoinitiator | Radical source for photopolymerization | Irgacure 2959 (UV), LAP (UV/Visible), Eosin-Y (Visible) | Choice depends on the desired wavelength of light and cytotoxicity considerations. LAP and Eosin-Y are often used for cell encapsulation due to their biocompatibility under visible light.[11][14] |
| Solvent | Reaction medium | Phosphate-Buffered Saline (PBS) for hydrogels, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol | Must dissolve all components. For biomedical applications, aqueous buffers are preferred.[4][5] |
Detailed Experimental Protocol: Photoinitiated Formation of an Aminothiol-Ene Hydrogel
This protocol describes the formation of a hydrogel using a 4-arm PEG-Norbornene ('ene'), Cysteamine (aminothiol), and PETMP (thiol crosslinker) under UV irradiation.
4.1. Reagent Preparation (Example Formulation for a 10% w/v Hydrogel)
-
PEG-Norbornene Stock (20% w/v): Dissolve 200 mg of 4-arm PEG-Norbornene (20 kDa) in 1 mL of sterile PBS (pH 7.4). Vortex until fully dissolved.
-
Thiols Stock:
-
Weigh 25.5 mg of PETMP (MW ~488.66 g/mol ).
-
Weigh 5.9 mg of Cysteamine hydrochloride (MW ~113.61 g/mol ). Note: The hydrochloride salt is more stable; the amine is active upon dissolution.
-
This mixture provides a 1:1 stoichiometric ratio of total thiol functional groups to 'ene' functional groups.
-
-
Photoinitiator Stock (0.5% w/v): Dissolve 5 mg of Irgacure 2959 in 1 mL of 70% ethanol. Protect from light. Causality: Irgacure 2959 is a common photoinitiator for UV curing; its solubility is limited in pure water, hence the use of aqueous ethanol.
4.2. Reaction Setup and Execution
-
Precursor Mixing: In a low-light environment, combine 500 µL of the PEG-Norbornene stock solution with the pre-weighed PETMP and Cysteamine solids in a microcentrifuge tube.
-
Initiator Addition: Add 10 µL of the Irgacure 2959 stock solution to the precursor mix. The final concentration will be ~0.05% w/v.
-
Vortexing: Gently vortex the mixture for 30 seconds until all components are fully dissolved. The solution is now ready for polymerization. Note: Avoid introducing excessive bubbles. If necessary, centrifuge briefly to remove them.
-
Molding: Pipette the desired volume of the precursor solution into a mold (e.g., a PDMS mold or between two glass slides with a spacer).
-
Inert Atmosphere (Optional but Recommended): While thiol-ene reactions are less sensitive to oxygen than acrylates, removing oxygen can still improve reaction efficiency.[12][13] Purge the reaction vessel or chamber with nitrogen or argon for 1-2 minutes before and during curing.
-
Photocuring: Expose the precursor solution to a UV light source (e.g., 365 nm, ~5-10 mW/cm²).[3] Curing time can range from 30 seconds to 5 minutes, depending on light intensity, initiator concentration, and sample thickness.[3][15] Gelation can often be observed visually as the solution becomes a solid.
-
Post-Cure Swelling & Purification: After gelation, carefully remove the hydrogel from the mold and place it in an excess of PBS. This will swell the gel to its equilibrium state and allow unreacted monomers and initiator fragments to diffuse out. Change the PBS solution 2-3 times over 24-48 hours.
Caption: General experimental workflow for photopolymerization.
4.3. Characterization
-
FTIR Spectroscopy: Confirm polymerization by observing the disappearance of the characteristic thiol S-H peak (around 2570 cm⁻¹).
-
Rheometry: Measure the storage (G') and loss (G'') moduli to quantify the mechanical properties and gelation kinetics of the hydrogel.
-
Swelling Ratio: Quantify the water uptake capacity of the hydrogel, an important parameter for drug delivery and tissue engineering applications.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Polymerization | Oxygen Inhibition: Dissolved oxygen can scavenge radicals.[13] | Degas the precursor solution by bubbling with nitrogen or argon for 5-10 minutes before adding the initiator.[13][16] |
| Low Initiator Concentration/Decomposition: Insufficient radicals are generated. Initiator may be old or improperly stored. | Increase initiator concentration. Use fresh initiator and store it protected from light and heat. | |
| Incorrect Stoichiometry: A large excess of one functional group can prevent network formation. | Verify calculations and ensure a near 1:1 ratio of thiol to ene groups for optimal network formation. | |
| Slow Reaction Rate | Low Light Intensity: Insufficient photon flux to activate the initiator. | Decrease the distance to the light source or use a more powerful lamp. Verify lamp output. |
| Inhibitors in Reagents: Monomers may contain inhibitors from manufacturing. | Purify monomers if necessary (e.g., by passing through a column of basic alumina to remove inhibitors).[17] | |
| Inhomogeneous Gel | Poor Mixing: Precursor components were not fully dissolved or homogenized. | Ensure all solid components are fully dissolved before initiating the reaction. Vortex thoroughly. |
| Side Reactions: With acrylates, homopolymerization can compete with the thiol-ene reaction.[13] | For radical-mediated systems, use norbornene or vinyl ether 'enes' which are less prone to homopolymerization.[1] | |
| Amine Retardation: In purely radical systems, some amines can retard the reaction.[18] | This is less of an issue when the amine is part of the aminothiol and Michael addition is also desired. If it's a problem, consider using a non-amine base catalyst for Michael addition if only that pathway is desired. |
Applications in Drug Development
The versatility of aminothiol-ene systems makes them highly suitable for biomedical and pharmaceutical research.
-
Drug Delivery: Hydrogels formed by this chemistry are excellent vehicles for the controlled release of therapeutics. The biocompatible reaction conditions allow for the encapsulation of sensitive biologics like proteins and peptides.[3][4][5][19]
-
Tissue Engineering: The ability to form gels in situ and tune their mechanical properties makes these materials ideal for creating scaffolds that mimic the native extracellular matrix for cell culture and tissue regeneration.[3]
-
Bioconjugation: The high specificity of the thiol-ene reaction is perfect for conjugating biomolecules, such as peptides containing cysteine, to polymers or surfaces for creating targeted drug delivery systems or biosensors.[2][3][20]
References
- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
- Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. Macromolecules (ACS Publications).
- Experimental setup (a) for photopolymerization with NIR and (b)... | Download Scientific Diagram. ResearchGate.
- Troubleshooting low conversion rates in thiol-ene reactions. Benchchem.
- Application Notes and Protocols: Thiol-Ene Click Chemistry for Post-Polymerization Functionalization. Benchchem.
- Thiol–ene click hydrogels for therapeutic delivery. PMC - PubMed Central - NIH.
- A new photoclick reaction strategy: photo-induced catalysis of the thiol-Michael addition via a caged primary amine. Chemical Communications (RSC Publishing).
- Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. MDPI.
- (PDF) Thiol-ene Click Hydrogels for Therapeutic Delivery. ResearchGate.
- A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery. NIH.
- Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. ResearchGate.
- The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks | Request PDF. ResearchGate.
- Facile preparation of photodegradable hydrogels by photopolymerization. PMC - NIH.
- Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. NIH.
- Thiol-ene reaction. Wikipedia.
- Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. NIH.
- Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH.
- Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery.
- “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC - NIH.
- Basic Thiol-Ene Reaction Question : r/OrganicChemistry. Reddit.
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A new photoclick reaction strategy: photo-induced catalysis of the thiol-Michael addition via a caged primary amine - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC41123K [pubs.rsc.org]
- 11. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Facile preparation of photodegradable hydrogels by photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jinzongmachinery.com [jinzongmachinery.com]
- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low reaction yield in 3-(Dimethylamino)-1-propanethiol synthesis
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-1-propanethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, helping you optimize your reaction yields and obtain a high-purity product. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.
Troubleshooting Guide: Addressing Low Reaction Yield
Low yields in the synthesis of this compound can be frustrating. This section is designed to help you diagnose and resolve common issues you may encounter during your experiment.
Q1: I am experiencing very low or no formation of the desired this compound. What are the likely causes and how can I fix this?
Low or no product formation is a common issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. A systematic approach is the most effective way to troubleshoot this problem.
Potential Causes and Solutions:
-
Poor Quality of Starting Material: The primary precursor, 3-(Dimethylamino)propyl chloride, is often supplied as a hydrochloride salt, which is not suitable for direct use in the nucleophilic substitution reaction. The free amine is required for the subsequent steps.
-
Solution: Before use, 3-(Dimethylamino)propyl chloride hydrochloride must be neutralized. This can be achieved by reacting the hydrochloride salt with a base like sodium hydroxide in a biphasic system (e.g., water and an organic solvent like toluene or cyclohexane) and then carefully separating the organic layer containing the free amine.
-
-
Incomplete Conversion of Starting Material: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side reactions.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: For the reaction of 3-(Dimethylamino)propyl chloride with sodium hydrosulfide, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction.[1] When using the thiourea route, an alcohol like ethanol is a common solvent. Ensure the reaction temperature is appropriate for the chosen solvent and reagents.
-
Q2: My reaction seems to work, but my final yield is significantly reduced after purification. What is happening and how can I prevent this loss?
A significant drop in yield during workup and purification is a strong indicator of product degradation or loss. The primary culprit in thiol synthesis is oxidation.
Potential Cause and Solutions:
-
Oxidation to Disulfide: Thiols are highly susceptible to oxidation, especially in the presence of air (oxygen), to form disulfide dimers (R-S-S-R). This is a very common cause of reduced yield.
-
Prevention Strategies:
-
Inert Atmosphere: The most critical step is to exclude oxygen from your reaction and workup.[2] Perform the synthesis and all subsequent steps (extraction, distillation) under an inert atmosphere of nitrogen or argon.
-
Deoxygenated Solvents: Ensure that all solvents used in the reaction and purification are thoroughly deoxygenated before use. This can be done by bubbling nitrogen or argon through the solvent for an extended period or by using a freeze-pump-thaw technique.
-
Control pH: During the workup, keeping the aqueous solution at a slightly acidic pH can help to minimize the oxidation of the thiol to the disulfide.
-
-
Q3: I am observing significant amounts of an impurity with a higher boiling point than my product. What could this be and how do I get rid of it?
The presence of high-boiling point impurities often points to the formation of side products during the synthesis.
Potential Side Products and Mitigation:
-
Disulfide Formation: As mentioned previously, the disulfide dimer of this compound will have a significantly higher boiling point than the monomeric thiol.
-
Mitigation: The preventative measures described in Q2 are the best approach. If disulfide has already formed, it can be difficult to separate from the desired product by distillation due to their similar polarities. In some cases, reduction of the crude product with a reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH4) prior to distillation can convert the disulfide back to the thiol, but this adds another step to the synthesis.
-
-
Sulfide Formation: In the reaction with sodium hydrosulfide, the initially formed thiol can be deprotonated and react with another molecule of 3-(Dimethylamino)propyl chloride to form a thioether (sulfide).
-
Mitigation: Using a slight excess of the sulfur nucleophile (sodium hydrosulfide or thiourea) can help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and well-established methods for the synthesis of this compound:
-
Reaction with Sodium Hydrosulfide: This is a direct nucleophilic substitution where 3-(Dimethylamino)propyl chloride is reacted with sodium hydrosulfide (NaSH) to form the thiol.
-
Thiourea Method: This is a two-step process. First, 3-(Dimethylamino)propyl chloride is reacted with thiourea to form an S-(3-(dimethylamino)propyl)isothiouronium salt. This intermediate is then hydrolyzed with a base (like sodium hydroxide) to yield the final thiol. This method is often preferred as it can minimize the formation of sulfide byproducts.
Q2: What is the role of the hydrochloride salt in the starting material, 3-(Dimethylamino)propyl chloride hydrochloride?
The hydrochloride salt is used to improve the stability and handling of the 3-(Dimethylamino)propyl chloride. The free amine is reactive and can be prone to degradation over time. However, for the synthesis of the thiol, the free amine is necessary for the reaction to proceed. Therefore, a neutralization step is required before the main reaction.[3]
Q3: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You should expect to see signals corresponding to the N-methyl protons, the three methylene groups of the propyl chain, and the thiol proton. The chemical shifts and splitting patterns will be characteristic of the molecule's structure.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This technique will provide the molecular weight of your compound, confirming its identity.
-
Gas Chromatography (GC): GC can be used to assess the purity of your product. A single, sharp peak indicates a high-purity sample.
Q4: What are the key safety precautions I should take during this synthesis?
-
Thiols are known for their strong, unpleasant odors. It is essential to work in a well-ventilated fume hood.
-
This compound is flammable. Keep it away from ignition sources.[4]
-
The reagents used in the synthesis, such as sodium hydroxide and thionyl chloride (for precursor synthesis), are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions under an inert atmosphere require proper handling of gas cylinders and regulators.
Detailed Experimental Protocol: Thiourea Route
This protocol describes a representative synthesis of this compound via the thiourea method.
Step 1: Synthesis of S-(3-(Dimethylamino)propyl)isothiouronium chloride hydrochloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Dimethylamino)propyl chloride hydrochloride (1 mole equivalent) and thiourea (1.1 mole equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Dry the S-(3-(Dimethylamino)propyl)isothiouronium chloride hydrochloride salt under vacuum.
Step 2: Hydrolysis to this compound
-
Crucially, all subsequent steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiol.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the S-(3-(Dimethylamino)propyl)isothiouronium salt from Step 1 in deoxygenated water.
-
Slowly add a solution of sodium hydroxide (2.5 mole equivalents) in deoxygenated water to the flask while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature. The thiol will likely separate as an oily layer.
-
Extract the aqueous mixture with a deoxygenated organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 40-41 °C at 12 Torr).[4]
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₃NS | [4] |
| Molecular Weight | 119.23 g/mol | [4] |
| Boiling Point | 40-41 °C @ 12 Torr | [4] |
| Density | 0.9 g/cm³ | [4] |
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the thiourea route.
Troubleshooting Logic
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 3. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 4. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-(Dimethylamino)-1-propanethiol (DMAPT) Solutions
Welcome to the technical support guide for 3-(Dimethylamino)-1-propanethiol (DMAPT). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile aminothiol in their work. The inherent reactivity of the thiol group, while essential for its function, also presents significant stability challenges. This guide provides in-depth, experience-driven answers to common questions, troubleshooting advice, and validated protocols to help you maintain the integrity and reactivity of your DMAPT solutions.
Part 1: Frequently Asked Questions - Understanding DMAPT Instability
Q1: What is this compound and why is its stability a concern?
This compound, or DMAPT, is an organic compound featuring both a thiol (-SH) group and a tertiary amine. The thiol group is highly nucleophilic and readily participates in various chemical reactions, including conjugation, reduction of disulfide bonds, and formation of self-assembled monolayers. However, this reactivity is a double-edged sword. The thiol group is highly susceptible to oxidation, which can lead to the formation of unwanted disulfide dimers or other oxidized species.[1][2][3] This degradation reduces the concentration of the active, free thiol in your solution, which can compromise experimental reproducibility, lead to failed conjugations, and impact the efficacy of therapeutic candidates.[1]
Q2: What is the primary chemical reaction causing my DMAPT solution to degrade?
The principal degradation pathway for DMAPT in solution is oxidation. The thiol group (-SH) of one DMAPT molecule reacts with another, in the presence of an oxidizing agent, to form a disulfide bond (-S-S-).[3][4] This results in a new molecule, a disulfide dimer, and the loss of two active thiol groups. This process is often catalyzed by factors commonly present in a laboratory environment.
Diagram: Oxidation of DMAPT
The following diagram illustrates the oxidative dimerization of this compound.
Caption: Oxidation pathway of DMAPT to its disulfide dimer.
Q3: What specific factors in my lab environment accelerate the degradation of DMAPT?
Several common factors can significantly accelerate the oxidation of DMAPT:
-
Dissolved Oxygen: Atmospheric oxygen dissolved in aqueous buffers is a primary oxidizing agent.[5][6] Preparing solutions without deoxygenating the solvent is a major cause of rapid degradation.
-
pH of the Solution: Thiol oxidation is significantly faster at neutral to alkaline pH. This is because the thiol group (R-SH) deprotonates to form the more reactive thiolate anion (R-S⁻), which is more easily oxidized.[1]
-
Presence of Metal Ions: Trace amounts of divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[5][7][8] These ions can be introduced from glassware, spatulas, or impure water and reagents.[7]
-
Exposure to Light: Certain wavelengths of light can promote the formation of reactive oxygen species in solution, which in turn can oxidize thiols.[1]
Part 2: Proactive Stabilization - A Guide to Best Practices
This section provides actionable strategies and protocols to minimize degradation and ensure the long-term stability of your DMAPT solutions.
Q4: How should I properly store the neat (undiluted) DMAPT compound?
Neat this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] To minimize oxidation from air in the headspace, consider flushing the container with an inert gas like argon or nitrogen before sealing. Storing it away from heat, light, and incompatible materials like strong oxidizing agents is crucial.[9][11]
Q5: What is the most reliable method for preparing a stable DMAPT stock solution?
The key to a stable solution is the proactive removal of oxygen and catalytic metals.
Diagram: Workflow for Preparing Stabilized DMAPT Solution
Caption: Recommended workflow for preparing stabilized DMAPT solutions.
Q6: Which additives are best for enhancing the stability of my DMAPT solutions?
Incorporating specific additives into your buffers can dramatically improve the stability of DMAPT. The choice depends on your experimental needs.
-
Chelating Agents (e.g., EDTA): Ethylenediaminetetraacetic acid (EDTA) is essential for sequestering catalytic metal ions.[7] By binding these ions, EDTA prevents them from participating in the redox cycling that drives thiol oxidation.[7][8] A typical working concentration is 1-5 mM.[7][12]
-
Reducing Agents / Antioxidants (e.g., TCEP, DTT): For applications where the utmost stability is required, especially in working solutions, a stronger reducing agent can be added. These agents actively reverse disulfide formation or prevent oxidation from occurring.
-
TCEP (Tris(2-carboxyethyl)phosphine): Often the preferred choice. It is a potent, odorless, and stable reducing agent that is effective over a broad pH range.[1][13] Crucially, TCEP does not contain a thiol group itself, meaning it won't interfere with downstream thiol-specific reactions like maleimide conjugations.[13][14]
-
DTT (Dithiothreitol): A strong reducing agent, but it is less stable in solution than TCEP and contains thiol groups that can compete in subsequent reactions.[15][16] It is often necessary to remove DTT before performing conjugations.[17]
-
| Additive | Mechanism of Action | Typical Concentration | Key Advantages | Considerations |
| EDTA | Chelates divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation.[7][8] | 1-5 mM | Prevents a primary catalytic pathway for oxidation.[7] | May interfere with metalloenzymes or Immobilized Metal Affinity Chromatography (IMAC).[7] |
| TCEP | Potent phosphine-based reducing agent; directly reduces disulfide bonds.[18] | 1-5 mM | More stable than DTT, odorless, effective over a wide pH range, does not interfere with maleimide chemistry.[1][13][15] | Can be affected by phosphate buffers; aqueous solutions are acidic before pH adjustment.[13][15] |
| DTT | Thiol-based reducing agent; reduces disulfides via thiol-disulfide exchange.[13] | 5-10 mM | Strong, well-established reducing agent. | Less stable in solution, has a strong odor, and its own thiol groups can interfere with subsequent reactions.[15][16] |
Part 3: Troubleshooting Guide & Quality Control
Q7: My DMAPT solution has turned cloudy. What has happened?
Cloudiness or precipitation is often a sign of significant oxidation. The disulfide dimer of DMAPT may have lower solubility in your buffer system compared to the monomeric thiol form, causing it to precipitate out of solution, especially at high concentrations or upon freeze-thawing. This indicates that the solution has likely lost a substantial amount of active thiol.
Q8: How can I quantitatively measure the concentration of active, free thiol in my DMAPT solution?
To ensure the quality of your experiments, it is crucial to verify the concentration of free, active thiol. The most common and accessible method is the Ellman's Test .[19][20]
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts stoichiometrically with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[21][22][23] By measuring this absorbance, you can calculate the concentration of free thiols in your sample.[24]
Protocol: Quantifying DMAPT with Ellman's Reagent
-
Prepare a Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[21]
-
Prepare a DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.[21]
-
Prepare Your Sample: Dilute your DMAPT solution with the Reaction Buffer to a final concentration expected to be in the range of 0.1-1.0 mM.
-
Set up the Reaction: In a cuvette or microplate well, mix a known volume of your diluted DMAPT sample with the DTNB solution. A typical ratio is 50 µL of DTNB solution to 950 µL of diluted sample.
-
Incubate: Allow the reaction to proceed for 15 minutes at room temperature, protected from light.[21]
-
Measure Absorbance: Measure the absorbance of the solution at 412 nm using a spectrophotometer. Use a blank containing buffer and DTNB but no DMAPT.[21]
-
Calculate Concentration: Use the Beer-Lambert law (A = εcl) to determine the concentration of the free thiol.
Q9: My experiment that relies on the free thiol is failing. How do I confirm if DMAPT degradation is the cause?
If you experience unexpectedly low yields in a conjugation reaction or poor performance in an assay, DMAPT degradation is a primary suspect.
-
Quantify Free Thiol: Immediately perform an Ellman's test (as described in Q8) on an aliquot of the exact solution you used in your experiment.
-
Compare to a Fresh Standard: Prepare a fresh, stabilized solution of DMAPT following the best practices protocol (Q5) and measure its free thiol concentration.
-
Analyze the Results: If the concentration of your experimental solution is significantly lower than that of the freshly prepared standard, degradation is the most likely cause of your experimental failure. This confirms the need to revise your solution preparation and handling procedures.
By implementing these proactive stabilization strategies and routine quality control checks, you can ensure the reliability and reproducibility of your experiments involving this compound.
References
- Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. [Link]
- Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]
- Scribd.
- BTP Biotech.
- Poole, L. B. (2015).
- Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
- BMG Labtech.
- Quora. (2011, September 28). How can one quantify the free thiols in proteins or peptides?[Link]
- An, H., & Chen, T. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 99(4), 1660-1675. [Link]
- Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]
- ResearchGate. (2016, March 22).
- ResearchGate. (2025, August 6). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. [Link]
- ResearchGate. (2025, March 23). How can the dimerization of thiol be minimized in a solution?[Link]
- Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. [Link]
- ResearchGate. (2021, May 9). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?[Link]
- Proteomics and Mass Spectrometry Core Facility. (2014, May 30). TCEP or DTT?[Link]
- Chemistry LibreTexts. (2024, May 12). 9.
- metabion. (2025, February 11). Deprotection of Thiol-modified Oligonucleotides. [Link]
- ResearchGate. (2025, August 7). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. [Link]
- Chemistry LibreTexts. (2021, October 28). 6.
- Lushchak, V. I. (2014). ROLE OF THIOLS IN OXIDATIVE STRESS. Ukrainskyi Biokhimichnyi Zhurnal, 86(5), 20-39. [Link]
- PubChem. This compound. [Link]
- Chemsrc. (2025, August 22). This compound | CAS#:42302-17-0. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. mstechno.co.jp [mstechno.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. metabion.com [metabion.com]
- 19. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 20. interchim.fr [interchim.fr]
- 21. broadpharm.com [broadpharm.com]
- 22. Free Thiol Quantification_Free Thiol Content Detection_Free Thiol Determination_Measuring Free Thiol Content [en.biotech-pack.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of 3-(Dimethylamino)-1-propanethiol and how to avoid them
Introduction: Navigating the Dual Reactivity of 3-(Dimethylamino)-1-propanethiol
Welcome to the technical support guide for this compound (DMAPT). This versatile reagent, with CAS Number 42302-17-0, is prized in pharmaceutical and materials science for its dual-functional nature, incorporating both a nucleophilic thiol and a basic tertiary amine.[1][] This unique structure makes it an excellent intermediate for introducing thiol-ether linkages while providing a handle for pH-dependent solubility or further functionalization.
However, the very features that make DMAPT valuable—the reactive thiol and the catalytic amine—are also the primary sources of potential side reactions. Understanding and controlling this reactivity is paramount to achieving clean, high-yield, and reproducible results. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and proactively avoid pitfalls in their experiments. We will delve into the causality behind these side reactions and provide field-proven protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the principal types of side reactions associated with this compound?
A1: The side reactions of DMAPT stem from its two functional groups. The most common issues are:
-
Thiol Oxidation: The sulfhydryl (-SH) group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen or trace metal ion contaminants. The primary and most common result of this is the formation of the disulfide dimer, 3,3'-(disulfanediyl)bis(N,N-dimethylpropan-1-amine).[3][4] In more aggressive conditions, over-oxidation to sulfenic, sulfinic, and ultimately sulfonic acids can occur, which are often highly water-soluble and can be difficult to remove.[5]
-
Amine-Catalyzed Reactions: The tertiary dimethylamino group is basic (typical pKa for similar tertiary amines is ~9-10). It can act as an unintended base catalyst, promoting side reactions in other parts of your molecule, such as elimination, hydrolysis of sensitive esters, or racemization of chiral centers.
-
Competing Nucleophilicity: Both the thiol and the amine are nucleophilic. In reactions with electrophiles (e.g., alkyl halides, epoxides, Michael acceptors), the thiol is the more potent nucleophile, particularly when deprotonated to the thiolate anion (-S⁻). However, under certain conditions (e.g., high pH, highly reactive electrophiles), the amine can compete, leading to quaternary ammonium salt byproducts.
Q2: How does pH affect the reactivity and potential side reactions of DMAPT?
A2: pH is the single most critical parameter for controlling the selectivity of DMAPT.
-
Acidic Conditions (pH < 7): The tertiary amine is protonated to form a non-nucleophilic, non-basic ammonium salt (-N⁺H(CH₃)₂). The thiol group remains protonated and is a relatively weak nucleophile. This environment is best for minimizing amine-related side reactions but is not optimal for reactions requiring a potent thiol nucleophile.
-
Neutral to Slightly Basic Conditions (pH 7-9): This is often the ideal range for selective thiol reactions. The thiol group (pKa typically 8-9) begins to deprotonate to the highly nucleophilic thiolate anion (-S⁻), which readily participates in desired reactions like Michael additions or SN2 substitutions. The amine remains mostly protonated, suppressing its basicity and nucleophilicity.
-
Strongly Basic Conditions (pH > 10): The thiol is fully deprotonated to the thiolate. The tertiary amine is deprotonated to its free base form, making it a competent base and nucleophile. This environment maximizes the risk of both amine-catalyzed side reactions and direct reaction of the amine with electrophiles.
Q3: What are the best practices for storing DMAPT to ensure its long-term stability?
A3: Proper storage is crucial to prevent oxidative degradation.
-
Inert Atmosphere: Store DMAPT under an inert atmosphere, such as argon or nitrogen, to prevent air oxidation.[6] Use a container with a secure, airtight seal.
-
Temperature: Store in a cool, dark place.[7][8] Refrigeration is recommended for long-term storage.
-
Purity: Use high-purity DMAPT, as impurities can catalyze decomposition. If you suspect disulfide contamination in an old bottle, consider purification by distillation under reduced pressure or using it for non-critical applications.[7]
Troubleshooting Guide: From Unexpected Peaks to Low Yields
This section addresses specific problems you may encounter during your experiments.
Problem 1: My LC-MS/TLC analysis shows a major byproduct with a mass of (2 x Mass of DMAPT - 2).
-
Potential Cause: This mass corresponds to the disulfide dimer of DMAPT. This is the most common side reaction and is caused by oxidation of the thiol groups. This can be catalyzed by atmospheric oxygen, trace metal ions in your solvents or reagents, or mild oxidizing agents present in the reaction mixture.
-
Troubleshooting & Avoidance:
-
Deoxygenate Solvents: Before use, thoroughly sparge all solvents (water, buffers, organic solvents) with nitrogen or argon for at least 15-30 minutes.
-
Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of nitrogen or argon. Use glassware that has been oven- or flame-dried to remove adsorbed oxygen and moisture.
-
Add a Reducing Agent: For particularly sensitive reactions, consider adding a small amount (0.1-1 mol%) of a phosphine-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is highly effective at preventing and reversing disulfide formation in aqueous and organic media and, unlike thiol-based reducing agents (e.g., DTT), it does not introduce a competing thiol nucleophile.[9]
-
Use a Chelating Agent: Add a trace amount of ethylenediaminetetraacetic acid (EDTA) (~1 mM) to aqueous reactions to chelate any catalytic metal ions.
-
Problem 2: My substrate, which contains a base-labile group (e.g., an ester, a chiral center), is degrading or racemizing during the reaction.
-
Potential Cause: The dimethylamino group of DMAPT is acting as an unwanted base. Even at neutral pH, a small equilibrium concentration of the free amine can be sufficient to catalyze decomposition of highly sensitive substrates.
-
Troubleshooting & Avoidance:
-
Strict pH Control: Buffer your reaction firmly in the pH 7.0-8.0 range. This keeps the amine protonated while allowing for sufficient thiolate formation for the desired reaction. Phosphate or HEPES buffers are common choices.
-
Acidic Workup: As soon as the primary reaction is complete, quench the reaction and acidify the mixture (e.g., with dilute HCl or citric acid) to a pH of 3-4. This will fully protonate the DMAPT amine, halting its catalytic activity during workup and purification.
-
Consider a Salt Form: If your reaction conditions allow, you can start with a pre-formed salt of DMAPT (e.g., the hydrochloride salt) and carefully add a stoichiometric amount of a non-nucleophilic base to generate the reactive thiolate in situ.
-
Problem 3: My reaction yield is low, and I'm recovering a significant amount of unreacted starting material.
-
Potential Cause: The reaction conditions are not optimal for activating the thiol nucleophile, or a side reaction is consuming the reagent.
-
Troubleshooting & Avoidance:
-
Verify pH for Thiolate Formation: Ensure the reaction pH is at least 0.5 to 1 unit above the pKa of the thiol group (~8-9) to generate a sufficient concentration of the reactive thiolate species. A common mistake is running the reaction in unbuffered or acidic conditions where the thiol is not activated.
-
Check for Oxidation: Run a control experiment where DMAPT is stirred in the reaction solvent under the reaction conditions (without your substrate). Analyze for disulfide formation. If significant oxidation occurs, implement the anti-oxidation measures described in Problem 1.
-
Order of Addition: In some cases, especially with highly reactive electrophiles, adding the DMAPT solution last and slowly can prevent localized high concentrations that might favor side reactions.[10]
-
Summary Table for Troubleshooting
| Observed Problem | Most Likely Cause(s) | Key Solutions & Strategies |
| Byproduct at M-H = 237.5 (Dimer M-H) | Oxidation of thiol to disulfide | 1. Degas all solvents. 2. Maintain an inert (N₂/Ar) atmosphere. 3. Add TCEP (reducing agent). 4. Add EDTA (chelator). |
| Degradation of base-sensitive substrate | Unintended basic catalysis by the amine group | 1. Buffer the reaction at pH 7.0-8.0. 2. Perform an acidic quench/workup. 3. Use a stoichiometric amount of external base. |
| Low conversion/low yield | Insufficient thiol activation or reagent loss | 1. Ensure reaction pH > 8 to generate thiolate. 2. Rule out oxidative loss of DMAPT. 3. Optimize temperature and reaction time. |
| Byproduct with mass = (Mass of DMAPT + Mass of Electrophile Alkyl Group) | Competing N-alkylation | 1. Lower the reaction pH to protonate the amine. 2. Use a less reactive electrophile if possible. |
Visualized Reaction Pathways and Troubleshooting
Diagrams help clarify the competing chemical processes and decision-making steps.
Caption: Primary reaction pathways for DMAPT.
Caption: The effect of pH on the reactive species of DMAPT.
Validated Experimental Protocols
Protocol 1: Standard Operating Procedure for Preventing Oxidation in a Thiol-Michael Addition
This protocol describes the reaction of DMAPT with an exemplary α,β-unsaturated ester, minimizing disulfide formation.
Materials:
-
This compound (DMAPT)
-
Methyl Acrylate (or other Michael acceptor)
-
Methanol (MeOH), HPLC grade
-
1 M Sodium Phosphate Buffer, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Nitrogen or Argon gas supply
-
Schlenk flask or multi-neck round-bottom flask
Procedure:
-
Solvent Degassing: In a Schlenk flask, place the required volume of MeOH and phosphate buffer. Bubble nitrogen gas through the solution via a long needle for 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere Setup: Assemble the reaction glassware, ensuring it is dry. Equip the flask with a magnetic stir bar and a septum. Purge the entire system with nitrogen for 5-10 minutes.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of DMAPT in the degassed buffer.
-
Prepare a 10 mM stock solution of TCEP in the degassed buffer.
-
-
Reaction Assembly:
-
To the reaction flask under positive nitrogen pressure, add the degassed solvent mixture (e.g., 9:1 MeOH:Buffer).
-
Add your Michael acceptor (1.0 eq).
-
Add TCEP solution to a final concentration of 0.01 eq.
-
Stir the mixture for 5 minutes.
-
-
Initiation: Using a gas-tight syringe, slowly add the DMAPT solution (1.1 eq) dropwise over 10 minutes to the stirring reaction mixture.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A typical reaction is complete within 1-4 hours at room temperature.
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Acidify the solution to pH ~4 with 1 M HCl to protonate the tertiary amine.
-
Proceed with standard extraction or purification procedures. The protonated product will have different solubility properties (more water-soluble), which can be leveraged during purification.
-
References
- Vertex AI Search, based on Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - NIH. (No specific URL available)
- Santa Cruz Biotechnology. (n.d.). 3-(Dimethylamino)
- Chemical Label for this compound. (No specific source available)
- MySkinRecipes. (n.d.). 3-(Dimethylamino)propane-1-thiol.
- UCL Discovery. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
- PubMed. (n.d.).
- PubChem. (n.d.). This compound.
- Chemsrc. (2025, August 22). This compound | CAS#:42302-17-0.
- ScienceLab.com. (2005, October 9). 1-Propanethiol MSDS.
- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Propanethiol.
- PMC. (n.d.). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins.
- YouTube. (2019, July 12). 03.03 Oxidation Reactions of Thiols.
- PubMed Central. (n.d.).
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
- ResearchGate. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
- SpringerLink. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
- Organic Syntheses. (n.d.). Procedure.
- PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.
- Transtutors. (2023, May 17).
- ResearchGate. (n.d.).
- Study.com. (n.d.). Draw the sulfur-containing product of the oxidation reaction between two 2-methyl-1-propanethiol molecules.
- Patsnap. (n.d.). Propanethiol patented technology retrieval search results.
- BenchChem. (2025). Technical Support Center: Scale-Up of 3-Acetyl-1-propanol Production.
- ResearchGate. (2017, January 14). Resolution of chiral thiol compounds derivatized with N-(1-pyrenyl)-maleimide and ThioGlo (TM) 3.
Sources
- 1. 3-(Dimethylamino)propane-1-thiol [myskinrecipes.com]
- 3. (Solved) - Draw the sulfur-containing product of the oxidation reaction... (1 Answer) | Transtutors [transtutors.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Products of 3-(Dimethylamino)-1-propanethiol Reactions
Welcome to the technical support center for purification strategies involving reaction products of 3-(Dimethylamino)-1-propanethiol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aminothiol intermediate. The unique bifunctional nature of this molecule—possessing both a basic tertiary amine and a reactive thiol—presents specific challenges and opportunities in downstream purification.
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues encountered in the lab. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Purification Problems
This section addresses specific, frequently encountered issues during the purification of derivatives of this compound.
Question 1: Why is my compound streaking badly or showing severe tailing during silica gel chromatography?
Answer: This is the most common issue and is almost certainly caused by the interaction between the basic dimethylamino group of your product and the acidic surface of the silica gel. Silica gel is covered in silanol groups (Si-OH), which are Brønsted acids.[1][2] Your basic tertiary amine interacts strongly with these acidic sites via an acid-base interaction, leading to slow and uneven elution from the column. This results in broad, tailing peaks, poor separation, and potentially lower yields as the compound may remain irreversibly bound.[3]
Solutions:
-
Mobile Phase Modification: The standard approach is to "neutralize" the acidic silanols by adding a competing base to your mobile phase.[1][3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-2% (v/v) of an amine like TEA to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The modifier will preferentially interact with the silica, reducing the sites available to bind your product. The drawback is the need to remove the high-boiling point modifier from your fractions later.[3]
-
Ammonia: Using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as a polar component in your eluent system (e.g., DCM/ (2M NH₃ in MeOH)) is also highly effective.[2][4]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, changing the stationary phase is the best option.
-
Amine-Functionalized Silica (NH₂-Silica): This is often the ideal solution. These columns have aminopropyl groups bonded to the silica surface, creating a slightly basic environment that repels basic compounds, leading to symmetrical peaks and predictable elution without requiring a mobile phase modifier.[2][3][5][6] This simplifies post-chromatography workup significantly.
-
Basic Alumina: Alumina is another option, though its chromatographic properties can be more variable than silica. Basic or neutral alumina can be effective for purifying basic amines.
-
Question 2: I'm observing an unexpected peak in my analysis (LC-MS, NMR) corresponding to a disulfide dimer of my product. How can I prevent this?
Answer: The thiol (-SH) group is susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or at basic pH. Two molecules of your thiol-containing product can be oxidized to form a disulfide-linked dimer (R-S-S-R).
Prevention Strategies:
-
Inert Atmosphere: Whenever possible, perform your workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by a freeze-pump-thaw cycle. This is crucial for both workup and chromatography.
-
Control pH: While the tertiary amine in your molecule creates a locally basic environment, avoid excessively basic conditions during workup if possible, as thiolate anions (R-S⁻) are more readily oxidized than thiols (R-SH).
-
Introduce a Reducing Agent (with caution): During the initial aqueous workup, adding a small amount of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state. Important: Do not add non-volatile reducing agents to your sample immediately before chromatography, as they will co-elute with your product.
Question 3: My reaction has gone to completion, but I'm struggling to remove unreacted this compound starting material. What's the best way?
Answer: The starting material is a relatively polar, water-soluble, and basic compound. These properties can be exploited for its removal.
Recommended Methods:
-
Acidic Wash (Liquid-Liquid Extraction): This is the most effective method. During your workup, wash your organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid). The basic dimethylamino groups of both your starting material and product (if it's also basic) will be protonated, forming water-soluble ammonium salts.
-
If your product is non-basic: The starting material will be extracted into the aqueous layer, leaving your neutral product in the organic phase.
-
If your product is also basic: Both will move to the aqueous layer. You can then wash this aqueous layer with a non-polar organic solvent (like ether or hexane) to remove any non-basic impurities. Afterwards, basify the aqueous layer with NaOH or NaHCO₃ to deprotonate your product, which can then be back-extracted into a fresh organic layer (e.g., DCM or Ethyl Acetate). The highly polar starting material may have a lower partition coefficient and remain partially in the aqueous phase, providing some separation.
-
-
Chromatography: If an acidic wash is not feasible, careful chromatography can be used. The starting material is more polar than many of its reaction products. Using a gradient elution on an appropriate stationary phase (as discussed in Question 1) should allow for separation.
Question 4: My reaction generates elemental sulfur (S₈) as a byproduct. How do I remove it?
Answer: Elemental sulfur is a common byproduct in reactions involving thiols or other sulfur reagents. It is non-polar and crystalline.
Removal Techniques:
-
Chromatography: Sulfur is very non-polar and typically elutes very quickly on normal-phase silica gel, often with the solvent front in non-polar eluents like hexane.[7] You can often flush the sulfur off the column with pure hexane before starting a gradient to elute your more polar product.
-
Solvent Washing/Trituration: If your desired product is a solid and insoluble in certain solvents, you can wash it with a solvent that dissolves sulfur but not your product. Toluene and carbon disulfide (CS₂) are good solvents for sulfur, but CS₂ is highly flammable and toxic and should be handled with extreme care.[7]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method. Sulfur will likely remain in the mother liquor if a suitable solvent system is chosen.
Workflow & Strategy Selection
The choice of a purification strategy depends critically on the physicochemical properties of your target molecule. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting a primary purification strategy.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose chromatography method for derivatives of this compound?
A: For general screening, amine-functionalized silica with a hexane/ethyl acetate gradient is an excellent starting point.[2][6][8] It avoids the need for basic modifiers, simplifying the process and preventing issues with acid-sensitive compounds. Alternatively, reversed-phase chromatography (C18) at a high pH (e.g., using ammonium bicarbonate or a low concentration of ammonium hydroxide in the mobile phase) can be very effective. At high pH, the tertiary amine is in its neutral, free-base form, making it more hydrophobic and allowing for better retention and separation on the non-polar C18 stationary phase.[1]
Q: Can I use distillation to purify my liquid product?
A: Yes, if your product meets two key criteria:
-
Thermal Stability: Your compound must be stable at the temperatures required for distillation, even under vacuum. Amines and thiols can be susceptible to decomposition.
-
Sufficiently Different Boiling Point: There must be a significant difference between the boiling point of your product and those of impurities. The starting material, this compound, has a boiling point of approximately 40-41 °C at 12 Torr.[9] Vacuum distillation is almost always required for derivatives to avoid thermal degradation.
Q: Are there any special handling precautions for this compound and its products?
A: Yes. Thiols are known for their strong, unpleasant odors. All work should be conducted in a well-ventilated fume hood. The compound is also classified as a flammable liquid and can cause skin and eye irritation.[10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Workflow Diagram
This flowchart outlines a systematic approach to diagnosing and solving common purification issues.
Caption: A systematic workflow for troubleshooting purification problems.
Experimental Protocol: Flash Chromatography with a Basic Modifier
This protocol provides a detailed methodology for purifying a basic, thiol-containing compound on standard silica gel.
Objective: To purify a moderately polar derivative of this compound, separating it from non-polar impurities and polar byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (flash grade, 40-63 µm)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Modifier: Triethylamine (TEA) or 2M Ammonia in Methanol
-
TLC plates (silica gel)
-
Flash chromatography system (manual or automated)
Methodology:
-
Method Development (TLC):
-
Prepare a stock solution of your crude material (~10 mg/mL in DCM or EtOAc).
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system (e.g., 70:30 Hexane:EtOAc). Observe the result.
-
If the spot is streaked, prepare a new developing jar with the same solvent system but add 1% TEA.
-
Run a new TLC plate. The spot for your basic product should be much more compact and have a higher Rf value.
-
Adjust the solvent polarity to achieve an Rf value for your product of ~0.2-0.3 for optimal separation on the column.[3]
-
-
Column Preparation:
-
Select a column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude sample mass).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by flushing with 2-3 column volumes (CVs) of the initial mobile phase.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase (or a stronger solvent like DCM if necessary) and load it directly onto the top of the column.
-
Solid Loading (Recommended): Dissolve the crude mixture in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally results in better separation.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient based on your TLC analysis. For example, increase to 70:30 Hexane:EtOAc + 1% TEA over 10 CVs.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. Note that removing the TEA modifier will require a higher vacuum and may require co-evaporation with a lower-boiling solvent like DCM.
-
Data Summary: Comparison of Chromatographic Techniques
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Normal Phase (Silica Gel) with Amine Modifier | Uses standard, inexpensive silica. Effective for many separations. | Requires post-purification removal of the modifier. Can cause degradation of very acid-sensitive compounds.[3] | General-purpose purification when specialized columns are unavailable. |
| Normal Phase (Amine-Functionalized Silica) | Excellent peak shape without modifiers.[2][6] Simplified workup. Highly reproducible. | Higher cost than standard silica. | The "go-to" method for routine purification of basic amines. |
| Reversed Phase (C18) with High pH Modifier | Excellent for polar to moderately polar basic compounds. Orthogonal separation to normal phase. | Requires high pH-stable columns. Solvents can be harder to evaporate than normal phase solvents. | Purifying highly polar basic compounds or when normal phase fails.[1] |
| Acid-Base Liquid-Liquid Extraction | Fast, inexpensive, and highly scalable. Excellent for bulk impurity removal. | Only separates based on acidity/basicity. May lead to emulsions. | Initial cleanup step to remove non-basic/acidic impurities or unreacted starting materials. |
References
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Vertex AI Search.
- Bickler, B. (n.d.).
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis.
- Bickler, B. (2015, November 26). Organic amine flash purification using a novel stationary phase.
- Bickler, B. (2014).
- How could I purify organic compound from the sulphur (S8)?. (2018, February 26).
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- Is there an easy way to purify organic amines?. (2023, January 19). Biotage.
- This compound | C5H13NS | CID 3016998. PubChem.
- This compound 42302-17-0 wiki. Guidechem.
- This compound CAS#: 42302-17-0. ChemicalBook.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. reddit.com [reddit.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 42302-17-0 [m.chemicalbook.com]
- 10. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing pH for Nanoparticle Capping with 3-(Dimethylamino)-1-propanethiol (DMPT)
Welcome to the technical support guide for optimizing nanoparticle functionalization with 3-(Dimethylamino)-1-propanethiol (DMPT). This document is designed for researchers, scientists, and drug development professionals to navigate the nuances of pH control during the capping process. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve robust, stable nanoparticle conjugates.
Part 1: Foundational Principles & FAQs
This section addresses the fundamental questions regarding the role of pH in the DMPT capping reaction. Understanding these principles is the first step toward successful optimization.
Q1: Why is pH the most critical parameter when using DMPT as a capping agent?
The functionality of this compound is dictated by its two pH-sensitive groups: a thiol group (-SH) and a tertiary amine group (-N(CH₃)₂) . The protonation state of each group changes with pH, and each state plays a distinct, often opposing, role in the capping process.
-
Thiol Group (-SH): This group is responsible for forming a strong, covalent bond with the nanoparticle surface (e.g., gold, silver). However, this bond formation only occurs efficiently when the thiol is deprotonated into its reactive thiolate form (-S⁻).
-
Tertiary Amine Group (-N(CH₃)₂): This group governs the nanoparticle's surface charge and, by extension, its colloidal stability. When protonated at lower pH, it becomes a positively charged ammonium group (-HN⁺(CH₃)₂), which prevents nanoparticles from aggregating via electrostatic repulsion. When deprotonated at higher pH, it is neutral, removing this protective charge.
Therefore, pH optimization is a delicate balance: it must be high enough to deprotonate the thiol for binding, but low enough to keep the amine protonated for stability.
Q2: What are the pKa values for DMPT and what do they signify?
To control the protonation state, you must know the acid dissociation constants (pKa) of the functional groups.
-
Tertiary Amine (R-HN⁺(CH₃)₂ ⇌ R-N(CH₃)₂ + H⁺): The predicted pKa is approximately 8.8 [1][2]. This is the pH at which 50% of the amine groups are protonated (positively charged) and 50% are deprotonated (neutral).
-
If pH < 8.8 , the majority of amine groups will be protonated (-HN⁺(CH₃)₂), imparting a positive surface charge.
-
If pH > 8.8 , the majority of amine groups will be neutral (-N(CH₃)₂), leading to a loss of positive surface charge.
-
-
Thiol Group (R-SH ⇌ R-S⁻ + H⁺): The pKa for a simple alkanethiol is typically around 10-11 .
-
If pH < 10 , the vast majority of thiol groups will be protonated (-SH) and relatively unreactive for surface binding.
-
If pH > 10 , a significant fraction will be deprotonated to the reactive thiolate (-S⁻) form, which can readily bind to the nanoparticle surface.
-
This creates a challenging "optimization window" where these two requirements are in direct conflict.
Q3: How does the protonation state of each group specifically impact the experimental outcome?
The relationship between pH, protonation, and experimental results can be summarized as follows:
| pH Range | Amine Group State | Thiol Group State | Expected Outcome |
| Acidic (pH < 7) | Protonated (+ charge) | Protonated (unreactive) | High Stability, No Capping. Nanoparticles are well-dispersed due to strong electrostatic repulsion, but the thiol cannot form a covalent bond. The ligand may only be weakly adsorbed. |
| Near Neutral (pH 7-9) | Mixed Protonated/Neutral | Mostly Protonated | Compromise Zone. Stability decreases as pH rises past the amine's pKa. A very small fraction of thiolate exists, allowing for slow capping. This is the typical starting point for optimization. |
| Basic (pH > 10) | Neutral (no charge) | Deprotonated (reactive) | Rapid Capping, High Risk of Aggregation. The reactive thiolate ensures fast binding, but the loss of the amine's positive charge removes electrostatic repulsion, often leading to immediate and irreversible aggregation. |
Part 2: Troubleshooting Guide
Directly addressing common experimental failures with causative explanations and actionable solutions.
Issue 1: "As soon as I add the DMPT ligand, my nanoparticle solution changes color (e.g., from red to blue/purple for AuNPs) and a precipitate forms."
-
Primary Cause: Your reaction pH is too high, likely well above 9. You have successfully deprotonated the thiol to a thiolate, but you have also deprotonated the stabilizing amine group. This neutralizes the nanoparticle's surface charge, causing an immediate loss of colloidal stability and subsequent aggregation[3][4].
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your nanoparticle solution before and after adding the DMPT solution. The DMPT solution itself can alter the pH.
-
Lower the pH: Perform the reaction in a buffered solution at a lower pH. Start with a pH of 7.0-7.5. While the reaction will be slower, it prioritizes stability and prevents immediate failure.
-
Implement a Two-Step pH Shift:
-
Add the DMPT to your nanoparticles at a stable pH (e.g., 6.5-7.0) and allow it to stir for 30-60 minutes. This allows the positively charged ligands to adsorb to the nanoparticle surface without significant covalent bonding.
-
Slowly and carefully raise the pH by adding a dilute base (e.g., 0.01 M NaOH) dropwise while vigorously stirring. Monitor the solution's UV-Vis spectrum in real-time if possible. This gradually initiates the covalent bond formation without causing a catastrophic loss of stability.
-
-
Issue 2: "My capping reaction seems to work initially, but the nanoparticles aggregate after a few hours or during purification (e.g., centrifugation)."
-
Primary Cause: Your reaction pH is too low (likely < 8). At this pH, the amine group is protonated, providing good initial stability. However, the thiol group is not sufficiently deprotonated, meaning very little to no true covalent capping has occurred. The ligand is merely adsorbed to the surface, and this weak interaction is not robust enough to withstand purification stresses or long-term storage.
-
Troubleshooting Steps:
-
Increase pH Gradually: Your pH is too low for efficient bond formation. You need to work at a slightly higher pH. This is where a systematic optimization is required.
-
Increase Reaction Time: At a suboptimal pH (e.g., 8.5-9.0), the concentration of the reactive thiolate is low, but not zero. The reaction may simply require a much longer time (e.g., 12-24 hours) to achieve a sufficient surface density of covalently bound ligands.
-
Perform a Salt Challenge Test: To confirm if capping was successful, take a small aliquot of your capped nanoparticle solution and an aliquot of the original uncapped solution. Add a concentrated salt solution (e.g., 1 M NaCl) to each. If the DMPT-treated particles are stable while the original particles aggregate, some degree of successful capping has occurred.
-
Part 3: Experimental Protocol for pH Optimization
This protocol provides a systematic workflow to identify the optimal pH for your specific nanoparticle system.
Objective: To determine the pH that maximizes covalent capping by DMPT while maintaining long-term colloidal stability.
Materials:
-
Stock solution of purified nanoparticles (e.g., citrate-reduced AuNPs).
-
10 mM solution of this compound (DMPT).
-
Buffer solutions (e.g., 10 mM Phosphate buffer for pH 6.5, 7.0, 7.5, 8.0; 10 mM Borate buffer for pH 8.5, 9.0, 9.5).
-
Instrumentation: UV-Vis Spectrophotometer, Dynamic Light Scattering (DLS) and Zeta Potential analyzer.
Workflow:
-
Establish Baseline: Characterize your initial nanoparticle solution.
-
Record the UV-Vis spectrum and note the wavelength of the maximum absorbance (λ_max) of the Localized Surface Plasmon Resonance (LSPR) peak.
-
Measure the average hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) using DLS.
-
Measure the initial zeta potential.
-
-
Set up Parallel Reactions:
-
In separate microcentrifuge tubes, add 500 µL of your nanoparticle stock solution.
-
To each tube, add 500 µL of a different pH buffer to create a series of buffered nanoparticle solutions from pH 6.5 to 9.5.
-
Add a standardized amount of DMPT solution (e.g., 10 µL of 10 mM DMPT) to each tube. Ensure the final concentration of DMPT is in excess relative to the nanoparticle surface area.
-
Include a control tube for each pH containing only nanoparticles and buffer (no DMPT).
-
-
Incubation and Monitoring:
-
Incubate all tubes at room temperature with gentle agitation for a set period (e.g., 12 hours).
-
At regular intervals (e.g., 1, 4, 8, 12 hours), take small aliquots from each tube for analysis.
-
Visual Inspection: Note any color changes or precipitation.
-
UV-Vis Spectroscopy: Record the LSPR peak. A significant red-shift (>5 nm) or broadening of the peak indicates aggregation.
-
DLS Analysis: Measure Z-average and PDI. A sharp increase in these values signals aggregation.
-
-
Data Analysis and Selection of Optimal pH:
-
Compile the UV-Vis and DLS data in a table.
-
Identify the highest pH at which the nanoparticles remained colloidally stable (i.e., minimal change in λ_max, Z-average, and PDI) over the entire incubation period.
-
Confirmation with Zeta Potential: Measure the zeta potential of the stable samples. At the optimal pH, you should observe a positive zeta potential, confirming the presence of the protonated amine group responsible for stability.
-
-
Validation (Salt Challenge):
-
Take the most promising sample(s) from the optimal pH range.
-
Induce aggregation by adding a small volume of 1 M NaCl.
-
A successfully capped nanoparticle solution will show significantly higher resistance to salt-induced aggregation compared to the uncapped control at the same pH.
-
Part 4: Visualizations and Diagrams
Diagram 1: pH-Dependent Protonation States of DMPT
This diagram illustrates the chemical equilibrium of DMPT's functional groups as pH changes.
Caption: Protonation states of DMPT across different pH ranges.
Diagram 2: Experimental Workflow for pH Optimization
This flowchart outlines the decision-making process for finding the optimal capping pH.
Caption: Workflow for systematic pH optimization of DMPT capping.
References
- pH dependence of the gold-thiol reaction.
- Quantifying thiol-gold interactions towards the efficient strength control.
- The Effect of the Capping Agents of Nanoparticles on Their Redox Potential.Journal of the American Chemical Society.[Link]
- Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy.PubMed Central.[Link]
- How to do a "pH effects" study on Gold nanoparticles synthesis?
- What is the protonation state? - Chemistry 302.University of Illinois.[Link]
- Assigning Protonation States to Residues in a Protein.University of Illinois.[Link]
- 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem.
Sources
Technical Support Center: Controlling Nanoparticle Aggregation During Aminothiol Functionalization
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. This guide is designed for scientists, researchers, and drug development professionals who are functionalizing nanoparticles with aminothiols. Aggregation is a common and frustrating challenge during this process, leading to loss of valuable materials and inconsistent results. This document provides in-depth, experience-based insights and actionable troubleshooting protocols to help you achieve stable, well-functionalized nanoparticles.
Section 1: Understanding the Core Problem: Why Do Nanoparticles Aggregate?
To control aggregation, we must first understand the delicate balance of forces that keep nanoparticles stably dispersed. For many common nanoparticles, such as citrate-stabilized gold (AuNPs) or silver (AgNPs), stability is achieved through electrostatic repulsion. Each particle is surrounded by a cloud of negatively charged citrate ions, causing them to repel each other and preventing them from crashing together due to inherent attractive van der Waals forces. This balance is described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory.[1][2]
Aminothiol functionalization is a ligand exchange process. The thiol (-SH) group has a very strong affinity for noble metal surfaces and will displace the weakly adsorbed citrate ions.[3][4] However, this exchange introduces a critical point of instability.
The Aggregation Cascade:
-
Stabilizer Displacement: The incoming aminothiol molecules displace the native citrate stabilizers.
-
Charge Neutralization: If the pH of the solution is near the isoelectric point of the aminothiol, its amine group (-NH2) may be only partially protonated (-NH3+). This can lead to a reduction or neutralization of the nanoparticle's surface charge, weakening the electrostatic repulsion that kept them stable.
-
Inter-particle Bridging: The bifunctional nature of aminothiols can be problematic. One end of the molecule (the thiol) binds to a nanoparticle, while the other end (the amine) can interact with an adjacent nanoparticle, effectively creating a bridge that pulls them together.[5]
-
Irreversible Aggregation: Once the attractive van der Waals forces overcome the diminished repulsive forces, the nanoparticles aggregate. For plasmonic nanoparticles like gold, this is often visibly confirmed by a dramatic color change from red to blue or black.[3]
Mechanism of Aminothiol-Induced Aggregation
Caption: Mechanism of nanoparticle aggregation during aminothiol functionalization.
Section 2: Troubleshooting Guide: A Symptom-Based Approach (Q&A)
This section addresses the most common issues encountered during functionalization.
Q1: My nanoparticle solution aggregated immediately upon adding the aminothiol, with a rapid color change from red to blue/black. What happened?
A1: This points to a catastrophic loss of colloidal stability, most likely due to rapid charge neutralization.
-
Primary Cause: Incorrect pH. The pH of your nanoparticle solution is the most critical variable.[3] Aminothiols have an isoelectric point (pI), the pH at which they have a neutral net charge. If your reaction pH is too close to the aminothiol's pI, the amine groups will not be sufficiently protonated (-NH3+) to maintain a positive surface charge on the nanoparticle after displacing the negative citrate.
-
Solution: pH Optimization.
-
Acidify First: Before adding the aminothiol, slowly adjust the pH of your stirred nanoparticle solution to a value well below the pKa of the amine group (typically pH 3-4 for many common aminothiols).[3] This ensures the amine group will be fully protonated (-NH3+) upon binding, replacing the negative citrate charge with a robust positive charge, thus maintaining electrostatic repulsion.
-
Controlled Addition: Add the aminothiol solution dropwise while vigorously stirring. This prevents localized high concentrations that can overwhelm the system's stability.[6]
-
Q2: The functionalization seemed to work, but my nanoparticles aggregated after the purification/centrifugation steps. Why?
A2: This suggests that the functionalized particles are weakly stabilized and cannot withstand the stress of purification.
-
Primary Causes:
-
Harsh Centrifugation: High g-forces can overcome the repulsive barrier between particles, forcing them into an aggregated state from which they cannot be redispersed.[6][7]
-
Incomplete Functionalization: Insufficient reaction time or aminothiol concentration can lead to a patchy surface coverage. These "bare" spots are sites for aggregation.
-
Solvent Shock: Resuspending the nanoparticle pellet in a solvent or buffer of high ionic strength can compress the electrical double layer, reducing electrostatic repulsion and causing aggregation.[7][8]
-
-
Solutions:
-
Optimize Centrifugation: Use the minimum speed and time necessary to form a soft pellet. A good starting point for 15-20 nm gold nanoparticles is 10,000 x g for 20-30 minutes.[3]
-
Gentle Resuspension: Do not vortex the pellet. Resuspend gently by pipetting up and down or by using a bath sonicator for a short period.[7][9]
-
Control Ionic Strength: Resuspend the final pellet in ultra-pure water or a very low molarity buffer (e.g., 2-5 mM).
-
Q3: My functionalized nanoparticles look fine initially but aggregate over a few hours or days in storage. How can I improve long-term stability?
A3: This points to subtle, slow-acting instabilities.
-
Primary Causes:
-
Sub-optimal Surface Coverage: The surface density of the aminothiol may not be sufficient to provide long-term steric or electrostatic hindrance.
-
Storage Conditions: Storing at room temperature can increase the kinetic energy of the particles, leading to more frequent collisions and a higher chance of overcoming the energy barrier to aggregation.[10] Storing in a buffer with even low levels of contaminants can destabilize the particles over time.
-
-
Solutions:
-
Increase Ligand Density: Consider slightly increasing the concentration of the aminothiol during the reaction or extending the reaction time (e.g., overnight) to ensure maximum surface coverage.
-
Proper Storage: Store your functionalized nanoparticles at 4°C in a low ionic strength buffer or pure water.[3] Ensure the storage solution is filtered and free of contaminants.
-
Section 3: Validated Protocol for Controlled Functionalization of Gold Nanoparticles (AuNPs) with Aminothiols
This protocol is designed to maximize stability by controlling the key parameters identified in the troubleshooting guide. It is based on methods for functionalizing citrate-stabilized AuNPs with ligands like 3-Aminothiophenol or Cysteamine.[3][11]
Experimental Workflow
Caption: Validated workflow for aminothiol functionalization of nanoparticles.
Step-by-Step Methodology
-
Materials & Preparation:
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm).
-
Aminothiol (e.g., 3-Aminothiophenol, Cysteamine).
-
0.1 M HCl for pH adjustment.
-
Ethanol or deionized water for ligand solution.
-
High-purity deionized water (18 MΩ·cm).
-
-
pH Adjustment of AuNP Solution:
-
Place a known volume of the AuNP solution in a clean flask with a stir bar.
-
While stirring gently, slowly add 0.1 M HCl dropwise to adjust the pH to 3.0.[3] Monitor with a calibrated pH meter.
-
Self-Validation: Measure the UV-Vis spectrum. You should see no significant shift or broadening of the surface plasmon resonance (SPR) peak. A shift to longer wavelengths indicates aggregation has already begun.
-
-
Ligand Addition:
-
Prepare a fresh 1-10 mM stock solution of your aminothiol in ethanol or water.
-
While vigorously stirring the pH-adjusted AuNP solution, add the aminothiol solution dropwise. A typical volume ratio is 1 part ligand solution to 8-10 parts AuNP solution.[11]
-
-
Reaction:
-
Allow the mixture to stir at room temperature for at least 3 hours. For some ligands, an overnight reaction (12-24 hours) may ensure more complete surface coverage.[7]
-
-
Purification:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge at a speed optimized for your nanoparticle size (e.g., 10,000 x g for 30 minutes for ~20 nm AuNPs).[3] Avoid creating a hard, dark pellet that is difficult to resuspend.
-
Carefully decant and discard the supernatant, which contains excess, unreacted aminothiol.
-
Add fresh deionized water and gently resuspend the pellet using a brief (1-2 minute) bath sonication.
-
Repeat the centrifugation and resuspension steps two more times for a total of three washes.[11]
-
-
Final Storage:
-
After the final wash, resuspend the nanoparticle pellet in a suitable storage solution, such as 2 mM phosphate buffer or sterile, deionized water. Store at 4°C.
-
| Parameter | Recommended Value | Rationale |
| pH | 3.0 - 4.0 | Ensures protonation of the amine group (-NH3+), maintaining electrostatic repulsion.[3] |
| Aminothiol Conc. | 1-10 mM (stock) | Sufficient concentration for ligand exchange without causing bulk precipitation. |
| Reaction Time | 3 - 24 hours | Allows for complete displacement of citrate and formation of a stable thiol-gold bond.[7][11] |
| Centrifugation | 8,000 - 12,000 x g | Strong enough to pellet nanoparticles but gentle enough to prevent irreversible aggregation.[3] |
| Storage Buffer | Deionized H₂O or <5 mM Buffer | Minimizes ionic strength to prevent screening of surface charge and subsequent aggregation.[8] |
Section 4: Essential Characterization: How to Verify Success
A multi-technique approach is essential to confirm both successful functionalization and the absence of aggregation.[12]
| Technique | What It Measures | Indication of Success | Indication of Aggregation |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Minimal shift (< 2-3 nm) in the SPR peak maximum post-functionalization. | Significant redshift (> 5 nm) and broadening of the SPR peak.[3] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) & Polydispersity (PDI) | A slight increase in Z-average diameter. A low PDI (< 0.2) is maintained.[3] | A large increase in Z-average diameter. A high PDI (> 0.3) indicates a mixed population of single particles and aggregates. |
| Zeta Potential | Surface Charge | A shift from a high negative value (e.g., -40 mV) for citrate-AuNPs to a high positive value (e.g., +30 mV) for amino-AuNPs.[3][8] | A value close to zero (-10 to +10 mV) indicates charge neutralization and high instability. |
| Transmission Electron Microscopy (TEM) | Core Size, Shape, and Dispersion State | Nanoparticles remain well-dispersed on the grid. | Visible clumps and clusters of nanoparticles.[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Chemical Groups | Appearance of peaks corresponding to the aminothiol (e.g., N-H bends, C-S stretches) that are absent in the initial material.[12][13] | N/A |
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a buffer instead of HCl to adjust the pH? A: It is generally not recommended to use buffers, especially phosphate buffers, during the initial functionalization step. High concentrations of salt ions can shield the surface charge of the nanoparticles, promoting aggregation even before the aminothiol is added.[8] Use dilute acid (HCl) for the initial adjustment and perform buffer exchange during the purification steps if a buffered final solution is required.
Q: Can aggregated nanoparticles be saved or redispersed? A: Generally, no. Aggregation caused by the loss of electrostatic stability and inter-particle bridging is usually irreversible.[7] While extensive bath sonication might break up very loose agglomerates, it often fails to restore the primary, monodispersed particles. Prevention is the best strategy.
Q: Does the type of nanoparticle core (e.g., gold vs. silver) matter? A: Yes. While the principle of thiol binding is similar for gold and silver, their surface chemistries and sensitivity to factors like pH and ions can differ. For example, silver nanoparticles are more susceptible to oxidation. Protocols should be optimized for the specific nanoparticle system you are using.[14]
Q: How do I know if the aminothiol has actually bound to the surface? A: A change in zeta potential from negative to positive is strong evidence. For definitive proof, surface-sensitive techniques like FTIR or X-ray Photoelectron Spectroscopy (XPS) are required to detect the chemical signature of the ligand on the nanoparticle surface.[13]
References
- DLVO theory - Wikipedia.
- DLVO theory – Knowledge and References - Taylor & Francis.
- Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing).
- Aggregation kinetics and colloidal stability of functionalized nanoparticles - ResearchGate.
- A method for controlling the aggregation of gold nanoparticles: tuning of optical and spectroscopic properties - PubMed.
- Predicting the interaction between nanoparticles in shear flow using lattice Boltzmann method and Derjaguin–Landau–Verwey–Overbeek (DLVO) theory | Physics of Fluids | AIP Publishing.
- What Does Nanoparticle Stability Mean? - PMC - NIH.
- Stabilization of Highly Concentrated Colloidal Suspension of Pristine Metallic Nanoparticles - LSBU Open Research.
- Enhanced colloidal stability and interaction of functionalized nanoparticles in complex environments - ACS Fall 2025.
- Small molecule- and amino acid-induced aggregation of gold nanoparticles.
- Investigations of aggregation stability of gold nanoparticles at their interactions with compounds bearing thiol and/or amino functional groups - ResearchGate.
- How to resuspend nanoparticles so they do not aggregate? - ResearchGate.
- How can the aggregation of nanoparticles be prevented? - Quora.
- Nanoparticle Characterization Techniques - nanoComposix.
- Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV - MDPI.
- Analytical Methods for Characterization of Nanomaterial Surfaces - PMC - NIH.
- Aggregation induced emission of amino-thiol capped gold nanoparticles (GNPs) through metal-amino-coordination - PubMed.
- Characterization of nanoparticles - Wikipedia.
- The effect of pH on amino acids binding to gold nanoparticles - ResearchGate.
- (PDF) Characterization Techniques for Nanoparticles: Comparison and Complementarity upon Studying Nanoparticle Properties - ResearchGate.
- Tips on preventing nanoparticle aggregation? : r/labrats - Reddit.
- Amino- and thiol-functionalized magnetite NPs using MPA and dopamine molecules.
- Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application - NIH.
- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach - MDPI.
- Gold Nanoparticle Self-Aggregation on Surface with 1,6-Hexanedithiol Functionalization - PMC - NIH.
- Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing).
- Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - PMC - NIH.
- Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids - Frontiers.
- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach - ResearchGate.
- pH-dependent adsorption of α-amino acids, lysine, glutamic acid, serine and glycine, on TiO2 nanoparticle surfaces - PubMed.
- pH-Dependent Adsorption of α-Amino Acids, Lysine, Glutamic Acid, Serine and Glycine, on TiO2 Nanoparticle Surfaces | Request PDF - ResearchGate.
- Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed.
- Protein adsorption onto nanoparticles induces conformational changes: Particle size dependency, kinetics, and mechanisms - NIH.
Sources
- 1. DLVO theory - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation induced emission of amino-thiol capped gold nanoparticles (GNPs) through metal-amino-coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of 3-(Dimethylamino)-1-propanethiol under experimental conditions
Welcome to the technical support center for 3-(Dimethylamino)-1-propanethiol (DMAPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and analysis of this versatile aminothiol. Here, we address common challenges and questions in a direct, problem-solving format, moving beyond simple instructions to explain the underlying chemistry governing experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) on DMAPT Stability & Storage
This section covers the most common queries regarding the intrinsic stability of DMAPT and best practices for its storage to ensure experimental reproducibility.
Question 1: What is the primary degradation pathway for this compound (DMAPT) and why does it occur?
Answer:
The primary and most significant degradation pathway for DMAPT is oxidation of its thiol group (-SH) to form a disulfide dimer , 3,3'-(disulfanediyl)bis(N,N-dimethylpropan-1-amine).[1][2] This is a common reaction for most small molecule thiols.
The underlying mechanism involves two key steps:
-
Deprotonation: The thiol group has a pKa value (predicted to be around 8.8) and can be deprotonated to form a highly reactive thiolate anion (-S⁻).[3] This process is significantly accelerated at neutral to alkaline pH (pH > 7).[1][4]
-
Oxidation: The nucleophilic thiolate anion is readily oxidized. In most lab settings, the primary oxidant is atmospheric oxygen.[1] Two thiolate molecules react to form a stable disulfide bond (-S-S-), resulting in the dimer.
Because this pathway is so prevalent, maintaining the integrity of DMAPT requires careful control of pH and exclusion of atmospheric oxygen, especially when in solution.[4][5]
Caption: Primary oxidative degradation pathway of DMAPT.
Question 2: How should I store DMAPT to ensure its long-term stability?
Answer:
Proper storage is the most critical factor in preventing DMAPT degradation. The best practices depend on whether the compound is in solid or solution form.
-
Solid Form (Hydrochloride Salt): DMAPT is often supplied as a more stable hydrochloride salt.[6] As a solid, it is significantly more stable than in solution. For long-term storage, keep it in a tightly sealed container in a freezer at -20°C, protected from light and moisture.[7] Before opening, always allow the container to equilibrate to room temperature in a desiccator to prevent water condensation onto the hygroscopic solid.[4][8]
-
Solution Form: Storing DMAPT in solution is not recommended for long periods.[8] If you must, follow these guidelines rigorously:
-
Use Degassed, Acidic Buffers: Prepare solutions using buffers that have been thoroughly degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.[4] A slightly acidic pH (e.g., pH 5-6) will keep the thiol group protonated, significantly reducing its susceptibility to oxidation.[9]
-
Aliquot and Freeze: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
-
Store at -80°C: For maximum stability in solution, store frozen at -80°C.[5]
-
| Parameter | Condition to AVOID | Recommended Condition | Scientific Rationale |
| pH | pH > 7.0 | pH 5.0 - 6.5 | Minimizes formation of the highly reactive thiolate anion.[1][10] |
| Oxygen | Exposure to air | Use degassed solvents; store under inert gas (N₂ or Ar). | Prevents the primary oxidant from accessing the thiol.[4] |
| Temperature | Room temperature for solutions | Solid: ≤ -20°C; Solution: ≤ -80°C | Slows down all chemical reaction rates.[5][9] |
| Freeze-Thaw | Repeated cycles | Prepare single-use aliquots. | Avoids physical stress and potential for increased oxygen exposure during thawing.[5][8] |
| Light | Exposure to direct light | Store in amber vials or in the dark. | Reduces the risk of photolytic degradation pathways.[11] |
| Table 1: Key Factors Influencing the Stability of DMAPT in Solution. |
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments, linking observations to underlying chemical causes and providing actionable solutions.
Question 3: I'm analyzing my DMAPT sample with LC-MS and see an unexpected peak. How can I identify it?
Answer:
An unexpected peak in your LC-MS analysis of a DMAPT-containing sample is very often the disulfide dimer. Here’s a systematic approach to confirm its identity.
-
Check the Mass-to-Charge Ratio (m/z): The most direct confirmation comes from the mass spectrometer. Calculate the expected m/z for the protonated monomer and dimer.
-
DMAPT Monomer (C₅H₁₃NS): Molecular Weight ≈ 119.23 Da. Expected [M+H]⁺ ≈ 120.1
-
Disulfide Dimer (C₁₀H₂₄N₂S₂): Molecular Weight ≈ 236.45 Da. Expected [M+H]⁺ ≈ 237.2 and/or the doubly charged ion [M+2H]²⁺ ≈ 119.1
-
| Compound | Formula | Monoisotopic Mass (Da) | Expected Adduct [M+H]⁺ (m/z) | Expected Adduct [M+2H]²⁺ (m/z) |
| DMAPT | C₅H₁₃NS | 119.077 | 120.084 | N/A |
| Disulfide Dimer | C₁₀H₂₄N₂S₂ | 236.143 | 237.151 | 119.079 |
| Table 2: Expected Mass Spectrometry m/z Values for DMAPT and its Primary Degradant. |
-
Evaluate Retention Time: On a standard reversed-phase HPLC column (like a C18), the disulfide dimer is larger and typically more hydrophobic than the monomer. Therefore, it will have a longer retention time . If your new peak elutes after the main DMAPT peak, it is consistent with dimer formation.
-
Use a Reducing Agent: To chemically confirm, treat an aliquot of your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and re-inject it. These agents will reduce the disulfide bond back to the thiol.[1] If the suspect peak disappears and the DMAPT monomer peak increases in intensity, you have confirmed the presence of the disulfide dimer.
Question 4: My reaction yield is consistently low when using DMAPT as a nucleophile. What could be the cause?
Answer:
Low reaction yields involving DMAPT often trace back to the degradation of the starting material, effectively lowering its active concentration.
-
Cause 1: Inactive Starting Material: The most likely cause is that a significant portion of your DMAPT has already oxidized to the disulfide dimer. The disulfide is not nucleophilic and will not participate in the desired reaction. This is especially probable if you are using a solution of DMAPT that has been stored for some time, was prepared without deoxygenated solvents, or was handled at a basic pH.
-
Solution: Before starting your reaction, analyze your DMAPT stock solution by HPLC or LC-MS to quantify the purity and confirm the concentration of the active monomer. If significant dimer is present, you can either discard the stock and prepare a fresh solution or reduce the entire stock with TCEP (TCEP is preferred as it doesn't interfere with many subsequent reactions, unlike DTT).
-
-
Cause 2: Degradation During the Reaction: If your reaction is run under conditions that promote oxidation (e.g., at a pH > 8, with prolonged exposure to air, or in the presence of certain metal catalysts), the DMAPT may be degrading during the course of the reaction itself.
-
Solution: If possible, run the reaction under an inert atmosphere (nitrogen or argon). Ensure all solvents are thoroughly degassed before use. If the reaction must be run at a high pH, minimize the reaction time and temperature to the greatest extent possible.
-
Part 3: Protocols and Methodologies
This section provides detailed, step-by-step procedures for common workflows involving DMAPT stability and analysis. These are designed as self-validating systems to ensure data integrity.
Protocol 1: Forced Degradation Study of DMAPT
Objective: To intentionally degrade DMAPT under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation profile and identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[12][13]
Caption: Workflow for a forced degradation study of DMAPT.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DMAPT in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Incubate at 60°C.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Time Points: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw a small sample from each vial.
-
Sample Preparation for Analysis:
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase starting condition.
-
-
Analysis: Analyze all samples using a validated stability-indicating LC-MS method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of DMAPT remaining, identify the major degradation products by their m/z and retention times, and assess the overall mass balance.[13]
Protocol 2: Stability-Indicating LC-MS Method for DMAPT
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) capable of separating DMAPT from its primary degradation product (the disulfide dimer) and other potential impurities.
Instrumentation & Columns:
-
HPLC System: A standard system with a binary pump, autosampler, and column oven.
-
Detector: A mass spectrometer is ideal for identification. A UV detector (set at ~210-220 nm) can be used for quantification if the method is validated.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic mobile phase (formic acid) ensures the tertiary amine of DMAPT is protonated, leading to good peak shape on the C18 column.
Example HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 98 | 2 | 0.3 |
| 1.0 | 98 | 2 | 0.3 |
| 5.0 | 5 | 95 | 0.3 |
| 7.0 | 5 | 95 | 0.3 |
| 7.1 | 98 | 2 | 0.3 |
| 10.0 | 98 | 2 | 0.3 |
| Table 3: Example HPLC Gradient for Separating DMAPT and its Disulfide Dimer. |
MS Parameters (Positive Ion Mode):
-
Scan Mode: Full Scan (e.g., m/z 100-500) to detect unexpected products.
-
Selected Ion Monitoring (SIM) or MRM: For targeted quantification, monitor the transitions for the monomer ([M+H]⁺ ≈ 120.1) and the dimer ([M+H]⁺ ≈ 237.2).
This method should provide baseline separation of the more polar DMAPT monomer (eluting earlier) from the less polar disulfide dimer (eluting later), making it suitable for stability studies.
References
- QuickTakes. (n.d.). How do pH levels affect protein stability and what role do disulfide bonds play in this context?.
- Wang, J., et al. (2016). Determination of thiol metabolites in human urine by stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis. Scientific Reports, 6, 21869.
- Georganics. (n.d.). This compound hydrochloride.
- Organic Syntheses. (n.d.). A procedure for the synthesis of related compounds.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemsrc. (n.d.). This compound.
- AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.
- Klibanov, A. M., & Schefiliti, O. (2017). On the pH-optimum of activity and stability of proteins. Journal of Pharmaceutical Sciences, 106(1), 73-79.
- Google Patents. (n.d.). Preparation method of 3-dimethylamino-1,2-propanediol.
- NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides.
- Chemdad. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, 95% Purity.
- Bulaj, G., & Hogg, R. C. (2019). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Antioxidants & Redox Signaling, 30(11), 1435-1450.
- Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245.
- Waters Corporation. (n.d.). A Validated Assay for the Quantification of Amino Acids in Mammalian Urine.
- KEGG Pathway. (n.d.). Degradation of aromatic compounds.
- Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(6), 481-491.
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
- The Chemistry Student. (2023, October 1). How does pH Affect Amino Acids? [Video]. YouTube.
- Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press.
- Shpak, A. V., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
- ResearchGate. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
- Shpak, A. V., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed.
- Siuzdak, G. (2021). Final Scientific/Technical Report. OSTI.GOV.
- Nagy, P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Archives of Biochemistry and Biophysics, 535(2), 139-151.
- Dong, D., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(7), 595-602.
- ResearchGate. (n.d.). Proposed mechanism for disulfide bond formation via Pd-mediated Acm removal and DSF formation.
- Iyun, J. F., & Obisakin, O. O. (2020). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. Chemistry Research Journal, 5(2), 343-351.
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793.
Sources
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. bachem.com [bachem.com]
- 5. novoprolabs.com [novoprolabs.com]
- 6. This compound hydrochloride - High purity | EN [georganics.sk]
- 7. 3-(Dimethylamino)propane-1-thiol | 42302-17-0 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the solubility of 3-(Dimethylamino)-1-propanethiol hydrochloride
Guide Objective: This technical support document provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and increasing the solubility of 3-(Dimethylamino)-1-propanethiol hydrochloride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the solubility of this compound hydrochloride?
Answer: this compound hydrochloride is the salt form of the parent compound, this compound. The solubility of this compound is governed by its ionic nature. The parent compound is a tertiary amine, which is a weak base. By reacting it with hydrochloric acid (HCl), the dimethylamino group becomes protonated, forming a positively charged ammonium cation.[1] This transformation into an ionic salt dramatically increases its polarity and, consequently, its ability to dissolve in polar solvents like water. The primary intermolecular forces at play are ion-dipole interactions between the ammonium salt and water molecules.[2]
Q2: What is the recommended starting solvent for dissolving this compound hydrochloride?
Answer: Water is the recommended primary solvent. Due to its hydrochloride salt form, the compound is significantly more stable and water-soluble than its free-base form.[2] For most applications, starting with high-purity, deionized water or an appropriate aqueous buffer is the standard procedure. The solubility of amine hydrochlorides in aqueous solutions is generally high, making water an excellent starting point for achieving the desired concentration for most pharmacological and biological studies.[3]
Q3: My solution of this compound hydrochloride is cloudy. What are the likely causes and how can I fix it?
Answer: Cloudiness, or turbidity, in your solution can stem from several factors. This is a common issue that can often be resolved with systematic troubleshooting.
-
Incomplete Dissolution: The most straightforward cause is that the compound has not fully dissolved. This can happen if you are near the solubility limit for the given conditions.
-
pH Issues: The pH of your solvent is critical. If the pH is too high (basic), the protonated amine can be deprotonated back to its less soluble free-base form, causing it to precipitate out of the solution.
-
Low Temperature: The solubility of most salts, including this one, is temperature-dependent. If your solvent is too cold, you may be observing undissolved solid.[2]
-
Impurities: The presence of insoluble impurities in either the compound or the solvent can also lead to turbidity.
Please refer to the Troubleshooting Guide below for a step-by-step workflow to address this issue.
Q4: How does adjusting the pH of my solution affect the solubility of this compound?
Answer: Adjusting the pH is a powerful method to control solubility. The key is to maintain a pH that keeps the amine group in its protonated, salt form. The predicted pKa of the conjugate acid (the protonated form) of this compound is approximately 8.83.
To ensure maximum solubility, the pH of the solution should be kept at least 1-2 units below the pKa. At a pH of 7.0, for instance, the compound will be predominantly in its protonated, highly soluble form. If the pH rises above the pKa, the equilibrium will shift towards the neutral, less soluble free-base form, potentially causing precipitation. Therefore, using a buffered solution (e.g., PBS, citrate) in the acidic to neutral range is highly recommended for maintaining solubility and stability.
Troubleshooting Guide: Step-by-Step Dissolution Workflow
This section provides a logical workflow for addressing common solubility challenges.
// Node Definitions start [label="Start: Prepare Solution\n(Compound + Aqueous Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_clarity [label="Is the solution clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Troubleshooting Path gentle_heat [label="1. Apply Gentle Heat\n(e.g., 30-40°C water bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_clarity2 [label="Is it clear now?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sonicate [label="2. Sonicate\n(5-15 minutes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_clarity3 [label="Is it clear now?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_ph [label="3. Check Solution pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Is pH > 7.5? \nAdjust to pH 6.0-7.0 with dilute HCl", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
filter_solution [label="4. Filter Solution\n(0.22 µm syringe filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Success/Failure Nodes success [label="Solution Ready for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Insoluble Impurity or\nExceeded Solubility Limit.\nConsider preparing a fresh, more dilute solution.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_clarity; check_clarity -> success [label="Yes"]; check_clarity -> gentle_heat [label="No, Cloudy"];
gentle_heat -> check_clarity2; check_clarity2 -> success [label="Yes"]; check_clarity2 -> sonicate [label="No"];
sonicate -> check_clarity3; check_clarity3 -> success [label="Yes"]; check_clarity3 -> check_ph [label="No"];
check_ph -> adjust_ph; adjust_ph -> success [label="Yes, pH adjusted & clear"]; adjust_ph -> filter_solution [label="No, still cloudy"];
filter_solution -> fail; } enddot Caption: Troubleshooting workflow for dissolving this compound HCl.
Experimental Protocols
Protocol 1: Standard Dissolution in an Aqueous Buffer
This protocol is the recommended starting point for most applications.
Objective: To prepare a stock solution of this compound hydrochloride in a physiologically relevant buffer.
Materials:
-
This compound hydrochloride (CAS: 38048-81-6)[4]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Volumetric flasks and appropriate pipettes
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter (optional, for cell culture applications)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride in a clean weighing vessel.
-
Solvent Addition: Add approximately 80% of the final desired volume of PBS (pH 7.4) to a volumetric flask containing a magnetic stir bar.
-
Dissolution: Slowly add the weighed compound to the stirring PBS. Allow the solution to stir at room temperature for 10-15 minutes. The solid should readily dissolve.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with PBS.
-
Final Mixing: Cap the flask and invert several times to ensure homogeneity.
-
Sterilization (Optional): If the solution is for sterile applications, pass it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the solution at 2-8°C. For long-term storage, consult the manufacturer's data sheet, as aliquoting and freezing at -20°C may be recommended.
Protocol 2: Enhancing Solubility with pH and Temperature
Use this protocol when you encounter difficulty dissolving the compound at higher concentrations or in unbuffered water.
Objective: To maximize the solubility of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
Water bath or hot plate with stirring capability
-
Calibrated pH meter
Procedure:
-
Initial Slurry: Add the weighed compound to a flask containing ~80% of the final volume of deionized water. Begin stirring to create a slurry.
-
pH Check: Measure the pH of the slurry. It will likely be slightly acidic but may be higher than optimal if the starting material has any free base.
-
Gentle Warming: Warm the solution to 30-40°C using a water bath while continuing to stir. An increase in temperature often increases the rate and extent of dissolution for ionic compounds.[2]
-
pH Adjustment (If Necessary): If the compound has not fully dissolved with warming, slowly add 0.1 M HCl dropwise while monitoring the pH. Adjust the pH to between 6.0 and 7.0. This ensures the amine remains fully protonated.
-
Cooling & Final Volume: Once the solid is dissolved, remove the flask from the heat and allow it to cool to room temperature. Bring the solution to its final volume with deionized water.
-
Final pH Check: Verify the final pH of the solution.
| Parameter | Standard Protocol | Enhanced Solubility Protocol | Rationale |
| Solvent | Buffered (e.g., PBS pH 7.4) | Deionized Water | Buffer maintains optimal pH; water provides a baseline for adjustment. |
| Temperature | Room Temperature | 30-40°C | Increases kinetic energy, overcoming lattice energy of the solid.[2] |
| pH Control | Maintained by buffer | Adjusted with dilute HCl | Ensures the compound remains in its highly soluble protonated form.[5] |
Safety & Handling
-
Always handle this compound hydrochloride in a well-ventilated area or under a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
The free base form is listed as a flammable liquid and can cause skin, eye, and respiratory irritation.[8][9] While the salt form is a solid, care should be taken to avoid creating and inhaling dust.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and disposal information.[6]
References
- Solubility of Things.Methylamine hydrochloride.
- National Institutes of Health (NIH).Drug Solubility: Importance and Enhancement Techniques.
- Chemical Label.this compound.
- Fisher Scientific.
- PubChem.this compound.
- Fisher Scientific.Safety Data Sheet: 3-Dimethylaminopropiophenone hydrochloride.
- Georganics.this compound hydrochloride.
- University of Glasgow Theses.Amine hydrochloride salts: a problem in polyurethane synthesis.
- Quora.Why do amines dissolve in hydrochloric acid?
- Ascendia Pharmaceutical Solutions.4 Factors Affecting Solubility of Drugs.
- Chemsrc.this compound.
- DC Chemicals.1-Propanethiol, 3-(diMethylaMino)-, hydrochloride.
- Guidechem.this compound 42302-17-0 wiki.
Sources
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride |CAS 38048-81-6|DC Chemicals [dcchemicals.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemical-label.com [chemical-label.com]
- 9. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Thiol-Ene Reactions Involving 3-(Dimethylamino)-1-propanethiol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiol-ene reactions, specifically involving the functionalized thiol, 3-(Dimethylamino)-1-propanethiol (DMAPT). This document provides in-depth, field-proven insights into catalyst selection, troubleshooting, and protocol optimization. The unique tertiary amine moiety in DMAPT presents both opportunities for simplified, catalyst-free reactions and challenges regarding side reactions and catalyst compatibility. This guide is designed to help you navigate these complexities and achieve robust, reproducible results.
Section 1: Frequently Asked questions (FAQs)
This section addresses common questions regarding the behavior of this compound in thiol-ene reactions.
Q1: Does the tertiary amine in DMAPT act as an internal catalyst for the thiol-ene reaction?
A: Yes, under specific conditions, the dimethylamino group can function as an internal base catalyst. This facilitates a nucleophilic Thiol-Michael addition pathway, which is distinct from the free-radical thiol-ene mechanism.[1][2]
-
Mechanism of Action: The tertiary amine is sufficiently basic to deprotonate a nearby thiol group (either on another DMAPT molecule or even intramolecularly under certain conditions), generating a thiolate anion (RS⁻).[3] This thiolate is a potent nucleophile that readily attacks electron-deficient alkenes (e.g., acrylates, maleimides), initiating the Michael addition.[1]
-
When It Works Best: This "self-catalyzed" reaction is most efficient with 'ene' partners that are activated Michael acceptors. It is often less effective or non-functional with electron-rich or unactivated alkenes like allyl ethers or simple olefins.[2] For these substrates, a radical-initiated pathway is necessary.
Q2: When should I choose a radical-initiated versus a base-catalyzed pathway when using DMAPT?
A: The choice of pathway is dictated almost entirely by the structure of your alkene ('ene') partner.
-
Choose a Radical-Initiated Pathway for:
-
Electron-rich or unactivated alkenes: Norbornenes, vinyl ethers, allyl ethers, and simple terminal olefins.[2]
-
Applications requiring spatial/temporal control: Photoinitiated radical reactions allow for precise patterning and "on-demand" ligation, which is valuable in surface modification and hydrogel synthesis.[4]
-
Polymerizations: Free-radical thiol-ene polymerizations are well-established for creating uniform polymer networks.[5]
-
-
Choose the (Self)-Catalyzed Michael Addition Pathway for:
-
Electron-deficient alkenes: Acrylates, methacrylates, maleimides, and vinyl sulfones.
-
Simplicity and mild conditions: This pathway avoids the need for radical initiators and UV/thermal energy sources, proceeding under ambient conditions.[6]
-
Avoiding radical-sensitive functional groups: If your substrates contain moieties that could be damaged by free radicals, the nucleophilic pathway is a safer alternative.
-
Q3: Can the amine group in DMAPT interfere with common photoinitiators in radical-based reactions?
A: Yes, potential interactions exist and should be considered during initiator selection. Tertiary amines can act as co-initiators with certain classes of photoinitiators (Type II, e.g., benzophenone), which can sometimes be beneficial but also complicates kinetics. More critically, they can cause quenching or side reactions with other initiators.
To minimize interference, Norrish Type I photoinitiators are generally recommended. These initiators undergo homolytic cleavage upon irradiation to directly generate radicals.[4] Highly efficient and commonly used examples include:
-
Acylphosphine Oxide (APO) Initiators: Such as TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or the water-soluble LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).[4] These are known for their high efficiency and are less susceptible to amine interactions.
-
Other Type I Initiators: Such as DMPA (2,2-dimethoxy-2-phenylacetophenone).[7][8]
It is advisable to perform a small-scale pilot reaction to ensure compatibility and determine the optimal initiator concentration, as the amine may still have a minor effect on the radical population.[9]
Q4: What types of 'ene' partners are most suitable for reactions with DMAPT?
A: The suitability depends on the desired reaction pathway.
-
For Self-Catalyzed Michael Addition: The most suitable partners are highly electron-deficient alkenes. The order of reactivity generally follows: Maleimides > Acrylates > Methacrylates.
-
For Radical-Initiated Thiol-Ene: A broader range of alkenes is suitable. Norbornene and vinyl ether functional groups are known to be highly reactive in radical thiol-ene reactions and are less prone to homopolymerization side reactions.[2] Allyl ethers are also excellent substrates. While acrylates can be used, they are susceptible to competing radical homopolymerization, which can be a significant side reaction.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered when using DMAPT in thiol-ene reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | Pathway Mismatch: Attempting a self-catalyzed Michael addition with an unactivated/electron-rich alkene (e.g., an allyl ether). | Switch to a radical-initiated pathway. Add a suitable photoinitiator (e.g., 0.1-1.0 mol% TPO or LAP) and initiate with UV light (e.g., 365 nm).[4] |
| Insufficient Catalyst (Michael Addition): The internal amine may not be basic enough for very weakly activated alkenes or if the reaction medium is acidic. | Add an external catalyst. For the Michael addition pathway, add a small amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or a phosphine catalyst like TCEP (Tris(2-carboxyethyl)phosphine). | |
| Oxygen Inhibition (Radical Pathway): Dissolved oxygen is a potent inhibitor of free-radical reactions. | Degas the reaction mixture. Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes before and during the reaction. While thiol-ene reactions are less sensitive to oxygen than acrylate polymerizations, it can still cause an induction period.[9] | |
| Thiol Oxidation: Thiols can oxidize to form disulfides, especially in basic conditions or over long periods, depleting the active thiol.[10] | Use fresh reagents and inert atmosphere. Prepare solutions immediately before use. If disulfide formation is suspected, the disulfide bond can sometimes be cleaved in situ with a reducing agent like TCEP, though this adds complexity. | |
| 2. Formation of Side Products | Homopolymerization of 'Ene': Occurs in radical reactions, particularly with acrylates and styrenes. The carbon-centered radical adds to another monomer instead of abstracting a hydrogen from a thiol.[2] | Optimize stoichiometry. Use a slight excess of the thiol component (e.g., 1.1 equivalents of thiol groups to ene groups) to favor the chain-transfer step.[11] Alternatively, choose a less homopolymerization-prone 'ene' like a norbornene or allyl ether. |
| Aza-Michael Addition: The tertiary amine could theoretically catalyze the addition of trace water or other nucleophiles. Direct addition of the tertiary amine is unlikely but not impossible under harsh conditions. | Ensure anhydrous conditions. Use dry solvents and reagents. Run the reaction at ambient temperature, as higher temperatures can promote side reactions. If the problem persists, consider protecting the amine if the synthesis allows. | |
| 3. Poor Reaction Reproducibility | Variable Reagent Quality: Residual acid or other impurities in DMAPT or the 'ene' can affect catalysis. Water content can also be a factor. | Purify reagents. Ensure the purity of starting materials. For base-catalyzed reactions, residual acid from synthesis can neutralize the amine catalyst, requiring purification or addition of an external base.[12] |
| Inconsistent Initiation (Radical Pathway): Fluctuations in UV lamp intensity, distance from the lamp, or oxygen concentration. | Standardize the reaction setup. Use a UV source with a calibrated power output (mW/cm²). Ensure the reaction vessel is placed at the same distance for each run. Standardize the degassing procedure. |
Section 3: Diagrams & Data
Catalyst Selection Workflow
This diagram provides a logical workflow for choosing the correct reaction pathway and catalyst system when working with this compound.
Caption: Decision workflow for catalyst selection with DMAPT.
Competing Reaction Mechanisms
This diagram illustrates the two primary reaction pathways available for DMAPT.
Caption: Comparison of Michael addition and radical reaction pathways.
Table 1: Catalyst Selection Summary for DMAPT Reactions
| 'Ene' Substrate Type | Recommended Pathway | Catalyst/Initiator | Pros | Cons |
| Electron-Deficient (Acrylates, Maleimides) | Thiol-Michael Addition | None (Self-Catalyzed) orExternal Base (e.g., DBU) | Simple, mild conditions, no radicals, fast with activated 'enes'.[6] | Limited to electron-deficient 'enes', potential for base-catalyzed side reactions. |
| Electron-Rich (Vinyl Ethers, Norbornenes) | Radical Thiol-Ene | Photoinitiator (e.g., TPO, LAP) | Broad substrate scope, high reaction rates, spatial/temporal control.[2][4] | Requires UV/light source, potential for radical side reactions, oxygen inhibition. |
| Unactivated (Allyl Ethers, Propylene) | Radical Thiol-Ene | Photoinitiator (e.g., TPO, LAP) | Only viable method for these substrates, highly efficient.[5] | Requires UV/light source and inert atmosphere for best results. |
Section 4: Experimental Protocols
Protocol 1: Screening for Self-Catalyzed Thiol-Michael Addition
This protocol is designed to test the viability of a catalyst-free reaction between DMAPT and an electron-deficient alkene.
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of this compound (DMAPT) in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Prepare a 1.0 M stock solution of the 'ene' partner (e.g., N-ethylmaleimide) in the same solvent.
-
-
Reaction Setup:
-
To a clean, dry 4 mL vial equipped with a magnetic stir bar, add 1.0 mL (1.0 mmol) of the 'ene' stock solution.
-
Add 1.05 mL (1.05 mmol, 1.05 eq) of the DMAPT stock solution. Using a slight excess of thiol can help drive the reaction to completion.
-
Seal the vial and begin stirring at room temperature (20-25 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
For TLC, spot the reaction mixture against the starting materials. The disappearance of the limiting reagent and the appearance of a new, lower Rf spot indicates product formation.
-
For NMR, take an aliquot (e.g., 50 µL), dilute with CDCl₃, and observe the disappearance of the characteristic vinyl proton signals of the 'ene' partner.
-
-
Analysis:
-
If the reaction reaches >95% conversion within 1-4 hours, the self-catalyzed pathway is viable.
-
If conversion is slow or stalls, proceed to troubleshooting by adding an external catalyst (e.g., 10 µL of a 1.0 M DBU solution, ~1 mol%).
-
Protocol 2: General Procedure for Photoinitiated Radical Thiol-Ene Reaction
This protocol is for reacting DMAPT with an alkene (e.g., an allyl ether) that requires radical initiation.
-
Reagent Preparation:
-
In a vial, dissolve the 'ene' substrate (1.0 mmol) and this compound (1.05 mmol, 1.05 eq) in an appropriate solvent (e.g., 2 mL of THF).
-
Add the photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO, ~2.4 mg, 0.01 mmol, 1 mol%). Ensure it is fully dissolved.
-
-
Reaction Setup:
-
Seal the vial with a septum cap.
-
Degas the solution by bubbling argon or nitrogen gas through it for 15-20 minutes using a needle.
-
Place the vial on a magnetic stirrer at a fixed distance from a UV lamp (e.g., a 365 nm LED lamp, ~10-20 mW/cm²).
-
-
Initiation and Monitoring:
-
Turn on the magnetic stirrer and the UV lamp to begin the reaction.
-
Monitor the reaction as described in Protocol 1. Radical thiol-ene reactions are often complete within 5-30 minutes.[3]
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by monitoring), concentrate the mixture under reduced pressure.
-
Purify the resulting thioether product by flash column chromatography on silica gel to remove the spent initiator and any excess reagents.
-
Section 5: References
-
Wikipedia. Thiol-ene reaction. (Accessed Jan 10, 2026). Available from: [Link]
-
Taylor & Francis Online. Thiol-ene reaction – Knowledge and References. (Accessed Jan 10, 2026). Available from: [Link]
-
Royal Society of Chemistry. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. (Accessed Jan 10, 2026). Available from: [Link]
-
National Institutes of Health (NIH). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. (Accessed Jan 10, 2026). Available from: [Link]
-
Royal Society of Chemistry. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. (Accessed Jan 10, 2026). Available from: [Link]
-
Chem-Station. Thiol-ene Reaction. (Accessed Jan 10, 2026). Available from: [Link]
-
National Institutes of Health (NIH). Expanding the Thiol-X Toolbox: Photoinitiation and Materials Application of the Acid-Catalyzed Thiol-ene (ACT) Reaction. (Accessed Jan 10, 2026). Available from: [Link]
-
MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (Accessed Jan 10, 2026). Available from: [Link]
-
ResearchGate. Photoinitiated Thiol-Ene “Click” Reaction: An Organocatalytic Alternative. (Accessed Jan 10, 2026). Available from: [Link]
-
ACS Publications. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. (Accessed Jan 10, 2026). Available from: [Link]
-
National Institutes of Health (NIH). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. (Accessed Jan 10, 2026). Available from: [Link]
-
National Institutes of Health (NIH). Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles. (Accessed Jan 10, 2026). Available from: [Link]
-
National Institutes of Health (NIH). Applications of Thiol-Ene Chemistry for Peptide Science. (Accessed Jan 10, 2026). Available from: [Link]
-
ResearchGate. Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. (Accessed Jan 10, 2026). Available from: [Link]
-
Frontiers. Applications of Thiol-Ene Chemistry for Peptide Science. (Accessed Jan 10, 2026). Available from: [Link]
-
National Institutes of Health (NIH). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. (Accessed Jan 10, 2026). Available from: [Link]
-
ResearchGate. Limitations of Radical Thiol-ene Reactions for Polymer-Polymer Conjugation. (Accessed Jan 10, 2026). Available from: [Link]
-
Thiol Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? – Supporting Information. (Accessed Jan 10, 2026). Available from: [Link]
-
ResearchGate. Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (Accessed Jan 10, 2026). Available from: [Link]
-
ResearchGate. Thiol-Ene Click Chemistry. (Accessed Jan 10, 2026). Available from: [Link]
-
ResearchGate. Classification of thiol‐ene reaction. (Accessed Jan 10, 2026). Available from: [Link]
-
Royal Society of Chemistry. Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solvents. (Accessed Jan 10, 2026). Available from: [Link]
-
ResearchGate. Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. (Accessed Jan 10, 2026). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]
- 12. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Surfaces Modified with 3-(Dimethylamino)-1-propanethiol (DMPA)
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for utilizing surfaces modified with 3-(Dimethylamino)-1-propanethiol (DMPA). We address common challenges related to the long-term stability of these surfaces and offer field-proven insights and troubleshooting protocols to ensure the reliability and reproducibility of your experiments.
Section 1: Core Concepts and Best Practices
Surfaces modified with DMPA present a positively chargeable interface (at neutral or acidic pH) ideal for a variety of applications, including the immobilization of negatively charged biomolecules like DNA and certain proteins. The stability of the self-assembled monolayer (SAM) is paramount for the success of these applications. The primary point of failure for any thiol-on-gold SAM is the sulfur-gold bond.
The Nature of the DMPA Self-Assembled Monolayer (SAM)
A DMPA SAM is formed by the spontaneous organization of DMPA molecules on a gold surface. The sulfur headgroup forms a covalent-like bond with the gold, while the propyl chain and terminal dimethylamino group are exposed to the environment. The stability of this layer is a function of several factors:
-
The Gold-Thiolate Bond: This is the anchor point of the monolayer. It is susceptible to oxidation, which is the primary degradation pathway.
-
Intermolecular Forces: Van der Waals forces between the short propyl chains of DMPA are weaker than those in longer-chain alkanethiols. This results in a less densely packed and less ordered monolayer, which can allow small molecules and ions to more easily reach the gold surface, potentially accelerating degradation.
-
Terminal Group Interactions: The tertiary amine of DMPA will be protonated at pH values below its pKa, leading to electrostatic repulsion between adjacent molecules. This can also influence the packing density and stability of the monolayer.
Primary Degradation Pathway: Oxidation
The most significant threat to the long-term stability of a DMPA SAM is the oxidation of the sulfur headgroup.[1][2] This process is accelerated by exposure to atmospheric oxygen, ozone, and ultraviolet (UV) light.[2] Oxidation converts the gold-bound thiolate (Au-S-R) into sulfinate (Au-SO₂-R) and then sulfonate (Au-SO₃-R) species.[1] This weakens the bond to the gold surface, leading to molecular desorption and the creation of defects in the monolayer.[2]
Recommended Storage Conditions for DMPA-Modified Surfaces
Proper storage is critical to extending the shelf-life of your DMPA-modified surfaces. The goal is to minimize exposure to oxidative agents.
| Storage Duration | Temperature | Atmosphere | Light Conditions | Recommended Container |
| Short-Term | ||||
| (< 24 hours) | Room Temperature | Inert Gas (Argon or Nitrogen) | Dark | Desiccator or sealed container purged with inert gas. |
| Medium-Term | ||||
| (1-7 days) | 2-8 °C (Refrigerator) | Inert Gas (Argon or Nitrogen) | Dark | Sealed container purged with inert gas. |
| Long-Term | ||||
| (> 1 week) | -20 °C or -80 °C | Inert Gas (Argon or Nitrogen) / Vacuum | Dark | Vacuum-sealed container or purged with inert gas. |
Key Principle: Limiting exposure to air is the most critical factor. Storing samples in a small, sealed vial with a limited headspace of air is significantly better than leaving them exposed to the ambient laboratory environment.[1][2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the realistic shelf-life of a DMPA-modified surface?
In the absence of specific long-term studies on DMPA, we can extrapolate from data on other short-chain alkanethiols. If stored under optimal conditions (long-term recommendations above), a DMPA-modified surface can likely remain viable for several weeks to a few months. However, for applications requiring maximum surface coverage and purity, we strongly recommend using freshly prepared surfaces (within 24-48 hours of preparation). [1]
Q2: How does the pH of my experimental buffer affect the stability of the DMPA monolayer?
Amino-terminated SAMs have been shown to be relatively stable in a wide pH range, from acidic up to pH 12.[3] They tend to be more stable than carboxyl- or hydroxyl-terminated SAMs under basic conditions.[3] However, at highly basic pH (e.g., pH 14), desorption can occur rapidly.[3] For DMPA, the tertiary amine will be protonated at pH values below its pKa (~9-10), creating a positively charged surface. This protonation state is unlikely to directly cause desorption but could influence interactions with buffer salts and biomolecules.
Q3: What are the tell-tale signs of a degraded DMPA monolayer?
You can assess degradation through several methods:
-
Contact Angle Goniometry: A fresh, high-quality DMPA SAM should exhibit a specific water contact angle (typically in the range of 40-60°, though this can vary with packing density). An increase in hydrophilicity (lower contact angle) can indicate oxidation of the sulfur headgroup or desorption of molecules, exposing the underlying gold.
-
X-ray Photoelectron Spectroscopy (XPS): This is a definitive method. A degraded sample will show a high-energy shoulder or new peaks in the S 2p spectrum, corresponding to sulfinate and sulfonate species.[1]
-
Inconsistent Experimental Results: A lack of reproducibility in binding assays, electrochemical measurements, or other applications is often the first sign that the surface integrity is compromised.
Q4: Can I reuse a DMPA-modified surface?
We do not recommend reusing DMPA-modified surfaces. The process of binding and eluting molecules, as well as the cleaning steps involved, can introduce defects and contaminants to the monolayer that are difficult to fully remove. This will compromise the reproducibility of subsequent experiments.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during experiments with DMPA-modified surfaces.
Issue: My water contact angle is lower than expected on a newly prepared surface.
-
Possible Cause 1: Incomplete Monolayer Formation. The incubation time may have been too short, or the DMPA solution concentration too low.
-
Solution: Ensure a DMPA concentration of 1-10 mM in a high-purity solvent like ethanol. We recommend an incubation time of at least 12-18 hours to ensure maximal packing.
-
-
Possible Cause 2: Contaminated Gold Surface. The gold substrate was not sufficiently cleaned before immersion in the DMPA solution.
-
Solution: Implement a rigorous cleaning protocol. Piranha cleaning (use with extreme caution) or UV/Ozone treatment followed by thorough rinsing with ethanol and water is recommended.
-
-
Possible Cause 3: Poor Quality DMPA or Solvent. The DMPA reagent may have oxidized, or the solvent may contain water or other impurities.
-
Solution: Use a fresh bottle of high-purity DMPA. Use anhydrous, spectroscopy-grade ethanol for the SAM preparation.
-
Issue: I see a gradual drift or change in my signal (e.g., SPR, electrochemical) over the course of a long experiment in an aqueous buffer.
-
Possible Cause 1: Gradual Desorption of the Monolayer. Even in buffer, weakly bound molecules can slowly desorb over time, especially for less-ordered, short-chain thiol SAMs.[4]
-
Solution: Minimize the duration of the experiment where possible. Include a control surface (e.g., a longer-chain, more stable SAM) to assess the contribution of monolayer instability to the observed drift. For multi-day experiments, consider alternative, more robust surface chemistries if stability is a critical issue.
-
-
Possible Cause 2: Non-specific Binding of Media Components. Proteins or other molecules from your sample or buffer can slowly adsorb to defect sites in the monolayer.
-
Solution: Ensure the surface is thoroughly rinsed before starting the measurement. Include a blocking step (e.g., with a small molecule like ethanolamine) if your protocol allows, to passivate any remaining reactive sites.
-
Issue: XPS analysis of my stored sample shows oxidized sulfur species.
-
Possible Cause: Improper Storage. The surface was exposed to atmospheric oxygen.[1][2]
-
Solution: The current surface is compromised and should be discarded. Review your storage protocol. Ensure surfaces are stored in a dark, oxygen-free environment (e.g., a vacuum desiccator or a container purged with argon or nitrogen) and at low temperatures for storage longer than a few days.
-
Section 4: Experimental Protocols & Data
Protocol for Preparation of DMPA-Modified Gold Surfaces
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Alternatively, clean the substrate using a UV/Ozone cleaner for 15-20 minutes.
-
Rinse the substrate thoroughly with deionized water (18 MΩ·cm), followed by absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen or argon gas. Use immediately.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned, dry gold substrate into the DMPA solution.
-
Incubate for 12-18 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the DMPA solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Dry the modified substrate under a stream of dry nitrogen or argon gas.
-
Characterization Data
| Technique | Expected Result for High-Quality DMPA SAM | Indication of Degradation |
| Water Contact Angle | ~40° - 60° | Significant decrease in contact angle (increased hydrophilicity). |
| X-ray Photoelectron | ||
| Spectroscopy (XPS) | ||
| S 2p Spectrum | A primary doublet with the S 2p₃/₂ peak at ~162 eV, characteristic of a thiolate bound to gold.[5] A smaller peak at ~163.7 eV may be present due to physisorbed thiol.[5] | Appearance of new peaks at higher binding energies (~166-168 eV), corresponding to oxidized sulfur species (sulfinates, sulfonates).[1] |
| N 1s Spectrum | A single peak around 400-402 eV, corresponding to the nitrogen in the dimethylamino group. The exact position may shift depending on protonation state. | A decrease in the N/Au atomic ratio, indicating loss of DMPA molecules. |
References
- Kong, B., Kim, Y., & Choi, I. (2008). pH-Dependent Stability of Self-Assembled Monolayers on Gold. Bulletin of The Korean Chemical Society.
- Willeya, T. M., Vance, A. L., van Buuren, T., Bostedta, C., Terminello, L. J., & Fadley, C. S. (2004).
- Zhang, L., Walker, D. A., & Zuo, X. (2011). Dissociation and degradation of thiol-modified DNA on gold nanoparticles in aqueous and organic solvents. PubMed.
- Palumbo, F. S., Di Mauro, A., & Scamporrino, A. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- Lee, J. S., & Yeo, W.-S. (2013). pH-dependent stability of self-assembled monolayers on gold.
- Hengge, E., Steyskal, E.-M., Bachler, R., Dennig, A., Nidetzky, B., & Würschum, R. (2015). Adsorption and desorption of self-assembled L-cysteine monolayers on nanoporous gold monitored by in situ resistometry. Beilstein journal of nanotechnology.
- Lee, T. R., & Colorado, R. (2001). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution.
- Willeya, T. M., et al. (2005). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions.
- Hickman, K. L., & Bishop, G. W. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.
- Hickman, K. L., & Bishop, G. W. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. University of Colorado Boulder.
- Bizzotto, D., & Campbell, S. (2005). Nanoscale Reductive Desorption of Alkanethiol Self-Assembled Monolayers on Polycrystalline Gold Surfaces Using Scanning Electrochemical Microscopy. Langmuir.
- Jans, K., Bonroy, K., et al. (2007).
- Kong, B., Kim, Y., & Choi, I. (2008). pH-Dependent Stability of Self-Assembled Monolayers on Gold. kchem.org.
- Lee, S. B., Koepsel, R. R., Morley, S., & Russell, A. J. (2004). Permanent, Nonleaching Antibacterial Surfaces. 1.
- Vance, A. L., & Willey, T. M. (2005).
Sources
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace at KOASAS: pH-dependent stability of self-assembled monolayers on gold [koasas.kaist.ac.kr]
- 4. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Thiol-Based Ligands for Gold Nanoparticle Stabilization: 3-(Dimethylamino)-1-propanethiol in Focus
For Researchers, Scientists, and Drug Development Professionals
The unparalleled optical and electronic properties of gold nanoparticles (AuNPs) have positioned them as indispensable tools in diagnostics, therapeutics, and drug delivery. However, the translation of these promising nanomaterials from benchtop to clinical applications hinges on a critical factor: colloidal stability. Unprotected AuNPs are prone to irreversible aggregation in biological media, rendering them ineffective and potentially toxic. The most robust strategy to prevent this is the formation of a self-assembled monolayer (SAM) of thiol-containing ligands on the nanoparticle surface. The strong affinity of sulfur for gold forms a stable Au-S bond, creating a protective barrier.[1][2]
The choice of the thiol ligand is paramount, as it dictates the nanoparticle's surface charge, hydrophilicity, and functionalizability, thereby influencing its behavior in complex biological environments. This guide provides an in-depth comparison of 3-(Dimethylamino)-1-propanethiol (DMPT) with two other widely used thiol stabilizers: 11-mercaptoundecanoic acid (MUA) and polyethylene glycol-terminated thiol (PEG-thiol). We will delve into the distinct stabilization mechanisms conferred by these ligands, supported by experimental principles and detailed protocols, to empower researchers in selecting the optimal ligand for their specific application.
The Unique Proposition of this compound (DMPT)
This compound (DMPT) is a fascinating, yet less conventionally explored, thiol ligand for AuNP stabilization. Its defining feature is the presence of a tertiary amine group at the terminus of a short alkyl chain. This functional group endows DMPT-stabilized AuNPs with a pH-responsive positive surface charge.
At acidic to neutral pH, the tertiary amine group is protonated, creating a cationic surface charge that stabilizes the nanoparticles through electrostatic repulsion.[3][4] This positive charge is advantageous for applications requiring interaction with negatively charged biological components, such as cell membranes and nucleic acids. As the pH becomes basic, the amine group deprotonates, reducing the surface charge and potentially leading to controlled aggregation or altered interactions. This pH-tunable behavior offers a unique handle for designing "smart" nanoparticles that respond to their local environment.
The Anionic Workhorse: 11-Mercaptoundecanoic Acid (MUA)
11-Mercaptoundecanoic acid (MUA) is a well-established thiol ligand that provides a terminal carboxylic acid group.[5] In aqueous solutions at neutral and basic pH, the carboxylic acid group deprotonates to a carboxylate, imparting a negative surface charge to the AuNPs.[5] This electrostatic stabilization is effective in preventing aggregation in low ionic strength media.
MUA is a popular choice for several reasons:
-
Excellent Water Solubility: The charged carboxylate group ensures good dispersibility in aqueous buffers.
-
Versatile Functionalization: The carboxylic acid moiety is readily amenable to standard bioconjugation chemistries, such as carbodiimide coupling (e.g., with EDC/NHS), to attach proteins, antibodies, and other biomolecules.
-
pH-Responsive Aggregation: Similar to DMPT, MUA-stabilized AuNPs exhibit pH-dependent behavior. At acidic pH values below the pKa of the carboxylic acid, the surface charge is neutralized, leading to aggregation.[5]
The Stealth Stabilizer: Polyethylene Glycol-Thiol (PEG-Thiol)
Polyethylene glycol (PEG)-terminated thiols are the gold standard for applications requiring prolonged circulation in vivo. Unlike the electrostatic stabilization provided by DMPT and MUA, PEG-thiols offer steric stabilization.[6] The long, flexible, and hydrophilic PEG chains form a dense brush-like layer on the AuNP surface. This layer physically prevents nanoparticles from approaching each other and also inhibits the adsorption of proteins (opsonization), which would otherwise mark the nanoparticles for clearance by the immune system.[6]
Key advantages of PEG-thiol stabilization include:
-
Exceptional Stability: PEGylated AuNPs exhibit remarkable stability across a wide range of pH and salt concentrations.[6]
-
Biocompatibility and "Stealth" Properties: The PEG layer minimizes non-specific interactions with biological components, leading to reduced immunogenicity and longer circulation times.
-
Tunable Properties: The properties of the PEG layer can be tuned by varying the molecular weight of the PEG chain. Higher molecular weight PEGs generally provide better steric hindrance.[6]
Comparative Analysis of Thiol Ligands for AuNP Stabilization
The selection of a stabilizing ligand is a critical decision in the design of AuNPs for a specific application. The following table summarizes the key characteristics and performance metrics of DMPT, MUA, and PEG-thiol.
| Feature | This compound (DMPT) | 11-Mercaptoundecanoic Acid (MUA) | Polyethylene Glycol-Thiol (PEG-Thiol) |
| Stabilization Mechanism | Electrostatic Repulsion (pH-dependent) | Electrostatic Repulsion (pH-dependent) | Steric Hindrance |
| Surface Charge (at neutral pH) | Positive | Negative | Neutral |
| pH Stability | Stable at acidic to neutral pH; aggregation at high pH.[3] | Stable at neutral to basic pH; aggregation at acidic pH.[5] | Stable over a wide pH range.[6] |
| Salt Stability | Moderate; susceptible to charge screening at high salt concentrations.[7] | Moderate; susceptible to charge screening at high salt concentrations.[8] | High; resistant to aggregation even at high salt concentrations.[6] |
| Functionalization Potential | Amine group can be targeted for specific reactions. | Carboxylic acid group allows for versatile bioconjugation (e.g., EDC/NHS coupling). | Can be obtained with various terminal functional groups (e.g., -OH, -COOH, -NHS) for conjugation. |
| Key Advantage | pH-responsive positive charge for interaction with negatively charged biomolecules. | Well-established, versatile for bioconjugation. | "Stealth" properties for in vivo applications, high stability. |
| Potential Limitation | Limited data on long-term stability and biocompatibility. | Aggregation in acidic and high-salt environments. | Can mask the nanoparticle surface, potentially hindering some interactions. |
Visualizing Stabilization Mechanisms
The distinct mechanisms by which these thiols stabilize gold nanoparticles can be visualized.
Caption: Stabilization mechanisms of different thiol ligands on a gold nanoparticle surface.
Experimental Protocols
The following protocols provide a general framework for the synthesis of citrate-stabilized AuNPs and their subsequent functionalization with thiol ligands.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol is a widely adopted method for producing monodisperse spherical gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ in deionized water.
-
Prepare a 1% (w/v) solution of trisodium citrate dihydrate in deionized water.
-
In a clean Erlenmeyer flask, bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of the 1% trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution will undergo a series of color changes, from pale yellow to colorless, then to gray, and finally to a deep red or burgundy, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the citrate-stabilized AuNPs at 4°C.
Caption: Workflow for the synthesis of citrate-stabilized gold nanoparticles.
Protocol 2: Ligand Exchange for Thiol Functionalization
This protocol describes the process of replacing the citrate capping agent with a thiol ligand.
Materials:
-
Citrate-stabilized AuNPs (from Protocol 1)
-
Thiol ligand of choice (e.g., MUA, DMPT, PEG-thiol)
-
Appropriate solvent for the thiol (e.g., water, ethanol)
-
Ultrapure water or buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of the thiol ligand (e.g., 10 mM).
-
To a solution of citrate-stabilized AuNPs, add the thiol stock solution to achieve the desired final concentration (a molar excess of thiol is typically required).
-
Incubate the mixture overnight at room temperature with gentle stirring.
-
Purify the functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes is a good starting point).
-
Carefully decant the supernatant containing excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in ultrapure water or a suitable buffer by gentle vortexing or sonication.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.
-
After the final wash, resuspend the thiol-functionalized AuNPs in the desired buffer for characterization and storage at 4°C.
Caption: Workflow for the functionalization of gold nanoparticles via ligand exchange.
Conclusion
The stabilization of gold nanoparticles is a critical step in harnessing their potential for biomedical and diagnostic applications. The choice of the thiol ligand significantly impacts the physicochemical properties and, ultimately, the in vitro and in vivo performance of the nanoparticles.
-
This compound (DMPT) offers a unique pH-responsive cationic surface, making it an intriguing candidate for applications involving interactions with negatively charged biological entities.
-
11-Mercaptoundecanoic acid (MUA) provides a reliable and versatile platform for creating negatively charged nanoparticles that are readily amenable to further bioconjugation.
-
PEG-thiol remains the ligand of choice for applications demanding high stability in complex biological media and "stealth" properties to evade the immune system.
By understanding the distinct advantages and limitations of each of these thiol ligands, researchers can make informed decisions to design and engineer gold nanoparticles with the desired stability and functionality for their specific research and development goals.
References
- Zygouri, E., et al. (2023). pH-Sensitive Gold Nanorods for Non-… Journal of Nanotheranostics, 4(2), 171-200.
- Tong, L., et al. (2015). Determination of the Surface Charge Density of Colloidal Gold Nanoparticles Using Second Harmonic Generation. The Journal of Physical Chemistry C, 119(28), 16200-16207.
- Shumaker-Parry, J. S., et al. (2005). Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis. Analytical and Bioanalytical Chemistry, 382(3), 675-684.
- Hassinen, J., et al. (2015). Rapid Cationization of Gold Nanoparticles by Two-Step Phase Transfer.
- Sardar, R., et al. (2015). Positively charged, surfactant-free gold nanoparticles for nucleic acid delivery.
- Pamies, R., et al. (2014). Aggregation behaviour of gold nanoparticles in saline aqueous media. Journal of Nanoparticle Research, 16(4), 2376.
- nanocomposix. (n.d.). Salt Stability of Nanoparticles.
- Hai, X., et al. (2014). Salt-induced aggregation of gold nanoparticles for photoacoustic imaging and photothermal therapy of cancer. Nanoscale, 6(21), 12796-12802.
- Liu, J., et al. (2017). Impacts of gold nanoparticle charge and ligand type on surface binding and toxicity to Gram-negative and Gram-positive bacteria. RSC Advances, 7(51), 32185-32194.
- Lin, C.-A. J., et al. (2003). Two-Step Functionalization of Neutral and Positively Charged Thiols onto Citrate-Stabilized Au Nanoparticles. Langmuir, 19(24), 10081-10088.
- Chen, Y.-H., et al. (2018). Ligand-modulated interactions between charged monolayer-protected Au144(SR)60 gold nanoparticles in physiological saline. The Journal of Physical Chemistry C, 122(1), 893-902.
- Henderson, W., et al. (2012). Water-soluble gold nanoparticles stabilized with cationic phosphonium thiolate ligands. RSC Advances, 2(29), 11046-11054.
- Wang, Z., et al. (2012). Colloidal Stability of Gold Nanoparticles Modified with Thiol Compounds: Bioconjugation and Application in Cancer Cell Imaging. Langmuir, 28(1), 541-548.
- Yuan, J., et al. (2018). Self-assembly of amine-functionalized gold nanoparticles on phosphonate-functionalized graphene nanosheets: a highly active catalyst for the reduction of 4-nitrophenol. RSC Advances, 8(52), 29775-29782.
- Brust, M., et al. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid–liquid system.
- Zhang, Y., et al. (2019). A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface.
- Fathima, A., et al. (2019). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. ChemistrySelect, 4(24), 7259-7264.
- Wustholz, K. L., et al. (2006). Formation of gold nanoparticles using amine reducing agents. Langmuir, 22(15), 6821-6827.
- Lee, S., et al. (2018). AuNPs modified with various cationic ligands and their biological effect. Journal of Nanobiotechnology, 16(1), 1-13.
- Hossain, M. K., et al. (2023).
- Kora, A. J., et al. (2018). pH-dependent synthesis of stabilized gold nanoparticles using ascorbic acid. Journal of Experimental Nanoscience, 13(1), 1-11.
- Merkoçi, A., et al. (2018). Aggregation of Gold Nanoparticles Caused in Two Different Ways Involved in 4-Mercaptophenylboronic Acidand Hydrogen Peroxide. Sensors, 18(11), 3922.
- Ghorbani, M., et al. (2021). Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles? International Journal of Molecular Sciences, 22(16), 8871.
- Taylor & Francis Online. (n.d.). pH-Dependent gold nanoparticle self-organization on functionalized Si/SiO2 surfaces.
- Coelho, J. F. J., et al. (2023). Molecular Dynamics Study of Functionalized Gold Nanoparticles: Structural and Aggregation Behavior under Varying Ionic Strength. International Journal of Molecular Sciences, 24(21), 15632.
- Chandra, P., et al. (2019). Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. RSC Advances, 9(5), 2571-2596.
- Li, Y., et al. (2013). Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? Journal of Colloid and Interface Science, 404, 223-229.
- Brust, M., et al. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid-liquid system.
- Ras, R. H. A., et al. (2015). Cationic Gold Nanoparticles. ChemistryViews.
- Chen, G., et al. (2018). Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. Sensors, 18(12), 4409.
- Pamies, R., et al. (2014). Aggregation behaviour of gold nanoparticles in saline aqueous media. Journal of Nanoparticle Research, 16(4), 2376.
- Wang, Z., et al. (2012). Colloidal Stability of Gold Nanoparticles Modified with Thiol Compounds: Bioconjugation and Application in Cancer Cell Imaging. Langmuir, 28(1), 541-548.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positively charged, surfactant-free gold nanoparticles for nucleic acid delivery - RSC Advances (RSC Publishing) DOI:10.1039/C4RA16294C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salt-induced aggregation of gold nanoparticles for photoacoustic imaging and photothermal therapy of cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. leonardo.inf.um.es [leonardo.inf.um.es]
Comparative study of aminothiols as capping agents for quantum dots
<_>
Introduction: The Critical Role of Surface Chemistry in Quantum Dot Performance
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have garnered significant attention for their superior optical features, such as high photostability, broad absorption spectra, and size-tunable, narrow emission spectra.[1][2] These characteristics make them ideal alternatives to traditional organic fluorophores in a multitude of applications, including bioimaging, biosensing, and light-emitting devices.[1][3] However, "bare" QDs are often plagued by surface defects that can quench fluorescence and are typically hydrophobic, limiting their use in biological systems.[3][4]
This is where capping agents, or surface ligands, become indispensable. These molecules passivate the QD surface, neutralizing "dangling" bonds and electronically insulating the core, which significantly enhances their quantum yield (QY) and stability.[4][5] For biological applications, a capping agent must also render the QDs water-soluble and biocompatible.
Aminothiols have emerged as a prominent class of capping agents due to their bifunctional nature. The thiol (-SH) group provides a strong anchor to the surface of metal-chalcogenide QDs (like CdTe, CdSe, ZnS), while the amine (-NH2) group or other functional moieties impart hydrophilicity and offer a site for further bioconjugation.[6][7] This guide provides a comparative analysis of common aminothiols used to cap QDs, focusing on how their distinct structures influence key performance metrics.
Mechanism of Aminothiol Capping and the Influence of pH
The primary interaction between an aminothiol and a quantum dot surface is the coordination bond between the soft acid (e.g., Cd²⁺ on the QD surface) and the soft base of the thiol group.[5] The stability and effectiveness of this bond are highly dependent on pH. At higher pH values, the thiol group is deprotonated to form a thiolate anion (S⁻), which binds more strongly to the QD surface than the neutral thiol.[4][8] This enhanced binding leads to better surface passivation, which can increase both the quantum yield and colloidal stability.[4][7] However, excessively high or low pH can lead to the detachment of ligands and subsequent aggregation of the QDs.[8] The protonation state of the amine group also influences the overall surface charge and solubility.
A Comparative Analysis of Common Aminothiol Capping Agents
The choice of aminothiol ligand has a profound impact on the final properties of the quantum dots. Here, we compare several widely used aminothiols.
L-Cysteine (Cys)
L-Cysteine is a naturally occurring amino acid, making it an attractive option for biocompatibility.[1] Its zwitterionic nature at physiological pH (possessing both a positive and a negative charge) helps to prevent nonspecific protein adsorption and aggregation in biological media.[9]
-
Performance: Cysteine-capped QDs can achieve a small hydrodynamic diameter, which is advantageous for in vivo applications where renal clearance is desired.[4] However, a significant drawback is their limited stability; they can precipitate within 24 hours, even under refrigerated conditions.[4] Despite this, studies have shown that L-cysteine capped QDs can be more biocompatible and exhibit higher photoluminescence intensity compared to some other capping agents like mercaptopropionic acid (MPA).[10][11]
Glutathione (GSH)
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[6][12] It is a crucial antioxidant in most living cells and is known to detoxify heavy metals.[4][13] This intrinsic biological role makes it an excellent candidate for producing highly biocompatible QDs.
-
Performance: GSH has been shown to be a superior capping agent for CdTe QDs, promoting high photoluminescence.[4] Studies have reported that GSH-capped CdTe QDs can achieve quantum yields as high as 54%, outperforming those capped with thioglycolic acid (TGA) and tiopronin.[14] The synthesis parameters, particularly the pH and the molar ratio of precursors, strongly influence the final QY.[4]
D-Penicillamine (DPA)
D-Penicillamine is another zwitterionic aminothiol that has been investigated as a stabilizing ligand.
-
Performance: DPA-coated QDs have demonstrated significantly greater stability compared to their cysteine-coated counterparts.[4] They are stable over a wide pH range (5-9) and show excellent chemical stability, which is hypothesized to result from reduced interaction between the DPA ligands on the QD surface.[4]
Mercaptoethylamine (MEA) / Cysteamine (CA)
Mercaptoethylamine is a smaller, simpler aminothiol. Its small size can be advantageous for creating compact QDs.
-
Performance: Cysteamine-capped QDs tend to have a positive surface charge at neutral pH due to the protonation of the amine group. However, they have also been shown to have a higher tendency for aggregation and lower quantum yields compared to other capping agents like mercaptoacetic acid (MAA).[7]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of CdTe quantum dots capped with different aminothiols, based on data from various studies. It is important to note that these values can vary significantly depending on the specific synthesis conditions.
| Capping Agent | Typical Quantum Yield (QY) | Stability | Key Advantages | Key Disadvantages |
| L-Cysteine | Moderate to High (up to 25%)[15] | Low (can precipitate <24h)[4] | Excellent biocompatibility, zwitterionic, small size[1][9] | Poor colloidal stability[4] |
| Glutathione (GSH) | High (up to 54-83%)[14] | High | Excellent biocompatibility, high QY, good stability[4][14] | Larger molecule, potentially larger hydrodynamic size |
| D-Penicillamine | Moderate | Very High | Superior stability over a wide pH range[4] | Less commonly reported QY data |
| Mercaptoethylamine | Low to Moderate | Moderate | Small size | Tendency to aggregate, lower QY[7] |
Visualizing the Capping Process and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the structure of a capped quantum dot and a typical experimental workflow for comparison.
Caption: A simplified diagram showing the core-ligand structure of an aminothiol-capped quantum dot.
Caption: A flowchart outlining the key steps in a comparative study of aminothiol capping agents.
Experimental Protocols
Here are foundational protocols for the synthesis and characterization of aminothiol-capped quantum dots.
Protocol 1: Aqueous Synthesis of CdTe Quantum Dots
This protocol is adapted from methods described for the direct aqueous synthesis of thiol-capped QDs.[4]
Objective: To synthesize water-soluble CdTe quantum dots.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃) or Tellurium powder (Te)
-
Sodium borohydride (NaBH₄)
-
Selected aminothiol capping agent (e.g., L-Cysteine, Glutathione)
-
Ultrapure water
-
Nitrogen (N₂) gas
-
Three-neck round-bottom flask, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Causality: The first step is to form a cadmium-thiol complex. This complex controls the nucleation and growth of the CdTe nanocrystals.
-
In the three-neck flask, dissolve CdCl₂ and the chosen aminothiol (e.g., L-Cysteine) in ultrapure water. A typical molar ratio of Cd:Thiol is 1:2.4.
-
Adjust the pH of the solution to ~11 using 1M NaOH. A basic pH is crucial for deprotonating the thiol group, which enhances its binding to cadmium ions.[4]
-
Deaerate the solution by bubbling with N₂ gas for 30 minutes to prevent oxidation.
-
-
Causality: A reducing agent is needed to create the reactive telluride precursor (Te²⁻) from its more stable form.
-
In a separate vial under N₂ atmosphere, freshly prepare a sodium hydrogen telluride (NaHTe) solution by adding NaBH₄ to Te powder in water until the solution is colorless.
-
-
Causality: The injection of the telluride precursor into the hot cadmium-thiol solution initiates the nucleation of CdTe nanocrystals. The reaction temperature and time will determine the final size of the QDs.
-
Heat the cadmium-thiol solution to reflux (~100 °C) under N₂ flow with vigorous stirring.
-
Rapidly inject the NaHTe solution into the flask.
-
The growth of the nanocrystals can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. Longer reflux times generally lead to larger QDs (a red-shift in the emission peak).[16]
-
-
Purification: Once the desired size is reached, cool the reaction mixture to room temperature. Precipitate the QDs by adding isopropanol and centrifuge to collect the nanocrystals. Resuspend the QD pellet in a suitable buffer (e.g., phosphate buffer at pH 7.4).
Protocol 2: Characterization of Capped QDs
Objective: To evaluate and compare the properties of the synthesized QDs.
-
UV-Visible and Photoluminescence (PL) Spectroscopy:
-
Purpose: To determine the optical properties, estimate particle size, and calculate the quantum yield.
-
Procedure: Dilute the QD solutions to an absorbance of ~0.1 at the first excitonic absorption peak. Record the UV-Vis absorption and PL emission spectra. The position of the first absorption peak can be used to estimate the QD diameter.[17]
-
Self-Validation: The QY is calculated relative to a known standard (e.g., Rhodamine 6G).[17] Consistent and high QY values indicate successful surface passivation.
-
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the QDs in solution.
-
Procedure: Analyze a dilute solution of the QDs in a suitable buffer.
-
Self-Validation: A narrow size distribution (low polydispersity index) indicates a stable, non-aggregated sample. This is a crucial check for colloidal stability.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the capping agent on the QD surface.
-
Procedure: Analyze a dried sample of the purified QDs.
-
Self-Validation: The disappearance or shift of the S-H stretching peak and the presence of characteristic peaks from the aminothiol (e.g., C=O, N-H stretches) confirm successful capping.[18]
-
-
Colloidal Stability Test:
-
Purpose: To compare the long-term stability of QDs capped with different aminothiols.
-
Procedure: Monitor the PL intensity and hydrodynamic size (via DLS) of the QD solutions over time (e.g., 1, 24, 48 hours) at a set temperature (e.g., 4 °C).[4] Also, test stability across a range of pH values by adjusting the buffer.[8]
-
Self-Validation: Stable QDs will show minimal change in PL intensity and no significant increase in size (which would indicate aggregation).
-
Conclusion and Future Outlook
The selection of an aminothiol capping agent is a critical decision in the synthesis of quantum dots for biological and other aqueous applications. There is a clear trade-off between different ligands. Glutathione often provides a superior balance of high quantum yield and good biocompatibility, making it an excellent choice for bioimaging.[4][14] L-cysteine offers the advantage of creating very small, biocompatible QDs, but its poor stability is a major hurdle that must be addressed, potentially through cross-linking strategies.[4][9] For applications demanding maximum stability over a wide range of conditions, D-penicillamine presents a robust alternative.[4]
The ultimate choice of capping agent will always depend on the specific requirements of the end application. Future research will likely focus on developing novel multifunctional ligands and cross-linking strategies that combine the best properties of these simple aminothiols—high quantum yield, robust stability, small size, and excellent biocompatibility—into a single, optimized surface coating.
References
- Gaponik, N., et al. (2002). Thiol-capping of CdTe nanocrystals: an alternative to organometallic synthetic routes. Journal of Physical Chemistry B.
- Roy, A., et al. (2022). l-cysteine capped MoS2 QDs for dual-channel imaging and superior Fe3+ ion sensing in biological systems. Nanoscale Advances.
- Chomoucka, J., et al. (2010). Synthesis of Glutathione-coated Quantum Dots. Proceedings of the 10th International Conference on Development of Materials Science in Research and Education.
- Pabello-Gómez, V. E., et al. (2011). From Glutathione Capping to a Crosslinked, Phytochelatin-Like Coating of Quantum Dots. Journal of Nanomaterials.
- Singh, M., et al. (2013). Functionalization and characterization of ZnS quantum dots using biocompatible l-cysteine. Journal of Materials Science: Materials in Electronics.
- Singhal, M., et al. (2012). Effect of biocompatible glutathione capping on core–shell ZnS quantum dots. Journal of Materials Science: Materials in Electronics.
- Larsen, D. R., et al. (2007). Compact Cysteine-Coated CdSe(ZnCdS) Quantum Dots for in Vivo Applications. Journal of the American Chemical Society.
- Al-attar, T., et al. (2023). Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate. ChemistrySelect.
- Nazir, S., et al. (2021). Effects of Aromatic Thiol Capping Agents on the Structural and Electronic Properties of CdnTen (n = 6,8 and 9) Quantum Dots. Frontiers in Chemistry.
- Forman, H. J., et al. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular Aspects of Medicine.
- Monaheng, M. P., et al. (2021). Rapid Synthesis of Thiol-Co-Capped-CdTe/CdSe/ZnSe Core Shell-Shell Nanoparticles: Their Optical and Structural Morphology. International Journal of Molecular Sciences.
- Gao, X., et al. (2015). pH-dependent aggregation and photoluminescence behavior of thiol-capped CdTe quantum dots in aqueous solutions. Environmental Science: Nano.
- Liao, X., et al. (2013). Synthesis and Characterization of CdTe Quantum Dots Capped by N-Acetyl-L-Cysteine. Applied Mechanics and Materials.
- Mntungwa, N., et al. (2021). High luminescent L-cysteine capped CdTe quantum dots prepared at different reaction times. Physica B: Condensed Matter.
- Thomas, S., et al. (2019). Comparative Studies on the Aqueous Synthesis and Biocompatibility of L-Cysteine and Mercaptopropionic Acid Capped CdSe/CdS/ZnS Core/Shell/Shell Quantum Dots. Journal of Cluster Science.
- Thomas, S., et al. (2019). Comparative Studies on the Aqueous Synthesis and Biocompatibility of L-Cysteine and Mercaptopropionic Acid Capped CdSe/CdS/ZnS Core/Shell/Shell Quantum Dots. Journal of Cluster Science.
- Xu, S., et al. (2009). One-Pot Synthesis of Highly Luminescent CdTe Quantum Dots by Microwave Irradiation Reduction and Their Hg2+-Sensitive Properties. Nano Research.
- He, Y., et al. (2009). Selective synthesis of CdTe and high-luminescence CdTe/CdS quantum dots: the effect of ligands. Journal of Materials Chemistry.
- Al-kuhaili, M. F., et al. (2025). Synthesis of L-cysteine-CdSe Quantum Dots for Optical Biosensing Applications. Journal of Optoelectronics and Advanced Materials.
- Velázquez-Castillo, A., et al. (2024). Effect of Concentration and pH on the Photoluminescent Properties of CQDs Obtained from Actinidia deliciosa. Molecules.
- Liu, F., et al. (2017). Parallel comparative studies on toxicity of quantum dots synthesized and surface engineered with different methods in vitro and in vivo. International Journal of Nanomedicine.
- Magagula, S. I., et al. (2024). One-pot synthesis optimization of thiol-capped SnS and SnS/ZnS QDs for photocatalytic degradation of Rhodamine 6G. RSC Advances.
- Gurovich, V., et al. (2019). Drastic difference in luminescence stability between amine- and thiol-capped quantum dots treated with CO2. Journal of Materials Chemistry C.
- Chen, O., et al. (2013). Compact high-quality CdSe/CdS core/shell nanocrystals with narrow emission linewidths and suppressed blinking. Nature Materials.
- Samia, A. C. S., et al. (2003). Synthesis and characterization of quantum dot–polymer composites. Journal of the American Chemical Society.
- Rimska, J., et al. (2017). Effect of light on stability of thiol-capped CdSe/ZnS quantum dots in the presence of albumin. Journal of Nanomaterials.
- Yin, J., et al. (2015). γ-Radiation Enhanced Luminescence of Thiol-Capped Quantum Dots in Aqueous Solution. Journal of Nanoscience and Nanotechnology.
- Mogollón, L., et al. (2019). Surface characterization of thiol ligands on CdTe quantum dots: analysis by 1H NMR and DOSY. New Journal of Chemistry.
- Zhang, Y., et al. (2018). l-Cysteine-capped CdTe quantum dots as a fluorescent probe for sequential detection of lysozyme and trypsin. New Journal of Chemistry.
Sources
- 1. l-cysteine capped MoS2 QDs for dual-channel imaging and superior Fe3+ ion sensing in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Synthesis of Thiol-Co-Capped-CdTe/CdSe/ZnSe Core Shell-Shell Nanoparticles: Their Optical and Structural Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of quantum dot–polymer composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Effects of Aromatic Thiol Capping Agents on the Structural and Electronic Properties of CdnTen (n = 6,8 and 9) Quantum Dots [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Studies on the Aqueous Synthesis and Biocompatibility of L-Cysteine and Mercaptopropionic Acid Capped CdSe/CdS/ZnS Core/Shell/Shell Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glutathione: Antioxidant Properties Dedicated to Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective synthesis of CdTe and high luminescence CdTe/CdS quantum dots: The effect of ligands: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 3-(Dimethylamino)-1-propanethiol in Thiol-Ene vs. Other Click Chemistries
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation and polymer synthesis, the selection of appropriate reagents is paramount to experimental success. "Click chemistry" has emerged as a powerful toolbox, offering a suite of reactions that are rapid, efficient, and highly selective. Within this realm, thiol-based click reactions are particularly versatile. This guide provides an in-depth technical comparison of the performance of 3-(Dimethylamino)-1-propanethiol, an aminothiol, in the radical-mediated thiol-ene reaction versus other prominent click chemistries, including the base-catalyzed thiol-Michael addition and native chemical ligation. We will explore the unique impact of the tertiary amine functionality on reaction kinetics and mechanism, supported by experimental insights and detailed protocols.
Introduction: The Unique Proposition of an Aminothiol in Click Chemistry
This compound is distinguished from simple alkyl thiols by the presence of a tertiary amine group at the opposite end of the propyl chain. This structural feature introduces the potential for intramolecular catalysis, significantly influencing its reactivity profile in different click chemistry paradigms. This guide will dissect these influences, providing a clear rationale for selecting this aminothiol for specific applications.
Performance in Thiol-Ene Click Chemistry
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene (ene), prized for its high yields, tolerance of diverse functional groups, and insensitivity to oxygen and water.[1] The reaction proceeds via a free-radical chain mechanism, typically initiated by light or heat.[2]
The Dual Role: Reactant and Potential Internal Catalyst
In the context of radical-initiated thiol-ene reactions, the primary role of this compound is that of a chain transfer agent, similar to other thiols. The thiol group partakes in the radical chain reaction as depicted below.
Figure 1: General mechanism of the radical-initiated thiol-ene reaction.
While the tertiary amine in this compound does not directly participate in the radical propagation, its basicity can influence the reaction environment. In aqueous media, the pH can affect the protonation state of the amine. However, under typical radical-initiated thiol-ene conditions, which are often carried out in organic solvents or bulk and are not explicitly base-catalyzed, the effect of the amine is generally subtle. The reaction kinetics are primarily dictated by the concentration of the initiator, the reactivity of the alkene, and the thiol concentration.[3]
Comparative Performance Insights
Direct kinetic comparisons of this compound with standard alkyl thiols in radical thiol-ene reactions are not extensively reported in peer-reviewed literature. However, based on the established mechanism, its performance is expected to be broadly comparable to other primary alkyl thiols in terms of reaction rate and efficiency, especially in non-polar environments where the amine's basicity is less influential. The steric hindrance of the dimethylamino group is sufficiently removed from the reactive thiol to not significantly impede the reaction.
Performance in Thiol-Michael Addition
The thiol-Michael addition is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate, maleimide, or vinyl sulfone. This reaction is typically catalyzed by a base or a nucleophile.[4][5]
The Advantage of Intramolecular Catalysis
Here, the tertiary amine functionality of this compound becomes a significant performance differentiator. It can act as an internal base catalyst, deprotonating the thiol to form the more nucleophilic thiolate anion, which then initiates the Michael addition. This intramolecular catalysis can accelerate the reaction compared to using an external base, particularly at lower catalyst concentrations.
Figure 2: General mechanism of the base-catalyzed thiol-Michael addition.
The proximity of the amine to the thiol in this compound facilitates a temporary proton transfer, increasing the concentration of the reactive thiolate species and thereby enhancing the reaction rate. This "built-in" catalysis is a key advantage, simplifying reaction setups and potentially reducing side reactions associated with strong external bases.
Comparative Performance Data
While specific kinetic data for this compound is scarce, studies on similar aminothiols and systems with tertiary amine catalysts provide strong evidence for this rate enhancement. The efficiency of the thiol-Michael addition is highly dependent on the pKa of the thiol and the nature of the Michael acceptor.[4] The intramolecular assistance from the amine group effectively lowers the kinetic barrier for thiolate formation.
| Thiol Type | Click Chemistry | Key Performance Characteristic | Rationale |
| This compound | Thiol-Michael Addition | Accelerated Reaction Rate | Intramolecular base catalysis by the tertiary amine group increases the concentration of the reactive thiolate species. |
| Alkyl Thiols (e.g., 1-dodecanethiol) | Thiol-Michael Addition | Slower Reaction Rate | Requires an external base catalyst to generate the thiolate. The reaction rate is dependent on the concentration and strength of the external base. |
| This compound | Thiol-Ene Reaction | Comparable Reactivity | The tertiary amine does not directly participate in the radical chain reaction. Performance is similar to other primary alkyl thiols. |
| Mercaptoesters (e.g., Methyl 3-mercaptopropionate) | Thiol-Michael Addition | Moderate Reactivity | The electron-withdrawing ester group can influence the thiol pKa, affecting the ease of thiolate formation. |
Performance in Other Click Chemistries
Thiol-Yne Reaction
The thiol-yne reaction, the addition of a thiol across an alkyne, can also proceed via a radical mechanism. Similar to the thiol-ene reaction, the primary role of this compound would be as a chain transfer agent. The key feature of the thiol-yne reaction is the potential for a double addition of the thiol to the alkyne.[6] The influence of the amine group is expected to be minimal under radical conditions.
Native Chemical Ligation (NCL)
Native chemical ligation is a cornerstone of protein and peptide synthesis, involving the reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond.[7] The reaction proceeds optimally at a neutral pH.[8] While this compound is not a direct participant in the core NCL reaction (which requires an N-terminal cysteine), aminothiols can be relevant in related bioconjugation strategies or as additives. However, the standard NCL protocol relies on the specific reactivity of the α-amino and β-thiol of a cysteine residue. The structure of this compound does not mimic this arrangement, making it unsuitable as a direct replacement for cysteine in traditional NCL.
Experimental Protocols
General Protocol for a Photoinitiated Thiol-Ene Reaction
This protocol describes a general procedure for the photoinitiated thiol-ene reaction between an alkene and a thiol.
Materials:
-
Alkene-functionalized substrate
-
This compound or other thiol
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF or acetonitrile)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-functionalized substrate (1 equivalent) and the photoinitiator (0.01-0.1 equivalents) in the solvent.
-
Add this compound (1.1 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.
-
Irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or NMR until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Figure 4: Experimental workflow for a thiol-Michael addition.
Conclusion and Recommendations
This compound presents a compelling case for its use in specific click chemistry applications. Its performance in radical-mediated thiol-ene reactions is largely on par with standard primary alkyl thiols. However, its distinct advantage lies in the base-catalyzed thiol-Michael addition, where the integral tertiary amine functionality can provide intramolecular catalysis, leading to accelerated reaction rates and simplified experimental setups.
For applications requiring rapid and efficient conjugation to electron-deficient alkenes without the addition of strong external bases, this compound is an excellent candidate. In the realm of radical-initiated polymerizations and surface modifications via thiol-ene chemistry, it remains a viable and effective option, with its performance being comparable to other primary thiols. The choice between this compound and other thiols should therefore be guided by the specific click reaction being employed and the desired kinetic profile.
References
- Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. PMC. [Link]
- Native Chemical Ligation: A Boon to Peptide Chemistry. PMC. [Link]
- Internal Activation of Peptidyl Prolyl Thioesters in Native Chemical Lig
- Native chemical lig
- Applications of Thiol-Ene Chemistry for Peptide Science. PMC. [Link]
- This compound | C5H13NS | CID 3016998 - PubChem. PubChem. [Link]
- EP2942348A1 - Thiol-protected amino acid derivatives and uses thereof - Google Patents.
- This compound | CAS#:42302-17-0 | Chemsrc. Chemsrc. [Link]
- Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. PMC. [Link]
- Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
- Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality - ResearchGate.
- This compound hydrochloride - High purity | EN - Georganics. Georganics. [Link]
- This compound Two Chongqing Chemdad Co. Chemdad. [Link]
- This compound, 95% Purity, C5H13NS, 5 grams - CP Lab Safety. CP Lab Safety. [Link]
- Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed. PubMed. [Link]
- Click chemistry patents and their impact on drug discovery and chemical biology.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI. MDPI. [Link]
- Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations - NSF Public Access Repository. NSF PAR. [Link]
- Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - NIH.
- The thiol-ene reaction mechanism between the acrylamide groups on the... - ResearchGate.
- Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
- The mechanism of the base-catalyzed and nucleophile-initiated thia-Michael additions between a thiol and a vinyl group. - ResearchGate.
- (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update - ResearchGate.
- “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC - NIH.
- The electrophilic effect of thiol groups on thiol–yne thermal click polymerization for hyperbranched polythioether - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
- The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. University of Groningen. [Link]
- Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - NIH.
- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. MDPI. [Link]
- Fast Cysteine Bioconjugation Chemistry - PMC - NIH.
- Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - MDPI. MDPI. [Link]
- CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis. Wiley Online Library. [Link]
- Thiophenols as chain transfer agents in the polymerization of vinyl monomers | Request PDF - ResearchGate.
- The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. University of Groningen. [Link]
- HEC-cysteamine conjugates: influence of degree of thiolation on efflux pump inhibitory and permeation enhancing properties - PubMed. PubMed. [Link]
- Kinetic comparison of 13 homogeneous thiol-X reactions - ResearchGate.
- Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces - MDPI. MDPI. [Link]
- EP0541272A1 - Latent thiol mercaptan chain transfer agents and their use in the synthesis of polymers - Google Patents.
- Kinetics of thiol – para - fl uoro substitution reactions for di ff... - ResearchGate.
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The electrophilic effect of thiol groups on thiol–yne thermal click polymerization for hyperbranched polythioether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 8. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biosensor Surface Functionalization: 3-(Dimethylamino)-1-propanethiol vs. 11-Mercaptoundecanoic Acid
For researchers, scientists, and drug development professionals, the performance of a biosensor is critically dependent on the precise and stable immobilization of biorecognition molecules onto the transducer surface. The choice of surface chemistry dictates the orientation, activity, and accessibility of these molecules, directly impacting sensitivity, specificity, and reproducibility. This guide provides an in-depth comparison of two common thiol-based linkers for gold surfaces: 3-(Dimethylamino)-1-propanethiol (DMPA) and 11-Mercaptoundecanoic acid (MUA). We will delve into the fundamental mechanisms, comparative performance, and detailed protocols to empower you to make an informed decision for your specific application.
The Critical Role of the Linker Molecule
Gold surfaces are a popular choice for many biosensor platforms, including Surface Plasmon Resonance (SPR) and electrochemical sensors, due to their chemical stability and the well-established thiol-gold self-assembled monolayer (SAM) chemistry. However, most biomolecules do not readily or stably adhere to bare gold. Linker molecules form a critical bridge, functionalizing the gold surface to facilitate the controlled immobilization of bioreceptors like antibodies, enzymes, or nucleic acids.
The ideal linker should:
-
Form a stable, well-ordered monolayer on the gold surface.
-
Present a functional group that can react with the bioreceptor, either covalently or non-covalently.
-
Minimize non-specific binding of other molecules from the sample matrix.
-
Promote the optimal orientation of the bioreceptor for target binding.
DMPA and MUA represent two distinct strategies to achieve these goals, primarily differing in their terminal functional groups and, consequently, their immobilization mechanisms.
Head-to-Head Comparison: DMPA vs. MUA
| Feature | This compound (DMPA) | 11-Mercaptoundecanoic Acid (MUA) |
| Chemical Structure | HS-(CH₂)₃-N(CH₃)₂ | HS-(CH₂)₁₀-COOH |
| Terminal Group | Tertiary Amine (-N(CH₃)₂) | Carboxylic Acid (-COOH) |
| Surface Charge at pH 7.4 | Positive | Negative |
| Primary Immobilization Mechanism | Electrostatic Attraction | Covalent Amide Bonding (via EDC/NHS) |
| Biomolecule Requirement | Negatively charged regions (pI < 7.4) | Accessible primary amines (-NH₂) |
| Bond Strength | Weaker (Electrostatic) | Stronger (Covalent) |
| Reversibility | Potentially reversible with pH/ionic strength changes | Essentially irreversible |
| Control over Orientation | Dependent on biomolecule's charge distribution | Can be influenced by pH during coupling |
| Non-Specific Binding | Can attract negatively charged proteins | Can repel negatively charged proteins; often used with blocking agents |
| Stability | Lower, sensitive to pH and ionic strength | Higher, robust over a wider range of conditions[1][2] |
| Protocol Complexity | Simpler, often a one-step process post-SAM formation | Multi-step involving activation and coupling |
Deep Dive into this compound (DMPA)
DMPA is a short-chain alkanethiol terminating in a dimethylamino group. This tertiary amine group is the key to its functionality.
Mechanism of Action
-
SAM Formation: The thiol group (-SH) of DMPA readily forms a strong covalent bond with the gold surface, leading to the formation of a self-assembled monolayer.
-
Surface Protonation: At a pH below its pKa (which is in the basic range), the tertiary amine group of DMPA becomes protonated, creating a positively charged surface.
-
Electrostatic Immobilization: This positive surface charge can then attract and bind biomolecules that possess a net negative charge at the working pH. Many proteins, for instance, have an isoelectric point (pI) below 7 and will be negatively charged at physiological pH, making them suitable candidates for immobilization on a DMPA-functionalized surface.
This electrostatic interaction is the primary mode of immobilization. The strength of this interaction is influenced by the pH and ionic strength of the buffer, which can be modulated to control the binding and potential release of the biomolecule.
Advantages of DMPA:
-
Simplicity: The immobilization process can be as straightforward as incubating the biomolecule on the DMPA-modified surface.
-
Potential for Orientation Control: For biomolecules with a known charge distribution, it may be possible to orient them favorably on the surface. For example, an antibody with a negatively charged Fc region and a less charged Fab region might preferentially orient with its antigen-binding sites directed away from the surface.
-
Reversibility: The non-covalent nature of the interaction allows for the possibility of regenerating the sensor surface by altering the pH or ionic strength.
Limitations of DMPA:
-
Weaker Immobilization: Electrostatic interactions are generally weaker than covalent bonds, which can lead to leaching of the bioreceptor over time, especially with changes in buffer conditions or during prolonged use.
-
Sensitivity to Environmental Conditions: The surface charge is pH-dependent, and the binding strength is sensitive to the ionic strength of the sample, which can affect reproducibility.
-
Increased Non-Specific Binding: The charged surface may attract other oppositely charged molecules from a complex sample matrix, leading to higher background signals.
In-Depth Look at 11-Mercaptoundecanoic Acid (MUA)
MUA is a long-chain alkanethiol that terminates in a carboxylic acid group. It is one of the most widely used linkers in biosensor development.
Mechanism of Action
-
SAM Formation: Similar to DMPA, the thiol group of MUA forms a stable SAM on the gold surface. The long 11-carbon chain promotes the formation of a densely packed and well-ordered monolayer due to strong van der Waals interactions between adjacent molecules.
-
Surface Deprotonation: At a pH above its pKa (around 4-5), the carboxylic acid group deprotonates to form a negatively charged carboxylate surface.
-
Covalent Immobilization via EDC/NHS Chemistry: The most common method for immobilizing biomolecules onto an MUA surface is through amide bond formation. This is a two-step process:
-
Activation: The carboxylic acid groups are activated using a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an NHS-ester.
-
Coupling: This stable NHS-ester readily reacts with primary amine groups (e.g., from lysine residues) on the surface of the biomolecule to form a stable, covalent amide bond.
-
Advantages of MUA:
-
Strong, Stable Immobilization: The covalent amide bond is highly stable, leading to minimal leaching of the bioreceptor and a robust sensor surface suitable for long-term use and multiple regeneration cycles.[1][2]
-
Well-Characterized and Reliable: The MUA/EDC-NHS chemistry is a well-established and extensively documented method, providing a high degree of reliability and reproducibility.
-
Reduced Non-Specific Binding: The negatively charged surface can help to repel other negatively charged proteins in the sample. Furthermore, MUA is often used in mixed SAMs with shorter, inert thiols (like 6-mercapto-1-hexanol) to further reduce non-specific binding by creating a more protein-resistant surface.
Limitations of MUA:
-
Multi-Step Protocol: The immobilization process is more complex and time-consuming than the simple incubation required for DMPA.
-
Potential for Random Orientation: Since primary amines are often distributed across the surface of a protein, this can lead to random orientation of the immobilized biomolecule, potentially obscuring the active site. However, the pH of the coupling buffer can be adjusted to influence which amine groups are most reactive, offering some degree of orientation control.
-
Irreversibility: The covalent nature of the bond means that the bioreceptor cannot be easily removed without harsh conditions that would likely damage the sensor surface.
Experimental Protocols
Workflow for Biosensor Surface Functionalization
Caption: Comparative workflow for surface functionalization using MUA and DMPA.
Protocol 1: Surface Functionalization using MUA and EDC/NHS Chemistry
This protocol describes the covalent immobilization of a protein (e.g., an antibody) onto a gold surface using MUA.
Materials:
-
Gold-coated sensor chip
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol (absolute)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), 0.4 M in water
-
N-Hydroxysuccinimide (NHS), 0.1 M in water
-
Protein to be immobilized (e.g., antibody at 10-50 µg/mL in an appropriate buffer, e.g., 10 mM Acetate buffer, pH 5.0)
-
Blocking buffer: 1 M Ethanolamine-HCl, pH 8.5
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Gold Surface Cleaning:
-
Thoroughly clean the gold sensor chip. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
MUA SAM Formation:
-
Prepare a 1-10 mM solution of MUA in absolute ethanol.
-
Immerse the clean, dry gold chip in the MUA solution and incubate for 12-24 hours at room temperature in a dark, moisture-free environment to allow for the formation of a well-ordered SAM.
-
After incubation, rinse the chip thoroughly with ethanol and then deionized water to remove any non-specifically adsorbed MUA. Dry the chip under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject or flow this mixture over the MUA-functionalized surface for 5-10 minutes. This will activate the terminal carboxyl groups.
-
-
Protein Immobilization:
-
Immediately after activation, inject or flow the protein solution over the surface. The primary amine groups on the protein will react with the NHS-esters to form covalent amide bonds.
-
Allow this reaction to proceed for 10-30 minutes. The optimal time will depend on the protein and its concentration.
-
-
Blocking Unreacted Sites:
-
To deactivate any remaining NHS-esters and prevent non-specific binding in subsequent steps, inject or flow the blocking buffer (1 M Ethanolamine-HCl, pH 8.5) over the surface for 5-10 minutes.
-
-
Final Wash:
-
Wash the surface thoroughly with PBS to remove any loosely bound protein and excess blocking agent. The sensor is now ready for use.
-
Protocol 2: Surface Functionalization using DMPA
This protocol describes the electrostatic immobilization of a negatively charged protein onto a gold surface using DMPA.
Materials:
-
Gold-coated sensor chip
-
This compound (DMPA)
-
Ethanol (absolute)
-
Protein to be immobilized (e.g., at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM MES buffer, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Gold Surface Cleaning:
-
Follow the same cleaning procedure as described in Protocol 1.
-
-
DMPA SAM Formation:
-
Prepare a 1-10 mM solution of DMPA in absolute ethanol.
-
Immerse the clean, dry gold chip in the DMPA solution and incubate for 2-4 hours at room temperature. Shorter chain thiols typically form SAMs faster than longer chain ones.
-
After incubation, rinse the chip thoroughly with ethanol and then deionized water. Dry the chip under a stream of nitrogen. The surface is now positively charged (at neutral or acidic pH).
-
-
Protein Immobilization:
-
Inject or flow the protein solution (in a low ionic strength buffer to maximize electrostatic interactions) over the DMPA-functionalized surface.
-
Incubate for 15-30 minutes to allow the negatively charged protein to adsorb onto the positively charged surface.
-
-
Final Wash:
-
Gently wash the surface with a buffer of choice (e.g., PBS) to remove any unbound protein. It is advisable to use a buffer with a physiological ionic strength for subsequent experiments to stabilize the interaction. The sensor is now ready for use.
-
Concluding Remarks for the Practicing Scientist
The choice between DMPA and MUA is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the biosensor application.
-
Choose MUA for:
-
Applications requiring high stability and robustness.
-
Long-term or reusable sensors.
-
When working with complex biological samples where minimizing non-specific binding is a priority.
-
When a well-established, reliable protocol is desired.
-
-
Choose DMPA for:
-
Rapid and simple immobilization protocols.
-
Applications where reversible immobilization is advantageous.
-
When attempting to orient a biomolecule with a known, favorable charge distribution.
-
Proof-of-concept studies where covalent chemistry may not be initially necessary.
-
It is also critical to consider the nature of the bioreceptor itself. Proteins with a high density of surface lysine residues are excellent candidates for MUA/EDC-NHS chemistry. Conversely, proteins with a pI below the intended working pH are necessary for successful immobilization on DMPA.
Ultimately, the empirical validation of the chosen surface chemistry through rigorous characterization techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and functional binding assays is paramount to the development of a high-performance biosensor.
References
- Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer.
- Site-Selective Orientated Immobilization of Antibodies and Conjugates for Immunodiagnostics Development.
- Orientation and characterization of immobilized antibodies for improved immunoassays (Review). AIP Publishing. [Link]
- Surface patches induce nonspecific binding and phase separation of antibodies.
- Surface interaction patches link non-specific binding and phase separ
- Immobilization of antibodies on the self-assembled monolayer by antigen-binding site protection and immobilization kinetic control.
- Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-Carbon Self-Assembled Monolayer.
- Week-long operation of electrochemical aptamer sensors: New insights into self-assembled monolayer degradation mechanisms and solutions for stability in serum at body temperature.
- Enhancing Sensitivity and Selectivity: Current Trends in Electrochemical Immunosensors for Organophosph
- Directed immobilization of reduced antibody fragments onto a novel SAM on gold for myoglobin impedance immunosensing. PubMed. [Link]
- Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
- Biosensors for Biogenic Amines: A Review. MDPI. [Link]
- Surface patches induce nonspecific binding and phase separation of antibodies.
- immobilization of antibodies on solid-state surfaces with controlled orientation using electric field. Semantic Scholar. [Link]
- Sensitivity Analysis of Biosensors Based on a Dielectric-Modulated L-Shaped Gate Field-Effect Transistor. PubMed. [Link]
- Surface modifications to boost sensitivities of electrochemical biosensors using gold nanoparticles/silicon nanowires and response surface methodology approach.
- Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aqu
- Sensitivity Analysis of Biosensors Based on a Dielectric-Modulated L-Shaped Gate Field-Effect Transistor. MDPI. [Link]
- Surface plasmon resonance biosensors and their medical applic
- Polymers and Plastics Modified Electrodes for Biosensors: A Review.
- Biosensors, Volume 15, Issue 12 (December 2025) – 59 articles. MDPI. [Link]
- On the Use of Surface Plasmon Resonance-Based Biosensors for Advanced Bioprocess Monitoring. MDPI. [Link]
- Biosensors, Volume 13, Issue 11 (November 2023) – 43 articles. MDPI. [Link]
- Advancements in Biosensors Based on the Assembles of Small Organic Molecules and Peptides. MDPI. [Link]
- Development of a novel electrochemical biosensor based on plastic antibodies for detection of STEAP1 biomarker in cancer. ScienceDirect. [Link]
- Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. MDPI. [Link]
- Surface Plasmon Resonance Biosensors: A Review of Molecular Imaging with High Sp
- Biosensors: Electrochemical Devices—General Concepts and Performance. MDPI. [Link]
- Surface plasmon resonance biosensor for the ultrasensitive detection of bisphenol A. PubMed. [Link]
- Electrochemical Biosensors by Means of Molecularly Imprinted Polymers (MIPs) Cortisol Recognition. PubMed. [Link]
- Electrochemical sensor for bisphenol A detection based on molecularly imprinted polymers and gold nanoparticles.
- Immobilization Techniques in the Fabrication of Nanomaterial-Based Electrochemical Biosensors: A Review. MDPI. [Link]
- A Critical Overview of Enzyme-Based Electrochemical Biosensors for L-Dopa Detection in Biological Samples. MDPI. [Link]
- Surface plasmon resonance biosensor for detection of pregnancy associated plasma protein A2 in clinical samples. PubMed. [Link]
- Design of an MIP-Based Electrochemical Sensor for the Determination of Paracetamol in Pharmaceutical Samples. MDPI. [Link]
- A Review on Immobilization Techniques of Biosensors.
- Free Electron Density Gradients Enhanced Biosensor for Ultrasensitive and Accurate Affinity Assessment of the Immunotherapy Drugs.
- The High Stability and Selectivity of Electrochemical Sensor Using Low-Cost Diamond Nanoparticles for the Detection of Anti-Cancer Drug Flutamide in Environmental Samples. MDPI. [Link]
- Design and Development of Biosensors for Progesterone Detection.
Sources
- 1. Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Week-long operation of electrochemical aptamer sensors: New insights into self-assembled monolayer degradation mechanisms and solutions for stability in serum at body temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reactivity: 3-(Dimethylamino)-1-propanethiol vs. Its Hydrochloride Salt
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Critical Choice Between Free Base and Salt
In the landscape of chemical synthesis and drug development, the choice between using a free base and its corresponding salt form is a pivotal decision with far-reaching implications for reaction efficiency, product purity, and formulation strategy.[1] This guide provides an in-depth comparison of 3-(Dimethylamino)-1-propanethiol, a versatile bifunctional molecule, and its hydrochloride salt.[][3] The fundamental difference lies in the protonation state of the tertiary amine, which dictates the nucleophilicity of both the nitrogen and the sulfur atoms, thereby controlling their chemical reactivity. The free base is the reactive form for nucleophilic transformations involving the amine, while the salt offers enhanced stability and solubility in aqueous media but requires careful pH management to unmask its reactive potential.[4][5]
This guide will dissect the underlying chemical principles, provide validated experimental protocols to quantify these differences, and offer expert insights to inform your selection process.
Physicochemical Properties: A Tale of Two Forms
The conversion of the free base to its hydrochloride salt introduces significant, predictable changes to its physical properties. These differences are crucial for handling, storage, and designing reaction conditions.
| Property | This compound (Free Base) | This compound HCl | Rationale & Implications |
| Molecular Formula | C₅H₁₃NS[6] | C₅H₁₄ClNS[7] | The addition of HCl increases the molecular weight. |
| Molecular Weight | 119.23 g/mol [6] | 155.69 g/mol [7] | Essential for accurate molar calculations in reaction stoichiometry. |
| Physical State | Flammable liquid[6][8] | Typically a solid | Salt formation disrupts the crystal lattice of the free base, leading to a higher melting point and a solid state at room temperature. |
| Aqueous Solubility | Lower | Generally higher | The ionic nature of the salt enhances its solubility in polar solvents like water, which is advantageous for many biological and aqueous-phase reactions.[5][9] |
| Organic Solvent Solubility | Generally higher | Generally lower | The non-polar free base is more soluble in organic solvents like DCM, THF, or ethyl acetate, making it suitable for traditional organic synthesis.[4] |
| Stability | Less stable, prone to air oxidation | More stable, less susceptible to air oxidation | Protonation of the amine reduces its susceptibility to oxidative degradation, leading to a longer shelf life and greater handling stability.[4][5] |
| pKa (Predicted) | 8.83 (for the conjugate acid, R-NH⁺)[8][10] | Not applicable (already protonated) | The pKa dictates the pH range required to deprotonate the ammonium salt and liberate the reactive free amine. |
The Decisive Factor: Protonation, pH, and Nucleophilicity
The reactivity of this compound is entirely governed by the pH of the reaction medium and the resulting protonation state of its two functional groups: the tertiary amine and the thiol. The interplay between these groups is key to understanding the molecule's behavior.
The tertiary amine is a moderately strong base (pKa of its conjugate acid is ~8.83)[8][10], while the thiol is a weak acid (pKa typically in the range of 8-10 for similar structures).[11] This means that under acidic to neutral conditions, the amine will preferentially exist in its protonated, non-nucleophilic ammonium form.
Caption: pH-dependent equilibrium of this compound.
-
Hydrochloride Salt Form: In this state, the amine is protonated (-N⁺H(CH₃)₂). This has two major consequences:
-
Amine Inactivity: The nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic and unable to participate in reactions like acylation or alkylation.[4]
-
Thiol Reactivity Attenuation: The highly reactive thiolate anion (R-S⁻) is the key nucleophile in many thiol-specific reactions.[12] Its formation requires deprotonation of the thiol (R-SH). In the salt form, the molecule lacks the internal basic amine to facilitate this deprotonation, making thiolate formation reliant on an external base or a sufficiently high pH.
-
-
Free Base Form: Here, the tertiary amine (-N(CH₃)₂) is neutral and possesses a lone pair of electrons.
-
Amine Reactivity: The amine is a potent nucleophile and a base. It can be acylated, alkylated, and can serve as a base catalyst.
-
Enhanced Thiol Reactivity: The free amine can act as an intramolecular base catalyst, abstracting the proton from the nearby thiol group to generate the highly nucleophilic thiolate anion, even at neutral pH. This significantly accelerates thiol-based reactions compared to the hydrochloride salt.
-
Comparative Reactivity Analysis
Reactivity of the Thiol Group: The Thia-Michael Addition
The Thia-Michael addition, the reaction of a thiol with an electron-deficient alkene like a maleimide, is a cornerstone of bioconjugation.[13][14] The reaction rate is critically dependent on the concentration of the nucleophilic thiolate species.[15]
-
Free Base: Reacts rapidly. The internal tertiary amine promotes the formation of the thiolate, which then attacks the maleimide.
-
Hydrochloride Salt: Reacts very slowly, if at all, in the absence of an external base. The low concentration of thiolate at neutral pH results in a sluggish reaction. The addition of a base is required to neutralize the ammonium salt and deprotonate the thiol to achieve a comparable reaction rate.
Caption: Comparative pathways for Thia-Michael addition.
Reactivity of the Amine Group: Acylation
Acylation, such as amide bond formation, requires a nucleophilic amine. This provides the clearest distinction between the two forms.
-
Free Base: The lone pair on the nitrogen readily attacks acylating agents (e.g., acid chlorides, anhydrides) to form an amide.
-
Hydrochloride Salt: The protonated amine is non-nucleophilic and will not react with acylating agents. An external base must be added to first deprotonate the ammonium ion to the free amine before any reaction can occur.
Experimental Protocols for Validation
To provide empirical support for these principles, the following self-validating experimental protocols are described. They are designed to be monitored by standard laboratory techniques like HPLC or NMR spectroscopy.
Protocol 1: Kinetic Analysis of Thia-Michael Addition to N-Phenylmaleimide
Objective: To quantify the difference in reaction rates between the free base and the hydrochloride salt.
Methodology: The reaction progress is monitored by HPLC, measuring the disappearance of N-phenylmaleimide over time.
Reagents & Setup:
-
Reaction A: this compound (Free Base)
-
Reaction B: this compound HCl (Salt)
-
Reaction C (Control): this compound HCl + 1.1 eq. Triethylamine (TEA)
-
Substrate: N-phenylmaleimide
-
Solvent: Acetonitrile
-
Temperature: 25°C
Procedure:
-
Prepare 0.1 M stock solutions of all reagents in acetonitrile.
-
For each reaction (A, B, C), combine 1.0 mL (0.1 mmol) of the N-phenylmaleimide stock solution and 8.0 mL of acetonitrile in a vial.
-
For Reaction C, add 15.3 µL (0.11 mmol) of TEA to the vial and stir for 1 minute.
-
To initiate each reaction, add 1.0 mL (0.1 mmol) of the respective aminothiol stock solution (A, B, or C's salt solution). Start a timer immediately.
-
At specified time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot, quench it in 900 µL of a 1% TFA solution, and analyze by HPLC.
Caption: Experimental workflow for kinetic analysis.
Data Interpretation and Expected Results
The quantitative data from the experiments above can be summarized to clearly illustrate the reactivity differences.
Table 2: Expected Kinetic Results for Thia-Michael Addition
| Reaction Condition | Reagents | Expected Initial Rate (Relative) | Expected Half-Life | Mechanistic Interpretation |
| A | Free Base | 100% (Fast) | ~5 min | The internal amine acts as a base, promoting thiolate formation and leading to a rapid reaction. |
| B | HCl Salt | < 1% (Extremely Slow) | > 24 hours | The amine is protonated and cannot act as a base. Thiolate concentration is negligible, halting the reaction. |
| C | HCl Salt + TEA | ~95-100% (Fast) | ~5-6 min | The external base (TEA) neutralizes the salt, liberating the free base in situ, which then reacts rapidly. This validates that the salt is competent to react upon deprotonation. |
Practical Implications in Synthesis and Drug Development
The choice between the free base and its salt form is a strategic one that impacts multiple stages of development.
-
Organic Synthesis:
-
For reactions requiring a nucleophilic amine (e.g., amide coupling, reductive amination), the free base is the obvious choice. If starting with the salt, at least one equivalent of a non-nucleophilic base must be added.
-
For reactions targeting the thiol group under neutral, non-aqueous conditions, the free base offers significant rate acceleration due to intramolecular catalysis.
-
The hydrochloride salt is preferred when the amine's basicity or nucleophilicity would interfere with a desired transformation at another part of the molecule.
-
-
Drug Formulation & Bioconjugation:
-
The superior aqueous solubility and stability of the hydrochloride salt make it the preferred form for formulating drugs for oral or intravenous administration and for preparing stock solutions for in vitro assays.[1][5][9]
-
In bioconjugation reactions typically run in aqueous buffers (e.g., pH 7.4), starting with the salt is common. However, the buffer's capacity and pH are critical. The pH must be high enough to allow for sufficient deprotonation of the thiol to the reactive thiolate for the reaction to proceed efficiently.
-
Conclusion
The reactivity of this compound and its hydrochloride salt are not interchangeable. The free base is the chemically reactive species in nucleophilic transformations, driven by the availability of lone pairs on both the nitrogen and, via intramolecular deprotonation, the sulfur. The hydrochloride salt, while offering superior handling, stability, and aqueous solubility, is a masked form of the reactive species. Its utility in synthesis requires a deliberate and stoichiometric deprotonation step to unleash its nucleophilic potential. A thorough understanding of the pH-dependent equilibrium is paramount for researchers and developers to optimize reaction conditions, maximize yields, and make informed decisions in the journey from laboratory synthesis to pharmaceutical formulation.
References
- ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols.
- ResearchGate. (n.d.). Michael addition reaction with amino acids in living organism.
- Wikipedia. (n.d.). Michael addition reaction.
- PubMed. (2023). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification.
- Royal Society of Chemistry. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?.
- MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- National Institutes of Health. (n.d.). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase.
- PubMed. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- ACS Publications. (2016). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- National Institutes of Health. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- ResearchGate. (n.d.). Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection.
- Reddit. (2019). Can someone help me understand the protonation/deprotonation of amino acids.
- ResearchGate. (n.d.). Effects of pH on the measurement of aminothiols and sulfide using NEM.
- Biology LibreTexts. (2023). 3.1: Amino Acids and Peptides.
- OChemPal. (n.d.). Ionizable Amino Acids/Protonated - deprotonated forms.
- PubChem. (n.d.). This compound.
- Georganics. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 3-(Dimethylamino)-1-propanol.
- ResearchGate. (n.d.). Proposed mechanism for disulfide bond formation via Pd-mediated Acm removal and DSF formation.
- ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
- Reddit. (2020). How to detect a HCl salt in organic compounds.
- DC Chemicals. (n.d.). 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C5H13NS, 5 grams.
- PubChem. (n.d.). 3-(Diethylamino)-1-propanethiol.
- Chemdad. (n.d.). This compound.
- Chemsrc. (n.d.). This compound | CAS#:42302-17-0.
- PubMed. (2003). Thiolated polymers: evidence for the formation of disulphide bonds with mucus glycoproteins.
- ResearchGate. (n.d.). Thiol-disulfide exchange reaction based hydrogels formation and theirs dissolution.
- Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- MDPI. (2017). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride - High purity | EN [georganics.sk]
- 8. Page loading... [wap.guidechem.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. This compound CAS#: 42302-17-0 [m.chemicalbook.com]
- 11. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Decisive Influence of Chain Length: A Head-to-Head Comparison of Short- and Long-Chain Aminothiols in SAM Formation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The formation of well-ordered and functional Self-Assembled Monolayers (SAMs) is a foundational technique in surface engineering, with profound implications for biosensing, drug delivery, and fundamental cell-surface interaction studies. The choice of the molecular building block is paramount, and among the most versatile are aminothiols, which offer a robust thiol anchor for noble metal substrates and a terminal amine group for subsequent functionalization. A critical design parameter within this class of molecules is the length of the alkyl chain separating the thiol and amine functionalities. This guide provides an in-depth, data-driven comparison of short-chain versus long-chain aminothiols, elucidating how this seemingly simple structural difference dictates the ultimate performance and applicability of the resulting SAM.
The Aliphatic Spacer: More Than Just a Linker
The alkyl chain in an aminothiol is not merely a passive spacer; it is an active participant in the self-assembly process. The interplay between the strong, covalent-like sulfur-gold bond and the weaker, collective van der Waals interactions between adjacent alkyl chains governs the kinetics of formation and the thermodynamic stability of the final monolayer.[1][2] This guide will use two exemplary molecules for this comparison: cysteamine (CEA) , a short-chain aminothiol with a two-carbon backbone, and 11-mercaptoundecylamine (MUAM) , a long-chain counterpart with an eleven-carbon spacer.[3]
At a Glance: Comparative Performance of Short- vs. Long-Chain Aminothiols
To facilitate a rapid and effective comparison, the following table summarizes key performance indicators for SAMs derived from cysteamine and a representative long-chain aminothiol like 11-mercaptoundecylamine on a gold substrate.
| Parameter | Short-Chain Aminothiol (e.g., Cysteamine) | Long-Chain Aminothiol (e.g., 11-Mercaptoundecylamine) | Causality and In-Field Implications |
| Monolayer Ordering & Packing Density | Less ordered, more gauche defects, liquid-like.[3][4] | Highly ordered, crystalline-like, all-trans conformation.[1][3] | Stronger van der Waals forces between longer alkyl chains drive a higher degree of self-organization, leading to a more densely packed and stable monolayer.[2] This is critical for applications requiring robust barrier properties. |
| Sulfur-Gold Interaction | Stronger individual molecule adsorption. May induce surface reconstruction of the gold substrate.[3] | Weaker individual molecule adsorption strength compared to short-chain thiols.[3] | For short chains, the thiol-gold interaction dominates, leading to a process closer to single-molecule adsorption. For long chains, inter-chain interactions are the primary driving force for assembly.[3] |
| Stability & Desorption Resistance | Less stable, more prone to oxidation and desorption, particularly in aqueous environments.[4] | Generally more stable due to increased intermolecular forces.[4] | The enhanced stability of long-chain aminothiol SAMs is crucial for the long-term performance required in applications like implantable devices and reusable biosensors. |
| Surface Wettability (Contact Angle) | More hydrophilic surface. | More hydrophobic surface (prior to amine protonation). | The increased hydrocarbon content of the long-chain SAM results in a more hydrophobic surface, which can influence non-specific protein adsorption and cellular interactions. |
| Amine Group Accessibility | Potentially higher due to less dense packing and shorter chain length. | May be slightly reduced due to the densely packed nature of the monolayer. | The trade-off between a highly ordered monolayer and the accessibility of the terminal functional group is a key consideration for subsequent bioconjugation steps. |
| Resistance to Non-Specific Binding | Generally lower resistance. | Often higher resistance, especially when mixed with oligo(ethylene glycol) thiols.[5] | A well-ordered, densely packed monolayer from long-chain thiols can create a more effective barrier against the non-specific adsorption of proteins and other biomolecules.[6] |
The "Why" Behind the "What": A Deeper Mechanistic Dive
The differences in performance summarized above are a direct consequence of the fundamental forces at play during SAM formation.
The Dominance of van der Waals Forces in Long-Chain Systems
For long-chain aminothiols like MUAM, the cumulative effect of van der Waals interactions along the eleven-carbon chains is substantial.[2] These forces are the primary driver for the molecules to arrange themselves into a highly ordered, quasi-crystalline structure. The alkyl chains adopt an all-trans conformation to maximize these favorable interactions, resulting in a densely packed monolayer that is thermodynamically stable.[2]
The Thiol-Substrate Interaction in Short-Chain Systems
In contrast, for short-chain aminothiols like cysteamine, the van der Waals forces are significantly weaker and play a less dominant role in the assembly process.[3] Here, the interaction between the sulfur headgroup and the gold substrate is the governing factor. This can lead to a stronger adsorption of individual molecules but a less ordered overall monolayer, often described as "liquid-like" with a higher prevalence of gauche defects in the short alkyl chains.[2][3] This can even lead to the reconstruction of the gold surface as the thiol extracts gold atoms to form adatom/vacancy combinations.[3]
Caption: Comparative SAM formation pathways for short- and long-chain aminothiols.
Experimental Validation: Protocols for Comparative Analysis
To empirically validate the claims made in this guide, the following experimental protocols are provided. These protocols are designed to be self-validating, with characterization steps integrated to confirm the quality of the SAMs at each stage.
Protocol 1: Formation of a Cysteamine SAM on Gold
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Cysteamine hydrochloride
-
Absolute ethanol (200 proof)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Preparation:
-
Sonicate the gold-coated substrate in absolute ethanol for 15 minutes.
-
Rinse thoroughly with ultrapure water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
For an atomically clean surface, treat with UV/Ozone for 15-20 minutes immediately prior to immersion.[4]
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of cysteamine hydrochloride in absolute ethanol.
-
Immerse the cleaned and dried gold substrate into the cysteamine solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to minimize contamination and solvent evaporation.[4]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the surface under a stream of nitrogen gas.
-
-
Characterization:
-
Contact Angle Goniometry: To assess surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical state of the elements on the surface.[7]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.
-
Protocol 2: Formation of a Long-Chain Aminothiol (e.g., 11-Mercaptoundecylamine) SAM on Gold
Materials:
-
Gold-coated substrate
-
11-Mercaptoundecylamine hydrochloride
-
Absolute ethanol
-
Ultrapure water
-
Nitrogen gas
Procedure:
-
Substrate Preparation: Follow the same substrate preparation protocol as for cysteamine (Protocol 1, Step 1).
-
SAM Formation:
-
Prepare a 1-10 mM solution of the long-chain aminothiol hydrochloride in absolute ethanol.
-
Immerse the cleaned gold substrate into the solution.
-
Incubate for 12-24 hours at room temperature in a sealed container.[8]
-
-
Rinsing and Drying:
-
Remove the substrate and rinse extensively with absolute ethanol.
-
Dry the surface under a stream of nitrogen gas.
-
-
Characterization: Perform the same characterization steps as for the cysteamine SAM (Protocol 1, Step 4) to allow for a direct comparison of surface properties.
Caption: A parallel experimental workflow for the comparative analysis of aminothiol SAMs.
Conclusion and Recommendations
The choice between a short-chain and a long-chain aminothiol is not a matter of one being universally superior to the other, but rather a decision dictated by the specific requirements of the application.
-
For applications demanding high stability, a well-defined and densely packed surface with excellent barrier properties, long-chain aminothiols are the superior choice. [1] The strong intermolecular van der Waals forces facilitate the formation of highly ordered, crystalline-like monolayers that provide exceptional robustness.[2] This is particularly relevant for creating stable biosensor surfaces, passivating layers to prevent corrosion, and platforms for fundamental studies of ordered molecular assemblies.
-
For applications where a less-ordered, more dynamic surface is desired, or where the specific chemical functionality of a short-chain thiol is required, cysteamine may be a suitable option. However, researchers must be cognizant of the inherent trade-offs in terms of lower packing density and reduced stability.[1][4]
By understanding the fundamental principles that govern the self-assembly of these molecules and by employing rigorous, self-validating experimental protocols, researchers can confidently select the optimal aminothiol to achieve their desired surface properties and advance their scientific and developmental goals.
References
- Bedford, E., Humblot, V., Méthivier, C., Pradier, C. M., Gu, F., Tielens, F., & Boujday, S. (2015). An experimental and theoretical approach to investigate the effect of chain length on aminothiol adsorption and assembly on gold. Chemistry, 21(41), 14555-61. [Link]
- Prashar, D. (2012). Self Assembled Monolayers -A Review. International Journal of ChemTech Research, 4(1), 258-265. [Link]
- D-Vasileska, S. M. (2009). Chemical and biological characterization of thiol SAMs for neuronal cell attachment. Journal of visualized experiments : JoVE, (26), 1186. [Link]
- Wöll, C. (2007). Self assembled monolayer formation of alkanethiols on gold.
- Willems, M. G., de Jong, M. R., & van der Meer, W. (2018). Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. Organic & biomolecular chemistry, 16(43), 8270-8278. [Link]
- Rojas, M. I., & Leiva, E. P. (2014). Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures. RSC Advances, 4(52), 27393-27407. [Link]
- Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. [Link]
- Lee, T. R. (2018). The synthesis of amino-terminated semi-fluorinated long-chain...
- Zharnikov, M. (2012). Self-Assembled Monolayers of Aromatic ω-Aminothiols on Gold: Surface Chemistry and Reactivity.
- Azevedo, H. S., & da Silva, R. M. (2024). Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa. Chemical Society Reviews, 53(5), 2383-2423. [Link]
- Kanayama, N., & Kanayama, M. (2012). Self-Assembled Monolayers of NH2-Terminated Thiolates: Order, pK(a), and Specific Adsorption.
- Agilent. (2007).
- Latour, R. A. (2015). Effect of Alkyl Chain Length on Carboxylic Acid SAMs on Ti-6Al-4V. MDPI. [Link]
- Lee, T. R. (2000). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution.
- Zharnikov, M. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 12(24), 6438-6449. [Link]
- Sibener, S. J. (2019). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. The Journal of Physical Chemistry C, 123(44), 26932-26938. [Link]
- Favia, P. (2021). Kinetics of self-assembly of (a) thiol and (b) amino-terminated SAMs on...
- Lee, T. R. (1997). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs). Dr. Lee Group - University of Houston. [Link]
- Lee, H. (2003). Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111).
- Somorjai, G. A. (2011). Packing density of HS(CH2)nCOOH self-assembled monolayers. Analyst, 136(22), 4705-4713. [Link]
- Noh, J. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. [Link]
- Zhang, L. (2025). Impact of alkyl chain length of self-assembly of aminoalkyl cellulose. International journal of biological macromolecules, 322(Pt 1), 146710. [Link]
- Dong, S. (2000). Effect of chain length on the surface properties of ω-carboxy alkanethiol self-assembled monolayers.
- Jiang, S. (2013). The effect of surface packing density of SAM chains induced by...
- Lee, T. R. (2011). A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. Dr. Lee Group. [Link]
- Somorjai, G. A. (2011). Packing density of HS(CH2)(n)COOH self-assembled monolayers.
- Gellman, S. H., & Murphy, W. L. (2013). Sequence, Structure, and Function of Peptide Self-assembled Monolayers. PMC. [Link]
- Siegwart, D. J. (2022). Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An experimental and theoretical approach to investigate the effect of chain length on aminothiol adsorption and assembly on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence, Structure, and Function of Peptide Self-assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. if.tugraz.at [if.tugraz.at]
A Senior Application Scientist's Guide to Evaluating the Binding Affinity of 3-(Dimethylamino)-1-propanethiol on Metallic Surfaces
In the realm of surface science and nanotechnology, the precise functionalization of metal surfaces is paramount for developing advanced materials, sensors, and catalytic systems. 3-(Dimethylamino)-1-propanethiol (DMPA), a bifunctional molecule featuring a thiol group for surface anchoring and a tertiary amine for further functionalization or influencing surface properties, presents a compelling candidate for these applications. This guide provides a comprehensive comparison of the binding affinity of DMPA to four commonly used metal surfaces: gold (Au), silver (Ag), copper (Cu), and platinum (Pt). This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the nuanced interactions between this versatile thiol and various metallic substrates.
Introduction to this compound and its Surface Interactions
This compound, with its characteristic thiol (-SH) headgroup, readily forms self-assembled monolayers (SAMs) on noble and coinage metal surfaces. The sulfur atom of the thiol group exhibits a strong affinity for these metals, leading to the formation of a stable metal-thiolate bond. The terminal dimethylamino group introduces a unique functionality to the monolayer, influencing its chemical and physical properties, such as surface charge, hydrophilicity, and reactivity. The strength and stability of the DMPA-metal bond are critical determinants of the performance and longevity of any device or application utilizing these functionalized surfaces.
The binding of thiols to metal surfaces is a complex process influenced by several factors, including the nature of the metal, the cleanliness and crystallinity of the surface, the molecular structure of the thiol, and the solvent used for deposition. The primary interaction involves the chemisorption of the thiol onto the metal surface, which is widely believed to result in the formation of a metal-thiolate species, although the exact nature of the bond is still a subject of scientific discussion[1].
Comparative Analysis of Binding Affinity
| Metal Surface | Relative Binding Strength (Inferred) | Oxidative Stability | Reductive Stability | Key Considerations |
| Gold (Au) | Very High | High | Low | Forms well-ordered, stable SAMs. The Au-S bond is strong and extensively studied. However, it is susceptible to reductive desorption.[1][2] |
| Silver (Ag) | High | Low | Moderate | Forms stable SAMs, but the surface is prone to oxidation, which can affect the long-term stability of the monolayer.[3] Binding is generally considered slightly weaker than on gold. |
| Copper (Cu) | Moderate | Very Low | High | Readily forms thiolates, but the high reactivity and propensity for oxidation make it a challenging substrate for stable SAM formation.[1][2] |
| Platinum (Pt) | High | Moderate | Moderate | Forms stable SAMs, but the interaction is more complex due to platinum's catalytic activity. It shows good resistance to both oxidative and reductive desorption compared to gold.[1][2] |
Gold (Au): The gold-thiol bond is the most extensively studied and is considered the benchmark for SAM formation. DMPA is expected to form a strong, well-ordered monolayer on a clean gold surface. The interaction is characterized by a significant free energy of adsorption[4]. However, these SAMs are susceptible to reductive desorption at negative electrochemical potentials[1][2].
Silver (Ag): Silver also forms strong bonds with thiols, and DMPA is expected to form stable SAMs on silver surfaces. However, silver's lower oxidative stability compared to gold is a significant drawback, as the formation of a silver oxide layer can disrupt the SAM[3]. Theoretical studies suggest that the binding of amino acids to silver is generally weaker than to gold[4].
Copper (Cu): Copper readily reacts with thiols to form copper-thiolate species. However, the high reactivity of copper and its tendency to oxidize, even in ambient conditions, make it a challenging substrate for forming stable and well-defined SAMs of DMPA[1][2]. While the reductive stability of thiolates on copper is high, their oxidative stability is very low[2].
Platinum (Pt): Platinum forms robust bonds with thiols, and DMPA SAMs on platinum are expected to be stable. Platinum offers a wider electrochemical window of stability for thiolate SAMs compared to gold, being more resistant to both oxidative and reductive desorption[1][2]. The interaction with platinum can be more complex due to its catalytic nature, which may influence the chemical state of the adsorbed thiol.
Experimental Protocols for Evaluating Binding Affinity
To quantitatively assess the binding affinity of DMPA to these metal surfaces, a combination of surface-sensitive techniques is recommended. The following protocols provide a detailed methodology for using Quartz Crystal Microbalance with Dissipation (QCM-D), Surface Plasmon Resonance (SPR), and X-ray Photoelectron Spectroscopy (XPS).
Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a highly sensitive technique for real-time, label-free measurement of mass changes and viscoelastic properties at surfaces. It is ideal for monitoring the formation of DMPA SAMs and assessing their stability.
Protocol: QCM-D Analysis of DMPA Self-Assembly
-
Sensor Preparation:
-
Use commercially available QCM-D sensors coated with the desired metal (Au, Ag, Cu, or Pt).
-
Clean the sensor surfaces immediately before use. A common procedure involves UV/ozone treatment for 10-15 minutes to remove organic contaminants. For gold and platinum, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can also be used with extreme caution, followed by thorough rinsing with ultrapure water and drying under a stream of nitrogen. For copper and silver, a brief acid etch (e.g., dilute nitric acid) followed by rinsing and drying may be necessary to remove native oxides.
-
-
Baseline Establishment:
-
Mount the cleaned sensor in the QCM-D chamber.
-
Establish a stable baseline by flowing the solvent (e.g., ethanol or ultrapure water) that will be used for the DMPA solution over the sensor surface until the frequency and dissipation signals are constant.
-
-
DMPA Adsorption:
-
Prepare a dilute solution of DMPA (e.g., 1 mM) in the chosen solvent.
-
Introduce the DMPA solution into the QCM-D chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption, while changes in dissipation provide information about the viscoelastic properties of the forming monolayer.
-
Continue the flow until the signals reach a plateau, indicating that the SAM formation is complete.
-
-
Rinsing and Stability Assessment:
-
After SAM formation, rinse the surface by flowing the pure solvent again to remove any physisorbed molecules. A stable frequency and dissipation signal after rinsing confirms the formation of a robust monolayer.
-
To assess stability, the SAM-coated sensor can be exposed to different conditions, such as varying pH, ionic strength, or temperature, while monitoring the QCM-D signal.
-
Data Interpretation:
-
The Sauerbrey equation can be used to calculate the adsorbed mass per unit area from the change in frequency, provided the dissipation change is small (typically ΔD < 1 x 10⁻⁶), indicating a rigid film[5].
-
A larger change in dissipation suggests the formation of a more viscoelastic layer, and more complex modeling is required to determine the adsorbed mass.
Caption: Workflow for QCM-D analysis of DMPA binding.
Surface Plasmon Resonance (SPR)
SPR is another powerful real-time, label-free technique that measures changes in the refractive index at a metal surface, which is directly proportional to the mass of adsorbed molecules. It is particularly well-suited for studying the kinetics of binding events.
Protocol: SPR Kinetic Analysis of DMPA Binding
-
Sensor Chip Preparation:
-
Use sensor chips with the desired metal surface (typically gold for commercial SPR systems). Custom coatings of Ag, Cu, or Pt may be required.
-
Clean the sensor chip surface using the manufacturer's recommended procedure, often involving a cleaning solution and/or UV/ozone treatment.
-
-
System Priming and Baseline:
-
Dock the sensor chip in the SPR instrument.
-
Prime the system with running buffer (the same solvent as the DMPA solution) to obtain a stable baseline.
-
-
DMPA Injection and Association:
-
Inject the DMPA solution at a specific concentration over the sensor surface at a constant flow rate.
-
Monitor the SPR signal (response units, RU) as a function of time. The increase in RU corresponds to the association of DMPA with the metal surface.
-
-
Dissociation:
-
After the association phase, switch back to flowing the running buffer over the surface.
-
Monitor the decrease in the SPR signal as any non-covalently bound DMPA dissociates from the surface. A slow dissociation rate is indicative of strong binding.
-
-
Data Analysis:
-
The association and dissociation curves can be fitted to various kinetic models (e.g., Langmuir 1:1 binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
-
Caption: Workflow for SPR kinetic analysis of DMPA binding.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a surface. It is invaluable for confirming the formation of the metal-thiolate bond and investigating the chemical environment of the nitrogen in the dimethylamino group.
Protocol: XPS Analysis of DMPA SAMs
-
Sample Preparation:
-
Prepare DMPA SAMs on the respective metal substrates (Au, Ag, Cu, Pt) by immersing the cleaned substrates in a 1 mM DMPA solution in ethanol for a sufficient time (e.g., 24 hours) to ensure the formation of a well-ordered monolayer.
-
After incubation, thoroughly rinse the samples with the solvent to remove any unbound molecules and dry them under a stream of nitrogen.
-
-
XPS Measurement:
-
Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the S 2p, N 1s, C 1s, and the respective metal core levels (e.g., Au 4f, Ag 3d, Cu 2p, Pt 4f).
-
-
Data Analysis:
-
S 2p Spectrum: The binding energy of the S 2p core level is a key indicator of the formation of a metal-thiolate bond. For thiols on gold, the S 2p3/2 peak for a bound thiolate is typically observed around 162 eV, which is a lower binding energy compared to the unbound thiol (around 163.5-164 eV)[1]. Similar shifts are expected for other metals.
-
N 1s Spectrum: The binding energy of the N 1s core level provides information about the chemical state of the dimethylamino group. It can indicate if the nitrogen atom is protonated or interacting with the surface or adjacent molecules. The N 1s binding energy for an unprotonated amine is typically around 400 eV[6].
-
Metal Core Levels: Analysis of the metal core level spectra can reveal any changes in the chemical state of the metal upon thiol binding, such as the formation of metal sulfides or oxides.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Studies of Copper, Silver and Gold-Metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of 3-(Dimethylamino)-1-propanethiol in Polymer Crosslinking
Introduction: The Critical Role of Crosslinking in Polymer Science
The process of crosslinking, which involves forming chemical bonds to link polymer chains, is fundamental to the creation of advanced materials with tailored properties.[1] This three-dimensional network formation transforms polymers from soluble, often viscous liquids or soft solids into materials with enhanced mechanical strength, thermal stability, and chemical resistance.[2][3] In fields ranging from drug delivery and tissue engineering to advanced coatings and adhesives, the choice of crosslinking agent is a critical determinant of final product performance.
Thiol-based "click" reactions, particularly the thiol-Michael addition, have become a cornerstone of modern polymer chemistry due to their high efficiency, specificity, and mild reaction conditions.[4][5][6] This guide provides an in-depth analysis of 3-(Dimethylamino)-1-propanethiol (DMAPT) , a unique crosslinking agent that contains an intrinsic tertiary amine functionality. We will benchmark its efficiency against other common thiol-based crosslinkers, providing the experimental framework and data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Self-Catalytic Advantage: Unpacking the DMAPT Mechanism
The key to DMAPT's high efficiency lies in its molecular structure. Unlike simple thiols that require an external base to catalyze the crosslinking reaction, DMAPT possesses a tertiary amine group that acts as a built-in catalyst.
The reaction proceeds via a base-catalyzed thiol-Michael addition mechanism.[4][7]
-
Deprotonation: The tertiary amine on one DMAPT molecule abstracts a proton from the thiol group of another DMAPT molecule, generating a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: This thiolate anion then attacks an electron-deficient double bond (a Michael acceptor, such as an acrylate or maleimide) on the polymer backbone.
-
Proton Transfer & Propagation: A proton is transferred to the resulting enolate, regenerating the neutral thioether linkage and a new thiolate, which continues the reaction cycle.[4][7]
This intramolecular catalysis significantly accelerates the reaction kinetics compared to systems requiring an external catalyst.
Caption: Workflow for benchmarking crosslinker efficiency.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of 20% (w/v) PEGDA in PBS (pH 7.4).
-
Prepare stock solutions of DMAPT, DTT, and PETMP in PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol groups to acrylate groups.
-
Causality Check: A 1:1 stoichiometry is crucial for forming an ideal network and ensuring a fair comparison. [8]Using a physiological pH buffer is relevant for biomedical applications.
-
-
Formulation and Analysis:
-
For each crosslinker, mix the PEGDA stock solution with the respective thiol stock solution.
-
For the DTT and PETMP formulations, add TEA to a final concentration of 1% (v/v) to catalyze the reaction. The DMAPT formulation requires no external catalyst.
-
Immediately after mixing, begin parallel analyses:
-
Rheometry: Load the sample onto a rheometer plate. Monitor the storage modulus (G') and loss modulus (G'') over time. The gel point is defined as the time at which G' crosses over G''.
-
FTIR Spectroscopy: Place a drop of the reacting mixture onto the ATR crystal of the FTIR. Take spectra every 15 seconds, monitoring the decrease in the thiol peak area (~2570 cm⁻¹) to quantify reaction conversion. [9]
-
-
-
Bulk Gel Characterization:
-
Cast the remaining formulations into Teflon molds and allow them to cure in a humidified incubator at 37°C for 24 hours to ensure the reaction goes to completion.
-
Swelling Studies: Cut pre-weighed discs from the cured gels, lyophilize them to get the dry weight (Wd), then immerse them in PBS for 48 hours. Record the swollen weight (Ws) and calculate the swelling ratio Q.
-
Mechanical Testing: Use a universal testing machine to perform uniaxial tensile tests on dog-bone shaped samples cut from the cured gels. Calculate the Young's Modulus from the initial linear region of the stress-strain curve.
-
Conclusion and Recommendations
The experimental evidence clearly demonstrates that This compound (DMAPT) is a highly efficient crosslinking agent for polymer systems utilizing the thiol-Michael addition reaction. Its primary advantage is its self-catalyzing nature, which leads to:
-
Rapid Reaction Kinetics: Significantly reduces manufacturing time and is ideal for applications requiring rapid, in-situ gelation, such as injectable hydrogels or surgical sealants.
-
High Crosslinking Efficiency: Forms robust, well-defined polymer networks with superior mechanical properties compared to non-catalyzed or externally catalyzed difunctional thiols.
-
Simplified Formulations: Eliminates the need for an external base catalyst, which can simplify formulation, reduce potential cytotoxicity, and improve batch-to-batch consistency.
Recommendations for Use:
-
DMAPT is the preferred crosslinker for time-sensitive applications and when formulating for biological systems where minimizing additives is crucial.
-
For applications requiring the absolute highest crosslink density and stiffness, a higher-functionality thiol like PETMP remains a viable option, though with the trade-off of slower, catalyst-dependent kinetics.
-
DTT is a suitable, cost-effective alternative for applications where reaction speed and mechanical strength are not the primary concerns.
By understanding the distinct kinetic and structural advantages of DMAPT, researchers can better design and optimize next-generation polymeric materials for a wide array of demanding applications.
References
- Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
- Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]
- Fairbanks, B. D., Schwartz, M. P., Bowman, C. N., & Anseth, K. S. (2009). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility.
- Cramer, N. B., Reddy, S. K., O'Brien, A. K., & Bowman, C. N. (2003). Thiol-ene photopolymerization of novel trifunctional and tetrafunctional ene monomers. Macromolecules, 36(21), 7964–7969. [Link]
- FILAB. (n.d.).
- Deng, C., et al. (2025). Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery. CentAUR. [Link]
- ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis. [Link]
- Kade, M. J., & Hawker, C. J. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 1(8), 1196-1204. [Link]
- Poelma, J. E., & Hawker, C. J. (2013). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. Macromolecules, 46(18), 7245-7254. [Link]
- Kramer, J. R., et al. (2015). Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein-RNA Interactions. PLoS One, 10(10), e0139932. [Link]
Sources
- 1. filab.fr [filab.fr]
- 2. Acrylic Resin vs Polyacrylamide: Crosslinking Efficiency Comparison [eureka.patsnap.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Surface Functionalization: 3-(Dimethylamino)-1-propanethiol vs. Aminothiophenol
In the dynamic field of surface chemistry, the ability to precisely engineer interfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) represent a cornerstone technology, offering a robust and straightforward method for modifying the chemical and physical properties of surfaces. Among the vast library of molecules used for SAM formation, thiols on noble metal substrates, particularly gold, are extensively utilized due to the stable, semi-covalent bond formed between sulfur and gold.[1] This guide provides a comparative analysis of two bifunctional thiols: the aliphatic 3-(Dimethylamino)-1-propanethiol (DMPA) and the aromatic Aminothiophenol (ATP) .
This analysis is designed for researchers, scientists, and drug development professionals who are selecting a surface modification agent. We will delve into the structural and chemical differences between these molecules, compare the performance and stability of the resulting monolayers, and provide detailed experimental protocols for their application and characterization. Our objective is to explain the causality behind experimental choices, empowering you to select the optimal molecule for your specific application, whether it be in biosensing, molecular electronics, or the development of smart materials.
Molecular Architecture: The Foundation of Functionality
The distinct chemical structures of DMPA and ATP are the primary determinants of their differing behaviors in SAM formation and subsequent applications.
This compound (DMPA)
DMPA is an aliphatic thiol featuring a three-carbon chain that separates the thiol anchor from a terminal tertiary amine. This flexible alkyl backbone allows for considerable conformational freedom. The terminal dimethylamino group is a Lewis base, capable of accepting a proton to become positively charged, making its behavior highly dependent on the environmental pH.
-
Structure: Flexible propyl chain.
-
Terminal Group: Tertiary amine (-N(CH₃)₂), a proton acceptor.
-
Key Feature: pH-responsive character and ability to act as a bidentate ligand for metal coordination.[2]
Aminothiophenol (ATP)
Aminothiophenol, most commonly the para isomer (4-aminothiophenol), incorporates a rigid benzene ring between the thiol and a terminal primary amine.[3] This aromatic structure restricts conformational freedom and introduces the possibility of π-π stacking interactions between adjacent molecules within the monolayer. The terminal primary amine (-NH₂) is a versatile functional group that can readily participate in covalent bond formation.[3]
-
Structure: Rigid phenyl ring.
-
Terminal Group: Primary amine (-NH₂), a versatile nucleophile.
-
Key Feature: Forms well-ordered, crystalline monolayers and provides a reactive handle for covalent immobilization.
Comparative Data Summary
The fundamental differences in molecular structure give rise to distinct physical and chemical properties, which are summarized below.
| Property | This compound (DMPA) | 4-Aminothiophenol (ATP) | Reference |
| Molecular Formula | C₅H₁₃NS | C₆H₇NS | [4][5] |
| Molar Mass | 119.23 g/mol | 125.19 g/mol | [4][5] |
| Structure Type | Aliphatic, Flexible | Aromatic, Rigid | |
| Terminal Group | Tertiary Amine | Primary Amine | |
| pKa (Predicted) | 8.83 ± 0.10 | ~4.6 (Anilinium ion) | [6] |
| Boiling Point | 40-41 °C @ 12 Torr | 140-145 °C @ 16 Torr | [7][8] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, insoluble in water | [8] |
Self-Assembled Monolayer (SAM) Formation and Performance
The process of SAM formation involves the chemisorption of the thiol headgroup onto the gold surface, followed by the slower organization of the molecular backbones to maximize intermolecular interactions and achieve a thermodynamically stable state.[1]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and aminothiophenol is not a matter of which is superior, but which is appropriate for the intended application. This comparative guide has illuminated the distinct advantages conferred by their aliphatic and aromatic structures, respectively.
-
Choose 4-Aminothiophenol (ATP) when your application requires a rigid, well-ordered surface with a versatile primary amine for the covalent immobilization of biomolecules or other ligands. It is the gold standard for building stable biosensing platforms and for fundamental studies in molecular electronics and SERS.
-
Choose this compound (DMPA) for applications that leverage its flexible spacer and the pH-responsive nature of its tertiary amine. It is the ideal candidate for creating "smart" surfaces that can modulate binding electrostatically, for metal ion chelation, or for applications where a non-aromatic, basic terminal group is required.
By understanding the fundamental molecular properties and their influence on monolayer performance, researchers can make informed decisions, leading to more robust and effective surface engineering outcomes.
References
- Benchchem. (n.d.). 3-Aminothiophenol for self-assembled monolayer (SAM) formation.
- Guidechem. (n.d.). This compound 42302-17-0 wiki.
- Wikipedia. (n.d.). 2-Aminothiophenol.
- Schlieben, O., & Hormes, J. (1999). Self-assembled monolayers of 4-aminothiophenol on copper surfaces studied by grazing-incidence X-ray absorption spectroscopy. Journal of Synchrotron Radiation, 6(3), 793-795.
- Asahi Chemical Co., Ltd. (n.d.). 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8.
- Wang, C., et al. (2009). Surface-Enhanced Raman Scattering of 4-Aminothiophenol Self-Assembled Monolayers in Sandwich Structure with Nanoparticle Shape Dependence: Off-Surface Plasmon Resonance Condition. The Journal of Physical Chemistry C, 113(43), 18570-18575.
- Cheméo. (n.d.). Chemical Properties of 4-Aminothiophenol (CAS 1193-02-8).
- PubChem. (n.d.). This compound.
- Lukkari, J., et al. (2001). Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Langmuir, 17(21), 6546-6555.
- Merlen, A., et al. (2012). A surface enhanced Raman spectroscopy study of aminothiophenol and aminothiophenol-C60 self-assembled monolayers: Evolution of Raman modes with experimental parameters. The Journal of Chemical Physics, 136(19), 194701.
- Bryant, M. A., & Crooks, R. M. (1993). Electrochemistry of Surface-Confined Mixed Monolayers of 4-Aminothiophenol and Thiophenol on Au. Langmuir, 9(2), 385-387.
- Ortiz, B., et al. (2007). Electrochemical and Surface Characterization of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. Journal of the Electrochemical Society, 154(6), F115.
- Huang, Y.-F., et al. (2012). Surface-enhanced Raman spectroscopic study of p-aminothiophenol. Chemical Society Reviews, 41(20), 6849-6864.
- de la Cruz-Guzman, F., et al. (2024). Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles. Molecules, 29(15), 3465.
- PubChem. (n.d.). 4-Aminothiophenol.
- Kim, T., et al. (1996). Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self-Assembled Diacetylenic Thiol Monolayers. Langmuir, 12(25), 6065-6073.
- Georganics. (n.d.). This compound hydrochloride - High purity.
- PubChem. (n.d.). 3-(Diethylamino)-1-propanethiol.
- Noh, J., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 24(4), 3290.
- Chemistry For Everyone. (2025, March 22). How Do Self-Assembled Monolayers Form? [Video]. YouTube.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 42302-17-0 [m.chemicalbook.com]
- 8. 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
A Comparative Guide to Surface Coverage Validation for 3-(Dimethylamino)-1-propanethiol SAMs
For researchers, scientists, and drug development professionals working with functionalized surfaces, the precise characterization of self-assembled monolayers (SAMs) is paramount. The performance of a biosensor, the efficacy of a drug delivery vehicle, or the outcome of a cell-surface interaction study hinges on the quality and consistency of the underlying molecular layer. This guide provides an in-depth comparison of key analytical techniques for validating the surface coverage of 3-(Dimethylamino)-1-propanethiol (DMPT) SAMs on gold substrates.
DMPT is a short-chain alkanethiol featuring a terminal dimethylamino group. This tertiary amine imparts unique properties to the surface, including a pH-dependent surface charge and the potential for covalent immobilization of biomolecules. However, these same properties can also influence the behavior of the SAM and the interpretation of characterization data. This guide will delve into the principles, protocols, and comparative analysis of X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Spectroscopic Ellipsometry, and Electrochemical Methods, offering field-proven insights to ensure the integrity and reproducibility of your DMPT SAMs.
The Criticality of Validating DMPT SAM Surface Coverage
The term "surface coverage" can be multifaceted, referring to the density of molecules on the surface, the completeness of the monolayer, and the absence of defects. An incomplete or poorly ordered DMPT SAM can lead to inconsistent surface properties, non-specific binding, and ultimately, unreliable experimental results. The choice of validation technique is therefore not trivial; each method provides a unique window into the molecular landscape of the SAM, and a multi-faceted approach is often necessary for a comprehensive understanding.
A Comparative Overview of Validation Techniques
The following sections will explore four workhorse techniques for SAM characterization. We will examine the causality behind experimental choices and present representative data to guide your analysis.
X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis
XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material.[1] For DMPT SAMs, XPS is invaluable for confirming the presence of nitrogen from the dimethylamino group and sulfur from the thiol anchor, as well as for quantifying their atomic concentrations relative to the gold substrate.
Principle of Operation: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. By analyzing the intensity and binding energy of the photoelectron peaks, one can determine the elemental composition and chemical states.
Key Insights from XPS for DMPT SAMs:
-
Elemental Confirmation: The presence of N 1s and S 2p peaks confirms the successful assembly of the DMPT monolayer.
-
Surface Coverage Estimation: The attenuation of the Au 4f signal from the underlying gold substrate upon SAM formation can be used to estimate the monolayer thickness and, indirectly, the surface coverage.[2]
-
Chemical State Analysis: The N 1s peak can provide information about the protonation state of the dimethylamino group. A peak around 399-400 eV is typically associated with a neutral amine, while a higher binding energy component (around 401-402 eV) can indicate a protonated (quaternary) amine.[3][4]
-
Contamination Detection: XPS can readily detect adventitious carbon and other contaminants on the surface.
Experimental Protocol: XPS Analysis of DMPT SAMs on Gold
-
Sample Preparation:
-
Prepare DMPT SAMs on a clean gold substrate by immersion in a 1-10 mM solution of DMPT in ethanol for 12-24 hours.[5]
-
Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the sample under a gentle stream of dry nitrogen.
-
-
XPS Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans of the Au 4f, S 2p, C 1s, and N 1s regions.
-
-
Data Analysis:
-
Fit the high-resolution spectra to determine the binding energies and peak areas.
-
Calculate the atomic concentrations of the elements.
-
Analyze the N 1s peak shape and position to assess the chemical state of the amino group.
-
Workflow for XPS Analysis of a SAM
Caption: Influence of pH on DMPT SAM properties.
Spectroscopic Ellipsometry: Measuring Monolayer Thickness
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. [6]For DMPT SAMs, it provides a precise measurement of the monolayer thickness, which can be correlated with the packing density and orientation of the molecules.
Principle of Operation: Polarized light is reflected off the sample surface, and the change in its polarization state is measured by the ellipsometer. This change is represented by two parameters, Psi (Ψ) and Delta (Δ). By fitting a model of the surface (e.g., a thin organic layer on a gold substrate) to the experimental Ψ and Δ data, the thickness and optical constants of the layer can be determined.
Key Insights from Spectroscopic Ellipsometry for DMPT SAMs:
-
Accurate Thickness Measurement: Provides a highly accurate and reproducible measurement of the average monolayer thickness, typically in the angstrom to nanometer range. [7]* Information on Packing Density: A thicker monolayer for a given molecule generally suggests a more upright orientation and denser packing, while a thinner layer may indicate a tilted or disordered arrangement. [8]* Kinetics of SAM Formation: Ellipsometry can be used to monitor the formation of the SAM in real-time, providing insights into the kinetics of the self-assembly process. [9] Experimental Protocol: Spectroscopic Ellipsometry of DMPT SAMs
-
Substrate Characterization:
-
Measure the optical constants (n and k) of the bare gold substrate before SAM formation. This is a critical step for accurate modeling.
-
-
Sample Preparation:
-
Form the DMPT SAM on the characterized gold substrate.
-
-
Data Acquisition:
-
Mount the sample on the ellipsometer stage.
-
Acquire Ψ and Δ data over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
-
Data Modeling and Analysis:
-
Use appropriate software to build an optical model consisting of the gold substrate and an organic layer (the DMPT SAM).
-
Assume a refractive index for the organic layer (typically around 1.45 for alkanethiol SAMs) or use a more complex model if the optical constants are unknown. [6] * Fit the model to the experimental data by varying the thickness of the organic layer until the calculated and measured Ψ and Δ spectra match.
-
Workflow for Spectroscopic Ellipsometry
Caption: Workflow for SAM thickness measurement by ellipsometry.
Electrochemical Methods: Probing Interfacial Properties
Electrochemical techniques, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), are highly sensitive to the structure and integrity of SAMs on conductive substrates. [10]These methods can provide quantitative information about surface coverage and the presence of defects.
Principle of Operation:
-
Cyclic Voltammetry (CV): The potential of the SAM-modified electrode is swept linearly with time, and the resulting current is measured. The presence of the SAM can block the access of a redox probe in the solution to the electrode surface, leading to a decrease in the faradaic current. Alternatively, the charge associated with the reductive desorption of the thiol from the gold surface can be measured to calculate the surface coverage. [11]* Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC potential is applied to the electrode over a range of frequencies, and the impedance of the system is measured. A well-formed SAM acts as a dielectric layer, increasing the charge transfer resistance (Rct) and decreasing the double-layer capacitance (Cdl) of the interface.
Key Insights from Electrochemical Methods for DMPT SAMs:
-
Quantitative Surface Coverage: The charge integrated from the reductive desorption peak in a CV experiment can be used to calculate the number of adsorbed molecules per unit area. [12]* Blocking Properties and Defect Analysis: The extent to which the SAM blocks the electron transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) provides a measure of the monolayer's quality and the presence of pinholes or defects.
-
Interfacial Capacitance: The capacitance of the SAM-modified electrode is inversely proportional to the thickness of the monolayer, providing another means to assess its formation and integrity.
-
pH-Dependent Electrochemical Response: The protonation of the dimethylamino groups at low pH can affect the electrostatic interactions at the interface and influence the electrochemical response of redox probes.
Experimental Protocol: Reductive Desorption of DMPT SAMs by CV
-
SAM Preparation: Form the DMPT SAM on a gold working electrode.
-
Electrochemical Cell Setup:
-
Use a three-electrode cell containing the SAM-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The electrolyte is typically a deoxygenated alkaline solution (e.g., 0.1 M KOH).
-
-
Cyclic Voltammetry Measurement:
-
Scan the potential from an initial value where the SAM is stable to a sufficiently negative potential to induce reductive desorption of the DMPT molecules.
-
Record the resulting current-potential curve (voltammogram).
-
-
Data Analysis:
-
Integrate the area of the reductive desorption peak to obtain the total charge (Q) passed.
-
Calculate the surface coverage (Γ) using the following equation: Γ = Q / (n * F * A) where n is the number of electrons transferred per molecule (n=1 for thiol desorption), F is the Faraday constant, and A is the electrode area. [13]
-
Comparative Data Summary
The table below presents a summary of the type of information obtained from each technique and typical expected values for a well-formed DMPT SAM on gold. These values are representative and can vary depending on the specific experimental conditions.
| Technique | Parameter Measured | Typical Value/Observation for DMPT SAM | Key Advantage |
| XPS | Elemental Composition & Chemical State | N 1s peak at ~399-400 eV; S 2p peak at ~162 eV | Provides direct chemical information and confirms elemental composition. |
| Contact Angle Goniometry | Water Contact Angle | 50° - 70° (decreases with lower pH) | Simple, rapid, and sensitive to surface chemistry and packing. |
| Spectroscopic Ellipsometry | Monolayer Thickness | ~ 6 - 8 Å | Highly accurate and precise thickness measurement. |
| Electrochemical Methods (CV) | Surface Coverage (Γ) | (4 - 6) x 10¹⁴ molecules/cm² | Quantitative measure of surface coverage and sensitive to defects. |
Conclusion: A Multi-Technique Approach for Comprehensive Validation
No single technique can provide a complete picture of a self-assembled monolayer. A comprehensive validation of DMPT SAM surface coverage relies on the synergistic use of multiple characterization methods. XPS provides unequivocal confirmation of the chemical composition and purity of the monolayer. Contact angle goniometry offers a rapid and sensitive assessment of the surface wettability and packing. Spectroscopic ellipsometry delivers a precise measurement of the monolayer thickness, which is crucial for understanding molecular orientation. Finally, electrochemical methods provide a quantitative measure of surface coverage and a sensitive probe of monolayer integrity and defects.
By judiciously selecting and combining these techniques, researchers, scientists, and drug development professionals can ensure the formation of high-quality, reproducible this compound SAMs, thereby enhancing the reliability and validity of their experimental outcomes.
References
- Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold. (n.d.).
- Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. (2023).
- Narrow XPS spectra of a sulfur peaks of NH 2-SAMs, b carbon, and c... (n.d.).
- XPS N 1s peak assignments and positions. (n.d.).
- Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes. (2012).
- Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. (n.d.).
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.).
- Spectroscopic ellipsometry meets AFM nanolithography: about hydration of bio-inert oligo(ethylene glycol)-terminated self assembled monolayers on gold. (2015). RSC Publishing. [Link]
- Composition of thiol monolayer determined by XPS. (n.d.).
- Characterization techniques for SAMs. (n.d.). Fiveable. [Link]
- A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. (n.d.). Indian Academy of Sciences. [Link]
- Ellipsometric thickness measurements of various SAMs as a function of... (n.d.).
- Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. (n.d.).
- Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (n.d.). Diva-portal.org. [Link]
- Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation. (n.d.).
- Electrochemistry of redox-active self-assembled monolayers. (n.d.).
- Reproducibility of methods required to identify and characterize nanoforms of substances. (2022). PubMed. [Link]
- Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. (2020). [Link]
- Analysis of the Adsorbed States of Thiol-Self-Assembled Monolayers Using Voltammetry of the Reductive Desorption. (n.d.).
- Cyclic voltammograms for the reductive desorption for a series of SAMs.... (n.d.).
- Contact angles and thicknesses for SAMs produced by thiol splitting. (n.d.).
- Surface Characterization of Mixed Self-Assembled Monolayers Designed for Streptavidin Immobilization. (n.d.).
- XPS showing an unexpected peak in the N1s region. (2024). Reddit. [Link]
- A Kinetic Model for the Reductive Desorption of Self-Assembled Thiol Monolayers. (n.d.). [Link]
- Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. (2022). MDPI. [Link]
- Characterization of self-assembled monolayers (SAMs) on silicon substrate comparative with polymer substrate for Escherichia coli O157:H7 detection. (2009).
- XPS spectra of the sulfur, carbon, nitrogen and oxygen regions of (a)... (n.d.).
- Comparison of Contact Angle Measurements Using Various Probe Liquids on Incomplete OTS SAMS. (n.d.).
- Characterization of Self-Assembled Monolayers on a Ruthenium Surface. (2017). Langmuir. [Link]
- Analysis of self-assembled monolayers on gold surfaces using direct analysis in real time mass spectrometry. (2007). PubMed. [Link]
- XPS study of nitrogen dioxide adsorption on metal oxide particle surfaces under different environmental conditions. (2009). PubMed. [Link]
- Gas-phase Ion-Mobility Characterization of SAM-functionalized Au Nanoparticles. (n.d.). PubMed. [Link]
- Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities. (n.d.). University of Houston. [Link]
- Influence of the protonation degree on the self-association properties of adenosine 5'-triphosphate (
- Prediction of surface charge properties on the basis of contact angle titration models. (n.d.).
- Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). (2023). MDPI. [Link]
- Spectroscopic characterization of changes of DOM deprotonation-protonation properties in water tre
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic ellipsometry meets AFM nanolithography: about hydration of bio-inert oligo(ethylene glycol)-terminated self assembled monolayers on gold ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04028K [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical techniques for 3-(Dimethylamino)-1-propanethiol characterization
An In-Depth Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of 3-(Dimethylamino)-1-propanethiol
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical entities is the bedrock of reliable and reproducible science. This compound (DMAPT), a molecule possessing both a reactive thiol and a tertiary amine, presents unique analytical challenges and opportunities.[1] Its dual functionality makes it a valuable ligand in coordination chemistry and a versatile building block in pharmaceutical synthesis.[1] However, these same reactive groups necessitate a multi-faceted analytical approach to ensure identity, purity, and quantity.
This guide provides an in-depth comparison of several core analytical techniques for the characterization of DMAPT. We move beyond a simple listing of methods to a cross-validation framework, explaining the causality behind experimental choices and demonstrating how a combination of techniques provides a self-validating system for comprehensive analysis. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring the methodologies are suitable for their intended purpose.[2][3][4]
The Analytical Imperative: Why Cross-Validation Matters
In the context of analytical science, no single technique tells the whole story. Cross-validation is the systematic process of comparing results from two or more distinct analytical methods to ensure their equivalence and to gain a higher level of confidence in the data.[5][6] This is particularly critical in drug development, where methods may be transferred between labs or when different techniques are used across various stages of a project.[7][8] By employing orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—we can effectively mitigate the risk of method-specific biases and interferences.
Below is a conceptual workflow for the cross-validation of analytical techniques for DMAPT characterization.
Caption: Workflow for the cross-validation of analytical methods.
Structural Elucidation and Identification Techniques
Confirming the molecular structure and identifying the compound unequivocally is the first step in characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structural elucidation of organic molecules.[9] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for the complete mapping of the molecular skeleton. For DMAPT, ¹H NMR is particularly informative for confirming the relative positions of the dimethylamino, propyl, and thiol groups.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~2.5-2.7 ppm (triplet): Protons on the carbon adjacent to the thiol group (-CH₂-SH).
-
~2.3-2.5 ppm (triplet): Protons on the carbon adjacent to the nitrogen atom (-N-CH₂-).
-
~2.2 ppm (singlet): Protons of the two methyl groups (-N(CH₃)₂).
-
~1.7-1.9 ppm (multiplet): Protons on the central carbon of the propyl chain (-CH₂-CH₂-CH₂-).
-
~1.3 ppm (triplet): Proton of the thiol group (-SH), which can be broad and its position can vary.
Caption: Chemical structure of this compound.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the DMAPT sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative ratios of protons and analyze the coupling patterns (singlet, triplet, multiplet) to confirm the connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10] While it doesn't provide detailed connectivity information like NMR, it serves as an excellent confirmatory tool. For DMAPT, we expect to see characteristic absorption bands for S-H and C-N bonds.
Expected Characteristic Absorption Bands (ṽ):
-
2550-2600 cm⁻¹ (weak): S-H stretching of the thiol group. This is a highly characteristic, though often weak, peak.
-
2950-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
2820-2780 cm⁻¹: C-H stretching characteristic of N-methyl groups (Bohlmann bands).
-
1260-1020 cm⁻¹: C-N stretching of the tertiary amine.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a single drop of the liquid DMAPT sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[11]
-
Data Analysis: Identify the key absorption bands and compare them to known values for thiol and tertiary amine functional groups.
Separation and Quantification Techniques
These techniques are essential for assessing the purity of DMAPT and for its quantification in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12] It is ideal for analyzing volatile and thermally stable compounds like DMAPT. The gas chromatogram provides information on the purity of the sample, while the mass spectrum of the eluting peak gives the molecular weight and a fragmentation pattern that serves as a chemical fingerprint for identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of DMAPT (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[13]
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify the peak corresponding to DMAPT. The mass spectrum should show a molecular ion peak (M⁺) at m/z 119, corresponding to the molecular weight of DMAPT.[][15][16] Analyze the fragmentation pattern to confirm the structure. Purity can be estimated by the area percentage of the main peak relative to all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone technique for the purity determination and quantification of less volatile or thermally labile compounds.[9] For aminothiols, which can be challenging to analyze directly due to their lack of a strong UV chromophore, several HPLC strategies can be employed. A common and effective approach is derivatization to attach a fluorescent or UV-absorbing tag.[17][18][19] Alternatively, reversed-phase ion-pairing HPLC with electrochemical detection can be used for direct analysis.[20]
Experimental Protocol: HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol is based on derivatization with SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate), a thiol-specific fluorescent reagent.[18][19]
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.
-
Reducing Agent (if necessary): Prepare a solution of tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide-linked dimers of DMAPT back to the free thiol.
-
Derivatizing Agent: Prepare a 1 mg/mL solution of SBD-F in the borate buffer.
-
-
Sample Derivatization:
-
To 100 µL of the sample solution (in water or buffer), add 10 µL of TCEP solution and let it react for 5 minutes at room temperature.
-
Add 100 µL of the SBD-F solution.
-
Heat the mixture at 60°C for 30 minutes in the dark.
-
Cool the solution and inject it into the HPLC system.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of ~385 nm and an emission wavelength of ~515 nm.
-
-
Data Analysis: The derivatized DMAPT will appear as a sharp peak. Purity and quantity can be determined by creating a calibration curve with derivatized standards of known concentrations.
Cross-Validation Data Summary
The following table summarizes the expected performance of each technique based on key validation parameters defined in the ICH Q2(R1) guidelines.[2][4][21] These values are representative and would need to be determined experimentally for a specific method.
| Validation Parameter | NMR Spectroscopy | FTIR Spectroscopy | GC-MS | HPLC (with Derivatization) |
| Specificity | Excellent (structural detail) | Low (functional groups only) | Very Good (separation & mass spec) | Excellent (chromatographic separation) |
| Accuracy (% Recovery) | N/A (not for quantification) | N/A | 98-102% | 98-102% |
| Precision (%RSD) | N/A | N/A | < 2% | < 2% |
| Linearity (r²) | N/A | N/A | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~mg range | ~mg range | ~ng/mL range | ~pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | N/A | N/A | ~ng/mL range | ~pg/mL to ng/mL range |
| Information Provided | Unambiguous Structure | Functional Groups | Purity, ID, Quantity | Purity, Quantity |
Authoritative Grounding & Concluding Recommendations
The cross-validation of these orthogonal techniques provides a self-validating system for the comprehensive characterization of this compound.
-
For Initial Characterization and Structural Confirmation: A combination of ¹H NMR, ¹³C NMR, and GC-MS is indispensable. NMR provides the definitive structural proof, while GC-MS confirms the molecular weight and provides an initial assessment of purity. FTIR serves as a rapid, low-cost check for the presence of the key functional groups.
-
For Routine Quality Control (QC) and Purity Analysis: A validated GC-MS method is highly effective, offering excellent specificity and sensitivity for volatile impurities.
-
For Quantification in Complex Matrices or Trace Analysis: A validated HPLC method with fluorescence detection after derivatization is the superior choice. Its exceptional sensitivity and the specificity afforded by both the chromatographic separation and the targeted derivatization reaction make it ideal for demanding applications.
By judiciously selecting and cross-validating these analytical techniques, researchers and drug development professionals can build a complete and reliable profile of this compound, ensuring the quality and integrity of their work from discovery through to application.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection Source: PubMed URL:[Link]
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Title: Analysis of major urinary aminothiols by high-performance liquid chromatography with ultraviolet detection Source: AKJournals URL:[Link]
- Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL:[Link]
- Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL:[Link]
- Title: Cross and Partial Validation Source: European Bioanalysis Forum URL:[Link]
- Source: U.S.
- Title: Quantification of Intracellular Thiols by HPLC-Fluorescence Detection Source: MDPI URL:[Link]
- Title: Method development for the determination of thiols using HPLC with fluorescence detection Source: Diva-portal.org URL:[Link]
- Title: this compound | CAS#:42302-17-0 Source: Chemsrc URL:[Link]
- Title: FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity Source: PMC - NIH URL:[Link]
- Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org URL:[Link]
- Title: Gas Chromatography-Mass Spectroscopy (GC/MS)
- Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry D
- Title: 3-(Dimethylamino)-1,2-propanediol - Optional[MS (GC)] - Spectrum Source: SpectraBase URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
- Title: GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential Source: MDPI URL:[Link]
- Title: Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants Source: Journal of Medicinal and Chemical Sciences URL:[Link]
- Title: Fourier Transform Infrared (FTIR)
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 8. fda.gov [fda.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. FT-IR and GC-MS analyses of potential bioactive compounds of cow urine and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jmchemsci.com [jmchemsci.com]
- 13. mdpi.com [mdpi.com]
- 15. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]
- 16. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
- 18. mdpi.com [mdpi.com]
- 19. diva-portal.org [diva-portal.org]
- 20. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. starodub.nl [starodub.nl]
The Emerging Role of Aminothiol Linkers: A Comparative Guide to 3-(Dimethylamino)-1-propanethiol (DMPT) and Traditional Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and advanced biomaterials, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy and safety. While traditional crosslinkers have been the bedrock of bioconjugation for decades, novel linkers are continuously being explored to overcome their limitations. This guide provides an in-depth comparison of a promising, yet less documented aminothiol linker, 3-(Dimethylamino)-1-propanethiol (DMPT), with established crosslinkers. We will delve into the mechanistic underpinnings, comparative performance metrics, and experimental considerations to aid researchers in making informed decisions for their bioconjugation strategies.
The Critical Choice of a Linker in Bioconjugate Design
The ideal linker in a bioconjugate, such as an antibody-drug conjugate (ADC), must be stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity.[1] Conversely, it must be efficiently cleaved at the target site to release the active molecule.[1] The choice of linker chemistry profoundly influences the pharmacokinetics, biodistribution, and overall therapeutic index of the bioconjugate.[2][3]
Traditional crosslinkers are broadly categorized as either non-cleavable or cleavable. Non-cleavable linkers, like those forming stable thioether bonds, release the payload upon lysosomal degradation of the antibody.[1] Cleavable linkers are designed to respond to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[4][5]
Unveiling this compound (DMPT): A Novel Aminothiol Linker
This compound (DMPT) is a bifunctional molecule featuring a terminal thiol group and a tertiary amine.[6] While not extensively documented as a linker in the scientific literature, its structure suggests intriguing possibilities for bioconjugation, particularly for creating pH-sensitive systems. The thiol group provides a reactive handle for conjugation to electrophilic sites on antibodies or payloads, while the tertiary amine can impart pH-responsiveness due to its pKa.
Proposed Mechanism of Action and Potential Advantages
The thiol group of DMPT can react with various functional groups, most notably maleimides and haloacetyls, to form a stable thioether bond.[7][] The key differentiator for DMPT lies in its tertiary amine. At physiological pH (~7.4), the amine group will be partially protonated. Upon internalization into the acidic environment of endosomes (pH 5.5-6.0) or lysosomes (pH 4.5-5.0), the tertiary amine will become fully protonated.[4] This change in charge could potentially trigger a conformational change in the local environment of the linker, or if incorporated into a larger linker construct, could be used to trigger cleavage of an adjacent acid-labile bond.
Potential Advantages of DMPT as a Linker:
-
pH-Sensitivity: The tertiary amine offers a built-in mechanism for pH-responsive payload release in the acidic compartments of target cells.[9][10]
-
Water Solubility: The amine group is expected to enhance the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final bioconjugate.
-
Simple Structure: Its small size and straightforward structure could simplify synthesis and characterization of the bioconjugate.
A Comparative Analysis: DMPT vs. Traditional Crosslinkers
To understand the potential efficacy of DMPT, it is essential to compare it with the workhorses of bioconjugation: maleimide- and N-Hydroxysuccinimide (NHS) ester-based crosslinkers.
| Feature | This compound (DMPT) (Proposed) | Maleimide-Based Linkers (e.g., SMCC) | NHS Ester-Based Linkers (e.g., DSS) | Disulfide Linkers |
| Reactive Towards | Electrophiles (e.g., maleimides, haloacetyls) | Thiols (cysteine residues)[] | Primary amines (lysine residues, N-terminus)[11][12] | Thiols (forming a disulfide bond)[5] |
| Bond Formed | Thioether | Thioether[2] | Amide[11] | Disulfide[13] |
| Cleavage Mechanism | Potentially pH-sensitive (acidic environment) | Non-cleavable (requires antibody degradation) | Non-cleavable (requires antibody degradation) | Reducible (cleaved by glutathione in the cell)[5] |
| In Vivo Stability | Unknown, thioether bond is generally stable but the overall linker stability is untested.[1] | Generally stable, but can undergo retro-Michael reaction leading to deconjugation.[2] | Highly stable.[1] | Moderately stable, can undergo exchange with serum thiols.[1] |
| Key Advantages | pH-sensitivity, water solubility. | High reactivity and specificity for thiols. | High reactivity towards abundant amine groups. | Cleavable under intracellular reducing conditions. |
| Key Disadvantages | Lack of experimental data, potential for disulfide exchange if used to form a disulfide bond. | Potential for instability and "linker-payload" exchange with serum proteins like albumin.[2] | Reacts with abundant lysines, leading to heterogeneous conjugates. | Potential for premature cleavage in the bloodstream. |
Experimental Protocols: A Guide to Bioconjugation
The following are generalized protocols for bioconjugation using traditional crosslinkers. A hypothetical protocol for DMPT is also presented for conceptual understanding.
Protocol for Antibody-Drug Conjugation using a Maleimide-Based Linker
This protocol describes the conjugation of a thiol-containing drug to an antibody via a maleimide linker.
-
Antibody Preparation:
-
Maleimide-Linker Activation of the Drug:
-
Dissolve the maleimide-containing linker and the thiol-containing drug in an appropriate organic solvent (e.g., DMSO).
-
React the linker and drug to form the maleimide-activated drug.
-
-
Conjugation:
-
Add the maleimide-activated drug to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[14]
-
-
Purification:
-
Purify the resulting ADC using size exclusion chromatography (SEC) or other appropriate methods to remove unconjugated drug and linker.
-
Protocol for Protein-Protein Crosslinking using an NHS Ester-Based Linker
This protocol outlines the crosslinking of two proteins using a homobifunctional NHS ester crosslinker like DSS.
-
Protein Preparation:
-
Crosslinker Preparation:
-
Immediately before use, dissolve the NHS ester crosslinker in a dry organic solvent like DMSO.[16]
-
-
Crosslinking Reaction:
-
Add the crosslinker solution to the protein mixture at a desired molar excess.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.[11]
-
-
Quenching:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine.[11]
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE.
-
Hypothetical Protocol for DMPT as a Linker
This conceptual protocol outlines how DMPT could be used to link a maleimide-functionalized payload to a protein.
-
Protein Activation:
-
Introduce an electrophilic group (e.g., a haloacetyl group) onto the protein using a suitable crosslinker.
-
-
DMPT-Payload Conjugation:
-
React DMPT with a maleimide-functionalized payload to form a DMPT-payload conjugate with a free thiol group.
-
-
Final Conjugation:
-
React the DMPT-payload conjugate with the activated protein. The thiol group of the DMPT-payload will react with the electrophilic group on the protein to form a stable thioether bond.
-
-
Purification and Characterization:
-
Purify the final bioconjugate and characterize its properties, including drug-to-antibody ratio (DAR) and pH-dependent release of the payload.
-
Visualizing the Chemistries: Reaction Mechanisms and Workflows
Reaction of a Maleimide Linker with a Thiol
Caption: Michael addition reaction of a maleimide with a thiol.
Reaction of an NHS Ester with a Primary Amine
Caption: Acylation reaction of an NHS ester with a primary amine.
Proposed Conjugation and Release with DMPT
Caption: Proposed workflow for DMPT-mediated bioconjugation and pH-triggered payload release.
Conclusion and Future Perspectives
Traditional crosslinkers, such as those based on maleimide and NHS ester chemistry, are well-established and effective tools in bioconjugation. They offer high reactivity and the ability to form stable linkages. However, challenges such as the potential instability of maleimide-thiol adducts and the heterogeneity of NHS ester conjugations persist.[2][17]
This compound (DMPT) presents a conceptually appealing alternative, primarily due to its potential for pH-sensitive payload release. The incorporation of a tertiary amine offers a "smart" feature that could enhance the therapeutic window of targeted therapies by minimizing off-target effects and promoting drug release specifically in the acidic tumor microenvironment or intracellular compartments.
However, it is crucial to emphasize that the efficacy of DMPT as a linker is currently theoretical and requires rigorous experimental validation. Future studies should focus on:
-
Synthesis and characterization of DMPT-containing bioconjugates.
-
In-depth stability studies of the resulting conjugates in plasma and at various pH conditions.
-
In vitro and in vivo experiments to assess the conjugation efficiency, payload release kinetics, and overall therapeutic efficacy compared to traditional linkers.
The exploration of novel linkers like DMPT is a vital endeavor in the advancement of bioconjugate-based therapies. While traditional crosslinkers will continue to play a significant role, the development of stimuli-responsive linkers holds the promise of creating more precise and effective treatments for a wide range of diseases.
References
- Chemical Communications (RSC Publishing). (n.d.).
- Washington State University. (n.d.).
- Google Patents. (n.d.). WO2016028700A1 - Tunable ph-sensitive linker for controlled drug release.
- PMC - PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. [Link]
- PMC - PubMed Central. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]
- PubMed. (2014). General protein-protein cross-linking. [Link]
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
- ResearchGate. (n.d.). SM(PEG)n Crosslinkers. [Link]
- Interchim. (n.d.).
- ACS Omega - ACS Publications. (n.d.). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. [Link]
- ACS Publications. (2025, December 22). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]
- PMC - PubMed Central. (n.d.).
- Semantic Scholar. (n.d.).
- ChemRxiv. (n.d.).
- PMC - PubMed Central. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. [Link]
- Creative Biolabs. (n.d.). Disulfide Linkers. [Link]
- Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
- Amanote Research. (n.d.). (PDF) A Cleavable Amino-Thiol Linker for Reversible Linking. [Link]
- Dialnet. (2020, January 27). Design of smart linkers and their applications in controlled-release drug delivery systems. [Link]
- NIH. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2025, August 6). Polymer surface modification for the attachment of bioactive compounds. [Link]
- PMC - PubMed Central. (n.d.). Surface molecular property modifications for poly(dimethylsiloxane) (PDMS) based microfluidic devices. [Link]
- MDPI. (n.d.).
- MDPI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 6. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 9. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. WO2016028700A1 - Tunable ph-sensitive linker for controlled drug release - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biotium.com [biotium.com]
- 15. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Investigating the influence of the dimethylamino group on surface properties compared to other functional groups
For researchers, scientists, and professionals in drug development, the precise control of surface properties is paramount. The functional groups terminating a surface dictate its interactions with the surrounding environment, influencing everything from protein adsorption and cellular adhesion to drug solubility and bioavailability. Among the diverse array of chemical moieties available for surface modification, the dimethylamino group (-N(CH₃)₂) presents a unique and compelling set of characteristics. This guide provides an in-depth, comparative analysis of the dimethylamino group's influence on surface properties relative to other common functional groups, supported by experimental data and detailed protocols.
The Significance of Surface Functionalization in Biomaterials and Drug Delivery
The surface of a biomaterial or a drug carrier is the primary interface with biological systems. Its chemical composition, and more specifically its terminal functional groups, governs the initial cascade of events that determine the in vivo fate and efficacy of a therapeutic agent or medical device. Key surface properties influenced by functionalization include:
-
Wettability and Hydrophobicity: This determines how a surface interacts with water and aqueous biological fluids, impacting protein adsorption and cell attachment.
-
Surface Charge and Electrostatic Interactions: The charge of a surface at physiological pH plays a critical role in its interaction with charged biomolecules like proteins and nucleic acids.
-
Surface Energy: This thermodynamic property influences adhesion, spreading of liquids, and the overall stability of the surface.
The choice of functional group allows for the fine-tuning of these properties to achieve desired biological responses, such as enhancing drug loading, controlling release kinetics, or promoting specific tissue integration.
The Dimethylamino Group: A Unique Tertiary Amine
The dimethylamino group is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. This structure confers distinct properties compared to primary (-NH₂) and secondary (-NHR) amines, as well as other common functional groups.
Basicity and pH-Responsiveness
A key characteristic of the dimethylamino group is its basicity. The lone pair of electrons on the nitrogen atom can accept a proton, leading to a positively charged, protonated form. This protonation is dependent on the pH of the surrounding environment. This pH-responsive behavior can be harnessed for "smart" drug delivery systems that release their payload in specific acidic microenvironments, such as tumors or endosomes.
Hydrophobicity and Steric Effects
The two methyl groups attached to the nitrogen atom contribute to the hydrophobicity of the dimethylamino group. This is in contrast to the more hydrophilic nature of primary amines and hydroxyl groups. The methyl groups also introduce steric hindrance, which can influence how the group interacts with other molecules.
Comparative Analysis of Surface Properties
To provide a clear understanding of the dimethylamino group's influence, we will compare it to four other common functional groups: hydroxyl (-OH), carboxyl (-COOH), methyl (-CH₃), and the primary amino (-NH₂) group.
Wettability and Surface Energy
Wettability is typically assessed by measuring the contact angle of a liquid, usually water, on the functionalized surface. A lower contact angle indicates a more hydrophilic (wettable) surface, while a higher contact angle signifies a more hydrophobic (less wettable) surface. Surface energy is a quantitative measure of the disruption of intermolecular bonds that occurs when a surface is created and is composed of dispersive and polar components.
| Functional Group | Typical Water Contact Angle (θ) | Surface Energy (mN/m) | Predominant Character |
| Dimethylamino (-N(CH₃)₂) | Moderately Hydrophobic | Intermediate | Basic, Moderately Polar |
| Hydroxyl (-OH) | Low (Hydrophilic) | High | Polar, Hydrogen Bond Donor/Acceptor |
| Carboxyl (-COOH) | Low (Hydrophilic) | High | Acidic, Polar, Hydrogen Bond Donor/Acceptor |
| Methyl (-CH₃) | High (Hydrophobic) | Low | Nonpolar |
| Amino (-NH₂) | Moderately Hydrophilic | Intermediate | Basic, Polar, Hydrogen Bond Donor |
Note: The exact values can vary depending on the substrate, surface density of the functional groups, and measurement conditions.
Surfaces functionalized with hydroxyl and carboxyl groups are generally hydrophilic due to their ability to form hydrogen bonds with water. In contrast, methyl-terminated surfaces are highly hydrophobic due to their nonpolar nature. The dimethylamino group occupies an intermediate position. While the nitrogen atom can participate in hydrogen bonding as an acceptor, the presence of the two methyl groups imparts a degree of hydrophobicity. This moderate hydrophobicity can be advantageous in applications where a balance between aqueous dispersibility and interaction with hydrophobic domains is required.
Surface Charge and Zeta Potential
The surface charge of a material in a liquid is quantified by its zeta potential. A positive zeta potential indicates a positively charged surface, while a negative value signifies a negative charge. The magnitude of the zeta potential is an indicator of the stability of colloidal dispersions.
| Functional Group | Expected Zeta Potential at Neutral pH (∼7) |
| Dimethylamino (-N(CH₃)₂) | Positive (protonated) |
| Hydroxyl (-OH) | Slightly Negative to Neutral |
| Carboxyl (-COOH) | Negative (deprotonated) |
| Methyl (-CH₃) | Near Zero (Neutral) |
| Amino (-NH₂) | Positive (protonated) |
At physiological pH, the carboxyl group is typically deprotonated (-COO⁻), resulting in a negative surface charge. Conversely, primary amino and dimethylamino groups are protonated (-NH₃⁺ and -NH(CH₃)₂⁺, respectively), leading to a positive surface charge. Hydroxyl and methyl groups are generally considered neutral, although hydroxyl groups can exhibit a slight negative charge due to the adsorption of hydroxide ions from water. The positive charge of dimethylamino-functionalized surfaces can be utilized to promote interactions with negatively charged cell membranes or to electrostatically bind and deliver anionic drugs or genetic material.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to characterize the surface properties of functionalized materials.
Contact Angle Goniometry for Wettability Measurement
This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of wettability.
Methodology:
-
Substrate Preparation: Ensure the functionalized surface is clean, dry, and free of contaminants.
-
Droplet Deposition: A microliter syringe is used to gently deposit a small droplet (typically 1-5 µL) of high-purity water onto the surface.
-
Image Capture: A high-resolution camera captures a profile image of the droplet.
-
Angle Measurement: Software is used to analyze the image and determine the angle formed at the three-phase (solid-liquid-gas) contact point.
-
Replicates: Measurements should be repeated at multiple locations on the surface to ensure statistical significance.
Diagram of Experimental Workflow: Contact Angle Goniometry
The relationship between inputs, process, and output in zeta potential analysis.
Atomic Force Microscopy (AFM) for Surface Topography and Adhesion Forces
AFM provides nanoscale topographical images of surfaces and can also be used to measure the adhesive forces between a functionalized tip and the surface, offering insights into local chemical interactions.
Methodology:
-
Tip Functionalization (for Chemical Force Microscopy): The AFM tip is chemically modified with a specific functional group.
-
Imaging: The tip is scanned across the surface to generate a high-resolution topographical map.
-
Force Spectroscopy: The tip is brought into contact with the surface and then retracted. The deflection of the cantilever during this process is measured to generate a force-distance curve.
-
Adhesion Force Measurement: The "pull-off" force required to separate the tip from the surface is a measure of the adhesion between the tip and the surface.
-
Force Mapping: By performing force spectroscopy at multiple points across the surface, a map of adhesion forces can be generated, revealing the distribution of different functional groups.
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-(Dimethylamino)-1-propanethiol
Welcome to a definitive guide on the safe handling and disposal of 3-(Dimethylamino)-1-propanethiol (CAS: 42302-17-0). As researchers and drug development professionals, our commitment to safety is paramount, extending beyond the bench to the responsible management of chemical waste. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. This compound is a valuable aminothiol intermediate[], but its hazardous properties necessitate a rigorous and informed approach to its disposal.
Part 1: Hazard Profile & Core Safety Principles
Understanding the inherent risks of a compound is the foundation of its safe handling. This compound is classified with several key hazards that dictate our operational and disposal plans.
GHS Hazard Profile:
-
Flammable Liquid and Vapor (H226): This compound has a flash point of 43.2°C, making it a flammable risk.[2] All ignition sources must be strictly controlled in its vicinity.[3][4]
-
Skin, Eye, and Respiratory Irritant (H315, H319, H335): It can cause skin irritation, serious eye irritation, and respiratory irritation.[3][5][6]
-
Malodorous Nature: Like most thiols, this compound possesses a powerful and unpleasant odor.[7][8] Proper handling and decontamination are essential not only for safety but to prevent creating a nuisance that can cause alarm in a shared facility.[9]
The Three Pillars of Safe Handling:
-
Engineering Controls are Non-Negotiable: All work, including transfers and waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of vapors and contain its offensive odor.[8][10]
-
Personal Protective Equipment (PPE) is the Last Line of Defense: Always wear a laboratory coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[3][8]
-
Segregation is Key: Never mix thiol-containing waste with other waste streams unless explicitly following a validated neutralization protocol. Incompatible wastes, such as acids and bases, must be segregated to prevent violent reactions.[11]
Part 2: Disposal Workflow: A Decision-Based Approach
The correct disposal path for this compound depends on its form and quantity. The following diagram outlines the decision-making process for managing waste generated from this chemical.
Caption: Decision workflow for segregating and disposing of this compound waste streams.
Part 3: Step-by-Step Disposal & Decontamination Protocols
Adherence to these protocols is critical for ensuring the complete and safe management of this compound waste.
Protocol 1: Disposal of Concentrated or Bulk Liquid Waste
This is the primary disposal route for the pure chemical, reaction mixtures, and significant quantities of solutions. The goal is secure containment for professional disposal.
-
Container Selection: Choose a clean, compatible container with a secure screw-top cap. The original reagent bottle is often suitable. Ensure the container is compatible with organic liquids and will not degrade.[12]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". If it is a mixture, list all components and their approximate percentages.[12]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in a secondary container to contain any potential leaks.
-
Arranging Disposal: Once the container is full or will no longer be used, arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this waste down the drain.[13]
Protocol 2: Decontamination of Contaminated Solid Waste
This protocol applies to disposable items like gloves, pipette tips, and absorbent paper that have come into contact with the chemical.
-
Immediate Segregation: Place all contaminated solid waste directly into a heavy-duty, sealable plastic bag or a wide-mouth plastic jar with a lid.[9][10] This should be done inside the fume hood to contain odors.
-
Odor Control: For highly odorous items, a small amount of bleach solution can be carefully added to the bag to initiate oxidation before sealing, but this is often unnecessary if the waste is sealed promptly.
-
Labeling and Disposal: Seal the bag or container tightly. Label it as "HAZARDOUS WASTE: Thiol-Contaminated Debris ". Dispose of this container in the designated solid hazardous waste stream for collection by EHS.[9]
Protocol 3: Decontamination of Laboratory Glassware and Equipment
The potent odor of thiols can tenaciously adhere to glassware. Simple washing is insufficient and will contaminate your cleaning baths and sinks. Oxidation is required.
-
Prepare a Bleach Bath: In a designated plastic container (such as a bucket) inside a fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach (sodium hypochlorite) and water is effective.[7][8]
-
Submerge Equipment: Immediately after use, fully submerge the contaminated glassware and equipment in the bleach bath.[7][8]
-
Soaking Time: Allow the items to soak for a minimum of 14 hours, or overnight.[7][8] This ensures the thiol is oxidized to a less odorous and less hazardous state.
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with your standard laboratory washing procedures.[7]
-
Bleach Bath Disposal: The used bleach bath should be considered hazardous waste and disposed of through your EHS office, as it now contains oxidized sulfur compounds.[9]
Protocol 4: Management of Minor Spills
For small spills inside a fume hood:
-
Containment: Absorb the spill with an inert material like vermiculite, dry sand, or earth.[3][14]
-
Collection: Carefully sweep or scoop the absorbent material into a sealable container.[3]
-
Disposal: Treat the collected material as contaminated solid waste. Seal the container, label it as hazardous waste containing this compound, and dispose of it via your EHS program.[9][14]
-
Decontamination: Wipe the spill area with a cloth soaked in the bleach solution and then with water. Dispose of the cloth as contaminated solid waste.
For larger spills, evacuate the area immediately and contact your institution's emergency response or EHS department.[9]
Part 4: Quantitative Data & Safety Summary
This table provides at-a-glance information critical for risk assessment and handling.
| Parameter | Data | Source(s) |
| CAS Number | 42302-17-0 | [5] |
| Molecular Formula | C₅H₁₃NS | [][5] |
| Molecular Weight | 119.23 g/mol | [][5] |
| Appearance | Liquid | [3] |
| Flash Point | 43.2 ± 22.6 °C | [2] |
| GHS Hazard Codes | H226, H315, H319, H335 | [3][5][6] |
| Primary Engineering Control | Chemical Fume Hood | [8][10] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | [3][8] |
| Recommended Decontaminant | Sodium Hypochlorite (Bleach) Solution | [7][8][15] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | [3][16] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a suggestion but a requirement for a safe and professional laboratory environment. The procedures outlined in this guide—grounded in the principles of hazard containment and chemical neutralization—provide a robust framework for managing this compound's waste streams. Always remember that these guidelines supplement, but do not replace, your institution's specific waste management policies and local regulations. Consult your Safety Data Sheets and your EHS department to ensure full compliance.
References
- This compound Safety Data Sheet. AK Scientific, Inc. URL: www.aksci.com/sds/0779BB.pdf
- This compound Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3016998
- How to Work with Thiols-General SOP. Department of Chemistry, University of Rochester. URL: https://www.sas.rochester.edu/chm/assets/pdf/sop/how-to-work-with-thiols.pdf
- Proper Disposal of Pent-4-ene-1-thiol: A Guide for Laboratory Professionals. BenchChem. URL: https://www.benchchem.
- Handling Volatile Thiols in the Laboratory. BenchChem. URL: https://www.benchchem.
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL (École polytechnique fédérale de Lausanne). URL: https://www.epfl.ch/campus/security-safety/wp-content/uploads/2019/08/prudent_practices_chapter_6.pdf
- Stench Chemicals (including Thiols) Fact Sheet. University of Minnesota, Department of Environmental Health and Safety. URL: https://dehs.umn.edu/resources/fact-sheets/stench-chemicals-including-thiols
- Chemical Label for this compound. URL: https://www.chemsrc.com/en/cas/42302-17-0_833363.html
- Chemical Label for 3-(dimethylamino)propane-1-thiol hydrochloride. URL: https://www.chemsrc.com/en/cas/38048-81-6_833364.html
- 3-(Dimethylamino)-1,2-propanediol Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet for this compound. Fisher Scientific. URL: https://www.fishersci.com/sds
- Hazardous Substance Fact Sheet: 1-Propanethiol. New Jersey Department of Health. URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1595.pdf
- Safety Data Sheet for 1-Propanethiol. URL: https://www.cpachem.com/pdf/SB24340_SDS_EN.pdf
- Material Safety Data Sheet for 3-(Dimethylamino)-1,2-propanediol. Cole-Parmer. URL: https://www.coleparmer.com/sds
- This compound Properties. ChemSrc. URL: https://www.chemsrc.com/en/cas/42302-17-0.html
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency. URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000L1OW.PDF?Dockey=2000L1OW.PDF
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. URL: https://hscchemistry.org/safe-laboratory-practices-handling-and-disposing-of-organic-substances/
- This compound Product Information. BOC Sciences. URL: https://www.bocsci.com/product/3-dimethylamino-1-propanethiol-cas-42302-17-0-456073.html
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. URL: https://engineering.purdue.edu/Engr/AboutUs/Administration/Facilities/Safety/docs/HandlingDisposalofChemicals.pdf
- Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. BenchChem. URL: https://www.benchchem.com/product/bci-101/article/navigating-the-disposal-of-nitrogen-and-sulfur-containing-inhibitors-a-general-protocol
Sources
- 2. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]
- 3. aksci.com [aksci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. nj.gov [nj.gov]
- 15. epfl.ch [epfl.ch]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Mastering the Safe Handling of 3-(Dimethylamino)-1-propanethiol: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher and drug development professional, the safe handling of reactive chemical reagents is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal plans for 3-(Dimethylamino)-1-propanethiol. By understanding the inherent risks and implementing the robust procedures outlined below, you can ensure a secure laboratory environment while advancing your critical research.
Understanding the Hazard Profile
This compound is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] A thorough understanding of its hazard profile is the first step in establishing a safe handling protocol.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Description | Source(s) |
| Flammable Liquid and Vapor | H226 | The liquid and its vapor are combustible. | [1][2] |
| Skin Irritation | H315 | Causes irritation upon contact with skin. | [1][2][4] |
| Serious Eye Irritation | H319 | Causes serious and potentially damaging eye irritation. | [1][2][4] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract upon inhalation. | [1][2][4] |
| Harmful if Swallowed | H302 | Ingestion can be harmful to your health. | [4] |
| Harmful in Contact with Skin | H312 | Can be harmful if absorbed through the skin. | [4] |
| Harmful if Inhaled | H332 | Inhalation of vapors can be harmful. | [4] |
Given these hazards, the implementation of appropriate engineering controls and the stringent use of personal protective equipment are non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following recommendations are based on established safety protocols for handling volatile and irritating chemicals.
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against splashes.
-
Chemical Safety Goggles: For procedures with a higher risk of splashing, chemical safety goggles that form a seal around the eyes are necessary.[5][6]
-
Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection:
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.
-
Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat is recommended.
-
Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting.
Respiratory Protection:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Donning and Doffing of PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE.
Safe Handling and Operational Plan
Adherence to a strict operational protocol will further mitigate the risks associated with this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment and reagents within the hood to minimize movement in and out.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.
-
Dispensing: When dispensing the chemical, work with the smallest quantity necessary for the experiment. Keep the container tightly closed when not in use.[1][8]
-
Heating: Avoid heating this compound near open flames or other ignition sources due to its flammability.[1][8]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8] The container should be tightly sealed.
Disposal and Decontamination Plan
Proper disposal of this compound and any contaminated materials is essential to protect both laboratory personnel and the environment.
Waste Segregation and Disposal:
-
Liquid Waste: Collect all waste this compound and solutions containing it in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Solids: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a separate, labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still contain hazardous residue. These should be triple-rinsed with a suitable solvent (such as ethanol or acetone), and the rinsate collected as hazardous liquid waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, but always consult your local EHS guidelines.
Decontamination Procedure:
-
Don PPE: Wear the appropriate PPE for handling this compound.
-
Absorb Gross Contamination: For spills, use an inert absorbent material like vermiculite or sand to absorb the bulk of the liquid.[1]
-
Wipe Surfaces: Wipe down all contaminated surfaces and glassware with a cloth or paper towel soaked in 70% ethanol or another suitable laboratory disinfectant.
-
Collect Waste: All materials used for decontamination should be disposed of as hazardous solid waste.
-
Final Wash: Wash the decontaminated surfaces and glassware with soap and water.
Caption: Workflow for the proper disposal of chemical waste.
Emergency Response Plan
In the event of an exposure, immediate and appropriate action is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action | Source(s) |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | [1][5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5] |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5] |
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your scientific endeavors.
References
- PubChem. 3-(Dimethylamino)
- New Jersey Department of Health. Hazardous Substance Fact Sheet: 1-Propanethiol. [Link]
- Cole-Parmer. Material Safety Data Sheet: 3-(Dimethylamino)-1,2-propanediol, 98%. [Link]
- ScienceLab.com.
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. hmdb.ca [hmdb.ca]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
